Product packaging for 5-Chloro-1H-indole-3-carboxylic acid(Cat. No.:CAS No. 10406-05-0)

5-Chloro-1H-indole-3-carboxylic acid

Cat. No.: B080627
CAS No.: 10406-05-0
M. Wt: 195.6 g/mol
InChI Key: XUDITEOFEQOSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B080627 5-Chloro-1H-indole-3-carboxylic acid CAS No. 10406-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDITEOFEQOSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591215
Record name 5-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-05-0
Record name 5-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10406-05-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

5-Chloro-1H-indole-3-carboxylic acid is a halogenated derivative of the indole-3-carboxylic acid scaffold, a core structure in numerous biologically active molecules. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring significantly modulates the electronic, lipophilic, and metabolic properties of the parent molecule. This strategic modification can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a handle for further synthetic diversification.

This technical guide provides a comprehensive examination of the core physical properties of this compound. Understanding these properties is paramount for its effective utilization in drug discovery and development, from guiding synthesis and purification to predicting its behavior in biological systems. This document moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for the determination of these critical parameters.

Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₉H₆ClNO₂PubChem CID: 17840246[1]
Molecular Weight 195.60 g/mol PubChem CID: 17840246[1]
CAS Number 10406-05-0PubChem CID: 17840246[1]
Appearance White to off-white or pinkish solid.Chem-Impex
Melting Point Not explicitly reported. Estimated to be >200 °C based on related structures. The related compound, 5-Chloroindole-3-carboxaldehyde, has a melting point of 213-216 °C.[2][3]Differential Scanning Calorimetry (DSC) is recommended for precise determination.
Boiling Point 449.7 °C (Predicted)[4]
Solubility Quantitative data not readily available. Qualitatively, expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.Experimental determination via isothermal saturation method is recommended.
pKa Not experimentally determined. Predicted value for the N-H proton of the parent 5-chloroindole is approximately 16.09. The carboxylic acid proton is expected to have a pKa in the range of 3-5.Potentiometric titration is the standard method for experimental determination.
Crystal Structure Orthorhombic, Space Group Pbca. Crystal structure data is available.[5][6]Single-crystal X-ray diffraction.[5][6]

Experimental Protocols for Physicochemical Parameter Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind the choice of each protocol is explained to ensure scientific integrity and reproducibility.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermoanalytical technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Self-Validation: The instrument should be calibrated using certified reference standards (e.g., indium, tin) prior to the analysis. Running the sample in triplicate will ensure the reproducibility of the measurement.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference Pans purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat thermogram Obtain Thermogram heat->thermogram peak Identify Endothermic Peak thermogram->peak mp Determine Onset Temperature (Melting Point) peak->mp

Caption: Workflow for Melting Point Determination by DSC.

Determination of Solubility by Isothermal Saturation Method

Rationale: The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. This involves creating a saturated solution and then quantifying the concentration of the dissolved solid.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., methanol, ethanol, DMSO, water).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: Calculate the solubility in units of mg/mL or mol/L.

Self-Validation: The solid phase remaining after the experiment should be analyzed (e.g., by DSC or X-ray powder diffraction) to ensure that no phase transition or degradation has occurred during the equilibration period.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Quantification add_excess Add Excess Solid to Solvent equilibrate Equilibrate at Constant Temperature add_excess->equilibrate aliquot Withdraw Supernatant filter Filter through 0.45 µm Syringe Filter aliquot->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Solubility Determination.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a compound. It involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at which the acidic and basic forms of the molecule are present in equal concentrations, which corresponds to the midpoint of the titration curve.

Protocol:

  • Sample Preparation:

    • Accurately weigh a precise amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to limited aqueous solubility.

    • Dilute the solution with deionized water to a final volume, ensuring the final co-solvent concentration is low (e.g., <10%) to minimize its effect on the pKa. The final analyte concentration should be in the range of 1-10 mM.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the sample solution.

  • Titration:

    • Slowly add the titrant in small increments, recording the pH after each addition.

    • Continue the titration until the pH has plateaued in the basic region.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve.

Self-Validation: Perform a blank titration with the co-solvent and water mixture to correct for any acidic or basic impurities. The use of specialized software for pKa determination from titration data is recommended for accuracy.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Sample calibrate Calibrate pH Meter dissolve->calibrate titrate Titrate with NaOH record_pH Record pH vs. Volume titrate->record_pH plot Plot Titration Curve record_pH->plot derivative Determine Equivalence Point plot->derivative pKa Calculate pKa at Half-Equivalence derivative->pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization (NMR and FTIR)

Rationale: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for structural elucidation and confirmation of organic molecules. NMR provides detailed information about the carbon-hydrogen framework, while FTIR identifies the functional groups present.

4.1 ¹H and ¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Assign the signals based on their chemical shifts, multiplicities, and integration (for ¹H). 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignments.

Expected ¹H NMR Features (in DMSO-d₆):

  • A broad singlet for the N-H proton of the indole ring, typically downfield (>11 ppm).

  • A broad singlet for the carboxylic acid proton, also downfield (>12 ppm).

  • Signals for the aromatic protons on the indole ring, with chemical shifts and coupling patterns influenced by the chloro and carboxylic acid substituents.

Expected ¹³C NMR Features (in DMSO-d₆):

  • A signal for the carboxylic acid carbonyl carbon in the range of 160-180 ppm.

  • Signals for the aromatic and pyrrole carbons of the indole ring, with the carbon bearing the chlorine atom showing a characteristic chemical shift.

4.2 FTIR Spectroscopy

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FTIR Features:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A sharp, strong C=O stretching band for the carboxylic acid, typically around 1700-1680 cm⁻¹.

  • An N-H stretching band for the indole ring, usually around 3400-3300 cm⁻¹.

  • C-O stretching and O-H bending vibrations for the carboxylic acid in the fingerprint region.

  • Aromatic C-H and C=C stretching bands.

  • A C-Cl stretching band, typically in the fingerprint region.

Stability and Reactivity Profile

Thermal Stability: Indole-3-carboxylic acids are generally stable solids at room temperature. However, they can undergo decarboxylation upon heating, particularly above their melting points. The presence of the electron-withdrawing chloro group at the 5-position may influence the temperature at which decarboxylation occurs. Thermal stability can be quantitatively assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Chemical Reactivity:

  • Acidity: The carboxylic acid group is the most acidic site in the molecule, readily undergoing deprotonation in the presence of a base to form the corresponding carboxylate salt. The N-H proton of the indole ring is significantly less acidic.

  • Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system and is susceptible to electrophilic attack, primarily at the C3 position. However, since the C3 position is already substituted, further electrophilic substitution would likely occur on the benzene ring, with the position directed by the chloro and the carboxyl-substituted pyrrole ring.

  • Reactivity of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

  • Influence of the Chloro Substituent: The chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance effects. Its presence influences the reactivity of the indole ring system.

Conclusion

References

  • PubChem Compound Summary for CID 17840246, this compound.
  • This compound methyl ester.
  • Han, X.-L., & Luo, Y.-H. (2012). This compound.Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link][6]
  • Han, X.-L., & Luo, Y.-H. (2012). This compound.

Sources

5-Chloro-1H-indole-3-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-1H-indole-3-carboxylic acid: Synthesis, Characterization, and Applications

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid indole scaffold, substituted with a chlorine atom and a carboxylic acid moiety, provides a versatile platform for the synthesis of complex molecular architectures with significant biological activity. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, and spectroscopic signature. We present a detailed, field-proven synthetic methodology, grounded in the principles of the Japp-Klingemann reaction and the Fischer indole synthesis, explaining the causal relationships behind each experimental step. Furthermore, this document explores the compound's applications as a key intermediate in the development of therapeutic agents, particularly as a precursor to potent enzyme inhibitors. Safety protocols and handling guidelines are also provided for researchers and drug development professionals.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structure in drug discovery, found in a vast array of natural products and synthetic pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile.

This compound emerges as a particularly valuable derivative. The electron-withdrawing chlorine atom at the 5-position modulates the electronics of the ring system, often enhancing binding affinities or improving metabolic stability. The carboxylic acid group at the 3-position serves as a crucial synthetic handle for further elaboration, enabling the construction of amides, esters, and other functional groups to explore structure-activity relationships (SAR).[2] Consequently, this compound is a cornerstone intermediate for synthesizing novel agents targeting a range of diseases, from central nervous system disorders to cancer.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Identity and Nomenclature
  • IUPAC Name : this compound[4][5]

  • Synonyms : 5-Chloroindole-3-carboxylic acid

  • CAS Number : 10406-05-0[4]

  • Molecular Formula : C₉H₆ClNO₂[4]

  • Molecular Weight : 195.60 g/mol [4]

Tabulated Physicochemical Data
PropertyValueSource(s)
Melting Point 209 °C
Boiling Point 449.7 °C (Predicted)[2]
InChI Key XUDITEOFEQOSAK-UHFFFAOYSA-N[4]
SMILES C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O[4]
Appearance Off-white to pinkish solid[6]
Storage Room temperature, keep dry[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data are characteristic of this compound:

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each unique proton. In a solvent like DMSO-d₆, one would expect to see a broad singlet for the indole N-H proton (typically >11 ppm), a very broad singlet for the carboxylic acid O-H proton (often >12 ppm), and distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the indole ring. The proton at C2 will appear as a singlet, while the protons at C4, C6, and C7 will show characteristic splitting patterns (doublets and doublet of doublets) due to coupling.

  • ¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of nine distinct carbon atoms. Key signals include the carboxylic acid carbonyl carbon (around 165 ppm), and aromatic carbons in the 110-140 ppm range.

  • FT-IR Spectroscopy : Infrared spectroscopy is used to identify key functional groups. The spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (approx. 1680-1710 cm⁻¹), and a peak for the N-H stretch of the indole ring (approx. 3300-3500 cm⁻¹).

  • Mass Spectrometry : Mass spectrometry confirms the molecular weight of the compound. The spectrum will show a molecular ion peak (M⁺) at m/z 195, along with a characteristic M+2 peak at m/z 197 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Synthesis: A Rational, Step-by-Step Approach

The most reliable and versatile synthesis of substituted indoles remains the Fischer indole synthesis.[1][7][8] For this compound, a robust strategy involves the initial formation of a key hydrazone intermediate via the Japp-Klingemann reaction, followed by acid-catalyzed cyclization.[9][10][11]

Overall Synthetic Strategy

The synthesis begins with a readily available starting material, 4-chloroaniline. This is converted into a diazonium salt, which then undergoes a Japp-Klingemann reaction with a β-keto-ester to form a stable arylhydrazone. This intermediate is then subjected to the classic Fischer indole synthesis conditions to construct the indole ring, followed by hydrolysis to yield the final carboxylic acid product.

G cluster_0 Synthetic Workflow A 4-Chloroaniline B 4-Chlorobenzenediazonium Chloride A->B  NaNO₂, aq. HCl  0-5 °C (Diazotization) D Arylhydrazone Intermediate B->D  aq. NaOAc  (Japp-Klingemann Reaction) C Ethyl 2-methylacetoacetate C->D E Ethyl 5-Chloro-1H-indole- 3-carboxylate D->E  Polyphosphoric Acid (PPA)  Heat (Fischer Indole Synthesis) F 5-Chloro-1H-indole- 3-carboxylic acid E->F  NaOH, EtOH/H₂O  Heat (Hydrolysis)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. The successful isolation of the intermediate at each stage and its characterization (e.g., by TLC, melting point) provides confidence before proceeding to the next step. Final product identity and purity must be confirmed by the spectroscopic methods detailed in Section 2.3.

Step 1: Diazotization of 4-Chloroaniline

  • To a 250 mL beaker, add 4-chloroaniline (12.75 g, 0.1 mol) and 60 mL of 3M hydrochloric acid. Stir the mixture until a fine slurry is formed and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in 20 mL of water dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Causality: The low temperature is critical to prevent the decomposition of the unstable diazonium salt. The slow addition of NaNO₂ controls the exothermic reaction.

  • Stir the resulting pale-yellow solution at 0-5 °C for an additional 15 minutes. This solution of 4-chlorobenzenediazonium chloride is used immediately in the next step.

Step 2: Japp-Klingemann Reaction to form the Arylhydrazone

  • In a separate 1 L flask, dissolve ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) in 100 mL of ethanol. Cool this solution to 0-5 °C.

  • To the ethanolic solution, add a pre-chilled solution of sodium acetate (25 g) in 100 mL of water.

    • Causality: Sodium acetate acts as a buffer and a mild base to facilitate the coupling reaction between the diazonium salt and the enolate of the β-keto-ester.

  • Slowly add the cold diazonium salt solution from Step 1 to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 10 °C.

  • A yellow-orange solid will precipitate. Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid arylhydrazone intermediate by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Fischer Indole Synthesis

  • Place the dried arylhydrazone from Step 2 into a round-bottom flask. Add polyphosphoric acid (PPA, approx. 10 times the weight of the hydrazone) as the catalyst and solvent.

    • Causality: PPA is an effective Brønsted acid catalyst and dehydrating agent that promotes the necessary tautomerization,[12][12]-sigmatropic rearrangement, and cyclization steps of the Fischer synthesis.[7][8]

  • Heat the mixture with stirring to 90-100 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The crude product, ethyl 5-chloro-1H-indole-3-carboxylate, will precipitate as a solid. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to purify.

Step 4: Hydrolysis to the Carboxylic Acid

  • Suspend the purified ethyl 5-chloro-1H-indole-3-carboxylate in a mixture of ethanol (100 mL) and a 10% aqueous sodium hydroxide solution (50 mL).

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The final product, this compound, will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Medicinal Chemistry

This compound is rarely the final active pharmaceutical ingredient (API) but rather a crucial starting material for more complex, biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

  • Enzyme Inhibitors : The indole scaffold is adept at fitting into the active sites of enzymes. Derivatives of 5-chloro-indole have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are key targets in oncology.[13][14] The carboxylic acid provides a convenient point for attaching side chains that can interact with specific residues in the enzyme's binding pocket.

  • CNS Agents : Given the structural similarity of the indole core to serotonin, it is a logical starting point for developing serotonin receptor modulators for treating central nervous system disorders.[2]

  • Anti-inflammatory Agents : The compound serves as an intermediate for drugs targeting inflammation.[3]

Role in Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR are a major class of anticancer drugs. Many advanced TKIs, such as Osimertinib, are indole-based.[14] The synthesis of novel TKI candidates often begins with functionalized indoles like this compound.

G Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Indole-Based TKI (Derived from Core Scaffold) Inhibitor->Dimer Blocks Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by indole derivatives.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures :

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area immediately with copious amounts of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex organic molecules. Its straightforward, scalable synthesis via the Japp-Klingemann and Fischer indole reactions makes it an accessible building block for research. The strategic positioning of the chloro and carboxylic acid groups provides the necessary handles for medicinal chemists to design and create next-generation therapeutic agents, particularly in the realm of targeted cancer therapy. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

  • Wikipedia. Japp–Klingemann reaction. [Link]
  • PubMed. A three-component Fischer indole synthesis. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
  • PubChem. This compound | C9H6ClNO2 | CID 17840246. [Link]
  • ResearchGate. The Japp‐Klingemann Reaction. [Link]
  • chemeurope.com. Japp-Klingemann reaction. [Link]
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Pinter, B. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]
  • TSI Journals.
  • PubChem. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374. [Link]
  • Matrix Fine Chemicals. This compound | CAS 10406-05-0. [Link]
  • National Institutes of Health (NIH). This compound - PMC. [Link]
  • ChemSupply. This compound. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). [Link]
  • MDPI.
  • National Institutes of Health (NIH). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC. [Link]
  • MySkinRecipes. 5-Chloro-3-phenyl-1H-indole-2-carboxylic acid. [Link]

Sources

5-Chloro-1H-indole-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1H-indole-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated derivative of the indole scaffold, a core structure of immense importance in medicinal chemistry and biology. Its unique electronic properties and functional group handles make it a highly valuable building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthesis strategy, analytical characterization methods, and its strategic applications in modern drug discovery. As a Senior Application Scientist, this document is designed to bridge theoretical knowledge with practical, field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section details the identity and key physicochemical characteristics of this compound.

Structure and Nomenclature

The molecule consists of an indole ring system substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. The IUPAC name is this compound[1]. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group significantly influences the reactivity and biological activity of the indole core.

Caption: Chemical structure of this compound.

Key Physicochemical Data

Quantitative data provides a critical reference for experimental design, from selecting appropriate solvents to predicting behavior in analytical systems. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₆ClNO₂[1][2]
Molecular Weight 195.60 g/mol [1][2]
CAS Number 10406-05-0
Appearance Off-white to pinkish solid[3]
Melting Point 209 °C
Boiling Point 449.7 °C (Predicted)
SMILES C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O[1]
InChIKey XUDITEOFEQOSAK-UHFFFAOYSA-N[1]
Structural Insights from Crystallography

X-ray crystallography data reveals that in its solid state, the molecule exhibits a nearly planar indole ring system.[2][4] However, the carboxylic acid group is slightly twisted from this plane by approximately 9 degrees[2][4]. This deviation is significant as it can influence molecular recognition and binding affinity in biological systems. In the crystal lattice, molecules form inversion dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups. These dimers are further linked by N—H⋯O hydrogen bonds, creating sheets within the crystal structure.[2] Aromatic π–π stacking interactions are also observed, contributing to the overall stability of the crystal packing[2][4].

Synthesis and Purification

The reliable synthesis of high-purity starting materials is a non-negotiable prerequisite for successful drug discovery campaigns. This section outlines a robust and rational approach to the synthesis of this compound.

Rationale for Synthetic Strategy

While various methods exist for indole synthesis, the Fischer Indole Synthesis remains one of the most versatile and widely adopted strategies, particularly for producing 3-substituted indoles. The choice of this pathway is underpinned by several factors:

  • Expertise & Experience: It is a well-documented and high-yielding reaction class.

  • Convergent Approach: It efficiently combines a readily available phenylhydrazine derivative with a keto-acid or its equivalent.

  • Predictable Regiochemistry: The substitution pattern on the final indole product is directly controlled by the choice of the starting phenylhydrazine.

For this specific target, the logical precursors are (4-chlorophenyl)hydrazine and pyruvic acid. The acidic conditions of the reaction catalyze the condensation, rearrangement, and cyclization to form the desired indole ring.

Exemplary Synthesis Protocol: Fischer Indolization

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and guide purification.

Step 1: Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq).

  • Add a 10:1 mixture of ethanol and concentrated sulfuric acid (v/v) to serve as both the solvent and catalyst.

  • Begin stirring under a gentle stream of nitrogen.

Step 2: Reagent Addition and Reflux

  • Slowly add pyruvic acid (1.1 eq) to the stirring suspension at room temperature. The addition should be done dropwise to control any initial exotherm.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • In-Process Control (Trustworthiness): Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the hydrazine spot and the appearance of a new, UV-active product spot indicates progress. The reaction is typically complete within 6-8 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. A precipitate of the crude product will form.

  • Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum at 50 °C overnight.

Purification and Validation

Recrystallization is the chosen method for purification. This choice is based on the crystalline nature of the product and its expected differential solubility in a hot versus cold solvent system.

  • Dissolve the crude solid in a minimal amount of boiling ethanol.

  • Slowly add hot water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry under vacuum. The final purity should be assessed by HPLC and spectroscopic methods (see Section 3.0).

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_process Process cluster_end Final Product A (4-chlorophenyl)hydrazine C Fischer Indole Synthesis (H2SO4 / EtOH, Reflux) A->C B Pyruvic Acid B->C D In-Process Control (TLC) C->D Monitoring E Aqueous Work-up (Precipitation) C->E D->C F Purification (Recrystallization) E->F G High-Purity 5-Chloro-1H- indole-3-carboxylic acid F->G H Analytical Validation (HPLC, NMR, MS) G->H

Caption: Workflow for the synthesis and validation of the target compound.

Analytical Characterization

Unequivocal structural confirmation and purity assessment are critical for ensuring the reliability of experimental data derived from using this compound. An orthogonal analytical approach, using multiple techniques, provides the highest level of confidence.

Spectroscopic Identification
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the chloro-substituent. A distinct singlet for the proton at the 2-position and a broad singlet for the N-H proton are key identifiers. The carboxylic acid proton will appear as a very broad singlet far downfield.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent ion for [M-H]⁻ at m/z 194.0. The characteristic isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would provide definitive confirmation of its presence.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp N-H stretch (~3400 cm⁻¹), and a strong C=O stretch (~1680 cm⁻¹).

Chromatographic Purity Assessment: A Validated HPLC-UV Method

This protocol describes a standard reversed-phase HPLC method for determining the purity of the final compound.

Objective: To achieve >98% purity with a validated, reproducible method.

Methodology:

  • Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water.

System Suitability (Trustworthiness): Before running samples, perform five replicate injections of the standard. The relative standard deviation (RSD) for the peak area and retention time must be less than 2.0%. This confirms that the analytical system is performing correctly and generating reliable data.

Applications in Medicinal Chemistry and Drug Development

The value of this compound extends far beyond its basic properties; it is a strategic tool for the modern medicinal chemist.

The Indole Scaffold as a Privileged Structure

The indole ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, distinct biological targets. This versatility is why indole derivatives are found in numerous natural products and FDA-approved drugs. This compound provides researchers with a functionalized version of this powerful core.

Role as a Versatile Synthetic Intermediate

The true utility of this molecule lies in its functional groups, which act as synthetic "handles":

  • Carboxylic Acid: This group can be readily converted into esters, amides, or other bioisosteres, allowing for the exploration of structure-activity relationships (SAR).[5][6] Amide coupling reactions, in particular, are a cornerstone of drug synthesis, enabling the connection of this indole core to other fragments.

  • Chloro Group: The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl groups at the 5-position to modulate potency, selectivity, and pharmacokinetic properties.

  • N-H Group: The indole nitrogen can be alkylated or arylated to further expand the chemical space and block a potential hydrogen-bond donor site.

Derivatives of similar indole carboxylic acids have shown potential in oncology, CNS disorders (like Alzheimer's disease), and as antimicrobial agents.[7]

Bioisosterism of the Carboxylic Acid Group

While essential for binding in many cases, a carboxylic acid group can sometimes lead to poor pharmacokinetic properties.[6] A key strategy in lead optimization is its replacement with a bioisostere—a group with similar physical or chemical properties that provides a similar biological response. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamates, and sulfonamides, which can improve cell permeability and oral bioavailability while maintaining target engagement.[5]

Conceptual Role in a Kinase Inhibition Pathway

Many modern cancer therapies target protein kinases. A hypothetical drug derived from this compound could be designed to act as a kinase inhibitor, binding to the ATP pocket of the enzyme and blocking downstream signaling.

Start 5-Chloro-1H-indole- 3-carboxylic acid Synth Multi-step Synthesis (e.g., Amide Coupling) Start->Synth Drug Hypothetical Kinase Inhibitor Drug Synth->Drug Yields Kinase Protein Kinase Drug->Kinase Inhibits Receptor Growth Factor Receptor Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response

Caption: Role as a starting material for a hypothetical kinase inhibitor.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

Hazard Identification

Based on safety data for structurally related compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[8][9] It may be harmful if swallowed or inhaled[9].

  • Precautionary Statements: Wash hands thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[8][10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[10]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic asset for researchers in drug discovery and chemical biology. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile chemical functionality make it an ideal starting point for building libraries of novel compounds. The indole core provides a proven biological scaffold, while the chloro and carboxylic acid groups offer orthogonal handles for systematic chemical modification. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to fully leverage the potential of this valuable molecule in their pursuit of new therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). This compound methyl ester.
  • Han, X. L., & Luo, Y. H. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145.
  • Han, X. L., & Luo, Y. H. (2011). This compound. ResearchGate.
  • Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
  • ResearchGate. (2025, August 6). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine.
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

Sources

An In-Depth Technical Guide to the Synthetic Pathways of 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-indole-3-carboxylic acid is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid structure, featuring a chlorine substituent at the 5-position and a carboxylic acid at the 3-position of the indole scaffold, makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. Indole derivatives are known to be excellent plant auxins and serve as key intermediates for many pharmaceutical products.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols, and expert insights into the practical execution of these syntheses.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies:

  • Direct Indole Ring Formation: Building the indole nucleus with the desired substituents already in place or introduced during the cyclization process. The Fischer indole synthesis is the most prominent example of this approach.

  • Functionalization of a Pre-existing 5-Chloroindole Scaffold: Starting with 5-chloroindole or a related derivative and introducing the carboxylic acid group at the C-3 position. The Vilsmeier-Haack reaction followed by oxidation is a key pathway in this category.

This guide will explore both strategies, providing detailed protocols and mechanistic discussions for each.

Fischer Indole Synthesis: A Classic Approach to the Indole Core

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing indole rings.[3][4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[3]

Mechanistic Overview

The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several key steps:

  • Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine (in this case, 4-chlorophenylhydrazine) with a carbonyl compound containing an α-methylene group (pyruvic acid) to form a phenylhydrazone.

  • Tautomerization: The resulting hydrazone tautomerizes to its enamine form.

  • [6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step that creates the C-C bond of the indole ring.

  • Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone Hydrazone 4-Chlorophenylhydrazine->Hydrazone Condensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate [3,3]-Sigmatropic Rearrangement & Cyclization Final_Product This compound Cyclized_Intermediate->Final_Product Elimination of NH3

Fischer Indole Synthesis Workflow

Experimental Protocol: Fischer Indole Synthesis of this compound

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of 4-chlorophenylhydrazine hydrochloride and an equimolar amount of pyruvic acid is prepared in glacial acetic acid.

  • The mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent, such as ethanol or a mixture of ethanol and water, to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or aqueous ethanol.

Causality and Optimization:

  • Acid Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst. Other Brønsted or Lewis acids like sulfuric acid, polyphosphoric acid, or zinc chloride can also be used, and the choice of catalyst can significantly impact the reaction rate and yield.[4] For this specific transformation, acetic acid provides a good balance of reactivity and selectivity.

  • Temperature Control: The reaction is typically carried out at elevated temperatures to facilitate the[6][6]-sigmatropic rearrangement, which has a significant activation energy barrier.

  • Solvent Choice: The polarity of the solvent can influence the tautomerization equilibrium and the solubility of the intermediates and the final product.

Synthesis via C-3 Functionalization of 5-Chloroindole

An alternative and often highly efficient route to this compound involves the functionalization of a pre-existing 5-chloroindole ring. This strategy typically involves a two-step process: the introduction of a formyl group at the C-3 position, followed by its oxidation to a carboxylic acid.

Step 1: Vilsmeier-Haack Formylation of 5-Chloroindole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[7] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier_Haack_Reaction cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 5-Chloro-1H-indole 5-Chloro-1H-indole Iminium_Salt Iminium Salt Intermediate 5-Chloro-1H-indole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Iminium_Salt Aldehyde_Product 5-Chloro-1H-indole-3-carbaldehyde Iminium_Salt->Aldehyde_Product Hydrolysis

Vilsmeier-Haack Formylation Workflow

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde[8]

Materials:

  • 4-Chloro-2-methylaniline (10g, 70.6 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Vilsmeier reagent (prepared from POCl₃ and DMF) (20 mL)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • To a flask containing 4-chloro-2-methylaniline in 10 mL of DMF, slowly add 20 mL of the prepared Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 85 °C and maintain for 5 hours.

  • After the reaction, cool the mixture and add saturated sodium carbonate solution until the solution is basic. A large amount of pale yellow solid will precipitate.

  • Filter the solid, wash with water, and dry to obtain 11 g of 5-chloro-1H-indole-3-carbaldehyde (90% yield). The melting point of the resulting product is 215-216 °C.[8]

Causality and Optimization:

  • Vilsmeier Reagent: The Vilsmeier reagent is a potent electrophile that readily attacks the electron-rich C-3 position of the indole ring. The ratio of DMF to POCl₃ can be adjusted to control the reactivity of the reagent.

  • Temperature Control: The initial addition is carried out at low temperatures to control the exothermic reaction. The subsequent heating is necessary to drive the reaction to completion.

  • Workup: The addition of a basic solution during workup is crucial to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.

Step 2: Oxidation of 5-Chloro-1H-indole-3-carbaldehyde

The final step in this synthetic sequence is the oxidation of the aldehyde to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation to this compound

Materials:

  • 5-Chloro-1H-indole-3-carbaldehyde

  • Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O)

  • Aqueous sodium hydroxide or ammonium hydroxide

  • Hydrochloric acid

Procedure (General):

  • 5-Chloro-1H-indole-3-carbaldehyde is suspended in an aqueous basic solution (e.g., NaOH or NH₄OH).

  • A suitable oxidizing agent, such as potassium permanganate or freshly prepared silver(I) oxide, is added portion-wise while monitoring the temperature.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered to remove any inorganic precipitates (e.g., MnO₂).

  • The filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid product.

  • The solid product is collected by filtration, washed with water, and dried.

Causality and Optimization:

  • Choice of Oxidant: Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the indole ring. Silver(I) oxide is a particularly effective and selective reagent for this transformation.

  • Reaction pH: The reaction is typically carried out under basic conditions to facilitate the oxidation and to keep the resulting carboxylic acid in its soluble salt form.

  • Purification: The final product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Alternative Synthetic Routes

While the Fischer indole synthesis and the functionalization of a pre-existing indole ring are the most common strategies, other methods have also been explored for the synthesis of substituted indoles.

Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.[6] While this method typically yields 2-carboxyindoles, modifications and subsequent functionalization could potentially be adapted to synthesize 3-carboxyindole derivatives.

Purification and Characterization

Purification

Recrystallization is the most common method for the purification of this compound. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of these alcohols with water. The choice of solvent will depend on the impurity profile of the crude product.

Characterization

The structure and purity of this compound can be confirmed by a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations.

  • Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for 5-chloro-1H-indole-3-carbaldehyde is 215-216 °C.[8]

Industrial Scale-Up Considerations

For the large-scale synthesis of this compound, several factors must be considered:

  • Cost and Availability of Starting Materials: The economic viability of the synthesis will depend on the cost and accessibility of the starting materials.

  • Process Safety: The handling of hazardous reagents such as POCl₃ and strong acids and bases requires appropriate safety precautions and engineering controls.

  • Reaction Optimization: Optimizing reaction conditions to maximize yield, minimize reaction times, and simplify purification is crucial for an efficient industrial process.

  • Waste Management: The environmental impact of the synthesis can be minimized by choosing greener solvents and reagents and by developing efficient waste treatment protocols.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, with the Fischer indole synthesis and the functionalization of a 5-chloroindole precursor being the most prominent and practical approaches. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the target application. This guide has provided a detailed overview of these synthetic strategies, including mechanistic insights and practical experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Sources

5-Chloro-1H-indole-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 5-Chloro-1H-indole-3-carboxylic Acid as a Scaffold for Phospholipase A2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound extensively utilized as a foundational scaffold in medicinal chemistry. While its direct biological activity is not extensively characterized, its true significance lies in its role as a key building block for the synthesis of potent enzyme inhibitors. This technical guide delves into the mechanism of action of derivatives of this compound, with a primary focus on their function as inhibitors of the Phospholipase A2 (PLA2) superfamily. We will explore the structure and function of PLA2 enzymes, their role in inflammatory cascades, and the molecular mechanisms by which indole-based inhibitors can modulate their activity. This guide will also provide detailed experimental protocols for assessing PLA2 inhibition and present key data for representative compounds.

The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to and modulate the activity of biological targets. This compound, with its reactive carboxylic acid group and the chloro-substituted indole core, offers synthetic handles for creating diverse chemical libraries.[1][2][3] This guide focuses on the application of this scaffold in the development of inhibitors for Phospholipase A2, a critical enzyme family in cellular signaling and inflammation.

The Target: The Phospholipase A2 Superfamily and its Role in Inflammation

The Phospholipase A2 (PLA2) superfamily of enzymes catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[4][5] This enzymatic activity is a crucial step in numerous physiological processes, and its dysregulation is implicated in a wide range of inflammatory diseases.[4][6][7]

Classification and Key Isoforms

The PLA2 superfamily is broadly classified into several families, with the most studied being:

  • Secreted PLA2 (sPLA2): Low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space. Group IIA sPLA2 (sPLA2-IIA) is a prominent member, often referred to as the "inflammatory" sPLA2 due to its high levels in inflammatory exudates.[6][7][8]

  • Cytosolic PLA2 (cPLA2): Larger, intracellular enzymes that also require calcium for activity. Group IVA cPLA2 (cPLA2α) is particularly important as it preferentially hydrolyzes phospholipids containing arachidonic acid at the sn-2 position.[5][9]

  • Calcium-Independent PLA2 (iPLA2): These enzymes do not require calcium for their catalytic activity and are involved in phospholipid remodeling.[4][9]

The Catalytic Mechanism of sPLA2-IIA and cPLA2α

Both sPLA2-IIA and cPLA2α utilize a catalytic dyad of histidine and aspartate residues within their active site. A key mechanistic feature is the essential role of a calcium ion, which coordinates with the phosphate group of the phospholipid substrate and the catalytic residues, thereby orienting the sn-2 ester bond for nucleophilic attack by a water molecule activated by the histidine residue.[4][10]

The Inflammatory Cascade Triggered by PLA2

The products of PLA2-mediated phospholipid hydrolysis are potent signaling molecules. The liberation of arachidonic acid by cPLA2α is the rate-limiting step in the biosynthesis of eicosanoids, a class of inflammatory mediators that includes prostaglandins and leukotrienes.[4][5] These molecules are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively, and contribute to the cardinal signs of inflammation: redness, swelling, heat, and pain. Lysophospholipids, the other product of PLA2 activity, can be converted to platelet-activating factor (PAF), another potent pro-inflammatory mediator.[4]

Below is a diagram illustrating the central role of PLA2 in the inflammatory signaling pathway.

PLA2_Inflammatory_Pathway PLA2-Mediated Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_enzymes Key Enzymes cluster_mediators Inflammatory Mediators PL Phospholipids AA Arachidonic Acid PL->AA LysoPL Lysophospholipids PL->LysoPL PLA2 Phospholipase A2 (e.g., cPLA2α, sPLA2-IIA) PLA2->PL COX Cyclooxygenase (COX) PGs Prostaglandins COX->PGs LOX Lipoxygenase (LOX) LTs Leukotrienes LOX->LTs AA->COX substrate for AA->LOX substrate for PAF Platelet-Activating Factor (PAF) LysoPL->PAF converted to Inflammation Inflammation (Pain, Swelling, Redness, Heat) PGs->Inflammation LTs->Inflammation PAF->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 activates

Caption: PLA2 in the Inflammatory Cascade.

Mechanism of Action of Indole-Based PLA2 Inhibitors

Derivatives of this compound can be designed to act as competitive inhibitors of PLA2 enzymes. The core indole scaffold can serve as a hydrophobic anchor, interacting with nonpolar residues in the active site of the enzyme. The substituents introduced at various positions on the indole ring can be tailored to form specific interactions with the enzyme, such as hydrogen bonds or electrostatic interactions, thereby enhancing binding affinity and selectivity.

The primary mechanism of inhibition is the occupation of the active site, preventing the binding of the natural phospholipid substrate. The carboxylic acid moiety of the parent scaffold, or derivatives thereof, can potentially chelate the catalytic calcium ion, further disrupting the enzyme's function. More complex derivatives, such as efipladib, have been shown to be potent and selective inhibitors of cPLA2α.[11]

Quantitative Assessment of PLA2 Inhibition

The inhibitory potency of compounds derived from the this compound scaffold is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound ClassTarget EnzymeIC50 (nM)Reference
Indole-based cPLA2α inhibitor (efipladib)Human cPLA2α11[11]
Indole-5-carboxylic acid derivativeHuman cPLA2α2.1[12]
Indole containing isoxazole derivativesPLA210,230[13]

Experimental Protocols for Evaluating PLA2 Inhibition

The following protocols provide a framework for assessing the inhibitory activity of novel compounds based on the this compound scaffold.

In Vitro sPLA2-IIA Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the activity of recombinant human sPLA2-IIA using a synthetic fluorogenic substrate.

Materials:

  • Recombinant human sPLA2-IIA

  • sPLA2 Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)

  • Fluorogenic sPLA2 substrate (e.g., a substrate that releases a fluorescent product upon cleavage)[14][15][16]

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in sPLA2 Assay Buffer. Ensure the final DMSO concentration is below 1%.

  • In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (buffer with DMSO).

  • Add 25 µL of a solution containing recombinant human sPLA2-IIA to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic sPLA2 substrate to each well.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Below is a diagram outlining the workflow for the sPLA2-IIA inhibitor screening assay.

sPLA2_Assay_Workflow sPLA2-IIA Inhibitor Screening Assay Workflow Start Start Prep_Compounds Prepare serial dilutions of test compounds in assay buffer Start->Prep_Compounds Add_Compounds Add diluted compounds or vehicle control to 96-well plate Prep_Compounds->Add_Compounds Add_Enzyme Add sPLA2-IIA enzyme solution to each well Add_Compounds->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Add_Substrate Add fluorogenic sPLA2 substrate to initiate reaction Incubate->Add_Substrate Measure_Fluorescence Monitor fluorescence kinetically at 37°C for 30-60 min Add_Substrate->Measure_Fluorescence Analyze_Data Calculate reaction rates and percent inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Plot dose-response curve and determine IC50 value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: sPLA2-IIA Assay Workflow.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of a test compound to inhibit the release of arachidonic acid from cells, which is a downstream effect of cPLA2α activity.

Materials:

  • A suitable cell line (e.g., macrophages, platelets)

  • Cell culture medium

  • [3H]-Arachidonic acid

  • Cell stimulation agent (e.g., calcium ionophore, lipopolysaccharide)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Label the cells by incubating them with [3H]-arachidonic acid in serum-free medium for several hours to allow for its incorporation into cellular phospholipids.

  • Wash the cells to remove unincorporated [3H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time.

  • Stimulate the cells with an appropriate agent to induce PLA2 activation and arachidonic acid release.

  • After the stimulation period, collect the cell culture supernatant.

  • Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.

  • Calculate the percent inhibition of arachidonic acid release for each concentration of the test compound compared to the stimulated vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the development of potent and selective inhibitors of Phospholipase A2 enzymes. By targeting PLA2, these compounds have the potential to block the production of a wide array of pro-inflammatory mediators, offering a promising therapeutic strategy for a variety of inflammatory disorders. The continued exploration of structure-activity relationships of derivatives of this indole scaffold will be crucial for the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles. Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy.

References

  • Dennis, E. A. (1997). History, Classification, Structure and Function of Phospholipase A2. [Source not further specified]
  • Dennis, E. A., et al. (2009). Phospholipase A2 structure/function, mechanism, and signaling. Journal of Lipid Research, 50 Suppl, S237-42. [Link]
  • Leslie, C. C. (2004). Assaying phospholipase A2 activity. Methods in Molecular Biology, 284, 229-40. [Link]
  • Magrioti, V., & Kokotos, G. (2013). The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles. Molecules, 18(9), 10444-10485. [Link]
  • Boilard, E., & Borgeat, P. (2019). Roles of secreted phospholipase A2 group IIA in inflammation and host defense. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(4), 545-555. [Link]
  • Boilard, E., & Borgeat, P. (2019). Roles of secreted phospholipase A2 group IIA in inflammation and host defense. [Source not further specified]
  • Dennis, E. A., et al. (2009). Phospholipase A2 structure/function, mechanism, and signaling. Journal of Lipid Research, 50 Suppl, S237-42. [Link]
  • Boilard, E., & Borgeat, P. (2019). Roles of secreted phospholipase A2 group IIA in inflammation and host defense.
  • Kokotos, G., & Six, D. A. (2004). Phospholipase A 2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention. Chemical Reviews, 104(8), 3977-4002.
  • Saegusa, J., et al. (2007). Pro-inflammatory Secretory Phospholipase A2 Type IIA Binds to Integrins αvβ3 and α4β1 and Induces Proliferation of Monocytic Cells in an Integrin-dependent Manner. Journal of Biological Chemistry, 282(49), 35879-35888. [Link]
  • Creative BioMart. (n.d.). Phospholipase A2 Activity Assay Kit (Fluorometric).
  • Le, H. T., et al. (2018). The need for Group IIA secretory phospholipase A2 (sPLA2-IIA) inhibitors in inflammatory ocular disease treatment.
  • Dharmappa, K. K., et al. (2022). Quercitrin neutralizes sPLA2IIa activity, reduces the inflammatory IL-6 level in PC3 cell lines, and exhibits anti-tumor activity in the EAC-bearing mice model. Frontiers in Pharmacology, 13, 964585. [Link]
  • Sophiya, P., et al. (2021). Inhibition of sPLA2-IIA enzyme by sinapic acid.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Li, Y., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409. [Link]
  • Clark, J. D., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-413. [Link]
  • Sophiya, P., et al. (2021). Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice. Toxins (Basel), 13(10), 718. [Link]
  • Abdel-Ghani, T. M., et al. (2023).
  • BenchChem. (n.d.). Ensuring the stability and solubility of sPLA2-IIA inhibitors in vitro. BenchChem.
  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8820. [Link]
  • Li, Y., et al. (2012). This compound.
  • Magrioti, V., & Kokotos, G. (2015). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Future Medicinal Chemistry, 7(13), 1739-1757. [Link]
  • Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291-4. [Link]
  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
  • Lindahl, M., & Tagesson, C. (1997). Flavonoids as phospholipase A2 inhibitors: importance of their structure for selective inhibition of group II phospholipase A2.
  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 951559. [Link]
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 951559. [Link]
  • Bovens, S., et al. (2010). 1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold on inhibitory potency, metabolic stability, solubility, and bioavailability. Journal of Medicinal Chemistry, 53(23), 8298-308. [Link]

Sources

Spectroscopic Characterization of 5-Chloro-1H-indole-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-1H-indole-3-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound.

Introduction to this compound

This compound (CAS No. 10406-05-0) is a halogenated derivative of the naturally occurring plant auxin, indole-3-acetic acid.[3] Its molecular structure, consisting of a chlorinated indole ring system and a carboxylic acid functional group, makes it a valuable scaffold in medicinal chemistry for the synthesis of bioactive molecules with potential applications as serotonin receptor modulators and for targeting neurological disorders.[1][2] The precise characterization of this molecule is paramount for its application in research and development, ensuring the identity, purity, and structural integrity of the compound. Spectroscopic techniques are the cornerstone of this characterization.

Molecular Structure and Properties:

PropertyValueReference
Molecular Formula C₉H₆ClNO₂[4][5]
Molecular Weight 195.60 g/mol [4][5]
Appearance Off-white powder[1]
Melting Point 234-235 °C[6]

Spectroscopic Analysis Workflow

The comprehensive spectroscopic analysis of this compound involves a multi-technique approach to unambiguously determine its structure. The following diagram illustrates a typical workflow.

Caption: Workflow for the spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the carboxylic acid proton. The electron-withdrawing nature of the chlorine atom at the C-5 position influences the chemical shifts of the protons on the benzene ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~11.8broad singlet-
H-2~8.1doublet~3.0
H-4~8.0doublet~2.0
H-6~7.2doublet of doublets~8.7, ~2.0
H-7~7.5doublet~8.7
COOH~12.5broad singlet-

Interpretation and Causality:

  • Downfield Protons (COOH and N-H): The carboxylic acid proton is expected to be the most downfield signal due to strong deshielding and hydrogen bonding, typically appearing as a broad singlet. The N-H proton of the indole ring also appears downfield as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

  • Aromatic Protons: The protons on the indole ring will exhibit characteristic splitting patterns. H-2, being adjacent to the nitrogen and the carboxylic acid group, will be deshielded. The protons on the benzene ring (H-4, H-6, and H-7) will show splitting patterns consistent with their ortho, meta, and para relationships. The chlorine at C-5 will deshield the adjacent H-4 and H-6 protons. Specifically, H-4 is expected to be a doublet due to meta-coupling with H-6. H-6 will be a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4. H-7 will appear as a doublet due to ortho-coupling with H-6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C-2~128
C-3~110
C-3a~125
C-4~122
C-5~126
C-6~120
C-7~113
C-7a~135
COOH~165

Interpretation and Causality:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (COOH) is expected to be the most downfield signal, typically in the range of 165-185 ppm.

  • Aromatic Carbons: The carbons of the indole ring will resonate in the aromatic region (approximately 110-140 ppm). The carbon directly attached to the electron-withdrawing chlorine atom (C-5) will be deshielded. The quaternary carbons (C-3, C-3a, C-5, and C-7a) will generally show weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H and N-H stretching of the carboxylic acid and indole groups, respectively, and the C=O stretching of the carboxylic acid.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300-2500Strong, very broad
N-H stretch (indole)~3400Medium, sharp
C-H stretch (aromatic)3100-3000Medium
C=O stretch (carboxylic acid)1720-1680Strong, sharp
C=C stretch (aromatic)1600-1450Medium to strong
C-O stretch (carboxylic acid)1320-1210Medium
C-Cl stretch800-600Medium to strong

Interpretation and Causality:

  • O-H and N-H Stretching: The most prominent feature of the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which is due to strong intermolecular hydrogen bonding. The N-H stretching vibration of the indole ring will appear as a sharper band at a higher frequency.

  • Carbonyl Stretching: A strong, sharp absorption band corresponding to the C=O stretching of the carboxylic acid will be observed. Its position can be influenced by conjugation and hydrogen bonding.

  • Aromatic and C-Cl Stretching: The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration will be found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.

Predicted Mass Spectrometry Data:

m/zIon
195/197[M]⁺ (Molecular ion)
150/152[M - COOH]⁺
115[M - COOH - Cl]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 195 and 197 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: The most likely fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment ion at m/z 150/152. Subsequent loss of the chlorine atom would lead to a fragment at m/z 115.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Self-Validation: Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) as an internal reference.

2. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Self-Validation: Perform a background scan before running the sample to subtract the contribution of atmospheric CO₂ and water vapor.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Use electrospray ionization (ESI) in either positive or negative ion mode. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Self-Validation: Calibrate the mass spectrometer using a known standard before analysis to ensure mass accuracy.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive and self-validating framework for the characterization of this compound. By understanding the principles behind these techniques and the specific spectral features of the molecule, researchers can confidently verify its structure and purity, ensuring the reliability of their scientific investigations and the quality of their products.

References

  • AA Blocks.
  • mzCloud. 5 Chloroindole 2 carboxylic acid. [Link]
  • PubChem. This compound. [Link]
  • Matrix Fine Chemicals. This compound | CAS 10406-05-0. [Link]
  • PubChem. 5-chloro-1H-indole-3-carbaldehyde. [Link]
  • Han, X. L., & Luo, Y. H. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]
  • ResearchGate. (PDF) this compound. [Link]

Sources

A Technical Guide to the Solubility of 5-Chloro-1H-indole-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. While explicit quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes qualitative information, outlines robust experimental protocols for precise solubility and pKa determination, and presents a logical framework for solvent selection based on its physicochemical properties. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed decisions in synthesis, purification, formulation, and biological screening processes.

Introduction: The Significance of this compound and its Solubility

This compound (Figure 1) is a halogenated derivative of indole-3-carboxylic acid. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a chlorine atom at the 5-position of the indole ring significantly modulates the molecule's electronic and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption, erratic dosing responses, and challenges in formulation development. Conversely, understanding the solubility in various organic solvents is paramount for efficient synthesis, purification via crystallization, and preparation of stock solutions for in vitro and in vivo screening. This guide delves into the multifaceted aspects of the solubility of this compound to address these critical considerations.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of its structural features. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆ClNO₂PubChem[1]
Molecular Weight 195.60 g/mol PubChem[1]
XLogP3 (Computed) 2.6PubChem[1]
Appearance Off-white powderChem-Impex[2]
Crystal Structure OrthorhombicPMC[3]
Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and water. A positive logP value indicates a preference for the lipid phase, suggesting lower aqueous solubility. The computed XLogP3 value for this compound is 2.6, indicating its lipophilic nature. For comparison, the closely related compound 5-chloroindole has an experimentally determined logP of 2.93[4]. This inherent lipophilicity, primarily due to the indole ring and the chloro substituent, is a major contributor to its limited solubility in water.

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a critical parameter for predicting the solubility of ionizable compounds. This compound possesses two ionizable protons: one on the carboxylic acid group and another on the indole nitrogen.

  • Indole NH pKa: The indole nitrogen is weakly acidic, with a pKa of approximately 17 for the parent indole. The chloro substituent is expected to have a minor acidifying effect on the N-H proton.

The ionization state of the molecule, dictated by the solution's pH relative to its pKa, profoundly impacts its solubility. At pH values below its carboxylic acid pKa, the molecule will be predominantly in its neutral, less water-soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

Solubility Profile: A Qualitative and Predictive Analysis

In the absence of extensive quantitative solubility data, a qualitative and predictive assessment can be formulated based on the compound's physicochemical properties and data from structurally similar molecules.

Table 2: Qualitative Solubility of this compound and Related Compounds

SolventThis compound (Predicted)5-Bromoindole-3-carboxaldehyde[6]5-Fluoroindole[7]5-Fluoroindole-2-carboxylic acid[8]
Water Sparingly soluble (pH-dependent)Limited-Good at certain pH levels
Methanol SolubleGood10 mg/mL-
Ethanol SolubleGood--
DMSO Soluble---
Acetone SolubleGood--
Chloroform Likely soluble-50 mg/mL-
Dichloromethane Likely solubleGood--
Non-polar solvents Poorly soluble--Limited

Key Observations and Predictions:

  • Aqueous Solubility: Due to its lipophilic nature (logP ~2.6), the intrinsic solubility of the neutral form of this compound in water is expected to be low. However, its solubility will significantly increase in alkaline aqueous solutions where the carboxylic acid is deprotonated.

  • Polar Protic Solvents (Methanol, Ethanol): The presence of the carboxylic acid and the indole N-H group allows for hydrogen bonding with protic solvents. Therefore, good solubility is anticipated in alcohols like methanol and ethanol. The recrystallization of a related compound, 5-chloroindole-3-carboxaldehyde, from methanol further supports this prediction[9].

  • Polar Aprotic Solvents (DMSO, Acetone): Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. High solubility of this compound in DMSO is expected. Acetone should also be a suitable solvent.

  • Chlorinated Solvents (Dichloromethane, Chloroform): Given the presence of a chlorine atom and the overall lipophilicity of the molecule, moderate to good solubility in chlorinated solvents is likely.

  • Non-polar Solvents (Hexane, Toluene): The polarity imparted by the carboxylic acid and indole N-H groups will limit solubility in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility and pKa Determination

For precise and reliable data, experimental determination of solubility and pKa is essential. The following section details standard, field-proven methodologies.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess solid compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Centrifuge or filter to remove undissolved solid prep2->sep1 analysis1 Quantify concentration of the saturated solution (e.g., HPLC, UV-Vis) sep1->analysis1

Shake-Flask Method Workflow.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials in a constant temperature shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

G Workflow for Potentiometric pKa Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve compound in a suitable solvent (e.g., water/co-solvent) setup2 Calibrate and immerse pH electrode setup1->setup2 titrate1 Add standardized titrant (acid or base) in small increments setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 Repeat analysis1 Plot pH vs. volume of titrant titrate2->analysis1 analysis2 Determine pKa from the half-equivalence point analysis1->analysis2

Potentiometric Titration Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, accurate increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Conclusion: A Framework for Practical Application

This technical guide has provided a detailed examination of the solubility of this compound. While a comprehensive set of quantitative solubility data is not yet publicly available, a robust understanding of its physicochemical properties allows for reliable predictions of its behavior in various solvent systems. The lipophilic nature of the molecule, characterized by a positive logP, suggests limited aqueous solubility, which is, however, expected to increase significantly with pH due to the ionization of the carboxylic acid group. Good solubility is predicted in polar protic and aprotic organic solvents. For applications requiring precise solubility data, the detailed experimental protocols for the shake-flask method and potentiometric titration provided herein offer a clear path to obtaining reliable experimental values. This guide serves as a foundational resource for scientists and researchers, enabling more efficient and informed use of this compound in drug discovery and development.

References

  • Solubility of Things. 5-Fluoroindole-2-carboxylic acid. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. (PDF) this compound. [Link]
  • PubChem. 5-fluoro-1H-indole-3-carboxylic acid. [Link]
  • Organic Chemistry D
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
  • National Center for Biotechnology Information. This compound. [Link]
  • Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. [Link]
  • Human Metabolome Database. Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). [Link]

Sources

crystal structure of 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 5-Chloro-1H-indole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of this compound (C₉H₆ClNO₂), a halogenated derivative of a vital class of heterocyclic compounds. Indole-3-carboxylic acids are foundational scaffolds in medicinal chemistry and agrochemical development. Understanding their three-dimensional architecture at the atomic level is paramount for rational drug design, polymorphism screening, and predicting physicochemical properties. This document details the single-crystal X-ray diffraction analysis of the title compound, elucidating its intramolecular geometry and the complex network of intermolecular forces, including hydrogen bonding and π–π stacking, that govern its crystal packing. Methodologies for crystallization, crystallographic data collection, and structural refinement are presented, offering researchers and drug development professionals critical insights into the structural landscape of this important molecular entity.

Introduction and Significance

Indole derivatives represent a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The indole-3-carboxylic acid moiety, in particular, is a known pharmacophore and a versatile synthetic intermediate.[2] Its derivatives have been investigated for a wide range of therapeutic applications, including as antihypertensive agents and potential herbicides.[2][3]

The introduction of a chlorine atom at the 5-position of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. These modifications directly influence its biological activity, metabolic stability, and solid-state properties such as solubility and melting point. A definitive understanding of its crystal structure provides the empirical basis for explaining these properties and for designing next-generation derivatives. This guide synthesizes the publicly available crystallographic data to present a detailed structural portrait.[4][5]

Physicochemical and Molecular Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties, derived from computational and experimental data, are summarized below.

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₉H₆ClNO₂[4]
Molecular Weight 195.60 g/mol [4][6]
CAS Number 10406-05-0
Melting Point 209 °C
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O[6]

Experimental Protocol: Single Crystal Growth and Data Acquisition

The trustworthiness of a crystal structure is predicated on the quality of the single crystal from which data is collected. The protocol described for obtaining diffraction-quality crystals of the title compound is a standard and field-proven method.[5]

Step-by-Step Crystallization Workflow
  • Material Sourcing: The title compound was procured from a commercial supplier (ChemFuture PharmaTech, Ltd), ensuring high purity as a starting material.[4][5] This is a common and efficient first step in academic and industrial research, bypassing the need for initial synthesis to focus on physical characterization.

  • Solvent Selection: Methanol was chosen as the crystallization solvent. The rationale for this choice lies in the compound's favorable solubility profile in methanol—sufficiently soluble at elevated temperatures or higher concentrations, but allowing for supersaturation upon slow changes in conditions.

  • Crystallization Method: Single crystals were grown by the slow evaporation method.[5]

    • A saturated or near-saturated solution of this compound in methanol was prepared in a clean glass vial.

    • The vial was loosely capped or covered with perforated film to permit the slow, controlled escape of solvent vapor over several days at ambient temperature (293 K).

    • Causality: Slow evaporation prevents rapid precipitation, which would yield amorphous powder or poorly-ordered microcrystals. Instead, it allows molecules to deposit gradually onto a growing crystal lattice, minimizing defects and maximizing crystal size and quality.

  • Crystal Harvesting: Well-formed, transparent crystals were carefully selected and harvested from the mother liquor for X-ray diffraction analysis.

X-Ray Diffraction Data Collection
  • A suitable single crystal with dimensions of approximately 0.30 × 0.20 × 0.15 mm was mounted on a Rigaku SCXmini CCD diffractometer.[4]

  • Data were collected at a controlled temperature of 293 K using Molybdenum Kα radiation (λ = 0.71073 Å).[4][5]

experimental_workflow cluster_prep Crystal Preparation cluster_analysis Structural Analysis start High-Purity Commercial Compound dissolve Dissolution in Methanol start->dissolve Solubilization evap Slow Evaporation at 293 K dissolve->evap Create Supersaturation crystals Formation of High-Quality Single Crystals evap->crystals mount Mount Crystal on Diffractometer crystals->mount Selection xray X-ray Diffraction (Mo Kα) mount->xray solve Structure Solution & Refinement xray->solve Collect Reflection Data

Caption: Experimental workflow from compound to structure solution.

Crystallographic and Structural Analysis

The was solved and refined to a high degree of precision, revealing a densely packed architecture governed by a hierarchy of non-covalent interactions.[4]

Crystal Data and Refinement Parameters

The crystallographic data provides a quantitative fingerprint of the solid state.

ParameterValueReference
Crystal System Orthorhombic[4][5]
Space Group Pbca[5]
a (Å) 7.2934 (15)[4]
b (Å) 13.065 (3)[4]
c (Å) 17.902 (4)[4]
V (ų) 1705.9 (6)[4]
Z 8[4]
Temperature (K) 293[4]
Final R indices [I > 2σ(I)] R1 = 0.037[4]
R indices (all data) wR2 = 0.104[4]
CCDC Number 861838[6]
Intramolecular Geometry

At the molecular level, the indole ring system is essentially planar, as expected. However, the carboxylic acid group exhibits a slight twist relative to this plane, with a dihedral angle of 9.00 (8)°.[4][5] This deviation from perfect coplanarity is a common feature in such systems, arising from a balance between conjugative effects and steric hindrance, and it influences how the molecules can approach each other to form intermolecular bonds.

Supramolecular Assembly: A Network of Interactions

The crystal packing is not random; it is a highly ordered supramolecular assembly built upon specific and directional intermolecular forces. The dominant interactions are hydrogen bonds and π-π stacking.

  • Carboxylic Acid Dimerization (O—H···O Bonds): The most prominent interaction is the formation of centrosymmetric dimers. Two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups.[4][5] This classic interaction forms a robust eight-membered ring motif, described by the graph-set notation R²₂(8). This dimerization is the primary and strongest force organizing the molecules into a predictable supramolecular synthon.

  • Sheet Formation (N—H···O Bonds): The dimers do not exist in isolation. They are further linked into two-dimensional sheets that extend along the (001) plane. This linkage is achieved via moderately strong hydrogen bonds between the indole N—H donor of one dimer and a carboxyl oxygen acceptor of an adjacent dimer.[4][5]

  • Three-Dimensional Packing (π–π Stacking): The final stage of the crystal assembly involves the stacking of these hydrogen-bonded sheets. The planar indole rings of molecules in adjacent sheets overlap, engaging in aromatic π–π stacking interactions. The measured centroid-to-centroid distance between stacked rings is 3.7185 (12) Å, indicative of a significant stabilizing interaction that holds the sheets together to form the final 3D crystal lattice.[4][5]

intermolecular_interactions cluster_dimer Primary Interaction mol_a Molecule A dimer Centrosymmetric Dimer (R²₂(8) motif) mol_a->dimer O—H···O Hydrogen Bonds mol_b Molecule B mol_b->dimer O—H···O Hydrogen Bonds sheet 2D Hydrogen-Bonded Sheet dimer->sheet N—H···O Hydrogen Bonds stack 3D Crystal Lattice sheet->stack π–π Stacking (3.7185 Å)

Caption: Hierarchy of intermolecular forces in the crystal lattice.

Conclusion

The is a superb example of molecular self-assembly dictated by a well-defined hierarchy of non-covalent interactions. The structure is dominated by the formation of robust carboxylic acid dimers, which are subsequently woven into sheets by N-H···O hydrogen bonds and finally stacked into a three-dimensional lattice via π-π interactions. This detailed structural knowledge is invaluable for computational modeling, understanding its physicochemical properties, and guiding the rational design of new indole-based compounds for pharmaceutical and agrochemical applications. The data confirms a stable, densely packed arrangement, which accounts for the compound's relatively high melting point and provides a structural foundation for predicting its behavior in various formulation and development contexts.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Han, X.-L., & Luo, Y.-H. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(2), o145.
  • Shafiei, M., Peytam, F., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2843.
  • Han, X.-L., & Luo, Y.-H. (2012). This compound. ResearchGate.
  • PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 1419862: Experimental Crystal Structure Determination. The University of Manchester Research Explorer.
  • OSTI.GOV. (2024). CCDC 2383612: Experimental Crystal Structure Determination (Dataset). U.S. Department of Energy Office of Scientific and Technical Information.
  • Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 89, 129349.
  • Wang, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 975267.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 5-Chloro-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indole Scaffold

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of potent and selective therapeutic agents have been derived. Its unique electronic properties and conformational flexibility allow for interactions with a wide array of biological targets. Within this esteemed chemical family, 5-Chloro-1H-indole-3-carboxylic acid emerges not as a direct therapeutic agent, but as a pivotal starting material and structural cornerstone for a new generation of targeted therapies. The introduction of a chloro-substituent at the 5-position critically influences the molecule's electronic distribution and lipophilicity, often enhancing binding affinities and metabolic stability of its derivatives. This guide provides an in-depth exploration of the key therapeutic targets that have been successfully modulated by derivatives of this versatile scaffold, offering a strategic roadmap for researchers and drug development professionals. We will delve into the mechanistic rationale behind targeting specific pathways in oncology and neuroscience, supported by experimental data and detailed protocols to empower further investigation.

Part 1: Oncogenic Signaling Pathways as Prime Targets

The dysregulation of cellular signaling is a hallmark of cancer, making the components of these pathways attractive targets for therapeutic intervention. Derivatives of this compound have demonstrated significant promise in inhibiting key oncogenic drivers.

Epidermal Growth Factor Receptor (EGFR) and BRAF Kinases

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical regulator of cell proliferation and survival, and its constitutive activation is a frequent event in human cancers.[1] Mutations in EGFR and BRAF are key oncogenic drivers in a variety of malignancies.[1] Consequently, the development of inhibitors targeting these kinases has become a cornerstone of precision oncology.

Scientific Rationale:

Derivatives of 5-chloro-indole-2-carboxylate have been engineered to function as potent inhibitors of mutant EGFR, including the formidable T790M resistance mutation, and the BRAF V600E mutant.[2][3][4] The indole scaffold serves as a bioisostere for the native hinge-binding motif of ATP, allowing for competitive inhibition at the kinase domain. The 5-chloro substitution enhances the binding affinity, likely through favorable hydrophobic and electronic interactions within the ATP-binding pocket. The strategic modification of the carboxylic acid group into various carboxamides allows for the exploration of the solvent-exposed region, enabling the optimization of potency and selectivity.[5]

Experimental Evidence:

A series of novel 5-chloro-indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity against a panel of human cancer cell lines.[2][5] The most effective compounds were subsequently evaluated for their ability to inhibit EGFR and BRAF kinases.

Compound IDTargetIC50 (nM)Reference Erlotinib IC50 (nM)Reference Vemurafenib IC50 (nM)
3e EGFR6880-
3b EGFR7480-
3a-e BRAFV600E35-676030

Table 1: Inhibitory activity of representative 5-chloro-indole-2-carboxylate derivatives against EGFR and BRAFV600E.[2]

Furthermore, derivatives have been shown to induce apoptosis, a crucial mechanism for cancer cell elimination. The most potent compounds triggered a significant increase in the expression of caspase-3, a key executioner of apoptosis.[5] For instance, compounds 5f and 5g demonstrated excellent caspase-3 protein overexpression levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively, in the Panc-1 human pancreatic cancer cell line.[5][6]

Signaling Pathway Visualization:

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Indole_Derivative 5-Chloro-Indole Derivative Indole_Derivative->EGFR Inhibition Indole_Derivative->BRAF Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR-BRAF signaling cascade by 5-chloro-indole derivatives.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a typical luminescent kinase assay to determine the IC50 value of a test compound against EGFR.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human EGFR kinase to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration close to its Km for EGFR.

    • Prepare a serial dilution of the 5-chloro-indole-3-carboxylic acid derivative (test compound) in DMSO, then dilute further in the reaction buffer.

  • Assay Procedure:

    • To a 96-well white plate, add 5 µL of the test compound dilution.

    • Add 20 µL of the EGFR kinase solution to each well.

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and quantify the remaining ATP by adding 50 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a common feature in many cancers, particularly colorectal cancer.[7]

Scientific Rationale:

A key protein in the Wnt pathway is Dishevelled (DVL), which transduces the signal from the Frizzled receptor.[8] The PDZ domain of DVL is crucial for this interaction.[8] Targeting the DVL PDZ domain with small molecules can disrupt the Wnt signaling cascade and inhibit tumor growth.[8] A derivative of (S)-5-Chloro-1H-indole-2-carboxamide, RS4690, was identified through structure-based virtual screening as a selective inhibitor of DVL1 binding.[8] This finding highlights the potential of the 5-chloro-indole scaffold to serve as a platform for developing inhibitors of protein-protein interactions within this critical oncogenic pathway.

Experimental Evidence:

The racemic compound RS4690 demonstrated selective DVL1 binding inhibition with an EC50 of 0.74 ± 0.08 μM.[8] Subsequent chiral separation revealed that the (S)-enantiomer was more potent, with an EC50 of 0.49 ± 0.11 μM.[8] This compound effectively inhibited the growth of HCT116 colon cancer cells, which are dependent on Wnt signaling, with an EC50 of 7.1 ± 0.6 μM.[8]

Signaling Pathway Visualization:

WNT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled Receptor DVL DVL FZD->DVL LRP LRP5/6 Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_ub Ubiquitinated β-catenin beta_catenin->beta_catenin_ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Proteasome Proteasome beta_catenin_ub->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Indole_Derivative 5-Chloro-Indole Derivative (RS4690) Indole_Derivative->DVL Inhibition Wnt Wnt Wnt->FZD

Caption: Inhibition of the Wnt/β-catenin pathway via DVL by a 5-chloro-indole derivative.

Part 2: Neurological and Neuroinflammatory Targets

The indole structure is a common motif in neuroactive compounds, including the neurotransmitter serotonin. It is therefore not surprising that derivatives of this compound are being explored for their potential in treating neurological disorders.

Serotonin Receptors

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of GPCRs and ligand-gated ion channels that mediate a wide range of physiological and psychological processes.[9] They are established targets for drugs treating depression, anxiety, and nausea.[10]

Scientific Rationale:

The 5-HT3 receptor, a ligand-gated ion channel, is a particularly interesting target.[11] Positive allosteric modulators (PAMs) of the 5-HT3 receptor can enhance the response to the endogenous ligand, 5-HT, offering a nuanced approach to receptor modulation. 5-chloroindole, a close structural analog of the core scaffold, has been identified as a potent and selective PAM of the 5-HT3 receptor.[11] This suggests that derivatives of this compound could be developed to fine-tune serotonergic signaling, with potential applications in cognitive disorders or chemotherapy-induced nausea. While direct evidence for the carboxylic acid derivative is pending, the strong activity of the parent indole is a compelling starting point.

Experimental Evidence:

5-chloroindole (1-100 μM) was shown to potentiate responses mediated by the human 5-HT3A receptor to both the full agonist 5-HT and various partial agonists.[11] Radioligand binding studies indicated that 5-chloroindole caused a modest increase in the binding affinity of 5-HT to the receptor.[11] Importantly, it did not affect the binding of antagonists, which is characteristic of an allosteric modulator.[11]

Experimental Workflow Visualization:

Calcium_Assay_Workflow Start Start: HEK293 cells expressing h5-HT3A receptors Step1 Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) Start->Step1 Step2 Add 5-chloroindole (PAM) or vehicle Step1->Step2 Step3 Add 5-HT (agonist) Step2->Step3 Step4 Measure intracellular Ca2+ fluorescence (Fluorometric Imaging Plate Reader) Step3->Step4 End Data Analysis: Potentiation of 5-HT response Step4->End

Caption: Workflow for a cell-based calcium flux assay to identify 5-HT3 receptor modulators.

Targets in Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[12] Microglia, the resident immune cells of the central nervous system, are central players in this process.[12] Modulating microglial activation represents a promising therapeutic strategy.

Scientific Rationale:

Formyl Peptide Receptor 2 (FPR2) is a G protein-coupled receptor involved in the resolution phase of inflammation.[13] Agonists of FPR2 are being investigated as potential treatments for neuroinflammatory conditions.[13] The development of indole-based compounds as FPR2 agonists provides a clear rationale for exploring 5-chloro-indole derivatives in this context. The indole scaffold can be functionalized to interact with the FPR2 binding pocket, and the 5-chloro substituent can be leveraged to optimize potency and pharmacokinetic properties. While the direct testing of this compound derivatives on FPR2 is not yet widely reported, the success of other indole-based molecules makes this a logical and promising avenue for future research.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Microglial Cells

This protocol measures the anti-inflammatory effect of a test compound by quantifying the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells.

  • Cell Culture:

    • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the 5-chloro-indole derivative for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Conclusion and Future Directions

This compound is a powerful scaffold that provides a gateway to a diverse range of therapeutically relevant targets. Its derivatives have demonstrated potent and specific activities against key oncogenic kinases like EGFR and BRAF, and crucial signaling nodes such as DVL1 in the Wnt pathway. In the realm of neuroscience, the indole core is a proven pharmacophore for modulating serotonin receptors, with 5-chloroindole showing exciting potential as a positive allosteric modulator of the 5-HT3 receptor. Furthermore, the emerging role of indole derivatives in targeting neuroinflammation opens new avenues for treating neurodegenerative diseases.

The path forward is clear. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the carboxylic acid and other positions of the 5-chloro-indole ring to optimize potency, selectivity, and ADME properties for each identified target.

  • Direct Target Engagement Assays: Employing biophysical techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct binding of the derivatives to their putative targets in a cellular context.

  • In Vivo Efficacy Studies: Progressing the most promising compounds into relevant animal models of cancer and neurological disorders to validate their therapeutic potential.

By leveraging the structural advantages of the 5-chloro-indole-3-carboxylic acid scaffold and applying the rigorous experimental approaches outlined in this guide, the scientific community is well-positioned to develop novel, targeted therapies for some of the most challenging diseases of our time.

References

  • Al-Wahaibi, L. H., et al. (2023).
  • Youssif, B. G. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205511. [Link]
  • Thompson, A. J., et al. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor. British Journal of Pharmacology, 170(3), 607–618. [Link]
  • Al-Wahaibi, L. H., et al. (2023).
  • Sabatino, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(5), 1717. [Link]
  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways.
  • Abdel-rahman, H. M., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Scientific Reports, 12(1), 15878. [Link]
  • Serrano-López, J., et al. (2022). Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. Molecules, 27(21), 7486. [Link]
  • Stary, E., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 992. [Link]
  • Bommagani, S., et al. (2016). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry Letters, 26(2), 553–558. [Link]
  • Youssif, B. G. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205511. [Link]
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(23), 8565. [Link]
  • Carrieri, A., et al. (2025).
  • Han, X.-L., & Luo, Y.-H. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
  • Voronkov, A., et al. (2016). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Medicinal Chemistry, 8(1), 1–22. [Link]
  • Khan, S., et al. (2015). Pharmacokinetic and molecular docking studies to design antimalarial compounds targeting Actin I. Journal of Infection and Public Health, 8(6), 566–575. [Link]
  • Wu, Y., et al. (2020). Wnt signaling pathway inhibitors for treatments of disease.
  • Jeong, S. M., et al. (2004). Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats. European Journal of Pharmacology, 499(1-2), 115–120. [Link]
  • Costa, B., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2603. [Link]
  • Kollarova, Z., et al. (2023). Wnt Signaling Inhibitors. Encyclopedia, 3(2), 488-504. [Link]
  • Corcoran, R. B., et al. (2012). Functional and biochemical interaction between BRAF and EGFR inhibition in colon cancer. Cancer Discovery, 2(3), 227–235. [Link]
  • Morrell, W., et al. (2019). Computationally Guided Discovery and Experimental Validation of Indole-3-acetic Acid Synthesis Pathways. ACS Chemical Biology, 14(12), 2867–2875. [Link]
  • Venderbosch, S., et al. (2014). BRAF Mutations as Predictive Biomarker for Response to Anti-EGFR Monoclonal Antibodies. The Oncologist, 19(5), 447–448. [Link]
  • Jones, B. J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(4), 1297–1304. [Link]
  • Leopoldo, M., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 64(15), 10765–10787. [Link]
  • Gorica, E., & Calderone, V. (2022). Arachidonic Acid Derivatives and Neuroinflammation. CNS & Neurological Disorders - Drug Targets, 21(2), 118–129. [Link]

Sources

An In-depth Technical Guide on the Prospective Antimicrobial Activity of 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating 5-Chloro-1H-indole-3-carboxylic acid

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The indole nucleus, a privileged structure in medicinal chemistry, has garnered significant attention due to its presence in a wide array of biologically active compounds. This guide focuses on a specific, yet under-investigated derivative, this compound, and builds a scientific case for its potential as a dual antibacterial and antifungal agent. While direct and extensive research on this particular molecule is nascent, a wealth of data on structurally related indole-3-carboxylic acid derivatives and other halogenated indoles provides a strong foundation for its projected bioactivity. This document will synthesize these findings, propose a scientific framework for its evaluation, and provide detailed protocols for its investigation.

The Indole-3-Carboxylic Acid Scaffold: A Promising Antimicrobial Moiety

The indole-3-carboxylic acid framework has been the subject of numerous studies, revealing its potential as a versatile platform for the development of antimicrobial agents. Research into various derivatives has demonstrated that this core structure can be chemically modified to yield compounds with significant activity against both bacteria and fungi.

Antibacterial Potential

Derivatives of indole-3-carboxylic acid have shown promising activity against a range of both Gram-positive and Gram-negative bacteria. Molecular docking studies have suggested that these compounds may exert their antibacterial effects by targeting essential bacterial enzymes such as DNA gyrase.[1][2] For instance, novel dipeptide derivatives incorporating the indole-3-carboxylic acid moiety have demonstrated good antibacterial activity when compared to the standard drug ciprofloxacin.[1][2]

Antifungal Potential

Similarly, the indole-3-carboxylic acid scaffold has been explored for its antifungal properties. Studies have shown that conjugates of indole-3-carboxylic acid can exhibit significant antifungal activity against clinically relevant fungi like Aspergillus niger and Candida albicans.[1][2] The proposed mechanism of action for some of these derivatives involves the inhibition of lanosterol-14-alpha demethylase, a key enzyme in fungal ergosterol biosynthesis.[1][2]

The Influence of Halogenation: Enhancing Antimicrobial Potency

The introduction of halogen atoms, particularly chlorine, onto the indole ring has been shown to be a critical factor in modulating the antimicrobial activity of indole derivatives.

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) models have indicated that halogen substitution at specific positions of the indole ring, including the C4, C5, and C6 positions, is optimal for enhancing antifungal activity.[3][4] This is attributed to the increased hydrophobic and electron-withdrawing effects conferred by the halogen atom, which can facilitate membrane penetration and interaction with molecular targets.[3][4] Studies on chloroindoles have demonstrated their efficacy in inhibiting the growth and biofilm formation of pathogenic bacteria such as Vibrio parahaemolyticus and uropathogenic Escherichia coli.[5][6] Specifically, chloroindoles have been shown to have minimum inhibitory concentrations (MICs) as low as 50-75 μg/mL against these bacteria.[5][6]

Proposed Mechanisms of Action for Halogenated Indoles

The antimicrobial and antibiofilm activities of halogenated indoles are thought to be mediated through multiple mechanisms. These include the disruption of the cell membrane, leading to bactericidal effects, and the induction of reactive oxygen species (ROS), contributing to fungicidal activity.[3][4][5] Furthermore, some halogenated indoles have been found to downregulate the expression of virulence genes associated with adhesion and toxin production in bacteria.[6] In fungi, these compounds can inhibit critical morphological transitions, such as the yeast-to-hyphae transition in Candida species, which is a key virulence factor.[3][4]

The following diagram illustrates a hypothetical workflow for the preliminary screening of this compound's antimicrobial activity.

Antimicrobial_Screening_Workflow Figure 1: Preliminary Antimicrobial Screening Workflow cluster_0 Initial Screening cluster_1 Antibacterial Evaluation cluster_2 Antifungal Evaluation cluster_3 Mechanism of Action Studies Compound This compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Assay Test against bacterial and fungal panels Gram_Positive Gram-positive Bacteria (e.g., S. aureus) MIC_Assay->Gram_Positive Gram_Negative Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) MIC_Assay->Gram_Negative Yeast Yeast (e.g., C. albicans) MIC_Assay->Yeast Mold Mold (e.g., A. niger) MIC_Assay->Mold Membrane_Disruption Membrane Permeability Assay Gram_Positive->Membrane_Disruption Enzyme_Inhibition Target Enzyme Inhibition Assay (e.g., DNA gyrase) Gram_Negative->Enzyme_Inhibition Yeast->Membrane_Disruption ROS_Production ROS Production Assay Yeast->ROS_Production

Caption: A logical workflow for the initial antimicrobial evaluation of this compound.

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antibacterial and antifungal activity of this compound, standardized in vitro assays are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Zone of Inhibition Assay (Disk Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Measurement: Measure the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

The following diagram illustrates a potential mechanism of action for this compound based on the activities of related compounds.

Proposed_Mechanism_of_Action Figure 2: Proposed Antimicrobial Mechanisms of Action cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Compound This compound Membrane_B Cell Membrane Disruption Compound->Membrane_B DNA_Gyrase Inhibition of DNA Gyrase Compound->DNA_Gyrase Membrane_F Cell Membrane Disruption Compound->Membrane_F ROS Induction of Reactive Oxygen Species (ROS) Compound->ROS Ergosterol_Synth Inhibition of Ergosterol Biosynthesis Compound->Ergosterol_Synth Bacterial_Death Bacterial Cell Death Membrane_B->Bacterial_Death Loss of integrity DNA_Gyrase->Bacterial_Death Inhibits DNA replication Fungal_Death Fungal Cell Death Membrane_F->Fungal_Death Loss of integrity ROS->Fungal_Death Oxidative stress Ergosterol_Synth->Fungal_Death Compromised membrane

Caption: A diagram illustrating the potential multimodal antimicrobial action of this compound.

Data Summary and Future Directions

While direct experimental data for this compound is not yet widely available, the information synthesized in this guide provides a strong rationale for its investigation as a novel antimicrobial agent. The following table summarizes the antimicrobial activities of related indole derivatives, offering a predictive framework for the potential of the target compound.

Compound ClassTest OrganismsObserved Activity/MICProposed MechanismReference
Indole-3-carboxylic acid dipeptide derivatives E. coli, P. aeruginosa, S. pyogenes, S. aureusGood antibacterial activityInhibition of DNA gyrase[1][2]
A. niger, C. albicansGood antifungal activityInhibition of lanosterol-14-alpha demethylase[1][2]
Multi-halogenated indoles Drug-resistant Candida speciesMIC: 10-50 µg/mLInduction of ROS, inhibition of yeast-to-hyphae transition[3][4]
Chloroindoles V. parahaemolyticusMIC: 50 µg/mLCell membrane damage[5]
Uropathogenic E. coliMIC: 75 µg/mL; Inhibited biofilm formationDownregulation of virulence genes[6]

Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis of high-purity this compound.

  • In Vitro Screening: Comprehensive evaluation of its antibacterial and antifungal activity against a broad panel of clinically relevant and drug-resistant pathogens.

  • Mechanism of Action Studies: Elucidation of its precise molecular targets and mechanisms of antimicrobial action.

  • In Vivo Efficacy and Toxicity: Assessment of its therapeutic potential and safety profile in animal models of infection.

The exploration of this compound represents a promising avenue in the quest for new antimicrobial therapies. The foundational knowledge from related compounds, coupled with a systematic and rigorous investigational approach, will be crucial in unlocking its full potential.

References

  • Jeong, H., Boya, B. R., Kim, Y.-G., Lee, J.-H., & Lee, J. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(22), 10836. [Link]
  • MDPI. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Link]
  • Jadeja, Y. S., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(36), 25353-25368. [Link]
  • RSC Publishing. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. [Link]
  • MDPI. (n.d.). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Link]
  • Cadelis, M. M., et al. (2024).
  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]
  • Kubo, I., Himejima, M., & Muroi, H. (1991). In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms. Biological & Pharmaceutical Bulletin, 30(10), 1865-1869. [Link]
  • Wang, Y., et al. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 28(13), 5001. [Link]
  • Pchelkina, Y. V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • ResearchGate. (n.d.).
  • Raorane, C. J., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 693006. [Link]
  • Lee, J. H., et al. (2018). Efficacy of 7‐benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Journal of Applied Microbiology, 125(6), 1675-1683. [Link]
  • MDPI. (2023).
  • Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
  • Google Patents. (n.d.).
  • Lee, J. H., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 893510. [Link]
  • ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. [Link]
  • Molecules. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. [Link]
  • MDPI. (2024).
  • Xiang, Y., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 896860. [Link]
  • Wang, Z., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. [Link]
  • ResearchGate. (n.d.).
  • Poudel, S., et al. (2025).
  • Patel, P. B., & Patel, P. J. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of the Korean Chemical Society, 56(4), 461-466. [Link]
  • Chaudhari, S., & Singh, P. (2013). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. International Journal of Drug Development and Research, 5(3), 282-288. [Link]
  • Zarubaev, V. V., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Pharmaceutical Chemistry Journal, 56(1), 1-4. [Link]
  • MDPI. (2021). Antimicrobial Activities and Mode of Flavonoid Actions. [Link]

Sources

5-Chloro-1H-indole-3-carboxylic acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Among the diverse range of functionalized indoles, 5-Chloro-1H-indole-3-carboxylic acid has emerged as a particularly valuable and versatile building block. Its strategic placement of a chloro substituent and a carboxylic acid handle allows for a wide array of synthetic transformations, making it a key intermediate in the synthesis of complex molecular architectures with significant biological activity.[2] This guide provides an in-depth exploration of the chemical properties and synthetic utility of this compound, offering field-proven insights and detailed experimental protocols for its application in organic synthesis.

Physicochemical Properties and Structural Features

This compound is a crystalline solid with a molecular weight of 195.60 g/mol .[3] The presence of the electron-withdrawing chloro group at the 5-position and the carboxylic acid at the 3-position significantly influences the electron density and reactivity of the indole ring system. The carboxylic acid group is twisted from the plane of the indole ring, and in the solid state, molecules form inversion dimers through hydrogen bonding between the carboxylic acid moieties.[3]

PropertyValueSource
Molecular FormulaC₉H₆ClNO₂[3]
Molecular Weight195.60 g/mol [3]
Melting Point209 °C[4]
pKa(Not explicitly found, but expected to be in the range of typical carboxylic acids)

Core Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group and the potential for functionalization of the indole core. This section details key transformations, providing both mechanistic insights and detailed experimental protocols.

Esterification: Gateway to Diverse Analogs

Esterification of the 3-carboxylic acid is a fundamental transformation, often employed to modulate lipophilicity, improve cell permeability, or to serve as a protecting group for further reactions. Two common and reliable methods are the Fischer-Speier esterification and the Steglich esterification.

This acid-catalyzed reaction is a straightforward and cost-effective method for generating simple alkyl esters, particularly when the alcohol can be used in excess as the solvent.[5][6][7]

Causality Behind Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid.[5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5][6][7] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it is formed drives the reaction towards the ester product, in accordance with Le Châtelier's principle.[6]

Experimental Protocol: Synthesis of Methyl 5-Chloro-1H-indole-3-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Methanol (as solvent, large excess)

    • Concentrated Sulfuric Acid (catalytic, ~5 mol%)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 5.0 g, 25.5 mmol).

    • Add methanol (e.g., 100 mL) to the flask and stir to suspend the acid.

    • Carefully add concentrated sulfuric acid (e.g., 0.7 mL, ~1.28 mmol) dropwise to the stirred suspension.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash is critical to neutralize the acid catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl 5-Chloro-1H-indole-3-carboxylate as a solid.

Diagram: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_activation Protonation & Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_final Deprotonation CarboxylicAcid R-COOH ProtonatedCarbonyl R-C(=O+H)OH CarboxylicAcid->ProtonatedCarbonyl H+ TetrahedralIntermediate R-C(OH)(O+H-R')OH ProtonatedCarbonyl->TetrahedralIntermediate R'-OH WaterLoss R-C(OH)(OH2+)OR' TetrahedralIntermediate->WaterLoss H+ transfer ProtonatedEster R-C(=O+H)OR' Ester R-COOR' ProtonatedEster->Ester -H+ WaterLoss->ProtonatedEster -H2O

Caption: Mechanism of Fischer-Speier Esterification.

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9][10]

Causality Behind Experimental Choices: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] However, this intermediate can rearrange to a stable N-acylurea byproduct. DMAP acts as a superior nucleophile, intercepting the O-acylisourea to form a reactive N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol and is not prone to rearrangement, thus ensuring high yields of the desired ester.[8] The choice of a non-nucleophilic solvent like dichloromethane is essential to prevent its participation in the reaction.

Experimental Protocol: Synthesis of Benzyl 5-Chloro-1H-indole-3-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Benzyl alcohol (1.1 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (anhydrous)

    • 0.5 N HCl solution

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate

    • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 2.0 g, 10.2 mmol) in anhydrous dichloromethane (50 mL).

    • Add benzyl alcohol (e.g., 1.16 g, 11.2 mmol) and DMAP (e.g., 0.125 g, 1.02 mmol) to the solution and stir.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (e.g., 2.31 g, 11.2 mmol) in a small amount of anhydrous dichloromethane dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain Benzyl 5-Chloro-1H-indole-3-carboxylate.

Diagram: Steglich Esterification Workflow

Steglich_Workflow Start This compound + Benzyl Alcohol + DMAP in DCM Activation Add DCC at 0 °C Start->Activation Reaction Stir at RT for 12-16h (DCU precipitates) Activation->Reaction Filtration Filter to remove DCU Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Workup Purification Column Chromatography Workup->Purification Product Benzyl 5-Chloro-1H-indole-3-carboxylate Purification->Product HATU_Amidation cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Formation CarboxylicAcid R-COOH Carboxylate R-COO- CarboxylicAcid->Carboxylate DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Amide R-CONH-R' ActiveEster->Amide Amine R'-NH2 Amine->Amide Suzuki_Cycle cluster_product Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Cl(L2) Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Transmetalation (Ar'-B(OH)2, Base) ReductElim Pd(0)L2 Transmetal->ReductElim Reductive Elimination Product Ar-Ar' Transmetal->Product ReductElim->Pd0 Catalyst Regeneration

Sources

literature review of 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1H-indole-3-carboxylic acid: Synthesis, Characterization, and Application as a Core Scaffold in Drug Discovery

This guide provides an in-depth technical review of this compound, a pivotal heterocyclic building block in medicinal chemistry. We will explore its synthesis from common starting materials, delve into its structural and spectroscopic properties, and illuminate its role as a foundational scaffold for developing potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. The presence of the chlorine atom at the 5-position significantly influences the electronic properties of the indole ring, which can be leveraged to modulate the binding affinity and pharmacokinetic properties of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [1]
IUPAC Name This compound[1]
CAS Number 10406-05-0
SMILES C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O[1]
Melting Point 209 °C
pKa (Predicted) 4.13 ± 0.10
LogP (Predicted) 2.6[1]

The crystal structure of the compound has been resolved, revealing a nearly planar indole ring system.[2][3] In the solid state, molecules form inversion dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties. These dimers are further linked into sheets by N—H⋯O hydrogen bonds, creating a stable, hydrogen-bonded network.[2] This structural arrangement is crucial for understanding its solubility, stability, and intermolecular interactions.

Synthesis and Mechanism

The synthesis of this compound is most efficiently achieved via a two-step process starting from the commercially available 5-chloroindole. The strategy involves an initial C-3 formylation followed by oxidation of the resulting aldehyde. This pathway is robust, scalable, and utilizes well-understood chemical transformations.

Synthesis_Workflow Start 5-Chloro-1H-indole Aldehyde 5-Chloro-1H-indole-3-carbaldehyde Start->Aldehyde Vilsmeier-Haack Reaction (POCl₃, DMF) Acid This compound Aldehyde->Acid Jones Oxidation (CrO₃, H₂SO₄, Acetone)

Figure 1: Two-step synthesis of this compound.
Step 1: Vilsmeier-Haack Formylation of 5-Chloroindole

Causality: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like indoles. The indole nucleus is highly activated towards electrophilic substitution, particularly at the C-3 position, due to the lone pair of electrons on the nitrogen atom. The Vilsmeier reagent, a chloroiminium cation generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that reacts selectively at this C-3 position without disrupting the aromaticity of the benzene ring.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde [4]

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, cool 20 mL of anhydrous DMF to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add 4.6 mL (49 mmol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C. The formation of the pale yellow Vilsmeier reagent will be observed.

  • Indole Addition: Dissolve 5.0 g (33 mmol) of 5-chloroindole in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 40 °C and stir for 45-60 minutes. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice. A precipitate will form.

  • Hydrolysis & Neutralization: Add a solution of 5.9 g of sodium hydroxide in 20 mL of water to hydrolyze the intermediate and neutralize the acid. Stir until the mixture is basic.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water.

  • Purification: Recrystallize the crude product from methanol to yield 5-chloro-1H-indole-3-carbaldehyde as a white to pale yellow solid (Typical yield: ~60-70%).

Step 2: Jones Oxidation of 5-Chloro-1H-indole-3-carbaldehyde

Causality: The Jones oxidation is a reliable and powerful method for converting aldehydes to carboxylic acids.[5][6][7] The Jones reagent, prepared from chromium trioxide (CrO₃) and sulfuric acid in acetone, generates chromic acid, a potent oxidant. The aldehyde is first hydrated in the aqueous acetone medium to form a geminal diol, which is then readily oxidized by the chromic acid to the carboxylic acid. The reaction is typically fast and proceeds to completion, with the color change of the chromium species (from orange Cr(VI) to green Cr(III)) providing a convenient visual indicator of reaction progress.[8] While potent, the acidic conditions and controlled temperature (0 °C) minimize side reactions on the indole ring.

Experimental Protocol: Synthesis of this compound

  • Dissolution: In a 250 mL flask, dissolve 3.0 g (16.7 mmol) of 5-chloro-1H-indole-3-carbaldehyde in 100 mL of acetone. Cool the solution to 0 °C in an ice bath.

  • Jones Reagent Addition: Prepare the Jones reagent by carefully dissolving 2.7 g (27 mmol) of CrO₃ in 7.8 mL of water, then slowly adding 2.3 mL of concentrated H₂SO₄. Cool this reagent to 0 °C.

  • Oxidation: Add the Jones reagent dropwise to the stirred acetone solution of the aldehyde. Maintain the temperature at 0 °C. The solution will turn from orange/red to a murky green/blue, indicating the oxidation is proceeding. Continue addition until a faint orange color persists, indicating a slight excess of the oxidant.

  • Quenching: After stirring for 2 hours at 0 °C, quench the excess oxidant by adding isopropyl alcohol dropwise until the solution becomes uniformly green.

  • Isolation: Remove the acetone under reduced pressure. The remaining aqueous slurry will contain the product and chromium salts. Add 100 mL of water and extract the mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture to afford pure this compound.

Application in Drug Discovery: A Scaffold for Potent EGFR Inhibitors

The this compound scaffold is not typically pharmacologically active on its own. Its true value lies in its role as a versatile synthetic intermediate for the construction of more complex, biologically active molecules.[9] A prominent application is in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is a key driver in multiple cancers, including non-small cell lung cancer (NSCLC).[10]

Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. While first-generation inhibitors are effective against some mutations, the emergence of resistance mutations like T790M necessitates the development of new agents. Derivatives of this compound have been shown to be highly effective dual inhibitors of both wild-type (WT) and mutant EGFR.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 activates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Indole-based Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Figure 2: Simplified EGFR signaling pathway and the site of action for indole-based inhibitors.

By functionalizing the carboxylic acid group to form amides and further modifying the indole scaffold, researchers have developed compounds with potent, low-nanomolar activity against clinically relevant EGFR mutants.

Table 2: In Vitro Inhibitory Activity of 5-Chloro-indole-based EGFR Inhibitors [9]

Compound IDR Group ModificationEGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)
5f -amide-(CH₂)₂-(p-F-Ph)85 ± 79.5 ± 2
5g -amide-(CH₂)₂-(p-Cl-Ph)68 ± 611.9 ± 3
Osimertinib Reference Drug>10008 ± 2
Erlotinib Reference Drug80 ± 9>2000

Data synthesized from Mohamed, F.A.M., et al. (2023).[9]

The data clearly demonstrate that derivatives built upon the 5-chloro-indole core (compounds 5f and 5g ) exhibit potent inhibitory activity against the resistant EGFRT790M mutant, comparable to the approved drug Osimertinib, while maintaining activity against the wild-type enzyme.[9] This highlights the strategic importance of the 5-chloro-indole-3-carboxylic acid scaffold in designing next-generation anticancer agents.

Analytical Characterization

Unambiguous structural confirmation of this compound requires standard analytical techniques, primarily NMR spectroscopy, supplemented by mass spectrometry and IR spectroscopy.

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the dried, purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for this class of compounds and its ability to allow observation of exchangeable protons (N-H and COOH).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled carbon NMR spectrum. A standard zgpg30 pulse program with a spectral width of ~240 ppm is appropriate. A longer acquisition time (several hours) may be necessary to achieve an adequate signal-to-noise ratio for quaternary carbons.

Predicted Spectroscopic Data (in DMSO-d₆)

Based on the structure and data from closely related analogues, the following spectral characteristics are anticipated.[11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
N-H ~12.1 (broad s, 1H)-Exchangeable proton, broad signal.
COOH ~12.0 (broad s, 1H)~165.0Exchangeable proton, very broad.
C2-H ~8.15 (s, 1H)~130.0Singlet, adjacent to two quaternary carbons.
C3 -~108.0Shielded carbon, site of carboxylation.
C3a -~127.5Bridgehead carbon.
C4-H ~7.90 (d, J≈8.8 Hz, 1H)~122.0Doublet, coupled to C6-H (meta).
C5 -~125.0Carbon bearing chlorine atom.
C6-H ~7.20 (dd, J≈8.8, 2.0 Hz, 1H)~120.0Doublet of doublets.
C7-H ~7.70 (d, J≈2.0 Hz, 1H)~114.0Doublet, small coupling to C6-H.
C7a -~135.0Bridgehead carbon.
  • Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z 194.01.

  • IR Spectroscopy (KBr pellet, cm⁻¹): Broad O-H stretch (~2500-3300), N-H stretch (~3300-3400), C=O stretch (~1680), aromatic C=C stretches (~1400-1600).

Conclusion

This compound is a high-value chemical intermediate whose robust synthesis and versatile reactivity make it a cornerstone for modern medicinal chemistry programs. Its utility as a core scaffold for potent EGFR inhibitors demonstrates its significance in the ongoing search for effective cancer therapeutics. The detailed synthetic and analytical protocols provided in this guide offer a validated framework for researchers to produce, characterize, and utilize this compound in their drug discovery and development pipelines.

References

  • Bruker. (n.d.). General NMR Information. Varian 500 MHz DD2 instrument or a Bruker 300 MHz Avance instrument documentation.
  • Han, X. L., & Luo, Y. H. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145.
  • Laxminarayana, B., Sadanandam, G., Vinodkumar, R., Mukkanti, K., & Rajendiran, V. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17840246, this compound. PubChem.
  • Royal Society of Chemistry. (2025). NMR Spectra Supporting Information.
  • ResearchGate. (2011). (PDF) this compound.
  • Mohamed, F. A. M., Gomaa, H. A. M., Hendawy, O. M., Ali, A. M., El-Adl, K., & Abdel-Aziz, M. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.
  • AdiChemistry. (n.d.). Jones Reagent & Oxidation Reactions.
  • MDPI. (2018). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 23(9), 2337.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation.
  • Wikipedia. (n.d.). Jones oxidation.
  • Antoniak, D., Sakowicz, A., Loska, R., & Mąkosza, M. (2014). Direct Conversion of Aromatic Aldehydes into Benzamides via Oxidation with Potassium Permanganate in Liquid Ammonia. Synlett, 25(20), 2919-2922.
  • Sciencemadness Wiki. (2019). Jones oxidation.
  • Chemistry Steps. (n.d.). Jones Oxidation.

Sources

Methodological & Application

Synthesis of 5-Chloro-1H-indole-3-carboxylic acid methyl ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents. Among the vast array of indole derivatives, 5-Chloro-1H-indole-3-carboxylic acid methyl ester stands out as a crucial building block for the synthesis of compounds targeting a range of diseases, including neurological disorders and inflammatory conditions.[1][2] Its structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.

This application note provides a comprehensive guide for the synthesis of this compound methyl ester, designed for researchers and professionals in drug development and organic synthesis. The presented protocol is based on the robust and versatile Japp-Klingemann and Fischer indole synthesis methodologies, followed by a classical esterification. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic pathway and providing a self-validating protocol for reliable and reproducible results.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The synthesis of this compound methyl ester is strategically designed in three main stages, as depicted in the workflow below. This approach ensures high yields and purity of the final product by utilizing well-established and reliable chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Indole Formation (Japp-Klingemann/Fischer Synthesis) cluster_2 Step 3: Esterification A 4-Chloroaniline B 4-Chlorophenyl- diazonium chloride A->B  NaNO₂, HCl    (Diazotization)   C 4-Chlorophenylhydrazine hydrochloride B->C  SnCl₂ or Na₂SO₃    (Reduction)   E 4-Chlorophenylhydrazone of pyruvic acid C->E  Reaction with  Pyruvic Acid   D Pyruvic acid D->E F 5-Chloro-1H-indole- 3-carboxylic acid E->F  Acid Catalyst (e.g., H₂SO₄)    (Fischer Indole Synthesis)   H 5-Chloro-1H-indole-3-carboxylic acid methyl ester F->H  H₂SO₄ (cat.)    (Fischer Esterification)   G Methanol G->H

Figure 1: Overall synthetic workflow for this compound methyl ester.

The synthesis commences with the preparation of the key intermediate, 4-chlorophenylhydrazine hydrochloride, from the readily available 4-chloroaniline. This is achieved through a diazotization reaction followed by reduction. The subsequent step involves a one-pot reaction that combines the principles of the Japp-Klingemann reaction and the Fischer indole synthesis.[3] Here, 4-chlorophenylhydrazine hydrochloride is reacted with pyruvic acid to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield this compound.[4][5] The final step is a Fischer esterification, where the carboxylic acid is converted to its methyl ester using methanol in the presence of a catalytic amount of sulfuric acid.[6]

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
4-ChloroanilineC₆H₆ClN127.57Sigma-AldrichToxic, handle with care.
Sodium NitriteNaNO₂69.00Fisher ScientificOxidizer, handle with care.
Hydrochloric Acid (conc.)HCl36.46VWRCorrosive.
Tin(II) Chloride dihydrateSnCl₂·2H₂O225.65Acros OrganicsCorrosive.
Pyruvic AcidC₃H₄O₃88.06Alfa AesarCorrosive.
Sulfuric Acid (conc.)H₂SO₄98.08J.T. BakerCorrosive, strong dehydrating agent.
MethanolCH₃OH32.04EMD MilliporeFlammable, toxic.
Sodium BicarbonateNaHCO₃84.01Macron Fine Chemicals
Ethyl AcetateC₄H₈O₂88.11Pharmco-AaperFlammable.
HexanesC₆H₁₄86.18BDHFlammable.
Part 1: Synthesis of 4-Chlorophenylhydrazine hydrochloride

This procedure outlines the synthesis of the crucial hydrazine intermediate. The diazotization of 4-chloroaniline followed by reduction is a classical and efficient method.

Protocol:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 25.5 g (0.2 mol) of 4-chloroaniline in 100 mL of water and 50 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of 14.5 g (0.21 mol) of sodium nitrite in 40 mL of water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate 1 L beaker, prepare a solution of 90.2 g (0.4 mol) of tin(II) chloride dihydrate in 80 mL of concentrated hydrochloric acid.

  • Cool the tin(II) chloride solution to 0 °C and slowly add the cold diazonium salt solution with constant stirring.

  • A thick white precipitate of 4-chlorophenylhydrazine hydrochloride will form.

  • Allow the mixture to stand for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold water and then with diethyl ether.

  • Dry the product in a vacuum oven at 50 °C to yield 4-chlorophenylhydrazine hydrochloride as a white crystalline solid.

Part 2: Synthesis of this compound

This one-pot reaction leverages the Fischer indole synthesis to construct the indole ring system.[5][7] The in-situ formation of the hydrazone from 4-chlorophenylhydrazine and pyruvic acid, followed by acid-catalyzed cyclization, is an efficient route to the desired indole-3-carboxylic acid.[4]

Protocol:

  • In a 250 mL round-bottom flask, suspend 17.9 g (0.1 mol) of 4-chlorophenylhydrazine hydrochloride in 100 mL of glacial acetic acid.

  • Add 9.7 g (0.11 mol) of pyruvic acid to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) with stirring for 2 hours. The solution will gradually darken.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.[8][9]

Part 3: Synthesis of this compound methyl ester

The final step involves the esterification of the indole-3-carboxylic acid. Fischer esterification is a straightforward and effective method for this transformation.[6][10]

Protocol:

  • In a 250 mL round-bottom flask, suspend 19.5 g (0.1 mol) of this compound in 150 mL of methanol.

  • With caution, slowly add 2 mL of concentrated sulfuric acid to the suspension while stirring.[11]

  • Heat the reaction mixture to reflux for 6-8 hours. The solid will gradually dissolve.

  • Monitor the reaction by TLC (7:3 hexanes/ethyl acetate).

  • After completion, cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly pour the concentrated solution into 300 mL of cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • A precipitate of the methyl ester will form. Collect the solid by vacuum filtration and wash it with water.

  • Dry the crude product and recrystallize it from a mixture of ethyl acetate and hexanes to yield this compound methyl ester as an off-white to pinkish solid.[1]

Characterization of the Final Product

The identity and purity of the synthesized this compound methyl ester should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Off-white to pinkish solid[1]
CAS Number 172595-67-4[1]

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show a broad singlet for the N-H proton around 8.5-9.0 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm, and a sharp singlet for the methyl ester protons will be observed around 3.9 ppm. The proton at the C2 position of the indole ring typically appears as a singlet around 7.8-8.0 ppm.[12][13]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): Characteristic peaks for the carbonyl carbon of the ester will be observed around 165 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (100-140 ppm), and the methyl carbon of the ester will appear around 51-52 ppm.[13][14]

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): The spectrum should exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretching band from the ester group will be present around 1700-1720 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 209 and the isotopic peak for the chlorine atom (M+2)⁺ at m/z 211 with an approximate ratio of 3:1.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound methyl ester, a valuable intermediate in medicinal chemistry. By following the outlined three-step procedure, researchers can efficiently produce this key building block with high purity. The explanation of the underlying chemical principles and the inclusion of detailed experimental and characterization data are intended to empower scientists in their synthetic endeavors and contribute to the advancement of drug discovery and development.

References

  • Fischer, E.; Jourdan, F. Ueber Die Hydrazine Der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2241–2245.
  • Wikipedia. Fischer indole synthesis. [Link]
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • ResearchGate. The Japp‐Klingemann Reaction. [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • Magritek.
  • ResearchGate. This compound. [Link]
  • National Center for Biotechnology Information. This compound. [Link]
  • Master Organic Chemistry.
  • PubChem. This compound. [Link]
  • Google Patents.
  • Course Hero.
  • Der Pharma Chemica.
  • National Center for Biotechnology Information. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]
  • Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.

Sources

Application Notes & Protocol: Vilsmeier-Haack Formylation of Indoles for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole Formylation

The Vilsmeier-Haack reaction is a cornerstone of modern organic synthesis, providing an efficient and mild pathway for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Among its many applications, the formylation of indoles stands out due to the prevalence of the indole scaffold in pharmacologically active molecules. The resulting product, indole-3-carboxaldehyde, is not merely a final compound but a versatile synthetic intermediate, serving as a gateway to a vast array of complex molecules, including tryptophan derivatives, alkaloids, and novel drug candidates.[4][5][6]

This reaction proceeds through the in-situ generation of a substituted chloroiminium salt, known as the "Vilsmeier reagent," typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9][10] This electrophilic species then attacks the electron-rich C3 position of the indole ring, the most nucleophilic site, leading to the desired aldehyde after aqueous work-up.[11][12] This protocol provides a detailed, field-proven methodology for this transformation, emphasizing the mechanistic rationale behind each step and critical safety considerations.

The Reaction Mechanism: A Stepwise Electrophilic Substitution

Understanding the mechanism is paramount for troubleshooting and adapting the protocol. The reaction unfolds in two primary stages: the formation of the active electrophile and its subsequent reaction with the indole nucleus.

Stage 1: Generation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF, a substituted amide, with the powerful Lewis acid phosphorus oxychloride.

  • Nucleophilic Attack: The carbonyl oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Elimination & Formation: This initial adduct is unstable and rearranges, eliminating a dichlorophosphate anion to form the highly electrophilic N,N-dimethyl-chloromethyleniminium ion—the Vilsmeier reagent.[8][9][10][13] This reagent is the key electrophile responsible for formylation.

Vilsmeier_Reagent_Formation cluster_reagents Reactants DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent  Elimination of  [PO₂Cl₂]⁻

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Stage 2: Formylation of Indole and Hydrolysis
  • Electrophilic Attack: The indole π-system, with its highest electron density at the C3 position, attacks the electrophilic carbon of the Vilsmeier reagent.[9][12] This step is a classic electrophilic aromatic substitution.

  • Aromatization: The resulting cationic intermediate, a sigma complex, loses a proton from the C3 position to regain aromaticity, yielding a neutral iminium salt precursor attached to the indole ring.[12]

  • Hydrolysis: During the aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final, stable product: indole-3-carboxaldehyde.[8][9][10]

Indole_Formylation_Mechanism Indole Indole Sigma_Complex Sigma Complex (Cationic Intermediate) Indole->Sigma_Complex Electrophilic Attack Vilsmeier Vilsmeier Reagent Vilsmeier->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation (Aromatization) Product Indole-3-carboxaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

Caption: Mechanism of indole's reaction with the Vilsmeier reagent and subsequent hydrolysis.

Detailed Experimental Protocol

This protocol is optimized for the gram-scale synthesis of indole-3-carboxaldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (g)Moles (mol)EquivalentsNotes
IndoleC₈H₇N117.1510.00.0851.0Ensure high purity.
Phosphorus OxychloridePOCl₃153.3314.40.0941.1Corrosive & water-reactive. Use fresh.
N,N-DimethylformamideC₃H₇NO73.09122 (130 mL)1.67~19.6Anhydrous grade, used as solvent and reagent.
Sodium HydroxideNaOH40.0037.50.94~11For neutralization during work-up.
Crushed IceH₂O18.02~500 g--For quenching the reaction.
Water (Deionized)H₂O18.02~1.5 L--For work-up and washing.
Critical Safety Precautions
  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas.[14][15] ALWAYS handle it in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Ensure a supply of dry sand is available for spills.

  • N,N-Dimethylformamide (DMF): DMF is a hepatotoxin and can be readily absorbed through the skin.[16] It is also a suspected teratogen. Always handle it in a fume hood and wear appropriate gloves (e.g., butyl rubber).

  • Reaction Exotherm: Both the formation of the Vilsmeier reagent and its subsequent quenching are exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • General Handling: The entire procedure up to the aqueous work-up must be conducted under anhydrous conditions using an inert atmosphere (Nitrogen or Argon) to prevent premature reaction of POCl₃ with atmospheric moisture.

Step-by-Step Procedure

A. Preparation of the Vilsmeier Reagent

  • Set up a three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet. Ensure all glassware is oven-dried.

  • Add 100 mL of anhydrous DMF to the flask.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (14.4 g, 9.4 mL) dropwise via the dropping funnel to the stirred DMF over 30-45 minutes.[17] Maintain the internal temperature below 5 °C throughout the addition. A thick, pinkish or yellow complex will form.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 20 minutes.

B. Formylation of Indole 6. In a separate beaker, dissolve the indole (10.0 g) in the remaining 30 mL of anhydrous DMF. 7. Add this indole solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, ensuring the internal temperature does not exceed 10 °C.[17] 8. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 9. Heat the reaction mixture to 35-40 °C and stir for 1-2 hours. The solution will become a thick, opaque, canary-yellow paste, indicating the formation of the iminium salt precipitate.[17]

C. Work-up and Product Isolation 10. Prepare a large beaker (2 L) containing approximately 500 g of crushed ice. 11. Carefully and slowly pour the reaction paste onto the crushed ice with vigorous stirring. This quenching step is highly exothermic; perform it cautiously in the fume hood. The mixture should become a clear, reddish solution. 12. In a separate flask, prepare a solution of sodium hydroxide (37.5 g) in 1 L of water. 13. Slowly add the NaOH solution to the acidic reaction mixture with efficient stirring. The pH should be adjusted to 8-9. A pale yellow precipitate of indole-3-carboxaldehyde will form.[17][18] 14. Heat the resulting suspension to boiling to aid in the coagulation of the product, then allow it to cool to room temperature, and finally chill in an ice bath for at least 1 hour to maximize precipitation.[17] 15. Collect the solid product by vacuum filtration. 16. Wash the filter cake thoroughly with several portions of cold water (3 x 300 mL) until the filtrate is neutral. 17. Dry the product under vacuum to yield crude indole-3-carboxaldehyde. A typical yield is around 12 g (97%).[17]

D. Purification (Optional) 18. The crude product is often of sufficient purity for subsequent steps. For higher purity, the product can be recrystallized from 85-95% ethanol/water.[17]

Quantitative Data Summary

The Vilsmeier-Haack reaction is robust and generally provides high yields for a variety of substituted indoles.

Indole DerivativeTemperature (°C)Time (h)Yield (%)Reference
Indole (unsubstituted)0 to 95~6-896-97[11][17]
4-Methylindole0 to 85890[11]
5-Methylindole0 to 85688[11]
6-Methylindole0 to 90989[11]
2-Methylindole98-100371*[11]

*Note: Formylation of 2-methylindole can lead to a mixture of products, including the 1-formyl derivative.

Experimental Workflow Visualization

Vilsmeier_Workflow cluster_prep Phase 1: Reagent Preparation (Inert Atmosphere, 0-5°C) cluster_reaction Phase 2: Formylation Reaction cluster_workup Phase 3: Work-up and Isolation A1 Cool Anhydrous DMF A2 Add POCl₃ Dropwise A1->A2 A3 Stir to Form Vilsmeier Reagent A2->A3 B1 Add Indole Solution in DMF (0-10°C) A3->B1 B2 Warm to 35-40°C B1->B2 B3 Stir for 1-2 hours (Paste Forms) B2->B3 C1 Quench on Crushed Ice B3->C1 C2 Neutralize with NaOH (pH 8-9) C1->C2 C3 Filter Precipitate C2->C3 C4 Wash with H₂O C3->C4 C5 Dry Under Vacuum C4->C5 D1 Purification (Recrystallization) C5->D1 Optional E1 Final Product: Indole-3-carboxaldehyde C5->E1 D1->E1

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.

References

  • Rajput, S. S., & Girase, M. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 2(4), 1036-1044.
  • Shaikh, A. A., & Gunjal, S. G. (2013). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4684-4696.
  • Tanaka, K., et al. (2020). Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses. ACS Omega, 5(20), 11493–11500.
  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent.
  • BenchChem. (2025).
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • ResearchGate. (2012). Review Article on Vilsmeier-Haack Reaction. Request PDF.
  • Neena, et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(10), 1545-1571.
  • BenchChem. (2025).
  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26978-27015.
  • ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemiz. (2020, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (2022).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Der Pharma Chemica. (2015).
  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube.
  • PubMed. (1974). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan.
  • FUJIFILM Wako. (n.d.).
  • Merck Millipore. (2025).
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • Sigma-Aldrich. (2025).
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Request PDF.
  • James Madison University. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF).
  • ResearchGate. (2015). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Request PDF.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.

Sources

Application Notes and Protocols: Friedel-Crafts Acylation of 5-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Acyl-5-Chloroindoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Among its many derivatives, 3-acylindoles are particularly valuable as synthetic intermediates for alkaloids and as therapeutic agents in their own right.[2] The introduction of a chloro-substituent at the 5-position of the indole ring often enhances pharmacological properties, such as metabolic stability and binding affinity.

The Friedel-Crafts acylation is a powerful and direct method for installing an acyl group onto an aromatic ring, proceeding via electrophilic aromatic substitution.[3] However, the high nucleophilicity and acid-sensitivity of the indole nucleus present unique challenges, including polymerization and competing side reactions.[2][4] This guide provides an in-depth analysis of the mechanism, optimization strategies, and detailed protocols for the successful Friedel-Crafts acylation of 5-chloroindole derivatives, a critical transformation for the synthesis of advanced pharmaceutical intermediates.

Section 1: The Underlying Chemistry and Key Challenges

The Mechanism: A Tale of Electrophilic Attack

The Friedel-Crafts acylation of an indole derivative is a classic electrophilic aromatic substitution.[5] The reaction is highly regioselective, with the incoming electrophile preferentially attacking the C3 position of the indole ring, which possesses the highest electron density.

The mechanism unfolds in three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) coordinates to the halogen of the acyl halide (or a carbonyl oxygen of an anhydride). This polarization facilitates the cleavage of the carbon-halogen bond, generating a highly reactive, resonance-stabilized acylium ion.[6][7]

  • Nucleophilic Attack: The electron-rich π-system of the 5-chloroindole attacks the electrophilic acylium ion. This attack occurs almost exclusively at the C3 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[8]

  • Restoration of Aromaticity: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), abstracts the proton from the C3 position. This regenerates the aromatic indole ring system and releases the Lewis acid catalyst, yielding the final 3-acyl-5-chloroindole product.[6]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation AcylChloride R-CO-Cl AcyliumIon R-C⁺=O ↔ R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcidComplex AlCl₄⁻ 5Chloroindole 5-Chloroindole SigmaComplex Sigma Complex (Cationic Intermediate) 5Chloroindole->SigmaComplex + Acylium Ion Product 3-Acyl-5-chloroindole SigmaComplex->Product - H⁺ (to AlCl₄⁻) (Regenerates AlCl₃)

Caption: General mechanism of Friedel-Crafts acylation on 5-chloroindole.

The Influence of the 5-Chloro Substituent

The chlorine atom at the C5 position exerts a dual electronic effect: it withdraws electron density through induction (-I effect) and donates electron density through resonance (+R effect). Overall, the inductive effect dominates, making the 5-chloroindole ring less nucleophilic than unsubstituted indole.

While this deactivation might seem counterproductive, it is often beneficial. The reduced reactivity significantly suppresses the common side reaction of acid-catalyzed polymerization, which plagues Friedel-Crafts reactions on highly activated, unsubstituted indoles.[4] Research has shown that electron-deficient indoles, such as 5-cyano and 5-bromo indole, can provide high yields in acylation reactions, a principle that extends to 5-chloroindole.[2]

Primary Challenges in Indole Acylation

Successfully acylating indole derivatives requires navigating several potential pitfalls:

  • Polymerization: The high nucleophilicity of the indole nucleus makes it susceptible to self-reaction under strongly acidic conditions, leading to the formation of red tars and intractable mixtures.[4]

  • N-Acylation: The nitrogen atom of the indole ring is also nucleophilic and can be acylated. While C3 acylation is thermodynamically favored, N-acylation can be a competing kinetic pathway, necessitating careful control of reaction conditions. Fortunately, many modern protocols using catalysts like ZrCl₄ or iron powder proceed efficiently without the need for NH-protection.[2][9]

  • Catalyst Stoichiometry: Unlike a truly catalytic reaction, Friedel-Crafts acylation often requires a stoichiometric amount or even an excess of the Lewis acid. The reason is that the carbonyl oxygen of the resulting aryl ketone product is a Lewis base and forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[10] This complex is typically broken during the aqueous workup.

Section 2: A Strategic Guide to Reaction Optimization

The success of the acylation hinges on the judicious selection of reagents and conditions. The goal is to activate the acylating agent sufficiently without promoting degradation of the sensitive indole substrate.

Choice of Acylating Agent and Lewis Acid Catalyst

Acyl chlorides and acid anhydrides are the most common acylating agents.[11] The choice of Lewis acid is arguably the most critical parameter. While strong Lewis acids like AlCl₃ are traditional, they can be too harsh for indoles. Milder Lewis acids often provide a better balance of reactivity and selectivity, minimizing byproduct formation.

CatalystTypical StoichiometryKey Characteristics & Insights
AlCl₃ ≥1.0 equivalentHighly reactive. Prone to causing indole polymerization. Often requires rigorous anhydrous conditions and very low temperatures.[10]
SnCl₄ 1.0 - 1.5 equivalentsMilder than AlCl₃. A good starting point for indole acylation, offering high regioselectivity and better yields by reducing tar formation.[4]
ZrCl₄ Catalytic to StoichiometricExcellent chemoselectivity. Effectively promotes C3-acylation without requiring NH-protection and minimizes competing side reactions.[9]
FeCl₃ / Fe Powder Catalytic to StoichiometricInexpensive and effective. Iron-based catalysts, including simple iron powder, have been shown to promote regioselective acylation efficiently, often under solvent-free conditions.[2]
In(OTf)₃ CatalyticMoisture-tolerant. A modern, milder catalyst that can be used in catalytic amounts, simplifying handling and workup.
Solvent, Temperature, and Order of Addition
  • Solvents: Non-polar, aprotic solvents are preferred. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common choices due to their ability to dissolve the reactants and their inertness under reaction conditions.

  • Temperature: Low temperatures are crucial to control the reaction rate and suppress side reactions. Reactions are typically initiated at 0 °C or even lower (e.g., -15 °C) and may be allowed to warm slowly to room temperature.[12]

  • Order of Addition: This is a critical, often overlooked, parameter. Adding the Lewis acid directly to a solution of indole can cause immediate polymerization.[4] The preferred method is to add the Lewis acid to a solution of the acylating agent first, allowing the electrophile to form, and then adding this mixture to the solution of 5-chloroindole at low temperature. An alternative, successful approach involves adding the acylating agent slowly to a pre-formed complex of the indole and Lewis acid.[4]

Section 3: Experimental Protocols

Safety Precaution: Friedel-Crafts reactions should always be performed in a well-ventilated fume hood. Lewis acids are corrosive and moisture-sensitive. Acyl halides are lachrymatory. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

General Protocol for the Acylation of 5-Chloroindole

This protocol provides a robust starting point that can be adapted for various acyl chlorides and Lewis acids.

  • Glassware Preparation: Ensure all glassware (a round-bottom flask with a magnetic stir bar, addition funnel) is thoroughly dried by flame-drying under a stream of inert gas (N₂ or Ar) or by oven-drying.

  • Reagent Setup: In the reaction flask, dissolve the 5-chloroindole (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.

  • Electrophile Preparation: In a separate flask or the addition funnel, dissolve the acyl chloride (1.2 - 1.5 eq.) in anhydrous DCM.

  • Catalyst Addition: To the solution of 5-chloroindole, add the Lewis acid (e.g., SnCl₄, 1.2 eq.) dropwise at 0 °C. Stir for 15-20 minutes to allow for complexation.

  • Acylation: Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once complete, cool the reaction back to 0 °C and quench it by slowly adding it to a mixture of crushed ice and dilute HCl.[13] This step hydrolyzes the catalyst-product complex and separates the organic and aqueous layers.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Experimental_Workflow A 1. Setup Dry glassware under N₂ B 2. Reagents Dissolve 5-chloroindole in DCM. Cool to 0°C. A->B C 3. Catalyst Add Lewis Acid (e.g., SnCl₄) dropwise at 0°C. B->C D 4. Acylation Add acyl chloride solution dropwise at 0°C. C->D E 5. Reaction Stir at 0°C to RT. Monitor by TLC. D->E F 6. Quench Pour into ice/HCl mixture. E->F G 7. Extraction Separate layers. Extract aqueous with DCM. Wash combined organics. F->G H 8. Purification Dry, filter, concentrate. Purify via chromatography. G->H

Caption: Standard experimental workflow for Friedel-Crafts acylation.

Section 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides guidance on diagnosing and solving common issues.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (hydrolyzed).2. Insufficiently reactive acylating agent.3. Reaction temperature too low.1. Use freshly opened or purified Lewis acid; ensure rigorous anhydrous conditions.2. Use the corresponding acyl chloride instead of an anhydride.3. Allow the reaction to warm slowly to room temperature after addition.
Significant Polymerization (Dark Tar) 1. Lewis acid is too strong (e.g., AlCl₃).2. Reaction temperature is too high.3. Incorrect order of addition.1. Switch to a milder Lewis acid like SnCl₄, ZrCl₄, or Fe powder.[2]2. Maintain strict temperature control, especially during additions.3. Add the acylating agent to the indole/Lewis acid complex, not the other way around.
Presence of N-Acyl Isomer 1. Kinetically controlled side reaction.2. Use of certain catalyst systems.1. Increase reaction time or temperature slightly to allow for equilibration to the more stable C3-acyl product.2. Use a catalyst known for high C3-selectivity, such as ZrCl₄.[9]
Difficult Workup (Emulsions) Formation of insoluble aluminum or tin salts at the interface.[13]1. Ensure the quenching step is performed slowly with vigorous stirring.2. Add more dilute acid or heat the quenched mixture gently to help break up the salts.[13]3. Filter the entire mixture through a pad of Celite before extraction.

digraph "Troubleshooting_Logic" {
graph [nodesep=0.3, ranksep=0.4];
node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=2.5];
node_action [shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];
Start [label="Reaction Outcome?"];
LowYield [label="Low Yield / No Rxn"];
Polymer [label="Polymerization"];
SideProduct [label="Side Products"];

Start -> LowYield [label="Poor\nConversion"];
Start -> Polymer [label="Dark Tar\nFormed"];
Start -> SideProduct [label="Mixture\nof Isomers"];

LowYield -> Action_Yield [label="Check..."];
Action_Yield [label="1. Catalyst activity?\n2. Anhydrous conditions?\n3. Increase temperature?", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];

Polymer -> Action_Polymer [label="Mitigate..."];
Action_Polymer [label="1. Use milder Lewis Acid.\n2. Lower temperature.\n3. Check reagent addition order.", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];

SideProduct -> Action_Side [label="Improve..."];
Action_Side [label="1. Change catalyst (e.g., ZrCl₄).\n2. Adjust reaction time/temp.", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];

}

Caption: A logic diagram for troubleshooting common acylation issues.

Conclusion

The Friedel-Crafts acylation of 5-chloroindole is a highly effective method for producing valuable 3-acylindole derivatives. Success depends on a nuanced understanding of the indole ring's reactivity and careful control over experimental variables. By selecting a moderately active Lewis acid catalyst, maintaining low temperatures, and controlling the order of reagent addition, researchers can effectively mitigate side reactions like polymerization and achieve high yields of the desired C3-acylated product. The protocols and strategies outlined in this guide provide a comprehensive framework for the practical application and optimization of this pivotal reaction in the field of drug discovery and organic synthesis.

References

  • Cano, M., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005-1007. [Link]
  • Zhang, L., et al. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Rasayan J. Chem., 2(2), 434-438. [Link]
  • Taylor, J. E., et al. (2011). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 13(12), 3146-3149. [Link]
  • de Sá, A. C. S., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 2235-2263. [Link]
  • Ferreira, B. R. S., et al. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 28(13), 1006-1022. [Link]
  • Guchhait, S. K., et al. (2011).
  • Cano, M., et al. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. PubMed. [Link]
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • BYJU'S. (n.d.).
  • Sahoo, S., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36141-36173. [Link]
  • Basak, A., et al. (2023). Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. Organic Letters, 25(37), 6829-6834. [Link]
  • Peterson, L. B., et al. (2020).
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • Khurana, J. M., & Magoo, D. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(2), 805-849. [Link]
  • Khan Academy. (n.d.).
  • Mohammadi, Z., & Dahoo, I. J. (2018).
  • Davies, D. (2011).
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Dikeocha, I. J., et al. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

Sources

Application Notes and Protocols for the Utilization of 5-Chloro-1H-indole-3-carboxylic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Chloroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] The strategic incorporation of a chlorine atom at the 5-position of the indole ring has been shown to significantly enhance the biological activity of various compounds, influencing properties such as lipophilicity, metabolic stability, and target binding affinity. 5-Chloro-1H-indole-3-carboxylic acid is a versatile and commercially available building block that serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules.[2] Its unique structural features, including the reactive carboxylic acid handle, make it an invaluable tool for researchers and drug development professionals.

These application notes provide a comprehensive guide to leveraging this compound in modern drug discovery, with a focus on the development of kinase inhibitors for oncology and modulators of serotonin receptors for central nervous system (CNS) disorders.[3][4] We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and drug design.

PropertyValueReference
Molecular Formula C₉H₆ClNO₂[5]
Molecular Weight 195.60 g/mol [5]
Appearance Off-white powder[2]
Melting Point 209 °C[6]
Boiling Point 449.7 °C[3]
Storage Room temperature, dry[3]

Application I: Synthesis of Potent Kinase Inhibitors for Oncology

Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[7] Mutations in EGFR are common drivers in various cancers, including non-small cell lung cancer.[7] Compounds derived from 5-chloro-indoles can act as ATP-competitive inhibitors at the kinase domain of these receptors, preventing downstream signaling pathways responsible for cell proliferation and survival.[1]

Synthetic Strategy: From Carboxylic Acid to Advanced Intermediates

This compound can be readily converted into key intermediates for the synthesis of complex kinase inhibitors. A common and critical transformation is the conversion of the carboxylic acid to a more versatile functional group, such as an amide. This is typically achieved through an amide coupling reaction.[8]

G A This compound B Activated Ester Intermediate (e.g., with HATU/DIPEA) A->B Amide Coupling Reagent D 5-Chloro-1H-indole-3-carboxamide Derivative B->D C Amine (R-NH2) C->D Nucleophilic Attack E Further Synthetic Elaboration D->E Multi-step Synthesis F Final Kinase Inhibitor E->F

Caption: General workflow for amide coupling of this compound.

Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the synthesis of a 5-Chloro-1H-indole-3-carboxamide derivative using HATU as the coupling reagent.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[9]

  • Add DIPEA (2 equivalents) to the solution.[9]

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[9]

  • Add the desired amine (1.2 equivalents) to the pre-activated mixture.[9]

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[9]

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Application II: Development of Serotonin Receptor Modulators for CNS Disorders

This compound serves as a key intermediate in the synthesis of serotonin receptor modulators.[3] The serotonin (5-HT) system is a critical neurotransmitter system involved in the regulation of mood, cognition, and various physiological processes.[10] Dysregulation of this system is implicated in a range of CNS disorders, including depression, anxiety, and schizophrenia.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay) for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of synthesized 5-chloro-indole derivatives on cancer cells using the MTT assay.[3][11]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[3]

  • Incubate the plate for 48-72 hours.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Protocol 3: Biochemical Kinase Assay for EGFR Inhibition

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against the EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compound

  • Known EGFR inhibitor (e.g., Erlotinib) as a positive control

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[2]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the diluted test compound, recombinant EGFR enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. The luminescent signal is directly proportional to kinase activity.[12]

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.[2]

G cluster_0 Biochemical Kinase Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Incubate Enzyme and Inhibitor A->B C Initiate Reaction with ATP/Substrate Mix B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50) F->G

Caption: Workflow for a typical biochemical kinase inhibition assay.

Protocol 4: Serotonin 5-HT₂A Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT₂A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT₂A receptor

  • Radioligand (e.g., [³H]ketanserin)

  • Non-labeled competing ligand (e.g., ketanserin or a known 5-HT₂A antagonist) for non-specific binding determination

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreen)[13]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its KD value), and the diluted test compound.[13]

  • For the determination of non-specific binding, add a high concentration of the non-labeled competing ligand instead of the test compound to a set of wells.

  • For total binding, add only the cell membranes and the radioligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a strategically important and versatile starting material in pharmaceutical development. Its utility in the synthesis of potent kinase inhibitors and CNS-active agents is well-documented. The protocols provided herein offer a practical guide for researchers to effectively utilize this scaffold in their drug discovery programs. By understanding the underlying chemistry and employing robust biological assays, the full potential of this compound as a cornerstone for the development of novel therapeutics can be realized.

References

  • This compound. (n.d.). PubChem.
  • This compound methyl ester. (n.d.). Chem-Impex.
  • 5-Chloroindole-3-carboxaldehyde 98 827-01-0. (n.d.). Sigma-Aldrich.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC. [Link]
  • US Patent 7,763,732B2. (2010). Indole derivatives.
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). PMC. [Link]
  • EGFR Kinase Assay. (n.d.). Promega Corporation.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Retrieved from a relevant commercial assay provider's website.
  • Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (n.d.). BenchChem.
  • Development of a 5-hydroxytryptamine(2A)
  • 5-Chloroindole-3-carboxylic acid | 10406-05-0 | FC56780. (n.d.). Biosynth.
  • US Patent 4,377,699A. (1983). 5-Chloro-indole preparation.
  • Synthesis and characterization of new analogs of zafirlukast. (2012).
  • CN108084077B - A kind of synthetic method of zafirlukast intermediate. (2020).
  • A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation. (2018).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). BenchChem.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC. [Link]
  • Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. (2009).
  • US Patent 4,377,699A. (1983). 5-Chloro-indole preparation.
  • 5-Chloroindole synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). Oakwood Chemical.
  • Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill. (2021). MDPI. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. (n.d.). BenchChem.

Sources

Application Notes & Protocols: 5-Chloro-1H-indole-3-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Potential of a Halogenated Indole

5-Chloro-1H-indole-3-carboxylic acid is a halogenated derivative of indole-3-carboxylic acid. The indole scaffold is of paramount importance in biology, forming the core of the principal natural plant hormone auxin, Indole-3-acetic acid (IAA).[1][2][3] In agrochemical research, synthetic molecules that mimic or antagonize the effects of natural phytohormones are powerful tools for developing herbicides and plant growth regulators.[4][5] The introduction of a chlorine atom at the 5-position of the indole ring modifies the electronic properties and steric bulk of the molecule, potentially enhancing its biological activity, selectivity, or metabolic stability compared to its non-halogenated parent.

These application notes provide a technical guide for researchers exploring the utility of this compound as a lead compound in the discovery of novel agrochemicals. The focus is on its hypothesized mechanism as an auxin mimic and includes detailed protocols for preliminary screening and characterization. This compound serves as a valuable intermediate for creating new pesticides and herbicides, with its ability to modify biological pathways making it a strong candidate for enhancing crop protection strategies.[6][7]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for proper handling, formulation, and experimental design.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 10406-05-0[6][9]
Molecular Formula C₉H₆ClNO₂[6][8]
Molecular Weight 195.60 g/mol [6][8]
Appearance Off-white powder[6]
Purity ≥ 98% (Typical)[6]
SMILES C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O[8]
InChIKey XUDITEOFEQOSAK-UHFFFAOYSA-N[8]

Hypothesized Mechanism of Action: Auxin Mimicry

The structural similarity of this compound to IAA suggests its primary mechanism of action is through the mimicry of natural auxin.[7] Natural auxins regulate plant growth by mediating a complex signaling cascade initiated by their binding to the TIR1/AFB family of F-box proteins.[2][10]

Causality of Action:

  • Binding: At the molecular level, auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[2]

  • Ubiquitination: This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Degradation: The tagged Aux/IAA protein is subsequently degraded by the 26S proteasome.

  • Gene Expression: Degradation of the repressor relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

When a synthetic auxin mimic like this compound is applied at supraoptimal (herbicidal) concentrations, it is hypothesized to persistently activate this pathway. This leads to uncontrolled, disorganized cell division and elongation, ethylene production, and ultimately, plant death.[7]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin 5-Chloro-1H-indole- 3-carboxylic acid (Auxin Mimic) bind_point Auxin->bind_point TIR1 TIR1/AFB Receptor TIR1->bind_point SCF SCF Complex AuxIAA Aux/IAA Repressor SCF->AuxIAA Ubiquitinates ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Targeted for Degradation DNA Auxin Response Element (DNA) ARF->DNA Binds to Genes Auxin-Responsive Genes DNA->Genes Activates Transcription Uncontrolled Uncontrolled Growth & Plant Death Genes->Uncontrolled At Herbicidal Concentrations Proteasome->AuxIAA Degrades bind_point->SCF Forms SCF-TIR1/AFB Complex

Caption: Hypothesized auxin mimicry pathway.

Experimental Protocols

The following protocols provide a framework for the initial evaluation of this compound.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible results. A polar organic solvent is used to dissolve the compound before dilution in aqueous media. This protocol is adapted from standard practices for preparing plant growth regulator solutions.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile, double-processed water

  • Sterile volumetric flasks (e.g., 10 mL, 100 mL)

  • Magnetic stirrer and stir bar

  • 0.2 µm sterile syringe filters

Procedure:

  • Prepare a 10 mM Primary Stock:

    • Accurately weigh 19.56 mg of this compound (MW = 195.60 g/mol ).

    • Transfer the powder to a 10 mL volumetric flask.

    • Add ~5 mL of DMSO or ethanol to dissolve the powder completely. Gentle warming or sonication may be required.

    • Once dissolved, bring the final volume to 10 mL with the same solvent. This creates a 10 mM stock solution.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile container.

    • Store the primary stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • For bioassays, dilute the primary stock in the appropriate sterile liquid plant culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Causality: It is crucial to maintain a consistent final concentration of the solvent (e.g., ≤ 0.1% DMSO) across all treatments, including the negative control, to ensure that the solvent itself does not affect plant growth.

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Bioassay

Rationale: This high-throughput assay is a sensitive and well-established method for identifying compounds with auxin-like activity.[11] Inhibition of primary root elongation at low concentrations is a classic physiological response to auxins.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • 12-well sterile culture plates

  • 0.5x Murashige and Skoog (MS) medium with 1% sucrose, pH 5.7

  • Working solutions of this compound

  • Positive control (e.g., Indole-3-acetic acid, IAA)

  • Negative control (medium with solvent only)

  • Growth chamber (25°C, 16h light/8h dark cycle)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and 3-5 rinses with sterile water).

    • Stratify seeds in sterile water at 4°C for 2-3 days in the dark to synchronize germination.

  • Plate Preparation:

    • Add 1.5 mL of sterile 0.5x MS medium to each well of a 12-well plate.

    • Add the appropriate aliquot of the test compound, positive control (IAA), or solvent control to each well to achieve the desired final concentrations. A typical range for screening is 0.01, 0.1, 1, 10, and 100 µM.

  • Sowing and Incubation:

    • Sow approximately 15-20 sterilized, stratified seeds into each well.

    • Seal the plates with breathable tape or Parafilm.

    • Place the plates in a growth chamber under controlled conditions for 5-7 days.

  • Data Acquisition and Analysis:

    • After the incubation period, photograph each well.

    • Using image analysis software, measure the primary root length of at least 10 representative seedlings per well.

    • Calculate the average root length and standard deviation for each treatment.

    • Normalize the data by expressing the average root length as a percentage of the negative control.

    • Plot the normalized root length against the log of the compound concentration to generate a dose-response curve.

Caption: Workflow for the root growth inhibition bioassay.

Data Interpretation & Expected Results

The results from the root growth inhibition assay will provide the first indication of the compound's auxin-like activity.

Expected Outcome: A compound with auxin-like activity will exhibit a dose-dependent inhibition of root growth. At low concentrations, there may be little to no effect, but as the concentration increases, a significant and progressive reduction in root length is expected. This results in a classic sigmoidal dose-response curve. The potency of this compound can be compared to the positive control (IAA) by comparing their IC₅₀ values (the concentration required to inhibit root growth by 50%).

Hypothetical Data Summary:

Concentration (µM)Solvent Control (% Root Length)IAA (% Root Length)This compound (% Root Length)
0 (Control)100 ± 5100 ± 5100 ± 6
0.01-95 ± 798 ± 8
0.1-65 ± 975 ± 10
1-25 ± 640 ± 7
10-10 ± 415 ± 5
100-5 ± 28 ± 3

Trustworthiness: The inclusion of both a positive and negative control is a self-validating mechanism. If the negative control shows inhibited growth or the positive control (IAA) fails to inhibit growth, the experimental run is considered invalid.

Conclusion

This compound represents a promising starting point for agrochemical discovery. Its structural analogy to natural auxin provides a strong, rational basis for its mode of action. The protocols outlined here offer a robust and efficient method for initial screening and validation of its biological activity. Further research could involve derivatization of the carboxylic acid group or modifications at other positions on the indole ring to optimize herbicidal potency and crop selectivity.[2][12] This compound's potential applications in formulating effective herbicides and fungicides make it a valuable asset in the development of novel crop protection strategies.[6]

References

  • J&K Scientific. This compound methyl ester | 172595-67-4.
  • Chem-Impex. This compound methyl ester.
  • Chem-Impex. 5-Chloroindole-3-carboxylic acid.
  • Guidechem. How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID?.
  • Benchchem. Application of 5-Chloroindole in Agrochemical Synthesis: A Focus on Herbicidal Derivatives.
  • National Institutes of Health (NIH). Identification of auxins by a chemical genomics approach. PMC.
  • ChemicalBook. This compound methyl ester(172595-67-4) 1 h nmr.
  • PubChem. This compound.
  • National Institutes of Health (NIH). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PMC.
  • J&K Scientific LLC. 5-Chloroindole-3-acetic acid | 1912-45-4.
  • Sigma-Aldrich. Growth Regulators – Plant Tissue Culture Protocol.
  • ResearchGate. (PDF) this compound.
  • National Institutes of Health (NIH). This compound. PMC.
  • ResearchGate. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Google Patents. US4377699A - 5-Chloro-indole preparation.
  • National Institutes of Health (NIH). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
  • PubMed. Carboxylic Acid Derivatives in Herbicide Development.
  • Oakwood Chemical. This compound.
  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • ResearchGate. Carboxylic Acid Derivatives in Herbicide Development.
  • National Institutes of Health (NIH). Auxin signaling: a big question to be addressed by small molecules. PubMed Central.

Sources

Application and Protocol for the HPLC Analysis of 5-Chloro-1H-indole-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Chloro-1H-indole-3-carboxylic acid and its derivatives. These halogenated indole compounds are significant precursors and intermediates in the synthesis of a wide array of pharmacologically active molecules. The presented reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, ensuring accurate quantification of the active pharmaceutical ingredient (API) in the presence of its potential impurities and degradation products. This document provides a step-by-step protocol for sample preparation, detailed chromatographic conditions, and a thorough method validation strategy based on the International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, scientists, and professionals in the drug development and quality control sectors.

Introduction: The Significance of Halogenated Indoles

Indole-3-carboxylic acid and its derivatives are pivotal structural motifs in numerous natural products and synthetic pharmaceuticals. The introduction of a halogen atom, such as chlorine at the 5-position of the indole ring, can significantly modulate the physicochemical and pharmacological properties of the molecule. This compound serves as a crucial building block in the synthesis of various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.

Given the importance of this compound, a reliable and validated analytical method is paramount for ensuring the quality, purity, and stability of the bulk drug and its formulated products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2] This document provides a comprehensive framework for the successful HPLC analysis of this compound and its related substances.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₉H₆ClNO₂[3][4]
Molecular Weight 195.60 g/mol [3]
Appearance Off-white to pinkish solid
Melting Point 209 °C
Boiling Point 449.7 °C
pKa ~2.6 (Estimated)[3]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.

The acidic nature of the carboxylic group (pKa ~2.6) dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape. A mobile phase pH below the pKa will keep the analyte in its protonated, less polar form, leading to better retention on a reversed-phase column.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This section outlines the complete protocol for the analysis of this compound and its derivatives.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Reagents: Phosphoric acid (AR grade), Formic acid (AR grade)

  • Filters: 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The following conditions have been optimized for the separation of this compound from its potential process impurities and degradation products.

ParameterConditionRationale
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and selectivity for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH ensures the carboxylic acid group is protonated, leading to optimal retention and peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% BA gradient program allows for the elution of a wider range of compounds with varying polarities, crucial for a stability-indicating method.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 275 nmIndole derivatives typically exhibit strong UV absorbance around this wavelength. A PDA detector is recommended to assess peak purity.
Injection Volume 10 µLA suitable volume for achieving good sensitivity without overloading the column.
Run Time 30 minutesSufficient to elute the main component and any potential late-eluting impurities.
Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible results.[6]

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh a portion of the sample powder equivalent to about 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7]

Specificity (Forced Degradation Studies)

A stability-indicating method must be able to unequivocally assess the analyte in the presence of its degradation products.[1][5] Forced degradation studies are performed by subjecting the sample to various stress conditions:

  • Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for 30 minutes.[7]

  • Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for 30 minutes.[7]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should be compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the main peak. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the analyte peak.

Linearity

Prepare a series of at least five concentrations of the reference standard (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. This should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Presentation and System Suitability

For routine analysis, system suitability tests must be performed before sample analysis to ensure the performance of the chromatographic system.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for 5 replicate injections)

Analysis of Derivatives

The presented method is a good starting point for the analysis of derivatives of this compound, such as esters and amides. These derivatives are generally less polar than the parent acid and will therefore have longer retention times under the same conditions. The gradient may need to be adjusted to ensure timely elution. For instance, a faster ramp-up of the organic phase (acetonitrile) may be required. The UV detection wavelength should be re-evaluated for each derivative to ensure optimal sensitivity.

Visualizations

Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection (275 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: A schematic overview of the analytical workflow for the HPLC analysis of this compound.

Method Validation Cascade

Validation_Cascade MethodDevelopment Method Development Specificity Specificity (Forced Degradation) MethodDevelopment->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ ValidatedMethod Validated Method Linearity->ValidatedMethod Accuracy->ValidatedMethod Robustness Robustness Precision->Robustness Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: The logical cascade of experiments for validating the HPLC method according to ICH guidelines.

Conclusion

This application note provides a detailed and scientifically sound protocol for the HPLC analysis of this compound and its derivatives. The described reversed-phase method is stability-indicating, robust, and can be readily implemented in a quality control laboratory. The comprehensive validation strategy ensures that the method is reliable and compliant with regulatory expectations. By following the outlined procedures, researchers and analysts can confidently and accurately assess the quality and stability of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sartorius. (n.d.). Sample Preparation.
  • SIELC Technologies. (n.d.). Separation of 5-Chloroindole on Newcrom R1 HPLC column.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.
  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL.
  • Han, X. L., & Luo, Y. H. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Choi, C. K., & Dong, M. W. (2005). Sample preparation for HPLC analysis of drug products. In Separation Science and Technology (Vol. 6, pp. 109-134).
  • de Oliveira, A. C., & de Oliveira, J. E. (2021). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method for the Quantification of a New Drug Candidate. Brazilian Journal of Analytical Chemistry, 8(32), 1-15.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Semantic Scholar. (2005). 5 - Sample Preparation for HPLC Analysis of Drug Products.
  • Laxminarayana, B., Sadanandam, P., Vinodkumar, R., Mukkanti, K., & Rajendiran, A. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Bulletin of the Korean Chemical Society, 32(7), 2413-2416.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Analytical CHEMISTRY. (2013). Development and validation of a stability indicatimg HPLC method. An Indian Journal, 12(6), 222-232.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.

Sources

Application Notes and Protocols for the NMR Spectroscopic Characterization of 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-indole-3-carboxylic acid is a halogenated derivative of the biologically significant indole-3-carboxylic acid scaffold. Indole derivatives are pivotal structural motifs in a vast array of pharmaceuticals and bioactive natural products. The introduction of a chlorine atom at the C5 position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. Consequently, unambiguous structural elucidation and purity assessment are critical in the development of drug candidates based on this scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural characterization of organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines detailed protocols for sample preparation and data acquisition and provides an in-depth analysis of the expected spectral features, supported by data from closely related analogs.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and the conventional numbering system for the indole ring is fundamental for the correct assignment of NMR signals.

Figure 1. Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the N-H proton of the indole ring, and the carboxylic acid proton. The electron-withdrawing nature of both the chlorine atom at C5 and the carboxylic acid group at C3 significantly influences the chemical shifts of the protons. The spectrum is best acquired in a deuterated polar aprotic solvent like DMSO-d₆ to ensure the solubility of the acid and to observe the exchangeable N-H and COOH protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~12.1br s-
H2~8.1d~3.0
H4~8.0d~2.0
H6~7.2dd~8.7, ~2.0
H7~7.5d~8.7
COOH~12.2br s-

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary slightly.

Analysis of Predicted ¹H NMR Spectrum:

  • N-H Proton (H1): This proton is expected to appear as a broad singlet in the downfield region (around 12.1 ppm) due to its acidic nature and quadrupole broadening from the adjacent nitrogen atom. Its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Carboxylic Acid Proton (COOH): Similar to the N-H proton, the carboxylic acid proton is highly deshielded and acidic, appearing as a broad singlet far downfield (around 12.2 ppm). Its presence and broadness are characteristic of a carboxylic acid.

  • Pyrrole Ring Proton (H2): The proton at the C2 position is deshielded by the adjacent nitrogen and the π-electron system of the indole ring. It is expected to resonate as a doublet due to coupling with the N-H proton, though this coupling may not always be resolved.

  • Benzene Ring Protons (H4, H6, H7):

    • H4: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded of the benzene ring protons, appearing as a doublet due to coupling with H6.

    • H7: This proton is ortho to the fused pyrrole ring and will appear as a doublet due to coupling with H6.

    • H6: This proton is coupled to both H4 and H7, and is therefore expected to appear as a doublet of doublets. The presence of the chlorine atom at the neighboring C5 position will also influence its chemical shift.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

CarbonPredicted Chemical Shift (δ, ppm)
C2~128
C3~108
C3a~126
C4~122
C5~125
C6~121
C7~113
C7a~135
COOH~165

Note: These are predicted values based on the analysis of related structures and general substituent effects on the indole ring system.[1]

Analysis of Predicted ¹³C NMR Spectrum:

  • Carboxylic Acid Carbonyl (COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at the downfield end of the spectrum (around 165 ppm).

  • Bridgehead Carbons (C3a and C7a): These quaternary carbons are part of the ring fusion and are expected in the aromatic region. C7a, being adjacent to the nitrogen atom, is typically more deshielded than C3a.

  • C5: The carbon atom directly attached to the chlorine atom (C5) will have its chemical shift influenced by the electronegativity of chlorine.

  • Other Aromatic Carbons (C2, C3, C4, C6, C7): The remaining carbons of the indole ring will resonate in the aromatic region (approximately 108-135 ppm). The specific chemical shifts are determined by their position relative to the nitrogen atom, the chlorine atom, and the carboxylic acid group. C3, being adjacent to the electron-donating nitrogen and bearing the carboxylic acid group, is expected to be relatively shielded compared to other carbons in the pyrrole ring.

Experimental Protocols

The following protocols provide a standardized methodology for the preparation of samples and the acquisition of high-quality NMR data.

Protocol 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum. The following steps ensure a properly prepared sample.

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is recommended for its excellent ability to dissolve the analyte and for the observation of exchangeable protons.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[2]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve mix Vortex/Sonicate to Mix dissolve->mix filter Filter into NMR Tube mix->filter cap Cap and Label filter->cap G cluster_processing Data Processing and Analysis fid Acquire FID ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick assign Structural Assignment peak_pick->assign

Figure 3. General workflow for NMR data processing and interpretation.

  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat for accurate integration.

  • Integration: For ¹H NMR, the relative areas of the peaks are integrated to determine the proton ratios.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Peak Picking and Assignment: The chemical shifts of all peaks are determined and assigned to the corresponding nuclei in the molecule based on their chemical shift, multiplicity, and integration (for ¹H).

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided analysis of the expected spectral features, based on established principles of NMR spectroscopy and data from analogous compounds, serves as a valuable guide for the structural verification and purity assessment of this important class of molecules.

References

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Han, X., & Luo, Y. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

Sources

Application Notes and Protocols for the Development of Biological Assays for 5-Chloro-1H-indole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The derivative, 5-Chloro-1H-indole-3-carboxylic acid, serves as a versatile building block for creating novel bioactive molecules with potential therapeutic applications ranging from antihypertensive to antiproliferative and antimicrobial agents.[2][3][4] Analogs of this core structure are of significant interest in drug discovery, where they can be tailored to interact with a wide array of biological targets.[5][6][7]

The successful development of these analogs into viable drug candidates hinges on the rigorous, quantitative assessment of their biological activity. This requires the strategic development and validation of a cascade of biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust assay development strategy for novel this compound analogs, from initial high-throughput screening to detailed mechanistic studies.

Chapter 1: The Assay Development Funnel: A Tiered Strategy

A successful drug discovery campaign does not rely on a single assay. Instead, it employs a tiered approach—a funnel—that progressively filters a large number of compounds down to a few promising candidates. This strategy balances throughput, cost, and the depth of biological information required at each stage.[8] The key is to start with simple, robust assays for primary screening and move towards more complex, physiologically relevant models for lead characterization.

Here, we present a logical workflow for characterizing novel indole analogs.

Assay_Development_Funnel Compound_Library Compound Library (this compound analogs) Primary_Screening Primary Screening (HTS) Biochemical Assays (e.g., Enzyme Inhibition, FP Binding) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potency & Efficacy Cutoffs) Primary_Screening->Hit_Identification Identify initial 'hits' Secondary_Assays Secondary Assays (Hit Confirmation & Potency) - IC50 Determination - Cell-Based Assays Hit_Identification->Secondary_Assays Lead_Generation Lead Generation (SAR Establishment) Secondary_Assays->Lead_Generation Confirm activity & determine potency Tertiary_Assays Tertiary Assays (Mechanism of Action & Selectivity) - Enzyme Kinetics - Target Engagement - Selectivity Profiling Lead_Generation->Tertiary_Assays Lead_Optimization Lead Optimization Tertiary_Assays->Lead_Optimization Understand MOA & selectivity Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A tiered workflow for drug discovery, from primary screening to preclinical candidate selection.

Chapter 2: Primary Screening Assays for Hit Identification

The goal of primary screening is to efficiently test a large library of analogs to identify "hits"—compounds that show activity against the biological target of interest. These assays must be robust, reproducible, and amenable to high-throughput formats.[9]

2.1. Biochemical Assay: Enzyme Inhibition

If the target is an enzyme, a direct inhibition assay is the most straightforward primary screen. This type of assay measures the rate of an enzymatic reaction and quantifies how a test compound slows it down.

Principle: The enzyme, substrate, and test compound are combined. The formation of a product, often chromogenic or fluorescent, is measured over time. A reduction in the rate of product formation indicates inhibition.

Protocol: General Enzyme Inhibition Assay for IC50 Determination

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay Buffer (optimized for pH, ionic strength, and cofactors)

  • Test compounds (analogs) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well or 384-well microplates (black or clear, depending on readout)

  • Microplate reader (absorbance or fluorescence)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of the enzyme in cold Assay Buffer.

    • Prepare a 2X working solution of the substrate in Assay Buffer.

    • Perform a serial dilution of the test compounds in DMSO, then dilute into Assay Buffer to create 10X final concentration stocks. A typical concentration range for a primary screen might be a single high concentration (e.g., 10 µM), while for IC50 determination, a 10-point, 3-fold serial dilution is common.[10]

  • Assay Setup (96-well plate format):

    • Add 10 µL of each test compound dilution to the appropriate wells.

    • Add 10 µL of Assay Buffer with DMSO (vehicle control) to "maximum activity" wells.

    • Add 10 µL of a known inhibitor to "positive control" wells.

    • Add 10 µL of Assay Buffer to "background" wells (no enzyme).

  • Enzyme Addition & Pre-incubation:

    • Add 40 µL of the 2X enzyme solution to all wells except the "background" wells (add 40 µL of Assay Buffer to these instead).

    • Mix gently by tapping the plate.

    • Incubate the plate for 15-30 minutes at the enzyme's optimal temperature.

    • Rationale: This pre-incubation step allows the test compounds to bind to the enzyme and reach equilibrium before the reaction is initiated.[11]

  • Reaction Initiation:

    • Add 50 µL of the 2X substrate solution to all wells to start the reaction. The total volume is now 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the signal (absorbance or fluorescence) at regular intervals (e.g., every 60 seconds) for 15-30 minutes (kinetic read) or at a single endpoint after a fixed time.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

2.2. Biophysical Assay: Fluorescence Polarization (FP)

FP is a powerful, homogeneous technique for directly measuring the binding of a small molecule to a larger protein in solution.[12][13] It is ideal for competitive binding assays where the analogs compete with a known fluorescent ligand (tracer) for the same binding site.[14]

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized. An unlabeled analog that binds to the protein will displace the tracer, causing a decrease in polarization.[15][16]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Tracer Tracer p1 Protein Protein Tracer->Protein + Protein p2 Protein2 Protein Protein->Protein2 + Analog Tracer2 Tracer p3 Tracer3 Tracer Analog Analog Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I ESI ESI Complex E->ESI +I S Substrate (S) ES->E -S P Product (P) ES->P k_cat ES->ESI +I ES->ESI +I I_comp Competitive Inhibitor (I) I_comp->EI I_noncomp Non-competitive Inhibitor (I) I_uncomp Uncompetitive Inhibitor (I) EI->E -I ESI->ES -I

Caption: Modes of reversible enzyme inhibition, showing inhibitor binding sites.

Protocol: MoA Determination

  • Experimental Design: Set up a matrix of reactions. You will vary the substrate concentration along the x-axis of a plate and use different, fixed concentrations of your inhibitor along the y-axis.

  • Procedure: Follow the general enzyme inhibition assay protocol, but instead of a single substrate concentration, use a range of concentrations (e.g., 0.25x to 10x the substrate's Km value). Run this for at least 4-5 different fixed inhibitor concentrations (including 0 µM).

  • Data Analysis:

    • Determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/V₀ vs. 1/[S]). The pattern of line intersections reveals the inhibition modality:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). [17] * Non-competitive: Lines intersect on the x-axis (apparent Vmax decreases, Km is unchanged). [11] * Uncompetitive: Lines are parallel (both apparent Vmax and apparent Km decrease). [17]

Data Summary Tables

Effective data presentation is key to interpreting results and making informed decisions.

Table 1: Example Potency Data for this compound Analogs

Compound IDR-Group ModificationTarget X IC50 (nM) [Biochemical]Target X IC50 (nM) [Cell-Based]Cell Viability CC50 (µM)
Analog-01-H1,250>10,000>50
Analog-02-CH₃8505,200>50
Analog-03-Phenyl4521025.5
Analog-04-4-Fluorophenyl128542.1
Control-Inh(Known Inhibitor)85535.0

Table 2: Key Optimization Parameters for Assay Development

Assay TypeKey Parameter to OptimizeTypical Range/ConsiderationRationale
Enzyme Inhibition Enzyme ConcentrationAs low as possible for a robust signalAvoids "tight binding" artifacts and conserves reagent. [17]
Substrate ConcentrationAt or below KmEnsures sensitivity to competitive inhibitors. [17]
Incubation TimeEnsure reaction is in the linear phaseAccurate determination of initial velocity.
Fluorescence Pol. Tracer ConcentrationLowest concentration with good S/NIncreases assay sensitivity to competition.
Protein Concentration~Kd of tracer binding; yielding 50-80% boundProvides an optimal window for detecting displacement. [13]
Cell-Based Assay Cell Seeding DensityEnsure cells are in logarithmic growth phaseAvoids artifacts from over-confluence or sparse cultures.
Compound Incubation TimePathway-dependent (minutes to days)Must be long enough to observe the desired biological effect.
Serum ConcentrationTest with/without serumHigh serum protein can bind compounds, reducing their effective concentration.
References
  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • ProQuest. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors.
  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay.
  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329.
  • Bio-protocol. Fluorescence polarization (FP) assay.
  • Pharmaceutical Technology. Developing and Validating Assays for Small-Molecule Biomarkers.
  • ASH Publications. Assay Development and Small Molecule Screens for Inhibitors of an RNA Binding Protein Implicated in Hematologic Malignancies.
  • NIH National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • NIH National Center for Biotechnology Information. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
  • SeraCare. Technical Guide for ELISA - Protocols.
  • PubMed. Enzyme-linked small-molecule detection using split aptamer ligation.
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • ACS Publications. Plate-Adherent Nanosubstrate for Improved ELISA of Small Molecules: A Proof of Concept Study.
  • PubMed. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity.
  • ResearchGate. Enzyme Assay Design for High-Throughput Screening.
  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?.
  • NIH National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes.
  • PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • PubChem. This compound.
  • ResearchGate. Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
  • ResearchGate. Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery.
  • MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.
  • ResearchGate. Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones.
  • NIH National Center for Biotechnology Information. This compound.
  • MDPI. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.
  • ResearchGate. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways.
  • Frontiers. Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells.
  • ResearchGate. This compound.

Sources

Application Notes and Protocols for Measuring the Antibacterial Activity of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole and its derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Recent studies have increasingly highlighted their potential as a source of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[3][4] Indole derivatives have demonstrated activity against a variety of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4] The diverse mechanisms through which indoles can exert their antibacterial effects—ranging from enzyme inhibition to disruption of cell membrane integrity and signaling pathways—make them a promising scaffold for the development of new therapeutics.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols to reliably assess the in vitro antibacterial activity of novel indole compounds. The methodologies detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratories.[7][8][9] We will cover primary screening methods to determine inhibitory activity, secondary assays to understand the dynamics of bacterial killing, and exploratory protocols to investigate potential mechanisms of action.

PART 1: Primary Screening – Determining Inhibitory Potency

The initial evaluation of a novel compound involves determining its minimum concentration required to inhibit the visible growth of a bacterium. This is a critical first step for any antimicrobial discovery program.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative measurement of in vitro antibacterial activity.[7][10] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This method is highly reproducible and suitable for high-throughput screening of multiple compounds.

Causality and Experimental Choices:
  • Why Broth Microdilution? This method provides a quantitative value (the MIC), which is more informative than qualitative methods like disk diffusion. It allows for direct comparison of the potency of different indole derivatives.

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for most non-fastidious aerobic bacteria.[12] The cation adjustment (calcium and magnesium) is critical as divalent cations can influence the activity of certain antimicrobial agents and affect the stability of the bacterial outer membrane.

  • Inoculum Standardization: Standardizing the bacterial inoculum to approximately 5 x 10⁵ colony-forming units (CFU)/mL is crucial for reproducibility.[13] A higher inoculum can lead to falsely elevated MICs due to the "inoculum effect," where the compound is overwhelmed by the sheer number of bacterial cells. A 0.5 McFarland turbidity standard is used to approximate the required cell density.[14]

  • Handling Indole Compounds: Many indole derivatives are hydrophobic and may have poor solubility in aqueous media. It is essential to prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO), and ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%). A solvent toxicity control must always be included.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis P1 Prepare Indole Compound Stock Solution (in DMSO) P4 Dilute Inoculum to Final Concentration P2 Grow Bacterial Culture to Log Phase P3 Adjust Inoculum to 0.5 McFarland Standard P2->P3 P3->P4 A2 Inoculate Wells with Standardized Bacteria P4->A2 A1 Perform 2-fold Serial Dilutions of Indole Compound in 96-well plate with CAMHB A1->A2 A3 Include Controls: Growth, Sterility, Solvent, Positive Drug A2->A3 I1 Incubate at 37°C for 16-20 hours A3->I1 I2 Visually Inspect for Growth or Read OD600 I1->I2 I3 Determine MIC: Lowest concentration with no visible growth I2->I3

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol: Broth Microdilution
  • Preparation of Indole Compound: Prepare a stock solution of the indole compound in 100% DMSO (e.g., at 100x the highest desired final concentration).

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate into a tube of sterile saline or broth. c. Vortex and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add an additional 100 µL of the indole compound stock (prepared in CAMHB to be 2x the highest final concentration) to the first column. c. Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacteria, but no indole compound.

    • Sterility Control: Wells with CAMHB only.

    • Solvent Control: Wells with CAMHB, bacteria, and the highest concentration of DMSO used.

    • Positive Control: A known antibiotic (e.g., ciprofloxacin) tested under the same conditions.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[15]

  • MIC Determination: The MIC is the lowest concentration of the indole compound at which there is no visible turbidity (growth). This can be determined by eye or with a microplate reader measuring absorbance at 600 nm.[16]

Agar Disk Diffusion (Kirby-Bauer Test)

The agar disk diffusion test is a qualitative or semi-quantitative method used to screen for antibacterial activity.[17][18] It is less labor-intensive than MIC determination and provides a rapid visual confirmation of a compound's ability to inhibit bacterial growth.

Causality and Experimental Choices:
  • Principle of Diffusion: The method relies on the diffusion of the antimicrobial agent from a paper disk into the agar.[14] The size of the resulting zone of inhibition is influenced by the compound's diffusion rate, solubility, and its intrinsic antibacterial potency.

  • Standardized Medium and Inoculum: As with the MIC test, using a standardized medium (Mueller-Hinton Agar) and a standardized inoculum (0.5 McFarland) is paramount for obtaining meaningful and reproducible results.[19] The depth of the agar is also standardized (4 mm) as it affects the diffusion gradient.[14]

Step-by-Step Protocol: Agar Disk Diffusion
  • Plate Preparation: Use Mueller-Hinton agar plates. Ensure they are at room temperature and have a dry surface.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate uniformly in three directions to ensure confluent growth.

  • Disk Application: a. Aseptically apply sterile paper disks (6 mm diameter) to the surface of the inoculated agar. b. Pipette a known amount of the indole compound solution (e.g., 10 µL of a specific concentration) onto each disk. c. Include a solvent control disk (with DMSO only) and a positive control disk with a standard antibiotic.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[19]

  • Analysis: Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm). A larger zone diameter generally indicates greater susceptibility.

Data Presentation: Example MIC and Zone Diameter Data
CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Indole Derivative AS. aureus ATCC 29213818
Indole Derivative BS. aureus ATCC 292133211
Indole Derivative AE. coli ATCC 25922649
Indole Derivative BE. coli ATCC 25922>1280
CiprofloxacinS. aureus ATCC 292130.525
CiprofloxacinE. coli ATCC 259220.01534
DMSO (Solvent)S. aureus ATCC 29213>1%0

PART 2: Secondary Assays – Characterizing Antibacterial Dynamics and Spectrum

Once the inhibitory activity is established, the next step is to understand the nature of this inhibition (bactericidal vs. bacteriostatic) and to explore activity against more complex bacterial structures like biofilms.

Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate and extent of bacterial killing over time.[20] It is used to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]

Causality and Experimental Choices:
  • Dynamic vs. Static Measurement: Unlike the MIC, which is an endpoint measurement, the time-kill assay tracks bacterial viability over a period (e.g., 24 hours), providing insight into the pharmacodynamics of the compound.[20]

  • Concentration Selection: The assay is performed at multiple concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) to understand the concentration-dependency of the killing effect.

  • Viable Cell Counting: The core of the assay is quantifying viable bacteria through serial dilution and plate counting. This method ensures that only living, colony-forming cells are counted.

Step-by-Step Protocol: Time-Kill Assay
  • Preparation: Prepare flasks containing CAMHB with the indole compound at desired concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC) and a growth control flask without the compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: a. Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[20] b. Perform 10-fold serial dilutions in sterile saline or phosphate-buffered saline (PBS).

  • Plating: Plate a known volume (e.g., 100 µL) of appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

Biofilm Inhibition Assay (Crystal Violet Method)

Bacteria often exist in biofilms, which are communities of cells encased in a protective matrix, making them more resistant to antimicrobials.[22] This assay assesses the ability of an indole compound to prevent biofilm formation.

Causality and Experimental Choices:
  • Crystal Violet Staining: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and bacterial cells.[23] The amount of retained dye is proportional to the total biofilm biomass.

  • Assay Conditions: The assay is typically performed in a 96-well plate, providing a surface for biofilm attachment.[24] Growth conditions (media, incubation time) are optimized to promote biofilm formation for the specific bacterial strain being tested.

Experimental Workflow Diagram

Biofilm_Workflow S1 Inoculate 96-well plate containing media and sub-MIC concentrations of Indole Compound S2 Incubate for 24-48 hours to allow biofilm formation S1->S2 S3 Wash plate to remove planktonic (non-adherent) cells S2->S3 S4 Stain adherent biofilm with 0.1% Crystal Violet S3->S4 S5 Wash away excess stain S4->S5 S6 Solubilize bound stain with 30% Acetic Acid S5->S6 S7 Measure Absorbance (OD595) to quantify biofilm mass S6->S7

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Step-by-Step Protocol: Biofilm Inhibition
  • Preparation: In a 96-well flat-bottom plate, add 100 µL of growth medium (e.g., Tryptic Soy Broth with glucose) containing 2-fold serial dilutions of the indole compound at sub-MIC concentrations.

  • Inoculation: Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100) to each well.[24]

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.

  • Washing: Discard the liquid contents and gently wash the wells twice with sterile PBS to remove non-adherent cells.[25]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[22]

  • Final Wash: Discard the stain and wash the plate again with water until the wash water is clear. Dry the plate.

  • Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[23] Transfer the solution to a new plate and measure the absorbance at 595 nm. A reduction in absorbance compared to the no-drug control indicates biofilm inhibition.

PART 3: Mechanistic Insights – Investigating the Mode of Action

Understanding how a compound kills bacteria is vital for its development. Many antibacterial agents, including some indole derivatives, target the bacterial cell membrane.[26]

Bacterial Membrane Permeability Assays

These assays determine if an indole compound disrupts the integrity of the bacterial outer membrane (in Gram-negative bacteria) or the inner cytoplasmic membrane.

3.1.1 Outer Membrane Permeability (NPN Uptake Assay)

This assay is specific for Gram-negative bacteria. The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic interior of the cell membrane.[27] Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, causing a measurable increase in fluorescence.[28]

Step-by-Step Protocol: NPN Uptake
  • Cell Preparation: Grow Gram-negative bacteria to mid-log phase, then wash and resuspend the cells in HEPES buffer.[29]

  • Assay Setup: In a black 96-well plate, add the bacterial suspension.

  • Probe Addition: Add NPN to a final concentration of 10 µM.

  • Compound Addition: Add the indole compound at various concentrations. Include a negative control (no compound) and a positive control known to disrupt the outer membrane (e.g., Polymyxin B).

  • Measurement: Immediately measure fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time. A rapid increase in fluorescence indicates outer membrane permeabilization.[29]

3.1.2 Inner Membrane Permeability (ONPG Hydrolysis Assay)

This assay uses a strain of E. coli that is deficient in the lactose permease (LacY) but expresses cytoplasmic β-galactosidase (LacZ). The chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) cannot cross the intact inner membrane. If the indole compound damages the inner membrane, ONPG enters the cytoplasm and is hydrolyzed by β-galactosidase, releasing o-nitrophenol, a yellow compound that can be measured spectrophotometrically at 405-420 nm.[29][30]

Step-by-Step Protocol: ONPG Hydrolysis
  • Cell Preparation: Grow the specific E. coli strain (e.g., ML-35) to mid-log phase, wash, and resuspend in buffer.[30]

  • Assay Setup: In a 96-well plate or cuvettes, add the cell suspension and ONPG substrate.

  • Compound Addition: Add the indole compound.

  • Measurement: Monitor the increase in absorbance at 405 nm over time. The rate of absorbance increase is proportional to the rate of inner membrane permeabilization.[29]

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic evaluation of indole compounds as potential antibacterial agents. By adhering to standardized methodologies from authorities like CLSI and EUCAST, researchers can generate reliable and comparable data.[7][8] Starting with the determination of MIC, progressing to dynamic studies like time-kill assays, and finally investigating the mechanism of action through membrane permeability and biofilm assays, this tiered approach allows for a comprehensive characterization of novel indole derivatives, paving the way for the development of the next generation of antimicrobial drugs.

References

  • Agar Diffusion Test: the primary method to determine the antimicrobial activity. (2022).
  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantific
  • How to assess bacterial permeability?
  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences.
  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
  • Disk diffusion test. Wikipedia. [Link]
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem.
  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. IJPPR. [Link]
  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective.
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC - PubMed Central. [Link]
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Crystal violet assay carried out to determine the antibiofilm activity...
  • EUCAST. ESCMID. [Link]
  • 2.10. Membrane Permeability Assay. Bio-protocol. [Link]
  • Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Deriv
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH. [Link]
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • EUCAST: EUCAST - Home. EUCAST. [Link]
  • Time-Kill Kinetics Assay. Emery Pharma. [Link]
  • Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. [Link]
  • M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. CLSI. [Link]
  • General Biofilm Assay Protocol. iGEM. [Link]
  • A Review on Antibacterial Activity of Some Isoindole Deriv
  • Expert Rules. EUCAST. [Link]
  • Video: Microtiter Dish Biofilm Form
  • Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. ASM Journals. [Link]
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
  • Time Kill Assay. Scribd. [Link]
  • Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. ANSI Webstore. [Link]
  • Application Notes and Protocols for Assessing Membrane Permeability of Antibacterial Agent 206. Benchchem.
  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. [Link]
  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. PubMed. [Link]
  • Guidance Documents. EUCAST. [Link]
  • Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. MDPI. [Link]
  • M07-A8.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. SLU. [Link]
  • Indole Test Protocol. American Society for Microbiology. [Link]
  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. PMC - NIH. [Link]
  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limit
  • Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. [Link]

Sources

Application Notes and Protocols for 5-Chloro-1H-indole-3-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Materials

5-Chloro-1H-indole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest beyond its traditional applications in medicinal chemistry.[1][2] Its unique molecular architecture, featuring a reactive carboxylic acid group, a modifiable indole nitrogen, and a halogenated aromatic ring, makes it a compelling building block for the synthesis of novel functional polymers and materials. The presence of the chlorine atom can enhance thermal stability, flame retardancy, and hydrophobicity, while the indole moiety can impart desirable electronic and optical properties. This guide provides an in-depth exploration of the potential applications of this compound in material science, offering detailed protocols for the synthesis and characterization of advanced materials.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in material synthesis.

PropertyValueSource
Molecular Formula C₉H₆ClNO₂[3]
Molecular Weight 195.60 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point >300 °C
Solubility Soluble in polar organic solvents such as DMF, DMAc, and DMSO.

Application I: High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid and polar this compound moiety into a polyamide backbone can further enhance these properties.

Scientific Rationale

The carboxylic acid group of this compound can be readily converted to an acid chloride, which can then undergo polycondensation with aromatic diamines to form polyamides. The indole ring introduces a rigid, heterocyclic structure into the polymer chain, which can lead to a high glass transition temperature (Tg) and improved thermal stability. The chlorine atom can contribute to flame retardancy and reduced moisture absorption.

Experimental Protocol: Synthesis of a Novel Polyamide

This protocol describes a general method for the synthesis of a polyamide from 5-Chloro-1H-indole-3-carbonyl chloride and an aromatic diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4,4'-oxydianiline (ODA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

Step 1: Synthesis of 5-Chloro-1H-indole-3-carbonyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-Chloro-1H-indole-3-carbonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Polycondensation

  • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, an argon inlet, and a dropping funnel, dissolve 4,4'-oxydianiline (1.0 eq) in anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the 5-Chloro-1H-indole-3-carbonyl chloride (1.0 eq) in anhydrous DMAc and add it dropwise to the diamine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under an argon atmosphere.

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of methanol with constant stirring.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Dry the polymer in a vacuum oven at 80-100°C for 24 hours.

Expected Material Properties and Characterization
PropertyCharacterization TechniqueExpected Outcome
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (>400°C)
Glass Transition Temp. Differential Scanning Calorimetry (DSC)High Tg, indicating good dimensional stability at elevated temperatures.
Mechanical Strength Tensile TestingHigh tensile strength and modulus.
Solubility Solvent Solubility TestsGood solubility in polar aprotic solvents.

Application II: Corrosion Resistant Coatings

Indole and its derivatives have been shown to be effective corrosion inhibitors for various metals, particularly steel in acidic environments.[1][2][4][5][6] The mechanism of inhibition is attributed to the adsorption of the indole molecules onto the metal surface, forming a protective barrier. This compound can be incorporated into coating formulations to provide active corrosion protection.

Scientific Rationale

The lone pair of electrons on the nitrogen atom of the indole ring and the π-electrons of the aromatic system can interact with the vacant d-orbitals of iron, leading to strong adsorption on the steel surface. The carboxylic acid group can also participate in the adsorption process and can be used to chemically bond the inhibitor to a polymer matrix in a coating. The chlorine atom can enhance the hydrophobicity of the protective film, further preventing the ingress of corrosive species.

G cluster_coating Corrosion Resistant Coating Polymer_Matrix Polymer Matrix (e.g., Epoxy, Polyurethane) Metal_Substrate Metal Substrate (e.g., Steel) Polymer_Matrix->Metal_Substrate Application 5_CICA This compound 5_CICA->Polymer_Matrix Incorporation 5_CICA->Metal_Substrate Adsorption & Protection

Experimental Protocol: Preparation of a Corrosion-Inhibiting Epoxy Coating

This protocol outlines the incorporation of this compound into a standard two-part epoxy resin system.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Polyaminoamide curing agent

  • This compound

  • Solvent (e.g., xylene or a mixture of xylene and butanol)

  • Mild steel panels (for testing)

Procedure:

  • Preparation of the Inhibitor Dispersion:

    • In a suitable container, dissolve a predetermined amount of this compound (e.g., 1-5% by weight of the total resin and curing agent) in the solvent with the aid of sonication or vigorous stirring until a fine, stable dispersion is achieved.

  • Formulation of the Epoxy Coating:

    • In a separate container, weigh the required amount of the epoxy resin (Part A).

    • Add the inhibitor dispersion to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

    • Add the polyaminoamide curing agent (Part B) to the epoxy-inhibitor mixture according to the manufacturer's recommended mixing ratio.

    • Mix the components thoroughly for 2-3 minutes until a uniform color and consistency are achieved. Avoid excessive mixing to prevent air entrapment.

  • Application and Curing:

    • Apply the formulated coating to the prepared mild steel panels using a brush, roller, or spray applicator to achieve a uniform film thickness.

    • Allow the coated panels to cure at ambient temperature for the time specified by the resin manufacturer (typically 7 days for full cure).

Performance Evaluation
TestMethodExpected Outcome
Corrosion Resistance Salt Spray Test (ASTM B117)Reduced blistering, rusting, and creepage from scribe.
Electrochemical Impedance Electrochemical Impedance Spectroscopy (EIS)Increased polarization resistance, indicating enhanced corrosion protection.
Adhesion Cross-hatch Adhesion Test (ASTM D3359)Good adhesion to the metal substrate.

Application III: Functional Polyimides for Electronics

Polyimides are renowned for their outstanding thermal stability, excellent dielectric properties, and high mechanical strength, making them indispensable materials in the electronics industry for applications such as flexible printed circuits and insulators. The incorporation of this compound can be explored to modify the properties of polyimides for specific electronic applications.

Scientific Rationale

The synthesis of polyimides typically involves the polycondensation of a dianhydride with a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization. While this compound itself is not a typical monomer for polyimide synthesis, it can be chemically modified to create novel diamine or dianhydride monomers. For instance, the carboxylic acid group can be used as a handle to link two indole moieties together through a suitable spacer, creating a novel diamine. The resulting polyimides could exhibit interesting charge-transport properties due to the indole units and potentially enhanced processability.

G Start This compound Modification Chemical Modification (e.g., Dimerization) Start->Modification Diamine_Monomer Novel Diamine Monomer Modification->Diamine_Monomer Polycondensation Polycondensation with Dianhydride Diamine_Monomer->Polycondensation Polyamic_Acid Poly(amic acid) Precursor Polycondensation->Polyamic_Acid Imidization Imidization (Thermal or Chemical) Polyamic_Acid->Imidization Polyimide Functional Polyimide Imidization->Polyimide

Conceptual Protocol: Synthesis of a Polyimide from a Modified Diamine

This protocol provides a conceptual framework for the synthesis of a polyimide using a diamine derived from this compound. The synthesis of the specific diamine monomer would be a prerequisite.

Materials:

  • Diamine monomer derived from this compound

  • Aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the diamine monomer (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C.

    • Add the aromatic dianhydride (1.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization and Film Casting:

    • To the poly(amic acid) solution, add acetic anhydride (2.5 eq) and pyridine (2.5 eq) as the dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 1-2 hours, then at 50°C for an additional 2 hours.

    • Cast the resulting polyimide solution onto a glass plate using a doctor blade.

    • Heat the cast film in a vacuum oven with a staged temperature profile (e.g., 80°C for 1h, 150°C for 1h, 200°C for 1h, and 250°C for 30 min) to remove the solvent and complete the imidization.

    • Peel the flexible polyimide film from the glass substrate after cooling.

Potential Properties for Investigation
PropertyCharacterization TechniqueRationale
Dielectric Constant Dielectric SpectroscopyTo assess its suitability as an insulator in electronic components.
Conductivity Four-Point Probe MeasurementTo investigate any semi-conductive properties imparted by the indole units.
Optical Transparency UV-Vis SpectroscopyTo determine its suitability for optoelectronic applications.

Conclusion and Future Outlook

This compound presents a platform for the development of a diverse range of functional materials. Its incorporation into polymers such as polyamides and polyimides can lead to materials with enhanced thermal, mechanical, and protective properties. While the exploration of this specific molecule in material science is still emerging, the foundational principles of polymer chemistry and material design suggest a promising future. Further research should focus on the synthesis of novel monomers derived from this compound and a comprehensive characterization of the resulting materials to unlock their full potential in advanced applications.

References

  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods.
  • Mild Steel Corrosion Inhibition Comparison between Indole-5-carboxylic acid and Benzofuran-5-carboxylic acid: An Integrated Experimental and Theoretical Study.
  • Corrosion inhibition of indole-3-acetic acid on mild steel in 0.5 M HCl.
  • Inhibiting effect of indole and some of its derivatives on corrosion of C-steel in HCl.
  • Indole and its derivatives as corrosion inhibitors for C-steel during pickling.
  • This compound methyl ester. Chem-Impex.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • This compound methyl ester. J&K Scientific.
  • (PDF) 5-Chloro-1H-indole-2,3-dione derivative as corrosion inhibitor for mild steel in 1M H3PO4: Weight loss, electrochemical and SEM studies.
  • This compound. PubChem.

Sources

Application Notes and Protocols for the Strategic Functionalization of the 5-Chloro-1H-indole Nucleus at the C-3 Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-chloro-1H-indole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents. Strategic modification of this nucleus, particularly at the C-3 position, is a pivotal approach for modulating biological activity and optimizing drug-like properties. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key methodologies for C-3 functionalization. We delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for critical transformations including electrophilic substitutions—such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and the Mannich reaction—as well as modern palladium-catalyzed cross-coupling reactions for direct arylation. This document is designed to serve as a practical and authoritative resource, enabling the synthesis of diverse libraries of C-3 substituted 5-chloro-1H-indoles for accelerated drug discovery and development programs.

Introduction: The Significance of the 5-Chloro-1H-indole Scaffold

The indole ring system is a ubiquitous motif in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of a chloro-substituent at the C-5 position of the indole nucleus often enhances the lipophilicity and metabolic stability of the molecule, while also providing a key interaction point for binding to biological targets. Consequently, 5-chloro-1H-indole serves as a valuable starting material for the synthesis of novel therapeutic agents.

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic attack.[1][2][3] This inherent reactivity allows for selective functionalization, making the C-3 position a primary target for chemical modification. By introducing a variety of functional groups at this position, chemists can systematically explore the structure-activity relationship (SAR) of a compound series, fine-tuning properties such as potency, selectivity, and pharmacokinetic profiles. This guide will focus on the practical application of several high-utility reactions for achieving this goal.

Electrophilic Substitution Reactions at the C-3 Position

Electrophilic aromatic substitution is the quintessential method for functionalizing the electron-rich indole nucleus.[4] The lone pair of electrons on the nitrogen atom enhances the electron density of the pyrrole ring, directing electrophiles preferentially to the C-3 position.[1]

C-3 Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[5] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7]

Causality of Experimental Choices: The Vilsmeier reagent is a mild electrophile, which is ideal for the reactive indole nucleus, preventing over-reaction or polymerization that can occur with stronger acids.[1] The reaction proceeds via an electrophilic attack of the indole at the C-3 position on the Vilsmeier reagent, followed by hydrolysis during aqueous workup to liberate the aldehyde.[8]

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier-Haack Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent  Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 5-Chloro-1H-indole Indole->Intermediate  Electrophilic Attack at C-3 Hydrolysis Aqueous Hydrolysis (e.g., Na₂CO₃ soln) Intermediate->Hydrolysis Product 5-Chloro-1H-indole- 3-carbaldehyde Hydrolysis->Product Purification Filtration & Drying Product->Purification Mannich Reaction Logic Amine Secondary Amine (e.g., Dimethylamine) Iminium_Ion Eschenmoser's Salt (Iminium Ion) Amine->Iminium_Ion Aldehyde Formaldehyde Aldehyde->Iminium_Ion Indole 5-Chloro-1H-indole Product C-3 Aminomethylated Indole (Gramine Analog) Indole->Product  Nucleophilic Attack Iminium_Ion->Product  Electrophile

Sources

analytical methods for detecting 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Detection of 5-Chloro-1H-indole-3-carboxylic acid

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise and accurate quantification is critical for ensuring the quality of starting materials, monitoring reaction progress, assessing final product purity, and conducting pharmacokinetic studies. This document provides a comprehensive guide to the primary analytical methodologies for the detection and quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will explore detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), alongside essential sample preparation techniques and spectroscopic characterization methods. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. The molecule's aromatic indole core, electron-withdrawing chloro group, and acidic carboxylic acid function dictate its chromatographic behavior, spectroscopic properties, and ionization potential.

Table 1: Physicochemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | this compound |[2] | | CAS Number | 10406-05-0 |[2][3] | | Molecular Formula | C₉H₆ClNO₂ |[2] | | Molecular Weight | 195.60 g/mol |[2] | | Appearance | Off-white to pinkish solid |[4] | | Structure |


|[2] |

Core Analytical Strategy: Chromatographic Separation

For a molecule like this compound, chromatographic methods are the gold standard for quantification, offering the selectivity required to separate the analyte from impurities, starting materials, or complex matrix components. We will focus on two primary techniques: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the premier technique for this application. The analyte is a moderately polar molecule, making it ideally suited for retention on a nonpolar stationary phase, such as C18. The mobile phase consists of a polar solvent system (e.g., water/acetonitrile or water/methanol). The inclusion of an acid, such as formic or acetic acid, serves a dual purpose: it protonates the carboxylic acid group, neutralizing its charge and thereby increasing its retention on the nonpolar column, and it ensures a consistent pH to produce sharp, symmetrical peaks.[5] UV detection is effective due to the strong chromophore of the indole ring system.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s_prep Weigh Standard/Sample s_dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) s_prep->s_dissolve s_filter Filter through 0.45 µm Syringe Filter s_dissolve->s_filter hplc_system HPLC System (Pump, Autosampler, UV Detector) s_filter->hplc_system Inject column C18 Reversed-Phase Column (e.g., 4.6x150mm) cds Chromatography Data System (CDS) column->cds Acquire Data integrate Peak Integration cds->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p_sample Plasma Sample (100 µL) p_is Add Internal Standard (e.g., ¹³C-labeled analyte) p_sample->p_is p_ppt Protein Precipitation (e.g., 300 µL ACN) p_is->p_ppt p_vortex Vortex & Centrifuge p_ppt->p_vortex p_supernatant Transfer Supernatant p_vortex->p_supernatant p_evap Evaporate & Reconstitute in Mobile Phase A p_supernatant->p_evap lcms_system UHPLC-MS/MS System (ESI Source, Triple Quadrupole) p_evap->lcms_system Inject column C18 UHPLC Column (e.g., 2.1x50mm, 1.8µm) ms_soft Mass Spec Software column->ms_soft Acquire MRM Data integrate Peak Integration (Analyte/IS Ratio) ms_soft->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Sources

In Vitro Applications of 5-Chloro-1H-indole-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro applications of 5-Chloro-1H-indole-3-carboxylic acid. This indole derivative serves as a versatile scaffold in medicinal chemistry and has been identified as a key intermediate in the synthesis of various bioactive molecules with potential therapeutic applications.[1][2][3] This guide will delve into the scientific rationale behind its use in various assays and provide detailed, field-proven protocols for its investigation in anticancer, antibacterial, anti-inflammatory, antiviral, and neurological research.

Introduction to this compound

This compound is a halogenated derivative of indole-3-carboxylic acid. The indole nucleus is a privileged structure in drug discovery, found in a wide array of natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity and pharmacokinetic profile.

Derivatives of this compound have been implicated in a range of biological activities, including the induction of apoptosis in cancer cells, potent antibacterial effects, particularly against Listeria monocytogenes, inhibition of viral enzymes like HIV-1 reverse transcriptase, and modulation of serotonin receptors.[4] These findings underscore the potential of this scaffold in the development of novel therapeutics.

Essential Preliminary Step: Compound Preparation and Solubilization

To ensure accurate and reproducible results in any in vitro study, the proper solubilization of the test compound is paramount. While specific quantitative solubility data for this compound is not extensively published, its structural analogs are known to be soluble in organic solvents.

Protocol for Stock Solution Preparation:

  • Primary Solvent Selection: Based on the properties of similar indole carboxylic acids, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution.[5][6] Ethanol is a viable alternative.

  • Stock Concentration: Aim for a high-concentration stock solution, typically in the range of 10-50 mM. This allows for minimal solvent concentration in the final assay medium, reducing the risk of solvent-induced artifacts.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Add the appropriate volume of DMSO (or ethanol) to achieve the desired molarity.

    • Facilitate dissolution by gentle vortexing or sonication. Ensure the compound is completely dissolved before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

  • Final Dilutions: Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5% v/v for DMSO).

Application 1: Anticancer Activity - Induction of Apoptosis

Scientific Rationale: A derivative of this compound has been identified as a potent inducer of apoptosis. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Assays that measure the induction of apoptosis are therefore fundamental in anticancer drug discovery.

Protocol 1.1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a primary screening tool to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 1.2: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key executioners of apoptosis. Measuring the activity of caspase-3 and -7 provides direct evidence of apoptosis induction.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Opaque-walled 96-well microplate

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: After the desired incubation time, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis.

Application 2: Antibacterial Activity against Listeria monocytogenes

Scientific Rationale: A derivative of this compound has demonstrated significant activity against Listeria monocytogenes, a foodborne pathogen. The following protocol outlines a method to determine the minimum inhibitory concentration (MIC) of the compound.

Protocol 2.1: Broth Microdilution Assay for MIC Determination

Materials:

  • Listeria monocytogenes strain (e.g., ATCC 19115)

  • Brain Heart Infusion (BHI) broth

  • This compound stock solution

  • Sterile 96-well microplate

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of L. monocytogenes into BHI broth and incubate overnight at 37°C. The next day, dilute the overnight culture in fresh BHI broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in BHI broth directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Application 3: Anti-Inflammatory Activity - Cyclooxygenase (COX) Inhibition

Scientific Rationale: Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins.

Protocol 3.1: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • This compound stock solution

  • Commercially available colorimetric or fluorometric COX inhibitor screening kit

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer according to the kit manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme, and various concentrations of this compound. Include a vehicle control and a known COX inhibitor as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time according to the kit protocol.

  • Detection: Add the detection reagent provided in the kit and measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ values for both COX-1 and COX-2.

Application 4: Antiviral Activity - HIV-1 Reverse Transcriptase Inhibition

Scientific Rationale: A derivative of this compound has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.

Protocol 4.1: HIV-1 Reverse Transcriptase Inhibition Assay

This is a cell-free assay that measures the direct inhibitory effect of a compound on the activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • Labeled nucleotides (e.g., DIG-dUTP and biotin-dUTP)

  • Reaction buffer

  • This compound stock solution

  • Commercially available colorimetric or chemiluminescent HIV-1 RT inhibitor screening kit

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, the template/primer hybrid, labeled nucleotides, and various concentrations of this compound. Include a vehicle control and a known RT inhibitor (e.g., nevirapine) as a positive control.

  • Enzyme Addition: Add the HIV-1 RT to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

  • Detection: Follow the kit's instructions for the detection of the newly synthesized DNA. This typically involves capturing the biotin-labeled DNA on a streptavidin-coated plate and detecting the DIG-labeled nucleotides with an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase).

  • Signal Measurement: Add the substrate for the detection enzyme and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.

Application 5: Neurological Activity - Serotonin Receptor Binding

Scientific Rationale: this compound is a known intermediate in the synthesis of serotonin receptor modulators. A radioligand binding assay can be used to determine the affinity of the compound for specific serotonin receptor subtypes.

Protocol 5.1: Radioligand Binding Assay for Serotonin Receptors

Materials:

  • Cell membranes expressing the serotonin receptor subtype of interest (e.g., 5-HT₂A)

  • Radiolabeled ligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • Binding buffer

  • This compound stock solution

  • Unlabeled competing ligand

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, radiolabeled ligand, and binding buffer.

  • Competition Binding: To determine the affinity of this compound, add increasing concentrations of the compound to the tubes.

  • Nonspecific Binding Control: Include a set of tubes with an excess of the unlabeled competing ligand to determine nonspecific binding.

  • Total Binding Control: Include a set of tubes with only the radiolabeled ligand and membranes.

  • Incubation: Incubate the tubes at the appropriate temperature and for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Data Presentation and Visualization

Quantitative Data Summary

Assay TypeTargetCell Line/EnzymeEndpointExpected Outcome
Anticancer Cell ViabilityVarious Cancer LinesIC₅₀Dose-dependent decrease in viability
ApoptosisVarious Cancer LinesCaspase-3/7 ActivityDose-dependent increase in activity
Antibacterial L. monocytogenesBacterial CultureMICInhibition of bacterial growth
Anti-inflammatory COX-1/COX-2Purified EnzymesIC₅₀Inhibition of enzyme activity
Antiviral HIV-1 RTRecombinant EnzymeIC₅₀Inhibition of enzyme activity
Neurological Serotonin ReceptorReceptor-expressing CellsKiCompetitive binding to the receptor

Experimental Workflow Visualization

experimental_workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis solubilization Solubilization in DMSO stock_solution High-Concentration Stock solubilization->stock_solution working_dilutions Working Dilutions in Assay Medium stock_solution->working_dilutions anticancer Anticancer Assays (MTT, Caspase) working_dilutions->anticancer Treat Cells antibacterial Antibacterial Assay (MIC Determination) working_dilutions->antibacterial Add to Culture anti_inflammatory Anti-inflammatory Assay (COX Inhibition) working_dilutions->anti_inflammatory Add to Reaction antiviral Antiviral Assay (HIV-1 RT Inhibition) working_dilutions->antiviral Add to Reaction neurological Neurological Assay (Receptor Binding) working_dilutions->neurological Add to Binding Assay data_acquisition Data Acquisition (Absorbance, Luminescence, etc.) anticancer->data_acquisition antibacterial->data_acquisition anti_inflammatory->data_acquisition antiviral->data_acquisition neurological->data_acquisition ic50_mic_ki Calculate IC50, MIC, Ki data_acquisition->ic50_mic_ki sar_analysis Structure-Activity Relationship ic50_mic_ki->sar_analysis

Caption: General workflow for in vitro evaluation of this compound.

Signaling Pathway Visualization (Apoptosis)

apoptosis_pathway compound This compound Derivative cell Cancer Cell compound->cell mitochondria Mitochondria cell->mitochondria Induces Stress caspase9 Caspase-9 mitochondria->caspase9 Activates caspase37 Caspase-3/7 caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Caption: Putative intrinsic apoptosis pathway induced by indole derivatives.

References

  • This compound methyl ester | 172595-67-4 - J&K Scientific. (n.d.).
  • 1H-Indole, 5-chloro- | 17422-32-1 - Aribo Biotechnology. (n.d.).
  • US Patent for 5-Chloro-indole preparation. (n.d.).
  • (PDF) this compound - ResearchGate. (n.d.).
  • This compound | C9H6ClNO2 | CID 17840246 - PubChem. (n.d.).
  • This compound - PMC - NIH. (n.d.).
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (n.d.).
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses. (n.d.).
  • DMSO - gChem Global. (n.d.).
  • Receptor Chem - Innovation in Life Science Research. (n.d.).

Sources

Application Notes & Protocols for the Synthesis of 5-Chloro-1H-indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Overview

5-Chloro-1H-indole-3-carboxaldehyde is a pivotal intermediate in medicinal chemistry and materials science, serving as a foundational scaffold for a diverse range of biologically active compounds, including kinase inhibitors and antiviral agents. Its synthesis is a critical first step in many drug discovery pipelines.

This document provides a comprehensive, field-tested guide to the synthesis of 5-Chloro-1H-indole-3-carboxaldehyde, focusing on the highly reliable and scalable Vilsmeier-Haack reaction . We will move beyond a simple recitation of steps to explore the underlying reaction mechanism, provide a detailed operational protocol, and offer insights into process validation and troubleshooting. This guide is intended for researchers and process chemists seeking a robust and reproducible synthetic method.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heterocyclic compounds, such as indoles. The reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Generation of the Vilsmeier Reagent

The first phase of the reaction is the activation of DMF with POCl₃. The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion, resulting in the formation of the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent . This cation is the key formylating agent in the reaction.

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is an electron-rich heterocycle. The position of electrophilic attack is highly regioselective. Due to the highest electron density at the C3 position, the indole attacks the electrophilic Vilsmeier reagent at this site. This attack disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized cationic intermediate (a σ-complex).

Hydrolysis to the Aldehyde

The final stage involves the hydrolysis of the iminium salt intermediate formed in the previous step. The addition of water, typically during an aqueous work-up with a base like sodium hydroxide, attacks the iminium carbon. Subsequent elimination of dimethylamine and proton transfers lead to the formation of the final aldehyde product, 5-Chloro-1H-indole-3-carboxaldehyde. The basic work-up also neutralizes the acidic reaction mixture.

Mechanistic Diagram

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis & Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole 5-Chloro-1H-indole Sigma_Complex Cationic Intermediate (σ-complex) Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Salt Sigma_Complex->Iminium_Intermediate Rearomatization H2O H₂O / OH⁻ (Aqueous Work-up) Product 5-Chloro-1H-indole- 3-carboxaldehyde Iminium_Intermediate->Product + H₂O / OH⁻ H2O->Product

Caption: Figure 1: Simplified mechanism of the Vilsmeier-Haack formylation of 5-chloroindole.

Materials and Methods

Reagent & Equipment Data
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
5-Chloro-1H-indoleC₈H₆ClN151.6069-72--Irritant
Phosphorus OxychloridePOCl₃153.331.2105.81.645Corrosive, Lachrymator
N,N-DimethylformamideC₃H₇NO73.09-611530.944Reproductive Toxin
Sodium HydroxideNaOH40.003181388-Corrosive
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902Flammable
HexanesC₆H₁₄~86.18-95~69~0.655Flammable, Irritant

Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, condenser, nitrogen/argon inlet, Buchner funnel, standard laboratory glassware.

Detailed Experimental Protocol

This protocol is based on a 10g scale of the starting material, 5-Chloro-1H-indole.

Vilsmeier Reagent Preparation (In Situ)
  • Inert Atmosphere: Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Ensure the system is completely dry by flame-drying under vacuum or oven-drying all glassware.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath. This is a critical step as the subsequent addition is highly exothermic. Maintaining a low temperature prevents side reactions and degradation of the Vilsmeier reagent.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 9.5 mL, ~102 mmol) dropwise to the stirred DMF via the dropping funnel over a period of 30-45 minutes. The rate of addition should be carefully controlled to keep the internal temperature below 10 °C. A yellowish precipitate (the Vilsmeier reagent) may form during this step.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.

Formylation Reaction
  • Substrate Addition: In a separate beaker, dissolve 5-Chloro-1H-indole (10.0 g, 66.0 mmol) in anhydrous DMF (50 mL).

  • Substrate Transfer: Add the 5-chloroindole solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes. Maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-45 °C and stir for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

Work-up and Product Isolation
  • Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice (~200 g) portion-wise. This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.

  • Hydrolysis and Neutralization: Prepare a solution of sodium hydroxide (NaOH, 40 g) in water (200 mL) and cool it in an ice bath. Slowly add the cold NaOH solution to the quenched reaction mixture with vigorous stirring. The goal is to basify the solution to a pH of 9-10. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acid. A precipitate of the crude product should form.

  • Precipitate Maturation: Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7). This removes residual DMF and inorganic salts.

  • Drying: Dry the crude product under vacuum or in a desiccator. A typical crude yield is in the range of 85-95%.

Purification
  • Recrystallization: The crude solid can be purified by recrystallization. A common and effective solvent system is ethanol or an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • If needed, add hot water dropwise until slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow Diagram

Synthesis_Workflow Figure 2: Step-by-Step Synthesis Workflow A 1. Setup Dry Glassware (3-Neck Flask, N₂) B 2. Add Anhydrous DMF A->B C 3. Cool to 0-5 °C (Ice Bath) B->C D 4. Add POCl₃ Dropwise (T < 10 °C) C->D F 6. Add Indole Solution Dropwise (T < 10 °C) D->F E 5. Prepare 5-Chloroindole in DMF Solution E->F G 7. Warm to RT, then Heat to 40-45 °C for 2-3h F->G H 8. Monitor by TLC G->H I 9. Cool to 0-5 °C and Quench with Ice H->I Reaction Complete J 10. Basify with Cold NaOH (aq) to pH 9-10 I->J K 11. Stir and Filter Precipitate J->K L 12. Wash Solid with Cold H₂O K->L M 13. Dry Crude Product L->M N 14. Purify by Recrystallization (Ethanol/H₂O) M->N O 15. Characterize Final Product N->O

Caption: Figure 2: A flowchart illustrating the key stages of the synthesis protocol.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Off-white to pale yellow solid
Yield (Purified) 75-85%
Melting Point 198-202 °C
¹H NMR (DMSO-d₆) δ ~12.3 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.2 (d, 1H), 7.6 (d, 1H), 7.3 (dd, 1H) ppm
IR (KBr, cm⁻¹) ~3150 (N-H), ~1650 (C=O, aldehyde)

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. The dissolution in water is highly exothermic. Always add NaOH to water, not the other way around, and use an ice bath for cooling.

  • Quenching Procedure: The quenching of the reaction with ice and subsequent neutralization is highly exothermic and releases HCl gas. This must be performed slowly, with efficient cooling and stirring, in a well-ventilated fume hood.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or glassware. 2. Incomplete formation of Vilsmeier reagent. 3. Insufficient reaction time/temperature.1. Ensure all reagents are anhydrous and glassware is properly dried. 2. Allow sufficient time for POCl₃/DMF mixing at low temp. 3. Monitor reaction by TLC to ensure completion before work-up.
Dark, Tarry Product 1. Reaction temperature was too high. 2. Quenching was too rapid or done at high temp.1. Maintain strict temperature control (<10 °C) during additions. 2. Ensure the reaction mixture is fully cooled before quenching slowly with ice.
Product Fails to Precipitate 1. Insufficient basification during work-up. 2. Too much solvent used.1. Check pH after NaOH addition and add more if not in the 9-10 range. 2. If possible, partially remove solvent under reduced pressure.
Poor Purity after Recrystallization 1. Inappropriate solvent choice. 2. Solution cooled too quickly.1. Test different solvent systems (e.g., isopropanol, acetone). 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Name Reaction. Vilsmeier-Haack Reaction. [Link]
  • Chemistry LibreTexts. Vilsmeier-Haack Reaction. [Link]
  • Molbase. 5-Chloro-1H-indole-3-carboxaldehyde. [Link]

Application Notes & Protocols: Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Modern Synthetic Strategies and Methodologies

Abstract

Enzyme inhibitors are cornerstone molecules in pharmacology and biotechnology, serving as therapeutic agents, and as tools to elucidate biological pathways. Their synthesis is a critical function of medicinal chemistry, bridging the gap between molecular design and functional validation. This guide provides an in-depth exploration of the primary strategies and synthetic protocols used in the development of enzyme inhibitors. We will delve into the logic behind rational structure-based design, the efficiency of fragment-based discovery, and the power of high-throughput screening to identify novel scaffolds. Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Click Chemistry, are provided to equip researchers with practical, actionable methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of enzyme inhibitor development.

Introduction: The Central Role of Enzyme Inhibitor Synthesis

Enzymes are nature's catalysts, accelerating biochemical reactions with remarkable specificity. When dysregulated, they become key drivers in the pathology of numerous diseases, including cancer, viral infections, and neurodegenerative disorders[1][2]. The strategic synthesis of molecules that can modulate or completely block the activity of a specific enzyme is therefore one of the most effective approaches in modern drug discovery[3][4].

The journey from a target enzyme to a clinical candidate is complex, but its foundation lies in the ability to synthesize and systematically modify small molecules. The goal of synthesis in this context is twofold:

  • To create novel chemical matter: Generating diverse molecular architectures to identify initial "hits" against a target.

  • To optimize lead compounds: Methodically altering a promising molecule to improve its potency, selectivity, and pharmacokinetic properties through the exploration of Structure-Activity Relationships (SAR)[5][6][7].

This guide focuses on the practical application of synthetic chemistry to achieve these goals, explaining the causality behind experimental choices and providing robust, validated protocols.

Core Strategies for Inhibitor Design & Synthesis

The path to a potent and selective enzyme inhibitor rarely begins with random synthesis. It is guided by several well-established strategic workflows that inform which molecules to make.

Rational and Structure-Based Design

This strategy relies on a detailed understanding of the enzyme's three-dimensional structure and its mechanism of action[8]. By visualizing the enzyme's active site, chemists can design molecules that are complementary in shape and electrostatics, effectively functioning as a "key" for the enzyme's "lock."

  • Causality: The fundamental principle is that stable compounds mimicking the high-energy transition state of the enzymatic reaction will bind with very high affinity and act as potent inhibitors[9][10]. For example, proteases, which catalyze amide bond hydrolysis via a tetrahedral intermediate, are often potently inhibited by molecules containing a stable, tetrahedral phosphorus or sulfonamide core[9][11].

  • Application: This approach has been profoundly successful in developing inhibitors for targets like HIV protease[1][12][13][14]. Knowledge of the protease's backbone structure allowed for the design of inhibitors that form strong hydrogen bonds with the enzyme, a strategy specifically intended to combat drug resistance[12][15].

Fragment-Based Drug Discovery (FBDD)

FBDD is a "build-up" approach. Instead of screening large, complex molecules, this method screens libraries of small, low-molecular-weight "fragments" (typically < 300 Da)[16].

  • Causality: Fragments are small and less complex, so they can explore chemical space more efficiently and form high-quality interactions with the target, even if the binding affinity is weak (in the µM to mM range)[17]. Because of their small size, they are highly "ligand efficient." The identified fragments then serve as starting points for synthetic elaboration, where chemists grow or link fragments to create a larger, more potent lead compound[16].

  • Workflow: The process involves screening fragments using sensitive biophysical techniques like X-ray crystallography or NMR, followed by iterative cycles of synthetic chemistry to elaborate the validated hits[17].

High-Throughput Screening (HTS) and Hit-to-Lead Synthesis

HTS is a "brute-force" yet powerful approach that involves screening massive libraries of compounds (hundreds of thousands to millions) for activity against the target enzyme[18][19][20].

  • Causality: HTS does not presuppose knowledge of the enzyme's structure. It is an empirical method to find novel chemical scaffolds that can serve as a starting point for a drug discovery program[18]. The "hits" identified from HTS are often not optimal; they may have modest potency or undesirable properties.

  • The Role of Synthesis: The primary role of synthesis here is in the "hit-to-lead" phase. Once a hit is validated, synthetic chemists create analogues to confirm the initial activity, explore the SAR, and optimize the molecule into a viable "lead" compound with improved potency and drug-like properties[6][21].

dot digraph "Enzyme_Inhibitor_Synthesis_Strategies" { graph [fontname="Arial", label="Figure 1: Conceptual Workflow of Major Synthesis Strategies", fontsize=12, labelloc=b, layout=dot]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Target [label="Enzyme Target Identification\n& Validation", fillcolor="#F1F3F4", fontcolor="#202124"];

// HTS Path HTS [label="High-Throughput Screening\n(Large Libraries)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HTS_Hit [label="Initial 'Hit' Compounds\n(Often Micromolar Potency)", fillcolor="#F1F3F4", fontcolor="#202124"];

// FBDD Path FBDD [label="Fragment-Based Screening\n(Small, Low MW Libraries)", fillcolor="#FBBC05", fontcolor="#202124"]; FBDD_Hit [label="Fragment 'Hits'\n(Weak Affinity)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Rational Design Path Rational [label="Structure-Based Design\n(X-ray, NMR, Modeling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Designed_Molecule [label="De Novo Designed\nInhibitors", fillcolor="#F1F3F4", fontcolor="#202124"];

// Synthesis and Optimization Core Synthesis [label="Chemical Synthesis\n(Core Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Hit-to-Lead Optimization\n(SAR by Synthesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Optimized Lead Compound\n(Nanomolar Potency)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Target -> HTS; Target -> FBDD; Target -> Rational;

HTS -> HTS_Hit [label="Identifies"]; FBDD -> FBDD_Hit [label="Identifies"]; Rational -> Designed_Molecule [label="Informs"];

HTS_Hit -> SAR [label="Input for"]; FBDD_Hit -> SAR [label="Input for"]; Designed_Molecule -> SAR [label="Input for"];

SAR -> Synthesis [style=dashed, label="Iterative Cycles"]; Synthesis -> SAR [style=dashed, label="Generates Analogs"];

SAR -> Lead [label="Yields"]; } Figure 1: Conceptual Workflow of Major Synthesis Strategies

Key Synthetic Methodologies & Protocols

Modern enzyme inhibitor synthesis relies on a robust toolbox of chemical reactions that are reliable, tolerant of diverse functional groups, and amenable to creating molecular libraries. Below are protocols for two of the most powerful and widely used methodologies.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are foundational in medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly valuable for synthesizing biaryl cores found in many kinase inhibitors[22][23].

Application Focus: Synthesis of a Kinase Inhibitor Scaffold Kinase inhibitors often feature a heterocyclic core that mimics the adenine ring of ATP, forming key hydrogen bonds in the kinase hinge region. Aryl groups are appended to this core to occupy adjacent hydrophobic pockets, enhancing potency and selectivity[22][]. The protocol below describes a general procedure for arylating a 6-amino-3-chloropyridazine core, a common scaffold in kinase inhibitor design[22].

dot digraph "Suzuki_Coupling_Workflow" { graph [fontname="Arial", label="Figure 2: Workflow for Suzuki-Miyaura Coupling", fontsize=12, labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 2: Workflow for Suzuki-Miyaura Coupling

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling [22]

  • Reagent Preparation:

    • To a flame-dried round-bottom flask or microwave vial, add the 6-amino-3-chloropyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

    • Causality: The base is crucial for activating the organoboron species to form the catalytically active boronate complex.

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to reaction failure.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Add the degassed solvent (a mixture such as 4:1 1,4-dioxane/water is common) via syringe.

    • Causality: The solvent system must be able to dissolve both the organic and inorganic reagents. Water is often essential for the transmetalation step.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3-amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Click Chemistry

"Click Chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups[25]. The CuAAC reaction, which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne, is the quintessential click reaction[26][27].

Application Focus: Assembly of Bidentate Inhibitor Libraries This approach is exceptionally powerful for rapidly assembling libraries of potential inhibitors from smaller, modular building blocks[28][29]. For example, one can synthesize a "core" fragment bearing an alkyne that binds to the primary active site of an enzyme. A diverse library of azide-containing fragments designed to bind to a secondary, peripheral site can then be "clicked" onto the core[28][29]. The resulting triazole acts as a stable, non-hydrolyzable linker that mimics a peptide bond[26].

dot digraph "Click_Chemistry_Workflow" { graph [fontname="Arial", label="Figure 3: Modular Synthesis via Click Chemistry", fontsize=12, labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Figure 3: Modular Synthesis via Click Chemistry

Protocol 2: General Procedure for CuAAC Library Assembly [28][29]

  • Stock Solution Preparation:

    • Prepare stock solutions of the alkyne-bearing core molecule and each azide-modified peripheral fragment in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare stock solutions of the catalyst components: Copper(II) sulfate (CuSO₄) at 50 mM in water and sodium ascorbate at 250 mM in water.

    • Causality: Sodium ascorbate is a reducing agent that converts the Cu(II) precursor to the active Cu(I) catalytic species in situ. This avoids the need to handle unstable Cu(I) salts directly.

  • Reaction Assembly (in a 96- or 384-well plate):

    • To each well, add an aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final volume of 100 µL.

    • Add the alkyne-core stock solution (1.0 eq, e.g., 1 µL for a final concentration of 100 µM).

    • Add the specific azide-fragment stock solution for that well (1.1 eq).

    • Add the CuSO₄ stock solution (0.1 eq).

    • Initiate the reaction by adding the sodium ascorbate stock solution (0.5 eq).

  • Reaction Execution:

    • Seal the plate to prevent evaporation.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often quantitative.

    • Causality: The high efficiency and biocompatibility of the reaction mean that it can often be performed in aqueous buffers without purification. The resulting library can be directly diluted for biological screening[28].

  • Direct Screening:

    • The resulting solution in each well, containing the newly formed triazole-linked inhibitor, can be taken directly into a high-throughput enzyme inhibition assay.

    • This seamless integration of synthesis and screening is a major advantage of the click chemistry approach for inhibitor discovery.

Data Interpretation: The Role of Structure-Activity Relationship (SAR)

The synthesis of a single compound is rarely the end goal. The power of chemical synthesis lies in the ability to create a series of related compounds to systematically probe how structural changes affect biological activity—a process known as establishing a Structure-Activity Relationship (SAR)[5][6][21].

By synthesizing analogs and measuring their inhibitory potency (commonly as the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%), researchers can build a model of the pharmacophore.

  • Expertise & Causality: An SAR study answers critical questions: Which parts of the molecule are essential for binding? Where can substitutions be made to improve potency or selectivity? How do changes in stereochemistry affect activity?[5]. For example, if replacing a phenyl group with a smaller methyl group drastically reduces potency, it implies a critical hydrophobic or π-stacking interaction exists in that pocket of the enzyme. This knowledge directly guides the next round of synthesis[7].

Table 1: Example SAR Data for a Hypothetical Series of Kinase Inhibitors

Compound IDR¹ Group (at C6-position)R² Group (on Aryl Ring)IC₅₀ (nM) vs. Target KinaseNotes
HZ-01 PhenylH250Initial Hit Compound
HZ-02 4-FluorophenylH120Modest improvement; F may act as H-bond acceptor.
HZ-03 4-MethoxyphenylH35Significant potency gain; suggests space for a donor group.
HZ-04 4-(N-methyl)aminophenylH8Potent inhibitor; likely forms a key H-bond.
HZ-05 NaphthylH800Potency loss; suggests a sterically constrained pocket.
HZ-06 4-Methoxyphenyl3-Chloro45Potency similar to HZ-03; little effect at this position.

This table illustrates how systematic synthetic modification allows researchers to deduce which chemical features are critical for inhibitory activity, thereby guiding rational optimization.

Conclusion and Future Outlook

The synthesis of enzyme inhibitors is a dynamic and essential discipline within drug discovery. The strategic choice between structure-based design, fragment-based methods, or HTS-driven synthesis depends on the available knowledge of the target and the research goals. Mastery of robust synthetic protocols, such as palladium-catalyzed cross-couplings and click chemistry, provides the practical means to execute these strategies. By integrating synthesis with rigorous biological evaluation and SAR analysis, researchers can efficiently navigate the path from an initial concept to a highly optimized lead compound, ultimately accelerating the development of new therapeutics.

References

  • Methods of using click chemistry in the discovery of enzyme inhibitors. PubMed.
  • Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. Creative Enzymes.
  • Design and Synthesis of Dual Inhibitors of Acetylcholinesterase and Serotonin Transporter Targeting Potential Agents for Alzheimer's Disease. ACS Publications.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • High-Throughput Screening of Inhibitors. Creative Enzymes.
  • Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance. PubMed.
  • Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry, University of Kansas.
  • Use of click-chemistry in the development of peptidomimetic enzyme inhibitors. PubMed.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Royal Society of Chemistry.
  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central.
  • Rational Design and Synthesis of Enzyme Inhibitors. J-Stage.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.
  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. PubMed Central.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
  • Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands To Enhance Backbone-Binding Interactions with Protease. ACS Publications.
  • Fragment-based approaches to enzyme inhibition. The Abell Group, University of Cambridge.
  • Enzyme Inhibitors as Chemical Tools to Study Enzyme Catalysis: Rational Design, Synthesis, and Applications. PubMed.
  • An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences.
  • Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. National Institutes of Health.
  • Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. Bentham Science.
  • The in situ click chemistry for the discovery of enzyme inhibitor. ResearchGate.
  • Methods of using click chemistry in the discovery of enzyme inhibitors. ResearchGate.
  • Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications.
  • Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central.
  • Fragment-based approaches to enzyme inhibition. PubMed Central.
  • Structure-activity relationships for the design of small-molecule inhibitors. PubMed.
  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate.
  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. PubMed.
  • Targeting Enzymes in Drug Design: Case Studies and Future Perspectives. Research and Reviews.
  • Structure activity relationship. Slideshare.
  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access.
  • Fragment Based Drug Discovery. Cambridge Innovation Institute.
  • Enzyme inhibitors as chemical tools to study enzyme catalysis: Rational design, synthesis, and applications. ResearchGate.
  • Computational fragment-based drug design of potential Glo-I inhibitors. Taylor & Francis Online.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team.
  • Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org.
  • Recent Advances on Targeting Proteases for Antiviral Development. PubMed Central.
  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.
  • Discovery and development of HIV-protease inhibitors. Wikipedia.
  • Protease Inhibitors as Antivirals. Encyclopedia.pub.
  • Enzyme inhibitor. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-indole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will explore the causality behind impurity formation, provide actionable troubleshooting steps, and offer validated protocols to enhance the purity and yield of your target compound.

Section 1: Frequently Asked Questions about Common Impurities

This section addresses the most common high-level questions regarding impurities in this synthesis, which typically employs the Fischer indole synthesis pathway.[1][2]

Q1: What are the primary sources of impurities in the synthesis of this compound?

The impurities can be broadly categorized into three main sources:

  • Starting Material Impurities: Contaminants present in the initial reagents, most notably in the 4-chlorophenylhydrazine, which is a key building block.[3]

  • Process-Related Impurities: Unwanted side-products generated during the reaction. This includes isomers, products of incomplete reaction, and degradation products formed under harsh reaction conditions.[4][5]

  • Downstream & Purification Impurities: Impurities that arise from subsequent workup, purification, or degradation of the final product upon storage.

Q2: How do impurities from the starting 4-chlorophenylhydrazine affect the final product?

4-chlorophenylhydrazine is typically synthesized from 4-chloroaniline.[3][6] During this process, positional isomers like 2-chlorophenylhydrazine and 3-chlorophenylhydrazine, as well as unreacted 4-chloroaniline, can be generated as impurities.[3] These isomeric hydrazines will also undergo the Fischer indole synthesis, leading to the formation of undesired positional isomers of the final product, such as 7-Chloro-1H-indole-3-carboxylic acid and 6-Chloro-1H-indole-3-carboxylic acid, which can be very difficult to separate from the desired 5-chloro isomer.

Q3: What are the major side-products that can form during the Fischer indole cyclization step?

The Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization of a phenylhydrazone intermediate.[5] Key process-related impurities include:

  • Unreacted Phenylhydrazone: Incomplete cyclization, often due to insufficient acid strength, low temperature, or short reaction time, will leave residual starting hydrazone in the crude product.

  • Degradation/Polymerization Products: Indoles can be sensitive to strong acids and high temperatures. Harsh conditions can lead to the formation of colored, often polymeric, byproducts, which can complicate purification.

  • Isomeric Byproducts: If an unsymmetrical ketone is used as the carbonyl partner in the Fischer synthesis, two different ene-hydrazine intermediates can form, potentially leading to a mixture of indole regioisomers.

Q4: Is it possible for the chloro-substituent to be lost during the synthesis?

While less common during the initial indole formation, dehalogenation (loss of the chlorine atom) is a known impurity-forming reaction in subsequent synthetic steps, particularly during catalytic hydrogenation or reduction reactions.[7][8] If any reductive steps are employed, or if certain metal catalysts are used under forcing conditions, the formation of 1H-indole-3-carboxylic acid as a "des-chloro" impurity is a possibility. Careful selection of catalysts and reaction conditions is crucial to avoid this.

Section 2: Troubleshooting Guide: Identification and Remediation

This guide provides a problem-and-solution framework for issues commonly encountered in the laboratory.

Problem 1: My final product shows multiple spots on TLC with similar Rf values, making separation difficult.

  • Possible Cause: The presence of positional isomers (e.g., 6-chloro or 7-chloro analogs) originating from impure 4-chlorophenylhydrazine starting material.[3]

  • Proposed Identification Protocol:

    • Analyze Starting Material: Before beginning the synthesis, analyze the 4-chlorophenylhydrazine lot by RP-HPLC to quantify the presence of positional isomers.

    • LC-MS Analysis: Subject the crude product to LC-MS analysis. Isomeric impurities will have the same mass as the desired product but will typically exhibit different retention times.

  • Corrective & Preventive Actions:

    • Source High-Purity Starting Materials: Procure 4-chlorophenylhydrazine with a specified purity of >99% and confirmed low isomeric content.

    • Purification of Hydrazine: If high-purity material is unavailable, purify the starting hydrazine by recrystallization.

    • Chromatographic Separation: For contaminated final product, employ careful column chromatography with a shallow solvent gradient to attempt separation of the isomers. Multiple columns may be necessary.

Problem 2: The purity by HPLC is low, and I see a significant peak corresponding to the phenylhydrazone intermediate.

  • Possible Cause: Incomplete acid-catalyzed cyclization during the Fischer indole synthesis step.[5]

  • Proposed Identification Protocol:

    • Monitor by TLC/HPLC: The hydrazone intermediate is typically less polar than the final carboxylic acid product. Monitor the reaction progress until the hydrazone spot/peak is consumed.

    • Co-injection: If possible, co-inject an isolated sample of the hydrazone intermediate with the crude product in HPLC to confirm the identity of the impurity peak.

  • Corrective & Preventive Actions:

    • Optimize Reaction Conditions: The cyclization can be driven to completion by modifying the conditions. See the table below for suggestions.

ParameterStandard ConditionRecommended ModificationRationale
Acid Catalyst p-Toluenesulfonic acidPolyphosphoric Acid (PPA) or Eaton's ReagentProvides a stronger acidic medium to facilitate the[4][4]-sigmatropic rearrangement.[5]
Temperature 80-90 °CIncrease to 100-110 °C (solvent permitting)Increases reaction rate; monitor for degradation.
Reaction Time 2-4 hoursExtend to 6-12 hoursAllows more time for the reaction to reach completion.

Problem 3: My isolated product is dark brown or black, and the NMR spectrum shows broad, poorly resolved signals.

  • Possible Cause: Degradation or polymerization of the indole ring under excessively harsh acidic or thermal conditions. Indoles are electron-rich and can be susceptible to acid-catalyzed polymerization.

  • Proposed Identification Protocol:

    • Visual Inspection: A dark, tarry appearance is a strong indicator of degradation.

    • Solubility Test: Degradation products are often poorly soluble in common organic solvents.

  • Corrective & Preventive Actions:

    • Use Milder Conditions: If possible, use a milder Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) instead of stronger Lewis acids or PPA.[5]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation, which can be exacerbated by heat and acid.

    • Purification: Treat a solution of the crude product with activated carbon to remove colored impurities, followed by hot filtration and recrystallization.

Section 3: Protocols for Analysis and Purification

Adherence to validated analytical and purification methods is critical for ensuring the quality of the final compound.

Protocol 1: General Method for RP-HPLC Analysis

This method is suitable for monitoring reaction progress and assessing the purity of the final product.[9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Standard Recrystallization Procedure for Purification

Recrystallization is a powerful technique for removing minor impurities and improving the crystalline form of the final product.

  • Solvent Selection: Identify a suitable solvent system. A common choice for indole carboxylic acids is an ethanol/water or acetic acid/water mixture. The compound should be soluble in the hot solvent and poorly soluble in the cold solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid.

  • Decolorization (If Necessary): If the solution is highly colored, add a small amount of activated carbon, swirl, and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If needed, cooling can be continued in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 4: Visualizing Impurity Formation

Understanding the reaction pathways is key to controlling the outcome. The following diagrams illustrate the main synthetic route and a common impurity pathway.

Fischer_Indole_Synthesis Hydrazine 4-Chlorophenylhydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Carbonyl Pyruvic Acid Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Product 5-Chloro-1H-indole- 3-carboxylic acid Aminal->Product LossNH3 - NH3 Catalyst Acid Catalyst (H+) Catalyst->Hydrazone Catalyst->Enehydrazine Catalyst->Aminal Impurity_Propagation cluster_0 Starting Material Synthesis cluster_1 Hydrazine Formation cluster_2 Fischer Indole Synthesis Start_Aniline 4-Chloroaniline Target_Hydrazine 4-Chlorophenylhydrazine Start_Aniline->Target_Hydrazine Diazotization, Reduction Impurity_Aniline Impurity: 2-Chloroaniline Impurity_Hydrazine Impurity: 2-Chlorophenylhydrazine Impurity_Aniline->Impurity_Hydrazine Target_Product Desired Product: 5-Chloro-1H-indole-3-CA Target_Hydrazine->Target_Product + Pyruvic Acid, H+ Impurity_Product Impurity Product: 7-Chloro-1H-indole-3-CA Impurity_Hydrazine->Impurity_Product

Sources

Technical Support Center: Troubleshooting Low Yield in 5-Chloroindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-chloroindole. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this important synthetic process. The guidance is presented in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of 5-chloroindole. Each issue is broken down by probable causes, followed by actionable solutions.

Q1: My Fischer indole synthesis of 5-chloroindole is resulting in a very low yield or failing completely. What are the likely causes?

The Fischer indole synthesis is a powerful method, but it is sensitive to several factors. Low yields often stem from issues in three critical areas: the hydrazone formation, the[1][1]-sigmatropic rearrangement, and the final cyclization.[2][3]

Possible Cause 1: Suboptimal Acid Catalyst

  • Explanation: The choice and concentration of the acid catalyst are crucial.[2] The acid protonates the hydrazone, facilitating the key[1][1]-sigmatropic rearrangement.[3] An inappropriate acid or concentration can either fail to promote the reaction or lead to degradation of the starting materials and product.[2][4]

  • Solutions:

    • Systematic Screening: Experiment with a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃).[2][3]

    • Concentration Optimization: The optimal acid concentration is substrate-dependent and often needs to be determined empirically.[2] Start with catalytic amounts and increase if the reaction is sluggish, while monitoring for decomposition.

    • Consider Milder Catalysts: For sensitive substrates, milder catalysts or conditions may be necessary to prevent degradation.[4]

Possible Cause 2: N-N Bond Cleavage Side Reaction

  • Explanation: A significant competing pathway in the Fischer synthesis is the cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[5] This is particularly problematic when electron-donating groups are present on the carbonyl compound, as they can over-stabilize the intermediate that leads to cleavage rather than the desired rearrangement.[2][5][6] This prevents the formation of the C-C bond necessary for cyclization.

  • Solutions:

    • Substrate Choice: If possible, avoid carbonyl partners with strong electron-donating substituents.

    • Temperature Control: Carefully control the reaction temperature. While heat is required for the rearrangement, excessive temperatures can favor the N-N bond cleavage pathway. Try running the reaction at the lowest effective temperature.

Possible Cause 3: Incomplete Reaction or Stalling

  • Explanation: The reaction may not be reaching completion due to insufficient temperature, inadequate reaction time, or deactivation of the catalyst.[7]

  • Solutions:

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to closely monitor the consumption of the starting hydrazone.[4]

    • Increase Temperature/Time: If the reaction is stalling, incrementally increase the temperature or extend the reaction time.[7] Be cautious of potential decomposition at higher temperatures.

    • Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the acid catalyst may restart the reaction.[7]

Possible Cause 4: Impure Starting Materials

  • Explanation: The purity of the 4-chlorophenylhydrazine and the carbonyl compound is paramount. Impurities can introduce competing side reactions that consume starting materials and complicate the purification process.[2]

  • Solution:

    • Verify Purity: Always check the purity of starting materials by NMR or another suitable analytical method before starting the reaction.[8] Recrystallize or purify the reagents if necessary.

Q2: I'm attempting a multi-step synthesis starting from indoline, but my overall yield is poor. Where are the most likely points of yield loss?

Syntheses starting from indoline typically involve N-protection, chlorination, saponification, and finally dehydrogenation. Each step presents its own challenges.

Possible Cause 1: Low Yield in the Chlorination Step

  • Explanation: Direct chlorination of indoline or even N-acetylindoline can lead to a mixture of chlorinated products, including the undesired 7-chloro isomer, which can be difficult to separate.[9]

  • Solutions:

    • Protecting Group Strategy: The use of an N-acyl protecting group (e.g., acetyl, benzoyl) is a common strategy to direct chlorination to the 5-position.[9]

    • Chlorinating Agent: N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride has been used as an alternative to direct chlorination with chlorine gas to improve selectivity.[9]

Possible Cause 2: Inefficient Dehydrogenation (Aromatization)

  • Explanation: The final step of converting 5-chloroindoline to 5-chloroindole requires an effective dehydrogenation agent. Incomplete conversion is a common source of low yield.

  • Solutions:

    • Catalyst Choice: Palladium on carbon (Pd/C) in a high-boiling aromatic solvent like mesitylene is a common method for this dehydrogenation.[9] Alternatively, a ruthenium catalyst in the presence of an aromatic nitro compound can give excellent yields.[9]

    • Reaction Conditions: Ensure the reaction is heated sufficiently (e.g., refluxing mesitylene) to drive the dehydrogenation to completion. The catalyst should be fresh and active.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when synthesizing 5-chloroindole?

  • Regioisomer Formation: During chlorination steps, the formation of other isomers like 4-chloroindole, 6-chloroindole, and 7-chloroindole can occur, complicating purification.[9]

  • Aldol Condensation: In the Fischer indole synthesis, if the ketone or aldehyde starting material has α-hydrogens, it can undergo self-condensation under the acidic reaction conditions, reducing the amount available for hydrazone formation.[2]

  • Over-reduction: If reducing an intermediate (e.g., a nitro group), care must be taken to avoid over-reduction of other functionalities.[10]

  • Decomposition: Harsh reaction conditions, such as high temperatures or highly concentrated strong acids, can lead to the degradation of the indole ring system.[4]

Q2: How can I effectively purify 5-chloroindole?

Purification can be challenging due to the presence of closely related isomers or byproducts.[8]

  • Column Chromatography: This is the most common method. A solvent system of ethyl acetate and a non-polar solvent like hexane is a good starting point.[10] Experimenting with different solvent polarities is key to achieving good separation.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Isopropanol is a solvent that has been used for related intermediates like 5-chloro-1-acetyl-indoline.[9] The melting point of pure 5-chloroindole is 69-71 °C.

Q3: Are there alternative, high-yielding routes for large-scale synthesis?

For large-scale and commercially feasible synthesis, routes that avoid costly reagents or difficult purifications are preferred.

  • Halogen-Exchange Reaction: A one-pot synthesis from the more readily available 5-bromoindole using cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP) has been reported to give good yields.[11][12] This method is attractive as it starts from a closely related and commercially available indole.

  • Improved Indoline Route: A process involving the acylation of indoline, chlorination, saponification to 5-chloroindoline, and subsequent dehydrogenation using a ruthenium catalyst has been patented for its high yields.[9]

Q4: My reaction looks very dark and "tarry." What does this indicate and what can be done?

  • Explanation: The formation of dark, insoluble tars often indicates decomposition of the starting materials or product. This is frequently caused by reaction conditions that are too harsh, such as excessively high temperatures or overly concentrated acid.[1]

  • Solutions:

    • Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.[4]

    • Reduce Acid Concentration: Use the minimum effective amount of acid catalyst.

    • Inert Atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[7]

Data Summary Table

Synthesis MethodKey ReactantsCatalyst/ReagentsCommon SolventsReported YieldsKey Challenges
Fischer Indole Synthesis 4-Chlorophenylhydrazine, Aldehyde/KetoneH₂SO₄, PPA, ZnCl₂Acetic Acid, AlcoholsVariable, highly substrate-dependentSide reactions (N-N cleavage), harsh conditions, catalyst optimization needed.[2][6]
From Indoline Indoline, Acylating Agent, ChlorineRuthenium or Pd/COrganic SolventsGood to Excellent[9]Multi-step process, potential for regioisomer formation during chlorination.[9]
Halogen Exchange 5-BromoindoleCuprous Chloride (CuCl)N-Methyl-2-pyrrolidone (NMP)Good[11][12]Requires 5-bromoindole starting material; removal of copper salts.[7]
Sandmeyer Route N-AcetylindolineNaNO₂, HCl, CuClWater, Organic Solvents~35% overall[9]Multi-step, low overall yield, handling of diazonium salts.

Visual Diagrams

Fischer Indole Synthesis Workflow

Below is a diagram illustrating the key stages of the Fischer Indole Synthesis, highlighting the critical acid-catalyzed rearrangement step.

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Acid Catalysis & Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A 4-Chlorophenylhydrazine + Aldehyde/Ketone B Hydrazone A->B Condensation C Protonation (Acid Catalyst) B->C Add Acid D [3,3]-Sigmatropic Rearrangement C->D Heat E Diamine Intermediate D->E F Intramolecular Cyclization E->F G Elimination of NH₃ F->G H 5-Chloroindole G->H

Caption: Key stages of the Fischer Indole Synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing low-yield issues in your 5-chloroindole synthesis.

Caption: Systematic workflow for troubleshooting low yields.

References

  • U.S. Patent 4,377,699A, "5-Chloro-indole preparation".
  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
  • Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues.
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
  • Problems with Fischer indole synthesis. Reddit. [Link]
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health (PMC). [Link]
  • Why do some Fischer indolizations fail?. National Institutes of Health (PubMed). [Link]
  • Why Do Some Fischer Indolizations Fail?. National Institutes of Health (PMC). [Link]
  • German Patent DE3035403C2, "Process for the preparation of 5-chloroindole".
  • Synthesis of 5-chloroindole and its analogues.
  • Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of halogenated indoles. This guide is designed to provide direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common side reactions and their solutions, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs): Initial Troubleshooting

This section addresses the most common initial hurdles researchers face.

Q1: My halogenation reaction is producing a complex mixture of products with a low yield of the desired haloindole. What are the primary causes?

A: A low yield and complex product profile in indole halogenation typically stem from three core issues: lack of regiochemical control, over-halogenation, and substrate degradation. Indoles are electron-rich heterocycles, making them highly reactive towards electrophiles[1][2]. This high reactivity can be difficult to control.

  • Regioselectivity: The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack on an N-H or N-alkyl indole[3]. However, substitution can also occur at C2, or on the benzene ring, depending on the reaction conditions and the substrate's electronic properties.

  • Over-halogenation: The initial halogenation product is often more reactive than the starting indole, leading to di- or tri-halogenated species. For example, after initial C3-bromination, a second bromination can occur at the C5 position[4].

  • Substrate Degradation: The acidic conditions often generated by electrophilic halogenating agents (e.g., release of HBr or HCl) can cause indoles to polymerize or undergo other acid-catalyzed side reactions[5].

Initial Troubleshooting Workflow

start Low Yield / Complex Mixture regio Poor Regioselectivity? start->regio over Evidence of Polyhalogenation? start->over degrade Baseline Decomposition / Tar? start->degrade sol_regio See Section: Controlling Regioselectivity regio->sol_regio YES sol_over See Section: Preventing Over-Halogenation over->sol_over YES sol_degrade See Protocol: Halogenation Under Neutral Conditions degrade->sol_degrade YES

Caption: Initial troubleshooting decision tree for indole halogenation.

Troubleshooting Guide: Specific Side Reactions

Issue 1: Controlling Regioselectivity (C2 vs. C3 Halogenation)

Q2: I am trying to synthesize a 2-haloindole, but the reaction exclusively yields the 3-haloindole. How can I reverse this selectivity?

A: This is a classic challenge rooted in the inherent electronic properties of the indole scaffold. To switch selectivity from the kinetically favored C3 position to the C2 position, you must electronically modify the indole nitrogen.

The Underlying Chemistry: The lone pair on the indole nitrogen participates in the aromatic system, significantly increasing the electron density at C3. To favor C2 attack, you must reduce the influence of this lone pair on the pyrrole ring. This is achieved by installing a strong electron-withdrawing group (EWG) on the nitrogen.

Solution: Protect the indole nitrogen with an EWG, such as a tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) group. These groups pull electron density away from the nitrogen, reducing the nucleophilicity of the entire pyrrole ring, but making the C2 position the preferred site for electrophilic attack[6][7][8].

Comparative Conditions for Regioselectivity

Target PositionN-SubstituentRecommended ReagentTypical SolventRationale
C3-Halogenation H, Alkyl (e.g., Me, Bn)NBS, NCS, I₂DMF, CH₂Cl₂, THFThe nitrogen lone pair strongly activates the C3 position for electrophilic attack[3].
C2-Halogenation EWG (e.g., Ts, Boc)NBS, NCS, Oxone/Halide[8]CH₃CN, CH₂Cl₂The EWG deactivates the nitrogen, making C2 the more favorable site for halogenation[9][10].

Protocol: Selective C2-Chlorination of N-Tosylindole

  • Setup: To a solution of N-tosylindole (1.0 equiv) in acetonitrile (0.1 M), add N-chlorosuccinimide (NCS) (1.05 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 2-chloro-1-tosylindole.

Issue 2: Preventing Over-halogenation

Q3: My reaction produces a significant amount of di- and tri-halogenated indoles, even when using only one equivalent of halogenating agent. How can I achieve mono-halogenation?

A: This occurs because the electron-donating nature of the first halogen substituent can sometimes activate the ring for further substitution, or the starting material is simply consumed faster than the halogenating agent is delivered. The key is to control the effective concentration of the electrophilic halogen.

Solutions:

  • Slow Addition: Instead of adding the halogenating agent (e.g., NBS, Br₂) all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the concentration of the halogenating agent low at any given moment, favoring reaction with the more abundant starting material over the mono-halogenated product.

  • Lower Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or -78 °C) reduces the reaction rate, providing better control and minimizing over-reaction.

  • Use a Milder Reagent: Reagents like N-halosuccinimides (NXS) are often more controllable than molecular halogens (Br₂, I₂)[1]. For very reactive indoles, consider using a system that generates the halogenating species in situ, such as oxone-halide systems, which can offer greater control[6][8].

Over-halogenation Mitigation Strategy

cluster_solutions Control Strategies start Polyhalogenation Observed temp Lower Reaction Temperature (0°C to -78°C) start->temp addition Slow Addition of Halogenating Agent start->addition reagent Switch to Milder Reagent (e.g., NXS) start->reagent end Selective Mono-halogenation temp->end addition->end reagent->end

Caption: Strategies to control and prevent over-halogenation.

Issue 3: Side Reactions in Sandmeyer Reactions on Aminoindoles

Q4: I am performing a Sandmeyer reaction to convert an aminoindole to a haloindole, but I am getting a significant amount of a phenolic byproduct. What is causing this and how can I prevent it?

A: The formation of a phenol (or more accurately, an indolol or hydroxyindole) is a classic side reaction in Sandmeyer chemistry[11]. It arises from the reaction of the intermediate aryl diazonium salt with water, the solvent. This reaction is often catalyzed by heat.

The Underlying Chemistry: The diazonium salt ([Ar-N₂]⁺) is a potent electrophile. While the desired pathway is reaction with a copper(I) halide, it can also be attacked by water, leading to the formation of Ar-OH and the evolution of N₂ gas[11][12].

Solutions:

  • Maintain Low Temperatures: Both the diazotization step (forming the diazonium salt with NaNO₂/acid) and the subsequent substitution with the Cu(I) halide must be kept cold, typically between 0 °C and 5 °C. Do not let the reaction mixture warm up, as this accelerates the undesired hydrolysis.

  • Use of Non-Aqueous Conditions (where possible): While challenging, performing the diazotization with reagents like tert-butyl nitrite in an organic solvent can sometimes minimize the presence of water, though this alters the reaction mechanism.

  • Control Acidity: Use the minimum amount of acid necessary for the diazotization. Excessively strong acidic conditions can sometimes promote side reactions.

  • Efficient Workup: Once the reaction is complete, proceed with the extraction promptly to separate the organic product from the aqueous acidic medium. A basic wash (e.g., with aqueous NaHCO₃) during workup will remove the phenolic byproduct by converting it to its water-soluble phenoxide salt[11].

Reference List

  • Beletskaya, I. P., & Peregudov, A. S. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(15), 4978. Available at: [Link]

  • El-Demerdash, A., et al. (2017). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 15(6), 177. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Zheng, T., Xu, J., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11497–11503. Available at: [Link]

  • Zheng, T., Xu, J., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. PubMed, 37499121. Available at: [Link]

  • Khan, I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2199–2226. Available at: [Link]

  • ResearchGate. (2025). The direct C–H halogenations of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). C-2halogenation (Cl/Br) of indole under heating condition. Retrieved from [Link]

  • Chen, J., et al. (2018). Indole-catalysed regioselective mono-halogenation of arenes including thioarenes in a lipophilic green solvent. Green Chemistry, 20(20), 4631-4637. Available at: [Link]

  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Green oxidation of indoles using halide catalysis. Retrieved from [Link]

  • Tissot, M., et al. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 14(23), 5988–5991. Available at: [Link]

  • Timoshenko, V. M., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

  • Stobaugh, J. F., & Sternson, L. A. (1986). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 156(2), 401-410. Available at: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • Hodgson, H. H. (1944). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. Available at: [Link]

  • University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]

  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5482–5491. Available at: [Link]

  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5482-5491. Available at: [Link]

  • Schnepel, C., & Sewald, N. (2017). Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades. Amino Acids, Peptides and Proteins, 44. Available at: [Link]

  • Liu, Z., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 49(31), 5335–5338. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical C−H halogenation (Br/I) in indole systems. Retrieved from [Link]

  • Bergman, J., & Eklund, N. (1980). Indole β-nucleophilic substitution. Part 7. β-Halogenation of indoles. Attempted intramolecular β-nucleophilic substitution of α-arylindoles. Journal of the Chemical Society, Perkin Transactions 1, 1980, 2621-2626. Available at: [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]

  • Wu, Y., et al. (2019). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 10(4), 1179-1185. Available at: [Link]

  • Wu, Y., et al. (2019). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 10(4), 1179–1185. Available at: [Link]

  • Google Patents. (1984). Purification of indole compounds. JPS5962565A. Retrieved from

  • Szymański, J., & Albrecht, Ł. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 11(11), 1373. Available at: [Link]

  • Google Patents. (1992). Process of preparing purified aqueous indole solution. US5085991A. Retrieved from

Sources

improving the solubility of 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Chloro-1H-indole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. This compound is an important intermediate in medicinal chemistry and drug discovery[1]. However, its planar, crystalline structure and functional groups contribute to its characteristically low aqueous solubility, posing significant hurdles for in vitro screening, in vivo studies, and formulation development.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) in a structured, question-and-answer format. Our approach is to build from fundamental principles to advanced strategies, explaining the scientific rationale behind each technique to empower you to make informed decisions in your experimental design.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is critical for troubleshooting its solubility.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₉H₆ClNO₂[2]-
Molecular Weight 195.60 g/mol [2]-
Structure Planar indole ring with a chloro substituent and a carboxylic acid group.The flat, aromatic indole system promotes strong intermolecular π-π stacking in the crystal lattice, increasing the energy required to dissolve it[1][3].
Key Functional Groups Carboxylic Acid (-COOH), Secondary Amine (indole N-H), Aryl Chloride (Ar-Cl)The -COOH and N-H groups are capable of strong hydrogen bonding, further stabilizing the crystal lattice and reducing solubility in water[1][3]. The chloro group increases lipophilicity.
pKa (estimated) ~4.0 - 4.5The carboxylic acid is weakly acidic. Its ionization state, and therefore solubility, will be highly dependent on the pH of the medium[4].
Aqueous Solubility Very low at neutral pH.The non-ionized form is poorly soluble. Significant improvement is expected at pH values above the pKa.

Frequently Asked Questions & Troubleshooting Guide

Q1: My compound won't dissolve in aqueous buffer for my biological assay. What is the first thing I should try?

Answer: The most direct and effective initial strategy for a weakly acidic compound like this compound is pH adjustment .

Scientific Rationale: The carboxylic acid functional group is the key to this strategy. At a pH below its pKa, the compound exists predominantly in its neutral, protonated form (R-COOH), which is poorly soluble due to the reasons outlined above. By increasing the pH of the solution to a level at least 1-2 units above the pKa, you deprotonate the carboxylic acid, converting it to its highly polar and much more soluble carboxylate salt form (R-COO⁻)[4][][6].

ph_solubility cluster_equilibrium pH-Dependent Equilibrium Low_Solubility R-COOH (Neutral Acid) Poorly Water-Soluble High_Solubility R-COO⁻ + H⁺ (Anionic Salt) Highly Water-Soluble Low_Solubility->High_Solubility Add Base (Increase pH > pKa) High_Solubility->Low_Solubility Add Acid (Decrease pH < pKa)

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pH Adjustment for Stock Solution

  • Initial Suspension: Weigh the required amount of the compound and suspend it in a minimal volume of the target aqueous buffer (e.g., PBS, TRIS). It will likely appear as a slurry.

  • Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH or 1 M KOH, dropwise.

  • Monitor Dissolution: Continue adding the base and stirring until the solid material completely dissolves. Monitor the pH of the final solution to ensure it is compatible with your experimental system.

  • Final Volume Adjustment: Once dissolved, add the remaining buffer to reach your final target concentration and volume.

  • Caution: Be aware that some biological assays are sensitive to high pH. Always run a vehicle control with the pH-adjusted buffer to rule out artifacts. If the required pH is too high, consider the alternative methods below.

Q2: pH adjustment is not compatible with my experiment. What are the best organic solvents or cosolvent systems to use?

Answer: If pH modification is not an option, using a water-miscible organic cosolvent is the next logical step. The goal is to create a solvent blend that reduces the overall polarity of the aqueous medium, making it more favorable for the solute[7][8].

Scientific Rationale: Cosolvents work by disrupting the hydrogen-bonding network of water. This reduces the energy required to create a cavity for the nonpolar indole ring of your compound, thereby increasing solubility[][9]. For initial solubilization, polar aprotic solvents are highly effective. For creating aqueous stock solutions, water-miscible cosolvents are required.

Recommended Solvents & Cosolvents

Solvent TypeExamplesUse Case & Rationale
Polar Aprotic Solvents DMSO, DMF, DMAExcellent for creating high-concentration (e.g., 10-100 mM) master stock solutions. They are strong hydrogen bond acceptors and can effectively solvate the compound.
Water-Miscible Cosolvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[8][10][11]Ideal for preparing working solutions for biological assays. They are generally less toxic to cells than DMSO at final concentrations.

Experimental Protocol: Cosolvent Screening

  • Master Stock: Prepare a concentrated master stock solution (e.g., 50 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute the master stock into your aqueous assay buffer.

  • Observe for Precipitation: Carefully observe the solution at each dilution step. The point at which the compound precipitates out is its solubility limit in that specific DMSO/buffer ratio.

  • Optimization: If precipitation occurs at your target concentration, try a different cosolvent system. For example, prepare the master stock in DMSO, but perform an intermediate dilution in PEG 400 before the final dilution in the aqueous buffer. This can sometimes prevent precipitation upon the final aqueous dilution.

  • Control: Always ensure the final concentration of the cosolvent in your assay is low (typically <1%, often <0.1% for DMSO) and is included in your vehicle control to account for any solvent-induced effects.

Q3: I need a higher concentration in my formulation than pH or cosolvents can provide. What advanced strategies can I explore?

Answer: When simple methods are insufficient, more advanced formulation techniques that alter the compound's microenvironment or physical state are necessary. The most common approaches for a molecule like this are salt formation, cyclodextrin complexation, and the use of surfactants.

Scientific Rationale: This is a more formal and robust version of pH adjustment. By reacting the carboxylic acid with a specific base, you can isolate a stable, solid salt form of the compound. This salt will have its own distinct (and typically much higher) aqueous solubility and dissolution rate compared to the parent "free acid"[12][13]. The success of forming a stable salt is governed by the difference in pKa between your compound (acid) and the chosen base (the "pKa rule" suggests a ΔpKa > 3 for stable salt formation)[13].

Common Counter-ions for Carboxylic Acids:

  • Inorganic: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺)

  • Organic Amines: Tromethamine (Tris), Meglumine, Diethanolamine

workflow cluster_advanced Advanced Strategies start Start: Poorly Soluble This compound ph_adjust Attempt 1: pH Adjustment start->ph_adjust cosolvent Attempt 2: Cosolvent System ph_adjust->cosolvent No success Target Solubility Achieved ph_adjust->success Sufficient? Yes advanced Attempt 3: Advanced Formulation cosolvent->advanced No cosolvent->success Sufficient? Yes salt Salt Formation Screening advanced->salt cyclo Cyclodextrin Complexation advanced->cyclo surfactant Surfactant Solubilization advanced->surfactant salt->success cyclo->success surfactant->success

Caption: Systematic workflow for solubility enhancement.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex[14][15]. The hydrophobic indole portion of your molecule fits within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex, significantly increasing the apparent solubility of the drug[16][17].

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative that can form strong complexes and has a well-established safety profile for parenteral formulations.

Experimental Protocol: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 40% w/v HP-β-CD).

  • Add an excess amount of this compound to each solution.

  • Equilibrate the samples (typically by shaking at a constant temperature for 24-72 hours) to ensure saturation is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate, usually by HPLC-UV.

  • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble complex.

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles[18][19][20]. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic indole core of your compound can partition into the hydrophobic core of the micelle, effectively being solubilized within the aqueous medium[21].

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Cremophor® EL

Considerations: Surfactants can be useful for in vitro studies but may have their own biological effects or interfere with certain assays. They are widely used in oral and parenteral drug formulations to improve the bioavailability of poorly soluble drugs[18][19].

Scientific Rationale: This is a more advanced solid-state approach. The high energy of a crystalline lattice is a major barrier to dissolution. By dispersing the compound at a molecular level within a hydrophilic polymer matrix, you create an "amorphous solid dispersion"[22][23]. This amorphous form lacks a crystal lattice, exists at a higher energetic state, and dissolves much more rapidly to generate a supersaturated solution, thereby enhancing bioavailability[22]. This is a common industrial strategy for BCS Class II compounds[13].

Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), Soluplus®. Preparation Methods: Spray drying, Hot-Melt Extrusion (HME).

This strategy requires specialized equipment and is typically employed during later-stage development when a lead candidate has been identified.

References

  • Slideshare. (n.d.). Cosolvency. [Link]
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
  • Upperton Pharma Solutions. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]
  • American Pharmaceutical Review. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. [Link]
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
  • PharmaRead. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]
  • Advanced Pharmaceutical Bulletin. (2020).
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enchantment Of Poorly Soluble Drug. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Wisdom Library. (2025). Co-solvency: Significance and symbolism. [Link]
  • SciSpace. (n.d.). Solubility Enhancement of Etoricoxib by Cosolvency Approach. [Link]
  • Allied Journal of Pharmaceutical and Therapeutic Innovations. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
  • Wikipedia. (n.d.). Cosolvent. [Link]
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
  • SciSpace. (n.d.).
  • National Institutes of Health. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Link]
  • Slideshare. (n.d.).
  • Chem-Impex. (n.d.). This compound methyl ester. [Link]
  • askIITians. (2025). How does pH affect solubility?. [Link]
  • YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?. [Link]
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
  • Journal of Pharmacy and Pharmacology. (n.d.). Salt selection for basic drugs. [Link]
  • ResearchGate. (n.d.). (PDF) this compound. [Link]
  • National Institutes of Health. (n.d.). This compound. [Link]
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]
  • National Institutes of Health. (n.d.).
  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Semantic Scholar. (n.d.).

Sources

stability issues of 5-Chloro-1H-indole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability-related issues encountered in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability in its solid form, this compound should be stored in a tightly sealed container, protected from light and moisture. Refrigeration at 2-8°C is recommended for long-term storage. Indole derivatives can be sensitive to air and light, so minimizing exposure is crucial to prevent degradation.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is a carboxylic acid derivative of indole, and its solubility is influenced by the polarity of the solvent. Based on the known solubility of the parent compound, indole-3-acetic acid, the following solvents are recommended for consideration.[1] Always start with a small quantity to assess solubility before preparing a bulk solution.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA good initial choice for creating stock solutions.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, effective for creating concentrated stock solutions.
EthanolModerateMay require slight warming to fully dissolve.
MethanolModerateSimilar to ethanol, suitable for many applications.
Ethyl AcetateModerate to HighA less polar option compared to alcohols.
AcetonitrileLowerMay have limited solubility.
WaterVery LowSolubility is expected to be poor in neutral water but will increase in basic conditions due to salt formation.

Q3: How should I prepare stock solutions of this compound?

A3: It is highly recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, use a high-purity, anhydrous solvent such as DMSO or DMF. Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and repeated freeze-thaw cycles. Before use, allow the aliquot to come to room temperature slowly and vortex gently to ensure homogeneity.

Q4: Is this compound sensitive to pH?

A4: Yes, indole derivatives, in general, exhibit pH-dependent stability. The indole ring is susceptible to degradation under strongly acidic conditions. In basic solutions, the carboxylic acid group will be deprotonated to form a more soluble and potentially more stable carboxylate salt. However, prolonged exposure to strong bases at elevated temperatures can also lead to degradation.

Troubleshooting Guides

Issue 1: My solution of this compound has changed color (e.g., turned yellow or brown).

Potential Cause:

Color change is a common indicator of degradation. Indole derivatives are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain impurities in the solvent. The formation of colored polymeric or oxidized species is a likely cause.

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to minimize light exposure. Photodegradation is a common issue with indole-containing compounds.

  • Use High-Purity Solvents: Ensure you are using anhydrous, high-performance liquid chromatography (HPLC) grade or equivalent solvents. Peroxides or other impurities in lower-grade solvents can initiate degradation.

  • De-gas Solvents: For sensitive experiments, de-gassing the solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound can help to remove dissolved oxygen and prevent oxidation.

  • Prepare Fresh Solutions: The most reliable solution is to prepare the solution immediately before your experiment. Avoid storing solutions for extended periods, even at low temperatures.

Issue 2: I am observing precipitation in my this compound solution.

Potential Cause:

Precipitation can occur due to several factors, including poor solubility, temperature changes, or the formation of insoluble degradation products.

Troubleshooting Steps:

  • Verify Solubility: Confirm that the concentration of your solution does not exceed the solubility limit in the chosen solvent. You may need to prepare a more dilute solution or switch to a solvent with higher solubilizing power (e.g., from ethanol to DMSO).

  • Temperature Effects: If the solution was prepared at an elevated temperature, the compound might precipitate as it cools to room temperature. Try to maintain a consistent temperature or gently warm the solution before use while monitoring for any signs of degradation.

  • pH Adjustment: If you are using an aqueous-based buffer, the pH of the solution can significantly impact solubility. For carboxylic acids, increasing the pH above the pKa will deprotonate the acid, forming a more water-soluble salt. Consider using a slightly basic buffer if your experimental conditions allow.

  • Filter the Solution: If you suspect the precipitate is an impurity or a degradation product, you can filter the solution through a 0.22 µm syringe filter before use. However, this should be coupled with analytical techniques like HPLC to confirm the concentration and purity of the filtered solution.

Issue 3: I am seeing unexpected peaks in my HPLC analysis.

Potential Cause:

The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent degradation products formed from the parent compound. The degradation can be triggered by the analytical conditions themselves or by the handling and storage of the sample.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To understand the potential degradation products, a forced degradation (stress testing) study is recommended.[2][3][4] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The results will help in identifying the retention times of potential degradants and ensuring your analytical method is "stability-indicating."

    • Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C.

    • Basic Hydrolysis: Treat with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point.

    • Photodegradation: Expose a solution to UV and visible light.

  • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent peak from all potential degradation products. You may need to adjust the mobile phase composition, gradient, column type, or detection wavelength. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Review Sample Preparation: The diluent used for your sample can affect its stability. Ensure the diluent is compatible with the compound and does not induce degradation. For example, using an acidic mobile phase as a diluent for an acid-labile compound can cause degradation in the vial before injection.

Visualizing Potential Degradation

The following diagram illustrates a hypothetical degradation pathway for this compound based on the known degradation of indole-3-acetic acid.[5][6] The actual degradation products should be confirmed experimentally.

parent This compound acid_hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl) parent->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., 0.1 M NaOH) parent->base_hydrolysis oxidation Oxidative Stress (e.g., 3% H2O2) parent->oxidation photodegradation Photolytic Stress (UV/Vis Light) parent->photodegradation degradation_product_1 Polymerization Products acid_hydrolysis->degradation_product_1 degradation_product_2 Decarboxylation Product (5-Chloroindole) base_hydrolysis->degradation_product_2 degradation_product_3 Oxidized Indole Derivatives (e.g., Oxindole) oxidation->degradation_product_3 degradation_product_4 Ring-Opened Products photodegradation->degradation_product_4

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow: Forced Degradation Study

The following workflow outlines the steps for conducting a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.

start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions neutralize Neutralize/Quench Reaction stress_conditions->neutralize analyze Analyze by HPLC-PDA/MS neutralize->analyze identify Identify Degradation Products (Compare to Control) analyze->identify validate Validate Stability-Indicating Method (Specificity, Peak Purity) identify->validate end Established Degradation Profile validate->end

Sources

Technical Support Center: Recrystallization of Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this critical compound through recrystallization. Here, we will address common challenges, provide a robust standard protocol, and answer frequently asked questions to ensure your success.

Section 1: Foundational Knowledge - Selecting the Right Solvent System

The success of any recrystallization hinges on the choice of solvent. An ideal solvent for indole-3-carboxylic acid should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.[1][3]

Indole-3-carboxylic acid is a moderately polar molecule, featuring a polar carboxylic acid group and a less polar indole ring. This dual nature suggests that a single solvent may not be perfect, and often a mixed-solvent system provides the best results.

Commonly Used Solvents for Indole-3-Carboxylic Acid:

SolventBoiling Point (°C)Rationale for Use
Ethanol 78Good "soluble" solvent. Indole-3-carboxylic acid is readily soluble in hot ethanol.[4]
Water 100Excellent "insoluble" or "anti-solvent." The compound is poorly soluble in water, even when hot.
Ethyl Acetate 77A moderately polar solvent that can be effective. A crude product can be slurried with ethyl acetate to remove some impurities.[4]
Methanol/Water MiscibleA common mixed-solvent system used for indole compounds.[5]
Isopropanol/Water MiscibleAnother effective alcohol/water system for recrystallization.[6]

A frequently successful approach is to use an ethanol/water or isopropanol/water mixed-solvent system. In this method, the crude solid is dissolved in a minimal amount of the hot alcohol ("good" solvent), followed by the slow, dropwise addition of hot water ("anti-solvent") until the solution just begins to show persistent cloudiness (the saturation point). A few drops of the hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Section 2: Standard Recrystallization Protocol (Ethanol/Water System)

This protocol provides a reliable method for purifying crude indole-3-carboxylic acid.

Objective: To purify crude indole-3-carboxylic acid to >99% purity.

Materials:

  • Crude indole-3-carboxylic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, Beaker, Graduated cylinders

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

Step-by-Step Methodology:
  • Dissolution: Place the crude indole-3-carboxylic acid in an appropriately sized Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to completely dissolve the crude solid with gentle swirling or stirring.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to adsorb the colored impurities.[1][8] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove insoluble matter without the product crystallizing prematurely.[8]

  • Addition of Anti-Solvent: Heat deionized water to near boiling. Slowly add the hot water to the hot ethanol solution dropwise while swirling. Continue adding water until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase.[1][3] Slow cooling is critical for purity.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solvent) to rinse away any remaining soluble impurities.[8][9]

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[8] Transfer the crystalline product to a watch glass and allow it to air dry completely. The purity can be checked by taking a melting point. Pure indole-3-carboxylic acid has a melting point of approximately 232-234 °C (with decomposition).[4][10]

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Analysis A 1. Place Crude Solid in Flask B 2. Dissolve in Minimum Hot Ethanol A->B C 3. Add Activated Charcoal (Optional for Color) B->C E 5. Add Hot Water (Anti-Solvent) to Cloud Point B->E No Color/ Insolubles D 4. Hot Gravity Filtration (Optional for Insolubles) C->D D->E F 6. Add Hot Ethanol to Re-clarify E->F G 7. Slow Cool to Room Temp F->G H 8. Cool in Ice Bath G->H I 9. Vacuum Filtration H->I J 10. Wash with Ice-Cold Solvent Mixture I->J K 11. Dry Crystals J->K L 12. Verify Purity (e.g., Melting Point) K->L

Caption: Standard workflow for the recrystallization of indole-3-carboxylic acid.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My compound separated as an oil instead of crystals. What happened and how can I fix it?

A1: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[11][12] Because impurities depress the melting point of a compound, this is a very common issue.[7][11] An oil is essentially a liquid, impure form of your compound that can trap impurities effectively, defeating the purpose of recrystallization.[11]

Troubleshooting Steps:

  • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot "good" solvent (e.g., ethanol) to decrease the saturation level.[11][13]

  • Slow Down Cooling: The most common cause is cooling the solution too quickly.[13] After redissolving, insulate the flask (e.g., by placing it in a beaker of warm water or on a wooden block) to ensure a very slow cooling rate.[8][12] This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.

  • Change Solvent System: If the problem persists, the boiling point of your solvent system may be too high relative to the melting point of your impure compound. Consider a solvent with a lower boiling point.[13]

  • Reduce Impurity Load: A high concentration of impurities can significantly lower the melting point. If you suspect this, you may need to perform a preliminary purification step (like a column chromatography or an initial charcoal treatment) before attempting recrystallization.[7][11]

Troubleshooting_Oiling_Out Start Oiling Out Occurs (Liquid Droplets Form) Q1 Is the solution highly supersaturated or cooled too fast? Start->Q1 Sol1 1. Re-heat to dissolve oil. 2. Add more 'good' solvent (e.g., Ethanol). 3. Cool VERY slowly. Q1->Sol1 Yes Q2 Is the impurity level very high? Q1->Q2 No End Successful Crystallization Sol1->End Sol2 Consider pre-purification: - Activated charcoal treatment - Slurry with a solvent - Column chromatography Q2->Sol2 Yes Q3 Is the solvent B.P. too high compared to the compound's M.P.? Q2->Q3 No Sol2->Start Retry Recrystallization Sol3 Select a different solvent or solvent system with a lower boiling point. Q3->Sol3 Yes Q3->End No/Unsure, try Sol1 first Sol3->Start Retry Recrystallization

Caption: Logical workflow for troubleshooting an "oiling out" event.

Q2: My crystal yield is very low. How can I improve it?

A2: Low recovery is a common trade-off for high purity. However, several factors can be optimized:

  • Excess Solvent: The most frequent cause is using too much solvent to dissolve the crude material.[12] This keeps more of your product dissolved in the mother liquor even after cooling. To fix this, you can evaporate some of the solvent by gently heating the solution and then attempting the cooling and crystallization process again.[11]

  • Insufficient Cooling: Ensure you have cooled the solution in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize precipitation.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant loss of product. Ensure the flask is thoroughly chilled before filtration.

  • Transfer Losses: Be meticulous when transferring the crystal slurry to the Buchner funnel. Use a small amount of the ice-cold mother liquor to rinse the flask and transfer any remaining crystals.[8]

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

A3: This indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[11] The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a pure crystal of indole-3-carboxylic acid, add a tiny speck to the cold solution.[14] This "seed crystal" acts as a template for other molecules to crystallize upon.[3][13]

  • Too Much Solvent: As with low yield, you may have used too much solvent. Carefully boil off a portion of the solvent to concentrate the solution and try cooling again.[11][12]

Q4: The final product is still colored. How can I get a white/off-white product?

A4: Colored impurities are often large, polar molecules that can be adsorbed onto activated charcoal.[1][8] If your product is still colored, it means either the charcoal step was omitted or was not effective enough.

  • Repeat with Charcoal: Redissolve your crystalline product in the minimum amount of hot solvent and perform the activated charcoal and hot filtration steps as described in the protocol.[8]

  • Use the Right Amount: Do not use an excessive amount of charcoal, as it can also adsorb your desired product, leading to lower yields. 1-2% by weight is a good starting point.[8]

  • Ensure Proper Filtration: The hot gravity filtration must be performed correctly to remove all the fine carbon particles. Use a pre-heated funnel and flask to prevent your product from crashing out on the filter paper.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure indole-3-carboxylic acid?

  • The literature value for the melting point of indole-3-carboxylic acid is typically in the range of 232-234 °C, often with decomposition.[4][10] A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause the melting point to be lower and broader.

Q2: How can I assess the purity of my final product?

  • Melting Point Analysis: As mentioned, this is a quick and effective first pass.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopy (NMR, IR): For definitive structural confirmation and purity assessment, ¹H NMR and ¹³C NMR are standard methods.

Q3: Can I reuse the mother liquor to get a second crop of crystals?

  • Yes, it is often possible to obtain a second, albeit less pure, crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. However, be aware that the impurities are more concentrated in the mother liquor, so this second crop will likely require another recrystallization to achieve high purity.

References

  • Recrystallization. (n.d.). University of California, Davis. [Link]
  • PubChem. (n.d.). Indole-3-carboxylic acid.
  • Recrystallization. (n.d.). University of Central Florida. [Link]
  • Recrystallization. (n.d.). Millersville University. [Link]
  • Human Metabolome Database. (2006). Indole-3-carboxylic acid (HMDB0003320). [Link]
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
  • Recrystallization - Single Solvent. (n.d.). University of South Alabama. [Link]
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
  • Wang, H., et al. (2012). Crystallization purification of indole.
  • University of York. (n.d.).
  • Google Patents. (2006).
  • Quora. (2021).
  • Google Patents. (1955). US2701250A - Process of producing indole-3-acetic acids.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Google Patents. (1941). US2248155A - Process for the production of indole acids.
  • Payne, K. A. P., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PMC. [Link]
  • University of Rochester. (n.d.).
  • LibreTexts Chemistry. (2023).
  • University of Rochester. (n.d.).
  • MDPI. (2022).

Sources

avoiding byproduct formation in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and minimize byproduct formation in your experiments by understanding the underlying chemical principles.

A Brief Mechanistic Overview: The Foundation of Troubleshooting

The Fischer indole synthesis is a robust acid-catalyzed reaction that forms an indole from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] Understanding the mechanism is crucial for diagnosing and solving problems. The reaction proceeds through several key steps:

  • Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.[2][3]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[2][3][4]

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[3][3]-sigmatropic rearrangement to form a di-imine intermediate.[1][2][4][5][6]

  • Cyclization and Aromatization: The intermediate cyclizes and eliminates a molecule of ammonia to yield the final aromatic indole.[3][4][7]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the indole ring.[1][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your Fischer indole synthesis experiments in a question-and-answer format.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?

Low yields are a common frustration, often stemming from suboptimal reaction conditions or reactant instability.[8][9][10] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials : Ensure your phenylhydrazine and carbonyl compounds are pure.[8][9] Impurities can introduce competing side reactions. It is often beneficial to use freshly distilled or recrystallized starting materials.[9]

  • Acid Catalyst Choice and Concentration : The choice of acid catalyst is critical and often needs to be optimized for each specific substrate.[5][8][11][12] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][2][5][6][9][10][12] Polyphosphoric acid (PPA) is another effective catalyst.[3][9] Consider screening a variety of acids to find the optimal one for your system.

  • Reaction Temperature and Time : Elevated temperatures are often necessary, but excessive heat can lead to decomposition.[9][13] Monitor your reaction's progress using thin-layer chromatography (TLC) to determine the optimal balance of temperature and time.[14] Microwave-assisted synthesis can sometimes improve yields and dramatically shorten reaction times.[9]

  • Solvent Selection : The solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO and acetic acid are frequently used.[3][9] In some instances, running the reaction neat (without a solvent) may be effective.[9]

  • Inert Atmosphere : For substrates sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[9]

Q2: My TLC plate shows multiple spots, indicating significant byproduct formation. What are the common side reactions, and how can I suppress them?

Byproduct formation is a frequent challenge in the Fischer indole synthesis.[10] Understanding the potential side reactions is the first step to mitigating them.

  • N-N Bond Cleavage : This is a major competing pathway, especially when using phenylhydrazines with electron-donating substituents.[8][15] These substituents can weaken the N-N bond, leading to cleavage and the formation of aniline derivatives instead of the desired indole.[8] To address this, you might need to use a milder acid catalyst or lower the reaction temperature.

  • Incomplete Cyclization/Rearrangement : The key[3][3]-sigmatropic rearrangement can be slow or inefficient.[12] Ensuring an appropriate acid catalyst and sufficient thermal energy is crucial to drive this step to completion.

  • Aldol Condensation and Friedel-Crafts Reactions : The acidic conditions can promote side reactions like aldol condensation of the carbonyl component or Friedel-Crafts type reactions if other aromatic rings are present.[6][8][10] Careful control of the reaction temperature and acid concentration can help minimize these unwanted pathways.[9]

  • Formation of Regioisomers : When using unsymmetrical ketones, two different enamine tautomers can form, leading to a mixture of isomeric indoles.[3][16] The ratio of these products can depend on the reaction conditions.[16] Generally, strong acids tend to favor enolization at the less substituted side of the ketone.[16]

To visualize the competition between the desired pathway and a major side reaction, consider the following diagram:

Fischer_Indole_Byproduct Start Phenylhydrazone Enamine Enamine Intermediate Start->Enamine Tautomerization Desired_Pathway [3,3]-Sigmatropic Rearrangement Enamine->Desired_Pathway Acid Catalyst, Heat Side_Pathway N-N Bond Cleavage (Side Reaction) Enamine->Side_Pathway Strong e--donating groups on hydrazine Indole Desired Indole Product Desired_Pathway->Indole Cyclization & Aromatization Byproducts Aniline Derivatives (Byproducts) Side_Pathway->Byproducts

Caption: Competing pathways in the Fischer indole synthesis.

Q3: I am trying to synthesize the parent, unsubstituted indole using acetaldehyde, but the reaction is failing. Why is this happening and what is the alternative?

The direct synthesis of the parent indole from acetaldehyde is notoriously problematic and often fails.[3][6][8][10] A widely used and more reliable alternative is to use pyruvic acid as the carbonyl partner. This reaction yields indole-2-carboxylic acid, which can then be decarboxylated in a subsequent step to afford the unsubstituted indole.[3][8]

Q4: My reaction with an unsymmetrical ketone is giving a mixture of regioisomers. How can I control the regioselectivity?

The formation of a mixture of products from an unsymmetrical ketone is a well-known issue.[3] The regioselectivity is influenced by the relative stability of the two possible enamine intermediates. While achieving complete selectivity can be challenging, you can often favor one isomer over the other by carefully choosing your reaction conditions:

  • Acid Catalyst : As a general trend, strong acids like methanesulfonic acid tend to promote enolization at the less sterically hindered side of the ketone, leading to the corresponding indole as the major product.[16] Weaker acids may result in a more even distribution of products.[16]

  • Solvent and Temperature : The choice of solvent and reaction temperature can also influence the isomer ratio, though the effect of the acid catalyst is often more pronounced.

A systematic screening of different acid catalysts and reaction conditions is the most effective way to optimize the regioselectivity for your specific substrate.[13]

Optimizing Reaction Conditions: A Tabular Guide

The following table summarizes the influence of key reaction parameters on the outcome of the Fischer indole synthesis.

ParameterCommon ChoicesImpact on Reaction and Potential Byproducts
Acid Catalyst Brønsted Acids: HCl, H₂SO₄, PPA, p-TsOHLewis Acids: ZnCl₂, BF₃, AlCl₃, FeCl₃[1][2][5][6][9][10][11][12]The choice of acid is crucial and substrate-dependent.[5][8][11] Stronger acids can accelerate the reaction but may also promote decomposition and side reactions.[16] Lewis acids can sometimes improve yields where protic acids fail.[15]
Temperature Typically elevated (reflux)[9]Higher temperatures drive the reaction forward but can lead to the formation of tars and decomposition products if too high.[9][13] Monitoring with TLC is essential to find the optimal temperature.[14]
Solvent Acetic acid, ethanol, DMSO, toluene, or neat[3][9][13]The solvent affects reactant solubility and reaction kinetics.[13] Acetic acid often serves as both a solvent and a catalyst.[14]
Substituents On Phenylhydrazine: Electron-donating groups (EDGs) accelerate the reaction; electron-withdrawing groups (EWGs) hinder it.[16]On Carbonyl: Bulky groups can cause steric hindrance.[8]EDGs on the phenyl ring can increase the rate of the[3][3]-sigmatropic rearrangement but may also promote N-N bond cleavage.[8][15][16] EWGs can slow down or even prevent the reaction.[16]

Experimental Protocol: A General Guideline

This protocol describes a general procedure for the Fischer indole synthesis. Remember to optimize the conditions for your specific substrates.

One-Pot Hydrazone Formation and Indolization:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenylhydrazine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., acetic acid or ethanol).[14]

  • Catalyst Addition: Add the chosen acid catalyst. If using acetic acid as the solvent, it may be sufficient on its own. For other solvents, an acid like H₂SO₄ or p-TsOH can be added catalytically.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[14] Otherwise, carefully neutralize the acid and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[14]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[14]

FIS_Workflow Start Combine Phenylhydrazine, Ketone/Aldehyde & Solvent Add_Catalyst Add Acid Catalyst Start->Add_Catalyst Heat Heat to Reflux Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Neutralize & Extract Monitor->Workup Reaction Complete Purify Purify by Chromatography or Recrystallization Workup->Purify Product Pure Indole Product Purify->Product

Caption: General experimental workflow for the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

  • Can I use α,β-unsaturated ketones in the Fischer indole synthesis?

    • Generally, α,β-unsaturated ketones are not suitable substrates as they can lead to undesired side reactions.[3]

  • What if my phenylhydrazine is unstable?

    • If the aryl hydrazine is unstable, it can be generated in situ from the corresponding aryldiazonium salt or through a palladium-mediated coupling reaction, followed by the addition of the carbonyl compound without isolation.[6][10]

  • Are there modern modifications to the Fischer indole synthesis?

    • Yes, several modifications exist. The Buchwald modification, for example, uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate.[1][4]

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • Chemistry Stack Exchange.
  • Reddit. [Named Reaction #5]: Fischer Indole Synthesis. [Link]
  • Science Info.
  • RSC Publishing.
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
  • SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]
  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]
  • NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
  • Semantic Scholar. Mechanism of the Fischer Indole Synthesis. [Link]
  • NIH.
  • Reddit. Problems with Fischer indole synthesis. [Link]
  • Wikipedia. Aza-Cope rearrangement. [Link]
  • YouTube. Fischer Indole Synthesis. [Link]
  • NIH.

Sources

Technical Support Center: Challenges in the Scale-Up of 5-Chloro-1H-indole-3-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-indole-3-carboxylic acid is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. As with many heterocyclic compounds, transitioning its synthesis from the laboratory bench to a larger, industrial scale presents a unique set of challenges.[1] This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of its production. We aim to bridge the gap between theoretical chemistry and practical, large-scale application by explaining the "why" behind experimental choices, ensuring a robust and reproducible process.

Common Synthetic Routes and Their Scale-Up Considerations

The production of this compound typically involves multi-step syntheses. Two of the most prevalent methods are the Fischer indole synthesis and the Japp-Klingemann reaction, often used sequentially.[2][3][4][5]

Fischer Indole Synthesis

This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][5][6][7] For the synthesis of this compound, 4-chlorophenylhydrazine is reacted with pyruvic acid. The subsequent cyclization and decarboxylation yield the desired indole.[2][8]

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for preparing the necessary arylhydrazone precursors for the Fischer indole synthesis.[3][4][9] It involves the coupling of an aryldiazonium salt with a β-keto-acid or β-keto-ester.[3][4]

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific problems that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Low Yields and Incomplete Reactions

Question: We are experiencing significantly lower yields upon scaling up the Fischer indole synthesis from a 10g to a 1kg scale. TLC analysis shows a significant amount of unreacted 4-chlorophenylhydrazone. What are the likely causes and how can we mitigate this?

Answer: This is a common issue when transitioning to a larger scale and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes can lead to uneven heating, creating thermal gradients within the reactor.[1] The core of the reaction mixture may not reach the optimal temperature for cyclization, while the areas near the heating surface might overheat, leading to degradation.

    • Solution: Employ a reactor with a jacketed heating system and an efficient overhead mechanical stirrer. Monitor the internal temperature of the reaction mass, not just the heating bath temperature. For very large scales, consider portion-wise addition of the catalyst to control any exotherms.[10]

  • Poor Mixing and Mass Transfer: What is effective mixing on a small scale with a magnetic stir bar is often inadequate in a large reactor.[1] Poor mixing can lead to localized high concentrations of reactants and catalyst, promoting side reactions and incomplete conversion.

    • Solution: Use a mechanical stirrer with an appropriately sized impeller to ensure homogeneity. The type of impeller (e.g., anchor, turbine) should be chosen based on the viscosity of the reaction mixture.

  • Catalyst Deactivation or Insufficient Amount: The acid catalyst (e.g., polyphosphoric acid, zinc chloride) can be sensitive to moisture.[5][10] Any water introduced during scale-up can deactivate the catalyst. The catalyst-to-substrate ratio might also need to be re-optimized for a larger scale.

    • Solution: Ensure all reagents and solvents are anhydrous.[10] Perform a small-scale experiment to test the activity of a new batch of catalyst. It may be necessary to slightly increase the catalyst loading on a larger scale to compensate for any minor deactivation.

Formation of Impurities and Byproducts

Question: During the scale-up, we are observing the formation of dark, tarry byproducts that complicate the purification process. What is the cause of this and what are the best strategies to prevent it?

Answer: The formation of dark, polymeric materials is often due to the decomposition of the starting materials or the indole product under harsh acidic conditions and high temperatures.[10]

  • Overheating: As mentioned previously, localized overheating can lead to degradation.

    • Solution: Implement precise temperature control.[10]

  • Excessive Acidity: While an acid catalyst is necessary, too high a concentration can promote polymerization of the indole ring.

    • Solution: Reduce the amount of the acid catalyst or consider using a milder catalyst such as p-toluenesulfonic acid.[10]

  • Prolonged Reaction Time: Leaving the reaction at a high temperature for an extended period can lead to product degradation.

    • Solution: Monitor the reaction progress closely by TLC or HPLC. Once the starting material is consumed, proceed with the work-up promptly.

A common impurity can also arise from the starting materials. For instance, in syntheses involving 5-chloroindole, impurities from the N-arylation step with 1-bromo-4-fluorobenzene can carry through.[11]

Challenges in Product Isolation and Purification

Question: We are struggling with the crystallization of the final this compound product on a large scale. It tends to precipitate as an oil or a very fine powder that is difficult to filter. How can we improve the physical properties of the product for easier handling?

Answer: Crystallization issues are frequent during scale-up. The following strategies can be employed:

  • Solvent System Optimization: The choice of solvent for crystallization is critical.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent and an anti-solvent can often induce the formation of well-defined crystals. For example, dissolving the crude product in a minimal amount of a polar solvent like ethanol or acetone and then slowly adding a non-polar solvent like hexane or water can be effective.

  • Controlled Cooling: Rapid cooling often leads to the formation of fine particles or oils.

    • Solution: Implement a controlled cooling profile. Allow the solution to cool slowly to room temperature and then gradually cool it further in an ice bath. Seeding the solution with a small amount of pure crystalline product can also promote the growth of larger crystals.

  • pH Adjustment: The solubility of carboxylic acids is highly dependent on pH.

    • Solution: Carefully adjust the pH of the solution during work-up. The product will precipitate out at its isoelectric point. A slow and controlled addition of acid to a basic solution of the product can improve the crystal morphology.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the production of this compound?

A1: The synthesis of indole derivatives involves hazardous materials and reactions.[12] On a large scale, these risks are amplified. Key safety considerations include:

  • Handling of Reagents: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area. Acid catalysts like polyphosphoric acid are corrosive.

  • Reaction Exotherms: The Fischer indole synthesis can be exothermic, especially during the addition of the catalyst.[10] Ensure the reactor is equipped with an adequate cooling system and add reagents portion-wise to control the temperature.

  • Solvent Handling: Many organic solvents used in the synthesis and purification are flammable. Ensure the production area is well-ventilated and free from ignition sources.

Q2: How can we effectively monitor the progress of the reaction on a large scale?

A2: Real-time reaction monitoring is crucial for a successful scale-up.

  • Chromatographic Methods: Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Samples can be taken periodically from the reactor to determine the consumption of starting materials and the formation of the product.

  • Spectroscopic Methods: In-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time information about the reaction progress without the need for sampling.

Q3: Are there more modern, sustainable, or efficient methods for synthesizing indole derivatives that are amenable to scale-up?

A3: Yes, the field of organic synthesis is constantly evolving.

  • Flow Chemistry: Microflow synthesis methods are gaining traction for the production of indole derivatives.[13] These systems offer precise control over reaction parameters like temperature and mixing, leading to higher yields and fewer byproducts.[13] The scalability of flow synthesis is often more straightforward than traditional batch processes.[13][14]

  • Catalysis: Recent advances have focused on developing more efficient and environmentally friendly catalytic systems, including the use of copper and palladium catalysts.[15] These methods can often be performed under milder conditions.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • To a mechanically stirred mixture of 4-chlorophenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents), slowly add polyphosphoric acid (5-10 equivalents by weight).

  • Heat the mixture with vigorous stirring to 90-110 °C.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

ParameterLaboratory Scale (10g)Pilot Scale (1kg) - UnoptimizedPilot Scale (1kg) - Optimized
Yield 85%55%82%
Purity (by HPLC) >98%~90% (with tarry impurities)>98%
Reaction Time 2 hours6 hours3 hours
Key Optimizations Magnetic stirring, heating mantleInefficient overhead stirring, direct heatingMechanical stirring, jacketed reactor, portion-wise catalyst addition

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 4-Chlorophenylhydrazine C Hydrazone Formation A->C B Pyruvic Acid B->C D Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) C->D Add Acid Catalyst (e.g., PPA) E Aromatization (Elimination of NH3) D->E F This compound E->F

Caption: Fischer Indole Synthesis Workflow.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Cause1 Inefficient Heat Transfer Thermal Gradients Start->Cause1 Check Temp Profile Cause2 Poor Mixing Inadequate Mass Transfer Start->Cause2 Evaluate Mixing Cause3 Catalyst Issues Deactivation or Insufficient Amount Start->Cause3 Test Catalyst Sol1 Use Jacketed Reactor & Monitor Internal Temp Cause1:f0->Sol1 Sol2 Employ Efficient Mechanical Stirrer Cause2:f0->Sol2 Sol3 Ensure Anhydrous Conditions & Optimize Catalyst Loading Cause3:f0->Sol3

Caption: Troubleshooting Logic for Low Yield.

References

  • Wikipedia. Indole. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol | Request PDF. [Link]
  • EurekAlert!.
  • Merck Index. Japp-Klingemann Reaction. [Link]
  • Wikipedia. Japp–Klingemann reaction. [Link]
  • chemeurope.com. Japp-Klingemann reaction. [Link]
  • RSC Publishing.
  • Beilstein Journal of Organic Chemistry.
  • ResearchGate. The Japp‐Klingemann Reaction. [Link]
  • SlideShare. Synthesis and Chemistry of Indole. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
  • PubMed. A three-component Fischer indole synthesis. [Link]
  • NIH. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]
  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
  • Organic Syntheses. 1-methylindole. [Link]
  • NIH. This compound. [Link]
  • ResearchGate. Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. [Link]
  • MDPI.
  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]
  • Beilstein Journal of Organic Chemistry.
  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
  • Chemical Communications (RSC Publishing).
  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
  • Beilstein-Institut.
  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. [Link]
  • PubChem. This compound | C9H6ClNO2 | CID 17840246. [Link]
  • Unibo. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. [Link]
  • NIH.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

Sources

Introduction: The Stability Challenge of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the degradation pathways of 5-Chloro-1H-indole-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides, frequently asked questions, and validated experimental protocols to address common challenges encountered during stability and degradation studies.

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1][2] Its indole core, while synthetically versatile, is also susceptible to various degradation pathways that can impact experimental reproducibility, product purity, and the stability of final compounds. Understanding these degradation mechanisms is not merely an academic exercise; it is a critical component of robust process development, formulation design, and regulatory compliance.[3][4] This guide serves as a technical resource to anticipate, identify, and troubleshoot common stability issues associated with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the indole nucleus, the primary degradation pathways include:

  • Oxidative Degradation: The electron-rich pyrrole ring of the indole is highly susceptible to oxidation.[5] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or transition metal catalysts. Degradation often proceeds through hydroxylation at the C2 or C3 position, potentially leading to oxindole or isatin-like structures.[6][7]

  • Photodegradation: Exposure to UV or even ambient light can trigger degradation.[5] Photolytic pathways can involve radical mechanisms or photonucleophilic substitution, leading to hydroxylated products, ring cleavage, and eventually the formation of small aliphatic acids.[8]

  • Acid/Base Instability: While most stable at neutral or slightly basic pH, the indole ring can undergo protonation and subsequent oligomerization under strong acidic conditions.[5] Strongly alkaline conditions, especially when combined with heat, can promote oxidative degradation.[5]

  • Thermal Degradation & Decarboxylation: Indole-3-acetic acid derivatives are known to be susceptible to decarboxylation at elevated temperatures.[9] For this compound, prolonged heating can lead to the loss of the carboxylic acid group, forming 5-chloroindole.[10]

Q2: My solution of this compound is turning pink or brown. What is happening?

A2: This color change is a classic indicator of oxidative degradation and potential polymerization. The initial oxidation products of indoles are often highly reactive and can undergo further reactions to form colored oligomers or polymers. To prevent this, it is crucial to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[5] Using freshly distilled or degassed solvents can also minimize exposure to dissolved oxygen and peroxide impurities.

Q3: How should I properly store this compound and its solutions to ensure long-term stability?

A3: For maximum stability, this compound solid should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[9] Solutions are generally less stable than the solid material. If solutions must be stored, they should be prepared in degassed solvents, kept in amber vials or containers wrapped in aluminum foil to protect from light, and stored at low temperatures (e.g., 0-8 °C).[5][11] Buffering solutions to a pH between 7.0 and 8.5 is also recommended for enhanced stability.[5]

Q4: Can this molecule undergo microbial degradation?

A4: Yes, indole derivatives are known to be degraded by various microorganisms.[7][12] The typical microbial degradation pathway for indoles involves hydroxylation to form oxindole, followed by further oxidation to isatin, and subsequent cleavage of the pyrrole ring.[6] However, studies have shown that electron-withdrawing groups at the C3 position, such as the carboxylic acid group (-COOH) in your molecule, can inhibit this initial hydroxylation step, potentially slowing down microbial degradation compared to unsubstituted indole.[6]

Troubleshooting Guide for Degradation Studies

This guide addresses specific issues that may arise during forced degradation or stability experiments.

Issue Possible Cause(s) Recommended Action & Scientific Rationale
1. Inconsistent HPLC Results / Poor Reproducibility 1. Uncontrolled exposure to light or oxygen.2. pH of the solution is not controlled or has shifted.3. Impurities (e.g., peroxides) in the solvent are initiating degradation.1. Action: Consistently use amber glassware or foil-wrapped vials and degas all solvents. Rationale: Indoles are highly sensitive to both light and oxygen, and inconsistent exposure will lead to variable degradation rates.[5]2. Action: Use buffered mobile phases and sample diluents. Rationale: The stability of the indole ring and the ionization state of the carboxylic acid are pH-dependent, affecting both degradation and chromatographic retention time.[5]3. Action: Use fresh, HPLC-grade solvents or distill solvents like THF or ether to remove peroxides. Rationale: Peroxides are potent oxidizing agents that can artificially degrade the sample, leading to results that are not representative of the compound's intrinsic stability.
2. Appearance of Multiple, Small, Unidentified Peaks in Chromatogram 1. Extensive degradation into numerous minor products.2. Reaction with solvent or mobile phase components.3. The compound is highly sensitive to the specific stress condition applied.1. Action: Reduce the duration or severity of the stress condition (e.g., lower temperature, shorter light exposure). Rationale: The goal of forced degradation is to achieve 5-20% degradation.[3] Excessive stress complicates the analysis and doesn't reflect realistic degradation pathways.[13]2. Action: Analyze a blank (solvent only) subjected to the same stress conditions. If using reactive solvents for water-sensitive compounds, consider anhydrous conditions and normal-phase HPLC.[14] Rationale: This helps differentiate true degradants from solvent-related artifacts.3. Action: Perform a time-course study (e.g., sample at 2, 4, 8, 24 hours) to identify primary degradants before they convert to secondary and tertiary products. Rationale: This simplifies the chromatogram and helps in elucidating the degradation pathway step-by-step.[4]
3. Low Mass Balance / Poor Recovery of Parent and Degradants 1. Degradants are not UV-active at the monitored wavelength.2. Degradants are volatile or have precipitated out of solution.3. Degradants are highly polar or non-polar and are not eluting from the HPLC column.1. Action: Use a Photo-Diode Array (PDA) detector to analyze the entire UV spectrum. Couple the HPLC to a mass spectrometer (MS) for universal detection.[15] Rationale: The chromophore of the indole ring may be destroyed during degradation, rendering the products "invisible" to a single-wavelength UV detector.2. Action: Visually inspect samples for precipitation. For volatile compounds (e.g., after decarboxylation), consider analysis by GC-MS. Rationale: Incomplete recovery indicates that not all components are being measured by the analytical method.3. Action: Modify the HPLC gradient to include a wider range of solvent strengths (e.g., from 100% aqueous to 100% organic). Rationale: Ring cleavage can produce highly polar products that are retained on a reverse-phase column, while decarboxylation could produce non-polar products that elute very late.

Visualizing Experimental and Degradation Pathways

Workflow for Forced Degradation Studies

A systematic approach is essential for reliable forced degradation studies. The following workflow outlines the key stages from sample preparation to pathway elucidation, ensuring that specificity and stability-indicating properties of the analytical method are properly challenged.[3]

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_analysis 3. Analysis & Elucidation Prep Prepare Stock Solution in Methanol or ACN Stress_Prep Aliquot Stock into Vials for Each Stress Condition Prep->Stress_Prep Control Prepare Control Samples (Unstressed, Dark, RT/5°C) Stress_Prep->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Photo Photolytic Stress (ICH Q1B Conditions) Sampling Sample at Time Points Neutralize Acid/Base Samples Control->Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze via HPLC-PDA-MS Sampling->HPLC Data Quantify Degradation (Peak Purity & Mass Balance) HPLC->Data Pathway Identify Structures & Propose Degradation Pathway Data->Pathway

Caption: A typical workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on known indole chemistry, several degradation products for this compound can be predicted. The primary sites of attack are the C2-C3 double bond of the pyrrole ring and the C3 carboxylic acid substituent.

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_thermal Thermal/Photolytic Pathway Parent This compound Oxindole 5-Chloro-2-oxoindoline-3-carboxylic acid (Hydroxylation at C2) Parent->Oxindole H₂O₂ or O₂ Decarboxylation 5-Chloro-1H-indole (Decarboxylation) Parent->Decarboxylation Δ (Heat) or hν Isatin 5-Chloroisatin (Further Oxidation) Oxindole->Isatin RingCleavage Ring-Cleaved Products (e.g., Chloro-anthranilic acid derivatives) Isatin->RingCleavage

Caption: Plausible degradation pathways for this compound.

Key Experimental Protocols

Protocol 1: Standard Forced Degradation Study

This protocol is designed to establish the intrinsic stability of this compound and develop a stability-indicating analytical method, following ICH guidelines.[4][13]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, amber HPLC vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve 10 mg of the compound in 10 mL of MeOH or ACN to prepare a 1 mg/mL stock solution. Use a volumetric flask.

  • Causality Note: Using an organic solvent for the initial stock minimizes aqueous hydrolysis before the stress test begins.

3. Stress Conditions:

  • For each condition, use a 1 mL aliquot of the stock solution and dilute as specified. Store all stressed samples and controls protected from light unless part of the photostability test.

  • Acid Hydrolysis: Add 1 mL of stock to 9 mL of 0.1 M HCl. Heat at 60 °C.

  • Base Hydrolysis: Add 1 mL of stock to 9 mL of 0.1 M NaOH. Heat at 60 °C.

  • Oxidation: Add 1 mL of stock to 9 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal:

    • Solution: Dilute 1 mL of stock with 9 mL of water. Heat at 60 °C.

    • Solid: Place a few mg of solid compound in an oven at 80 °C.

  • Photostability: Expose the solution (in a quartz cuvette or suitable transparent container) and solid compound to light conditions as specified in ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Run a dark control in parallel.

4. Sampling and Analysis:

  • Take samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation.

  • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase initial composition.

  • Analyze using the HPLC-PDA-MS method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This reverse-phase HPLC method is designed to separate the parent compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a PDA detector and a mass spectrometer (e.g., ESI-QTOF or Triple Quad).

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality Note: Formic acid is used to ensure good peak shape for the carboxylic acid and to facilitate ionization for MS detection.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • PDA Detection: 220-400 nm, with specific monitoring at the λmax of the parent compound (~280-290 nm).

3. Method Validation (Self-Validation System):

  • Specificity: Inject all stressed samples. The method is considered stability-indicating if the parent peak is resolved from all degradation product peaks with a resolution of >1.5.

  • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. The purity angle should be less than the purity threshold.

  • Mass Balance: Calculate the mass balance by summing the percentage of the parent peak area and the areas of all degradant peaks relative to the initial concentration of the unstressed control. A result between 95-105% indicates that all major degradants have been detected and quantified.[16]

References

  • Madsen, E. L., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(9), 3279-3283.
  • Arora, P. K., Sharma, A., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-8.
  • Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6).
  • Semantic Scholar. (n.d.). Microbial Degradation of Indole and Its Derivatives.
  • Rani, S., & Singh, A. (2016). Forced Degradation Studies. SciSpace.
  • Arora, P. K., Sharma, A., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate.
  • Han, X. L., & Luo, Y. H. (2012). This compound. ResearchGate.
  • PubChem. (n.d.). This compound.
  • Pawar, S. V., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 435-450.
  • Rawat, T., & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 1-7.
  • Hewitt, E., Franklin, C. L., & Wang, J. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Han, X. L., & Luo, Y. H. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145.
  • Wang, C., et al. (2016). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate.
  • Walash, M. I., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 51(8), 733-743.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Das, N., & Chandran, P. (2011). Microbial Degradation of Petroleum Hydrocarbon Contaminants: An Overview. Biotechnology Research International, 2011, 941810.
  • Mars, A. E., & Kasberg, T. (1997). Microbial degradation of chloroaromatics. University of Groningen.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Wang, L., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv.
  • Chase, C. E., et al. (2016). Electrophilic Oxidation and[5][11]-Rearrangement of the Biindole Core of Birinapant. Organic Letters, 18(2), 292-295.
  • Pore, S. V. (2019). Kinetic study of oxidative degradation of p-Chloro-substituted aromatic carboxylic acid hydrazide by vandadium (V). ResearchGate.
  • Katagi, T. (2004). Photodegradation of hydroxychlorothalonil in aqueous solutions. Journal of Agricultural and Food Chemistry, 52(8), 2329-2334.
  • Li, Y., et al. (2022). M-Carboxylic Acid Induced Formation of New Coordination Polymers for Efficient Photocatalytic Degradation of Ciprofloxacin. Molecules, 27(22), 7818.
  • Pieńkowska, N., & Gryko, D. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10173-10184.

Sources

Technical Support Center: Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities in their synthesized indole compounds. Pure indole and its derivatives are typically colorless to yellowish solids; the presence of more intense colors like pink, red, or brown often indicates impurities arising from oxidation or polymerization.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you obtain high-purity, colorless materials.

Frequently Asked Questions (FAQs)

Q1: My indole derivative is colored (pink, red, or brown). What are the likely culprits?

A: The coloration in your indole derivative is most likely due to trace impurities formed during the reaction or upon storage.[1] Indoles are susceptible to air and light-induced oxidation, which can lead to the formation of highly colored byproducts and polymers.[2][4] Even in high purity, some indoles can develop a pinkish hue over time if not stored properly under an inert atmosphere and protected from light.[2]

Q2: I have a colored indole derivative. Which purification technique should I try first?

A: For minor color impurities in a solid product, recrystallization is often the most straightforward and economical first choice. If the coloration is significant or if the product is an oil, flash column chromatography is generally more effective. For stubborn colors that persist after these methods, treatment with activated carbon during recrystallization is a powerful decolorizing step.

Q3: Can I use activated carbon to decolorize my product? Will it affect my yield?

A: Yes, activated carbon is highly effective at adsorbing large, colored organic molecules.[5][6] However, it should be used judiciously as it can also adsorb your desired product, leading to a decrease in yield.[4] It is crucial to use the minimum amount necessary and to perform a hot filtration to remove the carbon before crystallization.

Q4: My indole derivative is sensitive to acid. Are there any special considerations for purification?

A: Yes. Standard silica gel is slightly acidic and can cause degradation or streaking of acid-sensitive compounds during column chromatography. To mitigate this, you can either use deactivated silica gel or add a small amount of a basic modifier like triethylamine (1-3%) to your mobile phase.[7]

Troubleshooting and In-depth Guides

This section provides detailed protocols and troubleshooting for the most common techniques used to remove colored impurities from indole derivatives.

Method 1: Activated Carbon Treatment

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for colored impurities, particularly high molecular weight compounds and polymers that often cause coloration in indole derivatives.[6][8][9] It functions through physical and chemical adsorption, trapping pigment molecules within its pores.[5][8] Wood-based activated carbon is often preferred for its macroporous structure, which is effective for removing large organic molecules.[6]

Experimental Protocol: Decolorization with Activated Carbon
  • Dissolution: In a flask, dissolve your crude, colored indole derivative in a suitable recrystallization solvent at an elevated temperature.

  • Carbon Addition: Once the solid is fully dissolved, remove the flask from the heat source and add a small amount of activated carbon (typically 1-5% by weight of your crude product). Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

  • Heating: Gently heat the mixture back to boiling for a short period (5-15 minutes) with stirring. This allows the carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite or fluted filter paper to remove the activated carbon. This step is critical and must be done rapidly to prevent premature crystallization of your product in the funnel.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization of your purified indole derivative.

  • Isolation: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Troubleshooting Activated Carbon Treatment
IssuePotential Cause(s)Recommended Solution(s)
Significant loss of product yield - Excessive amount of activated carbon used.- Product co-precipitated with carbon during hot filtration.- Reduce the amount of activated carbon in subsequent attempts.[4]- Ensure the filtration apparatus is sufficiently pre-heated to prevent premature crystallization.
Product is still colored after treatment - Insufficient amount of activated carbon.- The colored impurity is not well-adsorbed by carbon.- Increase the amount of activated carbon slightly.- Consider an alternative purification method like chromatography if the impurity persists.
Fine carbon particles pass through the filter - Incorrect filter paper porosity.- Inadequate Celite pad.- Use a finer porosity filter paper.- Ensure the Celite pad is well-packed and of sufficient thickness to trap all carbon particles.
Method 2: Recrystallization

Recrystallization is a fundamental purification technique for solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization of Indole Derivatives
  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the indole derivative sparingly at room temperature but completely at its boiling point. Common choices for indoles include hexane/ethyl acetate, and methanol/water mixtures.[10][11]

  • Dissolution: Place the crude indole derivative in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Cooling and Crystallization: Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing - The solution is supersaturated.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[11]- Gently scratch the inside of the flask with a glass rod to induce crystallization.[11]- Use a lower boiling point solvent.
No crystals form upon cooling - The solution is not saturated.- Too much solvent was used.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- If using a solvent mixture, add more of the "poor" solvent.[11]
Colored impurities co-crystallize with the product - The colored impurity has similar solubility properties to the product.- Perform a preliminary treatment with activated carbon before recrystallization.- Consider purification by column chromatography.
Common Solvents for Indole Derivative Recrystallization
Solvent/SystemPolarityBoiling Point (°C)Notes
EthanolPolar Protic78A generally good solvent for many organic compounds.[12]
Methanol/WaterPolar ProticVariesA mixture that can be fine-tuned for optimal solubility.[10]
Hexane/Ethyl AcetateNon-polar/Polar AproticVariesA widely used system for compounds of intermediate polarity.[11][12]
n-HexaneNon-polar69Suitable for non-polar indole derivatives.[12]
TolueneNon-polar111Good for dissolving compounds that are difficult to solubilize.
Method 3: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating and purifying compounds from a mixture. It utilizes a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture) to separate components based on their differential adsorption to the stationary phase.[13][14][15]

Workflow for Developing a Flash Chromatography Method

flash_chromatography_workflow start Start: Crude Colored Product tlc 1. TLC Analysis Develop a solvent system to achieve an Rf of 0.2-0.4 for the product. start->tlc column_prep 2. Column Preparation Pack a silica gel column with the chosen eluent. tlc->column_prep loading 3. Sample Loading Load the sample onto the column (wet or dry loading). column_prep->loading elution 4. Elution Run the column with the eluent, collecting fractions. loading->elution analysis 5. Fraction Analysis Analyze collected fractions by TLC. elution->analysis combine 6. Combine & Evaporate Combine pure fractions and remove the solvent. analysis->combine end_node End: Pure, Colorless Product combine->end_node

Caption: Workflow for Flash Column Chromatography Purification.

Experimental Protocol: Flash Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. The ideal solvent system will give your desired indole derivative an Rf value of approximately 0.2-0.4 and show good separation from impurities.[13] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Select a column size appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).[13] Pack the column with silica gel slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent) and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the column.[7]

  • Elution and Fraction Collection: Add the mobile phase to the column and apply pressure to push the solvent through. Collect the eluting solvent in fractions.[13]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified, colorless indole derivative.[13]

Troubleshooting Flash Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of product and impurities - Inappropriate solvent system.- Optimize the mobile phase polarity using TLC. A less polar system will increase retention on the column.
Product elutes too quickly (high Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase.
Product does not elute from the column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).[7]
Streaking or tailing of the product spot - Compound is interacting strongly with the acidic silica gel.- Column is overloaded.- Add a small amount of triethylamine to the mobile phase.[7]- Use less crude material for the column size.
Decision-Making Flowchart for Purification

purification_choice start Start: Colored Indole Derivative is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Chromatography is_solid->chromatography No (Oil) is_pure Is the product colorless? recrystallize->is_pure add_carbon Recrystallize with Activated Carbon is_pure->add_carbon No end_node Pure Product is_pure->end_node Yes chromatography->is_pure add_carbon->is_pure

Caption: Choosing the right purification method for your indole derivative.

References

  • The Working Principle Of Activated Carbon Decoloriz
  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It M
  • Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. Benchchem.
  • Crystallization purification of indole.
  • Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023). Chiemivall.
  • Decolorization with Activ
  • Activated Carbon For Glucose Decoloriz
  • Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chrom
  • Technical Support Center: Purifying Indole Derivatives by Recrystalliz
  • High-Purity Isolation of 3-chloro-9H-pyrido[2,3-b]indole Using Automated Flash Column Chrom
  • What are the colors of indole derivatives? (2016).
  • Adsorption and bioregeneration in the treatment of phenol, indole, and mixture with activated carbon. (2025).
  • Selective Adsorption of Indole on Mesoporous Carbon in an Aqueous System. (n.d.).
  • What do common indole impurities look like? (2017).
  • Encapsulation of Activated Carbon into a Hollow-Type Spherical Bacterial Cellulose Gel and Its Indole-Adsorption Ability Aimed at Kidney Failure Tre
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1978). PubMed.
  • Technical Support Center: Solvent Selection for Indole Synthesis. Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Dearomatisation of indole through electrochemistry and visible light (our work).
  • CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS
  • Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds
  • What exactly are colored impurities? (2015). Reddit.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025).
  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole.

Sources

Technical Support Center: Optimizing HPLC Separation of Chloroindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of chloroindole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and troubleshooting. As Senior Application Scientists, we understand that separating positional isomers like chloroindoles—which often exhibit very similar physicochemical properties—demands a nuanced and systematic approach.

This resource is structured to provide immediate, actionable advice through a troubleshooting Q&A, followed by a broader FAQ section to support robust method development from the ground up.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format. We delve into the science behind each recommendation to empower you to make informed decisions in your laboratory.

Question 1: My 4-chloroindole and 6-chloroindole peaks are completely co-eluting on a standard C18 column. How can I resolve them?

Answer:

This is a classic selectivity challenge. Since 4- and 6-chloroindole are positional isomers, their hydrophobicity is very similar, leading to near-identical retention on a standard C18 column which primarily separates based on hydrophobic interactions. To achieve separation, you must introduce a different separation mechanism or enhance subtle molecular differences.

Causality: The root cause is a lack of differential interaction between the isomers and the C18 stationary phase. The resolution equation shows that selectivity (α) is the most powerful factor for separating closely related compounds.[1] A small change in selectivity can dramatically improve resolution.

Step-by-Step Solution:

  • Change the Stationary Phase: This is the most effective strategy.[2] A standard C18 phase relies on non-polar interactions. Switching to a column with a different chemistry can exploit subtle differences in the isomers' electronic structure.[3]

    • Phenyl-Hexyl or Biphenyl Phases: These are excellent first choices. The phenyl rings in the stationary phase can induce π-π interactions with the aromatic indole ring of your analytes.[4] The position of the chlorine atom influences the electron density of the indole ring, leading to differential π-π stacking interactions and, consequently, a change in selectivity and retention time.[4]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a unique combination of dipole-dipole, ion-exchange, and π-π interactions, making them highly effective for separating halogenated aromatic compounds.

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.[2] Acetonitrile and methanol have different properties; methanol is a proton donor, while acetonitrile has a stronger dipole moment. This change in solvent can alter how the isomers interact with the stationary phase, sometimes sufficiently to achieve separation.[5]

    • Incorporate a Low Concentration of a Different Solvent: Sometimes, adding a small percentage (1-5%) of a solvent like isopropanol or tetrahydrofuran to your mobile phase can subtly alter selectivity.

  • Adjust the Column Temperature: Temperature can influence selectivity, especially for structurally similar compounds.[6][7][8]

    • Try decreasing the temperature (e.g., from 40°C to 25°C) or increasing it in 5°C increments. Lowering the temperature generally increases retention time and can sometimes improve resolution for closely eluting peaks.[6] Conversely, elevated temperatures can enhance diffusion and alter selectivity.[6] A systematic study is required to find the optimal temperature.[9]

Parameter Initial Condition (Example) Suggested Change & Rationale
Stationary Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Switch to Phenyl-Hexyl or PFP to introduce π-π and dipole interactions.
Mobile Phase 60:40 Acetonitrile:WaterTry 60:40 Methanol:Water to alter solvent-analyte interactions.
Temperature 30°CScreen temperatures from 25°C to 50°C to find optimal selectivity.

Question 2: I'm seeing a small shoulder on my main chloroindole peak. Is this co-elution or a column problem?

Answer:

A shoulder on a peak is a strong indicator of incomplete separation, meaning another compound is eluting very close to your main analyte.[10][11] While it could be an impurity, in the context of isomer separation, it's highly likely to be another chloroindole isomer. It is less likely to be a physical column issue if other peaks in the chromatogram are symmetrical.[10]

Step-by-Step Diagnosis and Solution:

  • Confirm Co-elution with a Diode Array Detector (DAD/PDA): A DAD is invaluable for assessing peak purity.[11]

    • Protocol: Acquire spectra across the entire peak (from upslope to downslope). If the peak is pure, the UV spectra will be identical. If an impurity or isomer is co-eluting, the spectra will change across the peak, and the peak purity analysis software will flag it.[11]

  • Systematically Weaken the Mobile Phase: If co-elution is confirmed, the first step is to increase the retention factor (k').[11]

    • Action: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., from 50% acetonitrile to 45%). This will increase the retention time and the time the analytes spend interacting with the stationary phase, which can often improve the separation of closely eluting peaks.[2] Aim for a retention factor (k') between 2 and 10 for robust separation.[5]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will increase the analysis time.[12]

    • Example: If your flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min.

  • Implement the Selectivity Changes from Question 1: If the above steps do not provide baseline resolution, you will need to change the fundamental selectivity of your system by changing the column chemistry or the organic modifier in your mobile phase.

Troubleshooting_CoElution Start Peak Shoulder or Co-elution Observed CheckPurity Assess Peak Purity (DAD/PDA Detector) Start->CheckPurity IsPure Is Peak Pure? CheckPurity->IsPure WeakenMP Decrease Organic Solvent % IsPure->WeakenMP No End Problem Solved IsPure->End Yes CheckResolution Is Resolution > 1.5? WeakenMP->CheckResolution ChangeSelectivity Change Selectivity CheckResolution->ChangeSelectivity No CheckResolution->End Yes ChangeColumn Switch Stationary Phase (e.g., Phenyl, PFP) ChangeSelectivity->ChangeColumn ChangeSolvent Switch Organic Modifier (ACN <-> MeOH) ChangeSelectivity->ChangeSolvent OptimizeTemp Optimize Temperature ChangeSelectivity->OptimizeTemp EndFail Consult Specialist ChangeColumn->EndFail ChangeSolvent->EndFail OptimizeTemp->EndFail

Caption: Troubleshooting workflow for peak co-elution.

Frequently Asked Questions (FAQs)

This section covers broader topics to aid in the strategic development of robust and reliable HPLC methods for chloroindole isomers.

Question 3: What is the best starting point for developing a separation method for a new mixture of chloroindole isomers?

Answer:

A systematic approach based on scouting is the most efficient path to a successful method. The goal is to quickly assess the impact of the most critical parameters—stationary phase and mobile phase composition.

Recommended Method Development Protocol:

  • Column Scouting:

    • Select a small set of columns with orthogonal (different) selectivities. A good starting toolkit would include:

      • A standard C18 column (for baseline hydrophobicity).

      • A Phenyl-Hexyl or Biphenyl column (for π-π interactions).

      • A Pentafluorophenyl (PFP) column (for dipole and shape selectivity).

  • Mobile Phase Scouting:

    • Prepare two primary mobile phases: one with Acetonitrile and one with Methanol as the organic modifier (B solvent). Both should contain a common aqueous component (A solvent), such as 0.1% formic acid in water, which is suitable for MS detection and provides good peak shape.

  • Execute a Generic Scouting Gradient:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

    • Temperature: 40°C (to ensure good kinetics and lower backpressure).

    • Gradient: Run a fast, broad gradient on each column with each mobile phase (e.g., 5% to 95% B in 10-15 minutes).

    • Example: You would run a total of 6 scouting experiments (3 columns x 2 mobile phases).

  • Analyze the Results:

    • Review the 6 chromatograms. Look for the column/mobile phase combination that provides the best overall spread of peaks and the highest resolution for the most challenging pair of isomers.

    • This "best" condition is now your starting point for fine-tuning. You can then optimize the gradient slope, temperature, and flow rate to achieve baseline resolution for all components.

MethodDev_Workflow cluster_scouting Scouting Phase cluster_optimization Optimization Phase SelectColumns Select Columns (C18, Phenyl, PFP) RunGradient Run Fast Scouting Gradients (6 combinations) SelectColumns->RunGradient SelectMPs Select Mobile Phases (ACN-based, MeOH-based) SelectMPs->RunGradient Analyze Identify Best Condition (Column + Mobile Phase) RunGradient->Analyze FineTune Fine-Tune Gradient Slope & Temperature Analyze->FineTune Result Optimized Method FineTune->Result

Caption: Systematic workflow for HPLC method development.

Question 4: My baseline is drifting during the gradient run. What could be the cause?

Answer:

Baseline drift during a gradient is most often caused by differences in the UV absorbance of your mobile phase A and mobile phase B at the detection wavelength.

Common Causes and Solutions:

  • Mismatched Additives: If you are using an additive like trifluoroacetic acid (TFA) or formic acid, ensure it is present at the exact same concentration in both your aqueous (A) and organic (B) solvents. Even high-purity solvents can have different levels of UV-absorbing impurities.

  • Poor Quality Solvents: Always use HPLC-grade or LC-MS grade solvents and additives to minimize impurities that can cause baseline issues.

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase composition before injecting. A 10-15 column volume flush is typically sufficient.

  • Temperature Fluctuations: A poorly controlled column temperature can cause the refractive index of the mobile phase to change, leading to baseline drift. Ensure your column oven is functioning correctly.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Co-eluting Peaks in Chromatography.
  • Gilar, M., & Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • ResearchGate. (2025, August 6). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes.
  • ResearchGate. (2025, August 7). Effects of mobile phase composition and temperature on the supercritical fluid chromatography enantioseparation of chiral fluoro-oxoindole-type compounds with chlorinated polysaccharide stationary phases.
  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • Journal of Chromatography A. (2002, August 2). Temperature selectivity in reversed-phase high performance liquid chromatography.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • ResearchGate. (2025, August 5). Temperature selectivity in reversed-phase high performance liquid chromatography.
  • LCGC. (n.d.). Turning Up The Heat: The Effect of Temperature on Analytical Extractions.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Journal of Oleo Science. (2025, August 5). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • The Pharma Guide. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • YouTube. (2022, December 18). Maximizing Your HPLC Method Development.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

Sources

handling and storage recommendations for 5-Chloro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the handling, storage, and utilization of this compound in your experiments. The following question-and-answer format addresses common challenges and provides troubleshooting strategies to ensure the integrity and success of your research.

Section 1: Storage and Stability FAQs

Proper storage is critical to maintaining the quality and reactivity of this compound. Due to its sensitivity to environmental factors, incorrect storage can lead to degradation and inconsistent experimental results.

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Many suppliers recommend refrigeration at temperatures between 2°C and 8°C.[1] The compound is known to be sensitive to air and light, so protection from these elements is crucial to prevent degradation.[1][2] Store in a well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3]

Q2: How should I store solutions of this compound?

A2: For short-term use, solutions should be kept in tightly sealed vials, protected from light. For long-term storage, it is advisable to store solutions at -20°C.[1] Always use high-purity, HPLC-grade solvents to minimize the presence of impurities that could accelerate degradation.[1] It is best practice to prepare solutions fresh for each experiment to ensure accuracy and reproducibility.

Q3: What are the signs of degradation I should look for?

A3: A visual change in the appearance of the solid compound, such as a change in color from off-white/light brown to a darker shade, can indicate degradation.[4][5] For solutions, the appearance of precipitates (if not due to solubility limits) or a color change can also be a sign of instability. If you suspect degradation, it is recommended to use a fresh batch of the compound for critical experiments.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Safe handling of any chemical reagent is paramount in a laboratory setting. This compound has specific hazards that require appropriate safety measures.

Q1: What are the primary hazards associated with this compound?

A1: According to safety data sheets, this compound is harmful if swallowed and can cause skin and serious eye irritation.[2][4][6] It may also cause respiratory irritation.[4][6]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound, you should always wear:

  • Protective gloves: To prevent skin contact.[2][3]

  • Safety glasses or goggles: To protect your eyes from dust or splashes.[2][3]

  • Lab coat: To protect your clothing and skin.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][4]

Q3: What should I do in case of accidental exposure?

A3: In case of accidental exposure, follow these first-aid measures:

  • Skin contact: Immediately wash the affected area with plenty of soap and water.[3][4]

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

  • Ingestion: Rinse the mouth with water and seek medical attention.[2]

Section 3: Dissolution and Solution Preparation

Achieving complete dissolution is a critical first step for many experimental workflows. The solubility of this compound can vary depending on the solvent.

Q1: In which solvents is this compound soluble?

A1: While specific quantitative solubility data is not always readily available, indole-3-carboxylic acid and its derivatives are generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). They may have limited solubility in alcohols like methanol and ethanol, and are generally poorly soluble in water.

Solubility Data Summary

SolventSolubilityNotes
DMSOSolubleOften used for preparing stock solutions.
DMFSolubleAnother common solvent for stock solutions.
MethanolSparingly SolubleMay require heating or sonication to dissolve.
EthanolSparingly SolubleSimilar to methanol.
WaterInsolubleThe carboxylic acid group provides some polarity, but the indole ring is largely nonpolar.

Q2: I'm having trouble dissolving the compound. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution can increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Use a different solvent: If the compound remains insoluble, you may need to switch to a more suitable solvent like DMSO or DMF.

  • Prepare a salt: For aqueous applications, converting the carboxylic acid to a more soluble salt by adding a base (e.g., sodium hydroxide) can be an effective strategy.[7][8]

Protocol: Preparation of a Stock Solution in DMSO
  • Pre-weigh: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Store: Store the stock solution in a tightly sealed vial, protected from light, at -20°C for long-term storage.

Section 4: Troubleshooting Common Experimental Issues

Even with proper handling and preparation, challenges can arise during experiments. This section addresses some common problems.

Q1: My experimental results are inconsistent. What could be the cause?

A1: Inconsistent results can stem from several factors related to the handling of this compound:

  • Compound Degradation: As mentioned, this compound is sensitive to light and air.[1][2] Ensure that both the solid and solutions are properly stored and handled to minimize degradation.

  • Incomplete Dissolution: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.

  • Solution Instability: Over time, the compound may degrade in solution. It is always recommended to use freshly prepared solutions.

Q2: I am seeing unexpected side products in my reaction. Why might this be happening?

A2: The indole nucleus and the carboxylic acid functional group can participate in various side reactions depending on the experimental conditions. For example, indole derivatives can be susceptible to degradation under strongly acidic conditions.[1] The carboxylic acid can also react with certain reagents. Carefully consider the compatibility of all reagents and reaction conditions with the structure of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

TroubleshootingWorkflow Start Problem Encountered (e.g., Inconsistent Results, Low Yield) CheckCompound Check Compound Integrity Start->CheckCompound CheckSolution Check Solution Preparation Start->CheckSolution CheckProtocol Review Experimental Protocol Start->CheckProtocol Degradation Degradation Suspected? CheckCompound->Degradation Dissolution Incomplete Dissolution? CheckSolution->Dissolution Conditions Harsh Conditions? CheckProtocol->Conditions Degradation->CheckSolution No NewCompound Use Fresh Compound Degradation->NewCompound Yes Dissolution->CheckProtocol No ImproveDissolution Improve Dissolution (Sonication, Warming, Different Solvent) Dissolution->ImproveDissolution Yes ModifyProtocol Modify Protocol (e.g., pH, Temperature, Reagents) Conditions->ModifyProtocol Yes Resolved Problem Resolved Conditions->Resolved No NewCompound->Resolved ImproveDissolution->Resolved ModifyProtocol->Resolved

Caption: Troubleshooting workflow for experiments with this compound.

References

  • ACS Publications. (n.d.). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry.
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • National Center for Biotechnology Information. (n.d.). This compound. PubMed Central.
  • National Center for Biotechnology Information. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
  • Royal Society of Chemistry. (n.d.). A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation. Chemical Communications.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2011, December). This compound.
  • ACS Publications. (2025, August 28). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
  • National Center for Biotechnology Information. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. PubChem.
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • YouTube. (2020, May 10). Chemistry 110, Experiment 17: Carboxylic Acids and Esters.
  • ACS Publications. (2025, December 29). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

Sources

Technical Support Center: Troubleshooting Poor Crystallization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality crystals.

Introduction to Crystallizing Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Achieving a crystalline form is a critical step for purification, structural elucidation via X-ray diffraction, and ensuring the stability and bioavailability of an active pharmaceutical ingredient (API). However, the unique electronic properties and potential for various intermolecular interactions of indole derivatives can often lead to crystallization challenges. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My indole derivative is not crystallizing at all. Where do I start?

A1: A complete failure to crystallize typically points to issues with solvent selection or the purity of your compound. Indole derivatives have both polar (the N-H group) and non-polar (the benzene ring) characteristics, which requires a careful choice of solvent.[1] Start by ensuring your compound is sufficiently pure, as impurities can significantly inhibit nucleation.[2][3] Then, systematically screen a range of solvents with varying polarities.

Q2: What is "oiling out," and why is it happening with my indole derivative?

A2: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[4][5] This often occurs when a compound's melting point is lower than the temperature of the solution, or when the solution is highly supersaturated, causing the compound to come out of solution too quickly for an ordered crystal lattice to form.[4][5] Impurities can also lower the melting point of your compound, contributing to this issue.[5]

Q3: Can the presence of small amounts of impurities really prevent crystallization?

A3: Absolutely. Even small quantities of impurities can have a significant impact on crystallization.[3] Structurally related impurities can be incorporated into the crystal lattice, disrupting its growth.[6] Impurities can also preferentially bind to the growing crystal faces, inhibiting further growth, or they can increase the solubility of your compound, making it harder to achieve the necessary supersaturation for nucleation.[3][7]

Q4: How do I choose the best solvent for crystallizing my specific indole derivative?

A4: The ideal solvent is one in which your compound is moderately soluble—highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[8] For indole derivatives, a mixed solvent system is often effective.[1][9] This typically involves dissolving the compound in a "good" solvent where it is very soluble, and then slowly adding a "poor" or "anti-solvent" in which it is much less soluble to induce precipitation.[1][10][11]

Q5: I have crystals, but they are very small needles. How can I get larger, better-quality crystals?

A5: The formation of small needles suggests rapid nucleation and crystal growth. To obtain larger crystals, you need to slow down the crystallization process.[12][13] This can be achieved by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment.[12]

  • Reducing the level of supersaturation: Use slightly more solvent to ensure the solution is not oversaturated.[12]

  • Using a different crystallization technique: Methods like vapor diffusion are gentler and can promote the growth of larger, higher-quality crystals.[14][15]

In-Depth Troubleshooting Guides

Issue 1: The Compound "Oils Out" During Crystallization

"Oiling out" is a common and frustrating problem. It occurs when your compound separates from the solution as a liquid instead of a solid. This oily phase often traps impurities and rarely solidifies into a useful crystalline form.[5]

Root Causes and Solutions
Potential Cause Explanation Troubleshooting Steps
High Supersaturation The solution is too concentrated, forcing the compound to precipitate rapidly as a liquid before it can form an ordered crystal lattice.[4]1. Reheat the solution to dissolve the oil. 2. Add more of the "good" solvent to reduce the concentration. 3. Allow the solution to cool much more slowly.[1]
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for molecules to orient themselves into a crystal lattice.1. After dissolving your compound at a high temperature, allow the flask to cool to room temperature on the benchtop before moving it to a colder environment. 2. Insulate the flask to slow the cooling process further.
Low Melting Point of the Compound/Impure Sample The melting point of your compound may be below the temperature of the solution. Impurities can significantly lower the melting point of a substance.[5]1. Attempt to purify your sample further using column chromatography. 2. Choose a solvent or solvent system with a lower boiling point. 3. Try setting up the crystallization at a lower temperature.
Inappropriate Solvent Choice The solvent may not be ideal for your specific indole derivative, leading to poor solubility behavior.1. Screen a wider range of solvents or solvent mixtures. 2. Consider using an anti-solvent addition method at a constant, lower temperature.
Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed reheat Reheat to dissolve oil start->reheat add_solvent Add more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool success Crystals form slow_cool->success fail Still oils out slow_cool->fail If problem persists check_purity Assess compound purity purify Purify via chromatography check_purity->purify If impure change_solvent Change solvent/method check_purity->change_solvent If pure purify->start change_solvent->start fail->check_purity

Caption: A systematic workflow for troubleshooting the "oiling out" phenomenon.

Issue 2: No Crystal Formation, Even After Extended Periods

If your compound remains in solution, it indicates that the conditions are not favorable for nucleation.

Root Causes and Solutions
Potential Cause Explanation Troubleshooting Steps
Solution is Undersaturated The concentration of your compound is below its solubility limit at the given temperature.1. Concentrate the solution by slowly evaporating some of the solvent.[16] 2. If using a mixed solvent system, add more of the "poor" solvent.
High Purity and Lack of Nucleation Sites Very pure compounds can sometimes be difficult to crystallize as they lack nucleation sites.1. Scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic nucleation sites.[1] 2. Add a "seed crystal" of the same compound from a previous successful crystallization.
Inhibition by Impurities Certain impurities can act as crystallization inhibitors, even at low concentrations.[2][3]1. Repurify the material using an alternative method (e.g., different chromatography conditions).
Metastable Zone is Too Wide The compound can remain in a supersaturated state for a long time without nucleating.1. Cool the solution to a much lower temperature (e.g., -20°C or -80°C). 2. Try a different crystallization technique, such as vapor diffusion, which can gently bring the solution to a higher level of supersaturation.[14]
Issue 3: Poor Crystal Quality (Small, Needles, Amorphous Powder)

The formation of poor-quality crystals is typically a result of the crystallization process occurring too quickly.[12]

Root Causes and Solutions
Potential Cause Explanation Troubleshooting Steps
Rapid Nucleation High supersaturation leads to the formation of many nuclei simultaneously, resulting in a large number of small crystals.[17]1. Reduce the concentration of your compound. 2. Slow down the cooling rate or the rate of anti-solvent addition.[12]
Fast Crystal Growth Once nuclei are formed, rapid growth can lead to the inclusion of impurities and a less ordered crystal lattice.1. Maintain a lower level of supersaturation throughout the crystal growth phase.[18][19] 2. Use a vapor diffusion or layering technique for a more controlled and slower crystal growth.[14][15]
Polymorphism Indole derivatives can sometimes exist in different crystalline forms (polymorphs), and you may be crystallizing a less stable, microcrystalline form.[20]1. Systematically screen different solvents, as the choice of solvent can influence which polymorph is formed.[21] 2. Vary the crystallization temperature.
Relationship Between Supersaturation and Crystal Quality

G cluster_high High Supersaturation cluster_low Low Supersaturation supersaturation Supersaturation Level high_ss High Supersaturation supersaturation->high_ss low_ss Low Supersaturation supersaturation->low_ss nucleation Nucleation Rate high_ss->nucleation growth Growth Rate low_ss->growth high_nucleation Dominates nucleation->high_nucleation low_growth Dominates growth->low_growth result Crystal Quality small_crystals Small, Poor Quality Crystals high_nucleation->small_crystals large_crystals Large, High Quality Crystals low_growth->large_crystals

Caption: The influence of supersaturation on nucleation, growth, and final crystal quality.

Experimental Protocols

Protocol 1: Slow Evaporation

This is the simplest crystallization method and works well for compounds that are not volatile.

  • Dissolve your indole derivative in a suitable solvent in a small vial or beaker. Choose a solvent in which the compound is soluble but not excessively so.

  • Filter the solution if any insoluble impurities are present.

  • Cover the container with a cap or parafilm, and poke a few small holes in it to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free location and leave it undisturbed.

  • Crystals should form over a period of hours to days as the solvent evaporates and the solution becomes supersaturated.[22]

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This is a gentle and highly effective method for growing high-quality single crystals, especially with small amounts of material.[14][15]

  • Prepare a reservoir of a "poor" or "anti-solvent" in a well of a crystallization plate or a small beaker.

  • Dissolve your indole derivative in a small amount of a "good," more volatile solvent.

  • Place a small drop (1-5 µL) of your compound's solution on a siliconized glass coverslip.[23][24]

  • Invert the coverslip and place it over the reservoir, sealing the well with grease to create an airtight environment.[23][24]

  • The more volatile "good" solvent from the drop will slowly vaporize and diffuse into the reservoir, while the vapor from the "poor" solvent in the reservoir will diffuse into the drop.

  • This slow change in solvent composition will gradually increase the supersaturation in the drop, leading to the growth of high-quality crystals.[25]

Protocol 3: Anti-Solvent Crystallization

This method is excellent for compounds that are highly soluble in one solvent and poorly soluble in another.[10][11]

  • Dissolve your indole derivative in the minimum amount of a "good" solvent at room temperature.

  • Slowly add a "poor" solvent (the anti-solvent) dropwise with gentle stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Seal the container and leave it undisturbed. Crystals should form as the system equilibrates.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.Vertex AI Search.
  • Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization.
  • Supersaturation and Crystallization for Nucle
  • Oiling Out in Crystalliz
  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.J-STAGE.[Link]
  • Troubleshooting Crystalliz
  • The influence of impurities and solvents on crystallization.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control.Royal Society of Chemistry.[Link]
  • Why do crystals oil out and what are the remedies and prevention methods?Brainly.[Link]
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
  • How to grow crystals for X-ray crystallography.
  • Kinetics of Crystallization in Supersatur
  • How Does Supersaturation Influence Crystallization Processes?How It Comes Together.[Link]
  • Crystallization purification of indole.
  • Hanging Drop Vapor Diffusion Protein Crystalliz
  • Protein Crystallization for X-ray Crystallography.
  • Guide for crystalliz
  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs.
  • Three-Step Mechanism of Antisolvent Crystallization.
  • Recrystalliz
  • Three-Step Mechanism of Antisolvent Crystallization.
  • Tips for maximizing yield, purity and crystal size during recrystalliz
  • How To: Grow X-Ray Quality Crystals.University of Rochester Department of Chemistry.[Link]
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Growing Quality Crystals.MIT Department of Chemistry.[Link]
  • What exactly needed to develop a perfect crystal of synthesized organic compounds?
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir.
  • Antisolvent Crystalliz
  • End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles.MDPI.[Link]
  • Advanced crystallisation methods for small organic molecules.Royal Society of Chemistry.[Link]
  • Processes involving the use of antisolvent crystallization.
  • General quality requirements for pharmaceutical crystals.
  • Structure and Morphology of Indole Analogue Crystals.
  • Development of Crystallization Processes for Pharmaceutical Applic
  • Two orientations of indole molecules in the crystal structure.
  • Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design.
  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temper
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid.Wiley Online Library.[Link]
  • Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Halogenated Indole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Modulating Bioactivity

Indole-3-carboxylic acid, a core scaffold in numerous natural and synthetic bioactive compounds, serves as a versatile starting point for drug discovery.[1][2] The indole nucleus is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[3] A common and highly effective strategy to modulate the biological activity of this scaffold is through halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile.[3][4]

This guide provides a comparative analysis of the biological activities of halogenated indole-3-carboxylic acids, with a focus on their antimicrobial and anticancer potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation.

Comparative Biological Activity: A Multifaceted Analysis

The biological effects of halogenated indole-3-carboxylic acids are diverse, with significant potential in antimicrobial and anticancer applications. The nature and position of the halogen substituent are critical determinants of a compound's specific activity.

Antimicrobial and Antifungal Activity

Halogenated indoles have demonstrated considerable promise as antimicrobial agents, capable of combating drug-resistant pathogens.[5] The general trend observed is that halogenation tends to enhance antimicrobial potency compared to the parent indole-3-carboxylic acid.

  • Structure-Activity Relationship (SAR): The position of the halogen on the indole ring is crucial. Studies on various haloindoles have shown that substitution at the C4, C5, C6, and C7 positions can significantly impact activity. For instance, chloro and bromo substitutions at the C4 or C5 positions have been identified as important for activity against Vibrio parahaemolyticus.[6] 5-Bromo-substituted indole derivatives, in particular, have been noted for their broad-spectrum antimicrobial activity.[7] In the context of antifungal activity against Candida species, di-halogenated indoles have shown potent effects, with the substitution pattern influencing the compound's efficacy.[3]

  • Mechanism of Action: A key mechanism by which these compounds exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[7] This leads to increased membrane permeability and ultimately cell death. Additionally, some halogenated indoles have been shown to inhibit biofilm formation, a critical virulence factor in many pathogenic bacteria.[6][8]

Anticancer Activity

The anticancer potential of halogenated indole-3-carboxylic acids is an area of active research. These compounds can induce cytotoxicity in cancer cells through various mechanisms.

  • Structure-Activity Relationship (SAR): Halogenated indole-3-acetic acids have been investigated as prodrugs for targeted cancer therapy.[9] Their cytotoxicity is often dependent on oxidative activation by enzymes like horseradish peroxidase. The presence of halogens generally enhances this cytotoxic potential. For example, indole-3-carboxylic acid conjugates have shown potent growth inhibition against various cancer cell lines, with GI50 values in the nanomolar to low micromolar range.[10]

  • Mechanism of Action: The anticancer mechanism of indole derivatives is often multifaceted. Many indole metabolites exert their effects by acting as ligands for the Aryl hydrocarbon receptor (AhR), which can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.[11] Some indole derivatives have also been shown to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins like caspases, Bcl-2, and Bax.[12]

Data Summary: A Comparative Overview

The following table summarizes the reported biological activities of various halogenated indole derivatives. It is important to note that this data is compiled from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound ClassBiological ActivityPotency (Example)Reference(s)
5-Bromoindole Derivatives Broad-spectrum antimicrobialMIC ≤ 0.28 µM against S. aureus[7]
4-Chloroindole Antibacterial, AntibiofilmMIC of 50 μg/mL against V. parahaemolyticus[6]
7-Chloroindole AntibiofilmMIC of 200 μg/mL against V. parahaemolyticus[6]
Halogenated Indole-3-Acetic Acids Anticancer (Prodrug)Surviving fractions of <10-3 at 100 µM[9]
Indole-3-Carboxylic Acid Conjugates AnticancerGI50 in the range of 0.04–0.28 μM (leukemia)[10]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for assessing the antimicrobial and anticancer activities of halogenated indole-3-carboxylic acids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains, based on CLSI and EUCAST guidelines.[13]

Objective: To determine the lowest concentration of a halogenated indole-3-carboxylic acid that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (halogenated indole-3-carboxylic acid)

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strain for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute this standardized suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 50 µL from one well to the next.

    • Include a growth control (CAMHB + inoculum) and a sterility control (CAMHB only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate 16-20h at 35°C D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination.

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a halogenated indole-3-carboxylic acid on cancer cell lines.

Materials:

  • Test compound (halogenated indole-3-carboxylic acid)

  • Cancer cell line (e.g., MCF-7, A549)

  • 96-well cell culture plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the existing medium with 100 µL of medium containing the various concentrations of the compound.

    • Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.[14]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Workflow for MTT Assay

MTT_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition A Seed Cancer Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate 24-72h B->C D Add MTT Reagent (Incubate 3-4h) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for MTT assay.

Mechanistic Insights: Signaling Pathways and Molecular Targets

Understanding the mechanism of action is paramount for rational drug design. Halogenated indole-3-carboxylic acids appear to interact with multiple cellular pathways.

Antimicrobial Mechanism

Antimicrobial_Mechanism Compound Halogenated Indole-3-Carboxylic Acid Membrane Bacterial Cell Membrane Compound->Membrane interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption leads to Death Bacterial Cell Death Disruption->Death

Caption: Antimicrobial mechanism of action.

Anticancer Mechanism

Anticancer_Mechanism Compound Halogenated Indole-3-Carboxylic Acid AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR acts as ligand for Signaling Modulation of Downstream Signaling AhR->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis ProlifInhibit Inhibition of Proliferation Signaling->ProlifInhibit

Sources

A Comparative Analysis for Researchers: 5-Chloro-1H-indole-3-carboxylic acid vs. Indole-3-acetic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant sciences, agriculture, and drug development, understanding the nuanced differences between auxin analogs is paramount for experimental design and achieving desired biological outcomes. This guide provides an in-depth, objective comparison of the endogenous auxin, Indole-3-acetic acid (IAA), and its synthetic, halogenated counterpart, 5-Chloro-1H-indole-3-carboxylic acid. We will delve into their structural distinctions, mechanistic divergences, and the resulting impact on their biological activity, supported by experimental data and detailed protocols.

Introduction: The Quintessential Auxin and its Chlorinated Analog

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant auxin in plants, orchestrating a vast array of developmental processes, from cell elongation and division to root initiation and fruit development.[1][2] Its discovery and characterization laid the foundation for our understanding of plant hormonal regulation.

This compound , on the other hand, is a synthetic derivative of indole-3-carboxylic acid. While structurally similar to IAA, the addition of a chlorine atom to the fifth position of the indole ring significantly alters its chemical properties and, consequently, its biological activity. It is recognized for its applications in plant growth regulation and is also utilized as a key intermediate in the synthesis of pharmaceuticals.[3]

FeatureIndole-3-acetic acid (IAA)This compound
Chemical Formula C₁₀H₉NO₂C₉H₆ClNO₂
Molar Mass 175.18 g/mol 195.60 g/mol
Origin Naturally occurring plant hormoneSynthetic
Primary Role Master regulator of plant growth and developmentPlant growth regulator, pharmaceutical intermediate

Mechanism of Action: A Tale of Two Affinities

The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[4][5] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes.

The critical difference in the activity between IAA and its halogenated analogs often lies in their binding affinity to the TIR1/AFB co-receptors. The structure-activity relationship of auxins dictates that a planar aromatic ring and a carboxyl group-containing side chain are essential for activity.[4] Halogenation of the indole ring can influence the electronic properties and conformation of the molecule, potentially leading to altered binding efficiencies.

For instance, the natural auxin 4-Chloro-IAA has been shown to be more active in some bioassays than IAA.[6] This enhanced activity is attributed to its higher affinity for the auxin receptor complex. While direct comparative binding affinity data for this compound is not as readily available in the reviewed literature, the principle that halogenation can modulate receptor binding and subsequent physiological response is well-established.[7]

Signaling Pathway Overview

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA or 5-Chloro-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Degradation 26S Proteasome Degradation SCF->Degradation Targets for ARF ARF Aux_IAA->ARF Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Transcription

Caption: The core auxin signaling pathway in the nucleus.

Comparative Biological Activity: Potency and Application

While both IAA and this compound can elicit auxin-like responses, their potency and optimal applications can differ significantly.

Indole-3-acetic acid (IAA):

  • Broad-Spectrum Activity: As the primary endogenous auxin, IAA is involved in virtually all aspects of plant growth and development.[1]

  • Rooting: It is commonly used to promote adventitious root formation in cuttings.[8]

  • Tissue Culture: In combination with cytokinins, IAA is crucial for inducing cell division and differentiation in plant tissue culture.

  • Stability: IAA is susceptible to degradation by light and enzymes within plant tissues, which can limit its effectiveness in some applications.[8]

This compound and other Halogenated Auxins:

  • Enhanced Potency: Studies on other chlorinated indole-3-acetic acid derivatives, such as 4-Chloro-IAA and 5,6-Dichloro-IAA, have demonstrated significantly higher activity in promoting rooting compared to even indole-3-butyric acid (IBA), a commonly used synthetic auxin.[9] For example, at a concentration of 5x10⁻⁵ M, 5,6-Dichloro-IAA showed 15 times higher rooting-promoting activity than IBA in black gram cuttings.[9]

  • Increased Stability: Synthetic auxins are generally more resistant to enzymatic degradation within the plant compared to IAA, leading to a more sustained response.[5]

  • Potential for Specificity: The structural modifications of synthetic auxins can lead to differential interactions with various TIR1/AFB receptors, potentially allowing for more targeted physiological responses.

ParameterIndole-3-acetic acid (IAA)This compound (and related halogenated auxins)
Potency BaselineOften higher
Stability Lower (susceptible to degradation)Higher (more resistant to degradation)
Applications Rooting, tissue culture, general growth promotionPotent rooting agent, research tool for studying auxin signaling

Experimental Protocols: Assessing Auxin Activity

To empirically compare the activity of IAA and this compound, several well-established bioassays can be employed.

Root Elongation Inhibition Assay in Arabidopsis thaliana

This assay is a sensitive method to quantify auxin activity, as high concentrations of auxins inhibit primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, pH 5.7

  • Agar

  • Petri dishes

  • Sterile water

  • Stock solutions of IAA and this compound in a suitable solvent (e.g., DMSO or ethanol)

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water).

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Treatment: After 4-5 days, transfer seedlings of uniform size to new MS agar plates containing a range of concentrations of IAA or this compound (e.g., 0, 0.01, 0.1, 1, 10 µM). Include a solvent control.

  • Incubation: Place the plates vertically in the growth chamber.

  • Data Collection: After 3-5 days of treatment, measure the length of the primary root from the root-shoot junction to the root tip.

  • Analysis: Calculate the average root length for each treatment and compare the dose-response curves for the two compounds.

Experimental Workflow: Root Elongation Assay

RootElongationAssay Start Start Sterilize Sterilize Seeds Start->Sterilize Plate Plate Seeds on MS Agar Sterilize->Plate Stratify Stratify at 4°C Plate->Stratify Germinate Germinate in Growth Chamber Stratify->Germinate Transfer Transfer Seedlings to Treatment Plates Germinate->Transfer Incubate Incubate Vertically Transfer->Incubate Measure Measure Primary Root Length Incubate->Measure Analyze Analyze Data and Compare Dose-Response Measure->Analyze End End Analyze->End

Caption: Workflow for the root elongation inhibition bioassay.

Adventitious Root Formation in Mung Bean Cuttings

This classic bioassay directly assesses the root-promoting activity of auxin compounds.

Materials:

  • Mung bean (Vigna radiata) seeds

  • Vermiculite or potting soil

  • Beakers or vials

  • Distilled water

  • Stock solutions of IAA and this compound

Procedure:

  • Seedling Growth: Germinate mung bean seeds in vermiculite or potting soil in the dark for 7-10 days to obtain etiolated seedlings with uniform hypocotyls.

  • Cutting Preparation: Excise the hypocotyls by making a clean cut below the cotyledons and removing the primary root.

  • Treatment: Place the basal end of the cuttings in solutions containing different concentrations of IAA or this compound (e.g., 0, 1, 10, 100 µM) in beakers or vials. Include a control with only the solvent.

  • Incubation: Keep the cuttings in a humid environment under low light or dark conditions at room temperature.

  • Data Collection: After 5-7 days, count the number of adventitious roots that have emerged from the base of each cutting.

  • Analysis: Calculate the average number of roots per cutting for each treatment and compare the effectiveness of the two compounds.

Conclusion and Future Directions

The comparison between Indole-3-acetic acid and this compound highlights a fundamental principle in pharmacology and agriculture: subtle molecular modifications can lead to profound changes in biological activity. While IAA remains the cornerstone of our understanding of auxin biology, synthetic analogs like this compound offer enhanced potency and stability, making them valuable tools for both practical applications in horticulture and as chemical probes to dissect the intricacies of auxin signaling.

Future research should focus on obtaining direct comparative data on the binding affinities of this compound to the various TIR1/AFB receptors. Furthermore, transcriptomic and proteomic studies following treatment with each compound could reveal unique downstream targets and provide a more comprehensive picture of their distinct physiological effects. Such investigations will undoubtedly contribute to the development of more specific and effective plant growth regulators and novel therapeutic agents.

References

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
  • Uchida, H., & Yamauchi, T. (2020). Chemical Biology in Auxin Research. Plant and Cell Physiology, 61(9), 1501–1510. [Link]
  • Polo, A. S., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(2), 473-490. [Link]
  • Nigović, B., Kojić-Prodić, B., Antolić, S., Tomić, S., Puntarec, V., & Cohen, J. D. (1996). Structural studies on monohalogenated derivatives of the phytohormone indole-3-acetic acid (auxin). Acta Crystallographica Section B: Structural Science, 52(2), 332-343. [Link]
  • Polo, A. S., et al. (2023). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana.
  • Tivendale, N. D., et al. (2010). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 154(4), 1957–1966. [Link]
  • Kojic-Prodic, B., Magnus, V., Antolic, S., Tomic, S., & Salopek-Sondi, B. (1999). Structure/activity correlations for auxins.
  • Biology Discussion. (2016). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. [Link]
  • Katayama, M., et al. (2010). 5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, two potent candidates for new rooting promoters without estrogenic activity. Bioscience, Biotechnology, and Biochemistry, 74(6), 1315-1318. [Link]
  • Tivendale, N. D., et al. (2010). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. PubMed. [Link]
  • Lam, S. L., et al. (2015). Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae. Plant Physiology, 169(2), 1184–1191. [Link]
  • Al-Ateeq, T. K. (2024). The Role of Auxins in Interactive Relationships between Plants and Pathogens. International Journal of Pharmaceutical and Bio-medical Science, 4(5), 1-8. [Link]
  • Wikipedia. (2024). Indole-3-acetic acid. [Link]
  • Zhang, L., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 938501. [Link]
  • Ludwig-Müller, J. (2020). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. [Link]
  • Katz, E., et al. (2015). The glucosinolate breakdown product indole-3-carbinol acts as an auxin antagonist in roots of Arabidopsis thaliana. The Plant Journal, 82(3), 507-518. [Link]
  • He, W., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 118(13), e2022499118. [Link]
  • Katayama, M., et al. (2010). 5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, two potent candidates for new rooting promoters without estrogenic activity.
  • Žukauskaitė, A., et al. (2023). New fluorescent auxin derivatives: anti-auxin activity and accumulation patterns in Arabidopsis thaliana.
  • Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Current Opinion in Microbiology, 25, 52-58. [Link]
  • ResearchGate. (2023). Which is better for an experiment, Indole-3-butyric acid or Indole-3-acetic acid? [Link]
  • Rosado, A., et al. (2012). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery.

Sources

The 5-Position of Indole-3-Carboxylic Acids: A Critical Determinant of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, indole-3-carboxylic acid has emerged as a particularly versatile template for the development of novel therapeutic agents. The strategic modification of this core structure, particularly at the 5-position of the indole ring, has been shown to profoundly influence its biological activity, dictating its potency and selectivity towards various molecular targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-substituted indole-3-carboxylic acids across different biological domains, supported by experimental data and detailed protocols.

Decoding the Impact of the 5-Substituent: A Tale of Three Targets

The nature of the chemical group at the 5-position of the indole-3-carboxylic acid scaffold can dramatically alter its pharmacological profile, transforming it from an anticancer agent to a potent herbicide or a specific enzyme inhibitor. Here, we compare the influence of various 5-substituents on three distinct biological activities: anticancer cytotoxicity, herbicidal activity through antagonism of the TIR1 auxin receptor, and inhibition of the enzyme xanthine oxidase.

Anticancer Activity: Tuning Cytotoxicity in Breast Cancer Models

The development of novel anticancer agents is a relentless pursuit, and the indole nucleus is a privileged scaffold in this endeavor.[3] Studies on 5-substituted indole-3-carboxylic acid derivatives have revealed that the 5-position is a key handle for modulating their cytotoxic effects against cancer cell lines.

A study focused on 5-hydroxyindole-3-carboxylic acid esters demonstrated that these compounds exhibit significant cytotoxicity against the MCF-7 human breast cancer cell line.[4] The presence of the 5-hydroxy group appears to be a crucial feature for this activity. The esterification of the carboxylic acid and N-alkylation further modulate this potency.

Compound ID5-SubstituentN1-SubstituentR (Ester)IC50 (µM) against MCF-7
5d -OH4-MethoxyphenylEthyl4.7
5a -OHBenzylEthyl< 10
5l -OH4-MethoxyphenethylEthyl< 10
Cisplatin ---Not specified in study

Table 1: Anticancer Activity of 5-Hydroxyindole-3-carboxylic Acid Esters. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxicity of these compounds against the MCF-7 breast cancer cell line. Data sourced from Teymori et al. (2023).[4]

The causality behind this experimental observation lies in the potential of the 5-hydroxy group to engage in hydrogen bonding interactions within the active site of its molecular target, which for some indole derivatives has been suggested to be survivin, an inhibitor of apoptosis protein.[3] The N1-substituents and the ester group likely influence the compound's lipophilicity and overall conformation, thereby affecting its cellular uptake and target engagement.

Further emphasizing the importance of the 5-position, studies on related indole-2-carboxylic acid derivatives have shown that halogen substitutions at this position can confer potent anticancer properties. For instance, 5-chloro-indole-2-carboxylate derivatives have shown significant growth inhibition (GI50) against a panel of cancer cell lines,[5] and 5-bromo-indole-2-carboxylic acid derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR). While not indole-3-carboxylic acids, these findings strongly suggest that a halogen at the 5-position is a favorable modification for anticancer activity.

Herbicidal Activity: Engineering Selective Plant Growth Inhibitors

The natural plant hormone auxin, indole-3-acetic acid, regulates plant growth and development. Synthetic auxins are widely used as herbicides.[3] Interestingly, antagonists of the auxin receptor, Transport Inhibitor Response 1 (TIR1), can also act as potent herbicides. The 5-position of the indole-3-carboxylic acid scaffold plays a critical role in determining this antagonistic activity.

A study on 3,3-bis(indole)propionic acid derivatives revealed that a bromo-substituent at the 5-position of both indole rings leads to significant herbicidal activity against both dicotyledonous (rape) and monocotyledonous (barnyard grass) plants.[3]

Compound ID5-SubstituentPlantTissueInhibition (%) at 100 mg/L
14b 5-BromoRapeRoot85.3
14b RapeShoot76.5
14b Barnyard GrassRoot65.4
14b Barnyard GrassShoot58.7

Table 2: Herbicidal Activity of a 5-Bromo-substituted Diindolepropionic Acid. The data shows the significant growth inhibition of both a dicot and a monocot weed, indicating broad-spectrum herbicidal potential. Data sourced from Wang et al. (2022).[3]

The rationale for this observation is that the 5-bromo substituent likely occupies a specific hydrophobic pocket within the TIR1 auxin receptor, leading to a non-productive binding event that antagonizes the natural auxin signaling pathway. This disruption of auxin homeostasis ultimately results in plant death. The choice of a halogen at this position is a classic strategy in medicinal chemistry to enhance binding affinity through favorable hydrophobic and halogen-bonding interactions.

Xanthine Oxidase Inhibition: A Complex Relationship

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibitors are used to treat gout and hyperuricemia. While simple 5-substituted indole-3-carboxylic acids have not been extensively reported as potent XO inhibitors, more complex derivatives with substitution at the 5-position of the indole ring have shown significant promise.

For example, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed as novel XO inhibitors.[1] In this series, the indole moiety is attached at its 5-position to the isoxazole ring. The most potent compound from this series, 6c , exhibited an IC50 value of 0.13 µM against XO, which is significantly more potent than the clinically used drug allopurinol (IC50 = 2.93 µM).[1]

Another study identified N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide as a potent XO inhibitor with an IC50 value of 0.62 µM.[6]

These findings, while not directly on simple 5-substituted indole-3-carboxylic acids, underscore the importance of the 5-position as a key vector for introducing larger, more complex functionalities that can effectively interact with the active site of xanthine oxidase. The bulky substituents at the 5-position in these examples likely engage with key residues in the molybdenum-containing active site of the enzyme, leading to potent inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activities of 5-substituted indole-3-carboxylic acids.

Anticancer Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Herbicidal Activity: Petri Dish Assay

This assay evaluates the inhibitory effect of compounds on the root and shoot growth of model plants.

Step-by-Step Protocol:

  • Preparation of Test Plates: Prepare agar medium (e.g., Murashige and Skoog) in Petri dishes.

  • Compound Application: Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare stock solutions. Apply a specific volume of the stock solution onto a sterile filter paper disc and allow the solvent to evaporate. Place the disc on the surface of the agar.

  • Seed Germination: Sterilize the seeds of the test plants (e.g., rape and barnyard grass) and place them on the agar plates around the filter paper disc.

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions for a specified period (e.g., 7-10 days).

  • Measurement: Measure the length of the roots and shoots of the seedlings.

  • Data Analysis: Calculate the percentage of growth inhibition compared to a vehicle-treated control group.

Enzyme Inhibition: Xanthine Oxidase Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of xanthine oxidase in phosphate buffer (pH 7.5). Prepare a solution of the substrate, xanthine, in the same buffer. Prepare various concentrations of the test compounds.

  • Assay Mixture: In a 96-well UV-transparent plate, add the phosphate buffer, the test compound solution, and the xanthine oxidase solution.

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding the xanthine solution to the wells.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. This corresponds to the formation of uric acid.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Visualizing the Relationships: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the structure-activity relationships, a typical experimental workflow, and a relevant biological pathway.

SAR_Summary cluster_activity Biological Activity cluster_substituents 5-Substituent Type Indole 5-Substituted Indole-3-Carboxylic Acid Anticancer Anticancer Indole->Anticancer Potent Activity Herbicidal Herbicidal (TIR1 Antagonist) Indole->Herbicidal Potent Activity XO_Inhibition Xanthine Oxidase Inhibition Indole->XO_Inhibition Activity with Complex Derivatives Hydroxy -OH Hydroxy->Anticancer Halo -Br, -Cl Halo->Anticancer Halo->Herbicidal Complex Bulky Heterocycles Complex->XO_Inhibition

Caption: Structure-Activity Relationship Summary.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis Synthesis Synthesis of 5-Substituted Indole-3-Carboxylic Acids Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Assay Primary in vitro Assay (e.g., MTT, Enzyme Assay) Characterization->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General Experimental Workflow.

TIR1_Pathway Auxin Auxin (IAA) TIR1 TIR1 Receptor Auxin->TIR1 SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1 Proteasome 26S Proteasome Aux_IAA->Proteasome ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Ubiquitination Ubiquitination SCF_TIR1->Ubiquitination E3 Ligase Activity Ubiquitination->Aux_IAA Degradation Degradation Proteasome->Degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth Plant Growth Gene_Expression->Growth Antagonist 5-Substituted Indole-3-Carboxylic Acid Antagonist Antagonist->TIR1 Blocks Auxin Binding

Caption: TIR1 Auxin Signaling Pathway and Antagonism.

Conclusion: The 5-Position as a Gateway to Diverse Bioactivities

The evidence presented in this guide unequivocally demonstrates that the 5-position of the indole-3-carboxylic acid scaffold is a critical modulator of biological activity. Simple modifications at this site, such as the introduction of a hydroxyl or a halogen atom, can impart potent and specific activities, ranging from anticancer cytotoxicity to herbicidal effects. Furthermore, this position serves as a versatile anchor point for the attachment of more complex moieties to target other biomolecules, such as the enzyme xanthine oxidase.

For researchers and drug development professionals, the 5-position represents a key strategic site for optimization in the design of novel indole-based therapeutic agents and agrochemicals. A thorough understanding of the structure-activity relationships at this position, as outlined in this guide, is essential for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a validated framework for the in vitro evaluation of these novel chemical entities, ensuring the generation of robust and reliable data to drive drug discovery programs forward.

References

  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 116443. [Link]
  • Kumar, D., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets, 21(1), 1-24. [Link]
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
  • Li, J., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8758. [Link]
  • A Rapid and Simple Bioassay Method for Herbicide Detection. (2007). Journal of Agricultural and Food Chemistry, 55(26), 10689-10693. [Link]
  • Zhang, X., et al. (2015). Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1081-1086. [Link]
  • Shan, R., et al. (2023). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 28(3), 1334. [Link]
  • Ali, M. A., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry. [Link]
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
  • El-Gohary, N. S., & Shaaban, M. I. (2023).
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
  • Ali, A. A., et al. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Zhang, L., et al. (2024). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. Foods, 14(3), 404. [Link]
  • Lesyk, R., et al. (2019). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives.
  • El-Gohary, N. S., & Shaaban, M. I. (2023).

Sources

A Senior Application Scientist's Guide to Indole Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence has driven over a century of methodological development, evolving from classical, often harsh, named reactions to sophisticated, mild, and highly versatile transition-metal-catalyzed transformations. This guide provides an in-depth comparative analysis of these methods, moving beyond a mere recitation of protocols to dissect the underlying chemical principles and practical considerations that guide the modern chemist's choice of synthetic strategy.

Section 1: The Enduring Classics: Strengths and Limitations

Classical methods for indole synthesis, developed in the late 19th and early 20th centuries, typically involve the cyclization of pre-functionalized acyclic precursors under strong acidic or basic conditions at elevated temperatures. While often robust and scalable, they can be limited by harsh conditions, moderate yields, and a lack of broad functional group tolerance.[1][2]

The Fischer Indole Synthesis: The Workhorse of Heterocyclic Chemistry

Discovered in 1883 by Emil Fischer, this reaction remains one of the most widely used methods for indole synthesis.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3]

Mechanism and Rationale: The choice of a strong acid catalyst (Brønsted or Lewis) is crucial.[3] The acid protonates the hydrazone, facilitating tautomerization to the key enamine intermediate. This is followed by a decisive[2][2]-sigmatropic rearrangement, which is often the rate-determining step. The resulting diimine intermediate then undergoes cyclization and elimination of ammonia to form the aromatic indole ring.[3] The driving force for the final step is the formation of the energetically favorable aromatic system.

Experimental Protocol: Synthesis of 2-Phenylindole [2]

  • Step 1: Formation of Acetophenone Phenylhydrazone:

    • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by agitation and then cool in an ice bath.

    • Collect the product by filtration, wash with cold ethanol, and dry. This typically yields 87-91% of the hydrazone.

  • Step 2: Acid-Catalyzed Cyclization:

    • Create an intimate mixture of the acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.

    • Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The solid mass will become liquid within 3-4 minutes.

    • Remove the beaker from the bath and continue stirring for 5 minutes.

    • To the hot mixture, add 200 g of sand to prevent solidification.

    • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc salts.

    • Filter the solid, boil with 600 mL of 95% ethanol, decolorize with activated carbon (Norit), and filter hot.

    • Cool the filtrate to crystallize the 2-phenylindole. The final yield is typically 72-80%.

Causality in Experimental Design: The use of a Lewis acid like ZnCl₂ provides a high-temperature, acidic medium necessary to overcome the activation energy of the[2][2]-sigmatropic rearrangement.[3] The anhydrous conditions are critical to prevent side reactions. The choice of a non-polar, high-boiling solvent (or neat conditions) is dictated by the high temperatures required.[5] However, the harshness of these conditions limits the substrate scope to molecules lacking sensitive functional groups.

The Reissert Indole Synthesis

The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate.[6][7]

Mechanism and Rationale: The initial step is a base-catalyzed Claisen condensation. The key transformation is the reductive cyclization, where the nitro group is reduced to an amine, which then spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole-2-carboxylic acid.[6] This intermediate can then be decarboxylated upon heating.[6]

Experimental Protocol: General Procedure for Reissert Synthesis [2]

  • Step 1: Condensation:

    • Condense o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization:

    • Subject the ethyl o-nitrophenylpyruvate to reductive cyclization using a reducing agent such as zinc dust in acetic acid.[6] This step reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.

  • Step 3: Decarboxylation (Optional):

    • Heat the indole-2-carboxylic acid to induce decarboxylation and yield the parent indole.[6]

The Bischler-Möhlau Indole Synthesis

This method forms 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[8][9]

Mechanism and Rationale: The reaction proceeds through the initial formation of an α-anilino-acetophenone, which then reacts with a second equivalent of aniline. The subsequent acid-catalyzed cyclization and aromatization yields the 2-arylindole.[8] Historically, this reaction suffered from harsh conditions and low yields.[8][9] However, modern variations using microwave irradiation have significantly improved its efficiency.[2]

Section 2: The Modern Era: Palladium-Catalyzed Precision

The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis. These methods offer milder reaction conditions, broader functional group tolerance, and greater control over substitution patterns.[10]

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[11]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species. The alkyne then coordinates to the resulting Pd(II) complex and undergoes migratory insertion. The final step is an intramolecular C-N bond formation via reductive elimination to generate the indole ring and regenerate the Pd(0) catalyst.[11] The choice of ligands, bases, and additives is critical for an efficient reaction. Bulky phosphine ligands can facilitate the reaction with less reactive o-chloroanilines.[12]

Diagram of the Larock Indole Synthesis Catalytic Cycle

Larock_Indole_Synthesis Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (o-haloaniline) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Alkyne_Coordination Alkyne Coordination Pd(II)_Complex->Alkyne_Coordination Migratory_Insertion Migratory Insertion Alkyne_Coordination->Migratory_Insertion Vinylic_Pd_Intermediate Vinylic Pd(II) Intermediate Migratory_Insertion->Vinylic_Pd_Intermediate Reductive_Elimination Reductive Elimination (Intramolecular Amination) Vinylic_Pd_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Indole Indole Reductive_Elimination->Indole

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Chloro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery Intermediates

5-Chloro-1H-indole-3-carboxylic acid is a vital heterocyclic building block in medicinal chemistry. Its indole scaffold is a privileged structure found in numerous pharmacologically active compounds. As an intermediate, its purity is not merely a quality metric; it is the foundation upon which the integrity of subsequent synthesis steps and the biological activity and safety of the final active pharmaceutical ingredient (API) depend. Undetected impurities, such as regioisomers, starting materials, or reaction by-products, can lead to failed reactions, difficult purification challenges, and potentially toxicological liabilities in downstream drug candidates.

This guide presents a comprehensive, multi-faceted strategy for the rigorous validation of synthesized this compound. We eschew a simple checklist in favor of an orthogonal, self-validating workflow. Each analytical technique is chosen for its unique strengths, and the congruence of their results provides the highest degree of confidence in the material's identity, purity, and quality.

The Orthogonal Validation Workflow: A Multi-Technique Approach

Relying on a single analytical method for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be invisible to a specific detector, or be indistinguishable from the parent compound by a low-resolution technique. An orthogonal approach, using multiple techniques based on different physicochemical principles, is the cornerstone of robust analytical validation. Our workflow integrates chromatographic separation, spectroscopic structural elucidation, and fundamental composition analysis.

G cluster_0 Synthesized Material cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural & Identity Confirmation cluster_3 Fundamental Composition cluster_4 Final Validation Synthesized_Batch Synthesized This compound HPLC HPLC-UV (Purity Assay, Impurity Profile) Synthesized_Batch->HPLC NMR 1H & 13C NMR (Structural Identity, Solvent Residues) Synthesized_Batch->NMR HRMS High-Resolution MS (Molecular Formula Confirmation) Synthesized_Batch->HRMS CHN Elemental Analysis (CHN) (Empirical Formula Verification) Synthesized_Batch->CHN Validation Purity Validation Report (Confidence > 99%) HPLC->Validation NMR->Validation HRMS->Validation CHN->Validation

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Causality: HPLC is the primary tool for determining purity and identifying impurities. A reversed-phase method is ideal for this compound, as the non-polar stationary phase (C18) effectively retains the aromatic indole ring, while a polar mobile phase allows for elution. The inclusion of an acid (e.g., formic or acetic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention. UV detection is chosen due to the strong chromophore of the indole ring system, allowing for sensitive detection of the parent compound and related aromatic impurities.

Comparative Purity Analysis

Here, we compare a hypothetical batch of synthesized this compound against a typical commercial standard.

ParameterSynthesized BatchCommercial StandardRationale & Acceptance Criteria
Purity (HPLC Area %) 99.2%≥ 95%[1]The synthesized batch demonstrates higher purity than the commercially available standard, indicating a successful synthesis and purification protocol. Acceptance: ≥ 98.5%.
Largest Impurity 0.35% (at RRT 1.15)Not specifiedIndividual impurities should be below 0.5%. The impurity at RRT 1.15 requires further characterization by LC-MS.
Total Impurities 0.80%≤ 5.0%A low total impurity profile is crucial for downstream applications. Acceptance: ≤ 1.5%.
Retention Time (min) 8.42 min8.41 minConsistent retention time with a reference standard confirms identity under specific chromatographic conditions.
Protocol: HPLC Purity Determination
  • System: HPLC with UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 0.1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks with an area greater than 0.05%. Calculate purity as the area of the main peak divided by the total area of all peaks.

NMR Spectroscopy: Unambiguous Structural Confirmation

Expertise & Causality: While HPLC provides quantitative purity, it reveals little about the structure of the main component or its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. ¹H NMR confirms the proton framework, while ¹³C NMR verifies the carbon backbone. The combination provides an unambiguous fingerprint of the molecule. For this specific compound, we expect to see distinct signals for the aromatic protons, the indole N-H proton, and the carboxylic acid proton. The presence of unexpected signals can indicate impurities, while their integration relative to the main compound can provide a semi-quantitative estimate of their levels.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~12.1 ppmbroad singlet1H-COOHThe acidic proton of the carboxylic acid is typically downfield and broad due to hydrogen bonding and exchange.
~11.8 ppmbroad singlet1HN-HThe indole N-H proton is also downfield and often broad.
~8.1 ppmdoublet1HH2The proton at the 2-position of the indole ring.
~7.9 ppmdoublet1HH4Aromatic proton ortho to the electron-withdrawing carboxylic acid group.
~7.4 ppmdoublet1HH7Aromatic proton adjacent to the indole nitrogen.
~7.2 ppmdd1HH6Aromatic proton coupled to both H4 and H7.

Trustworthiness: The protocol is self-validating. If the observed ¹H and ¹³C NMR spectra match the predicted structure and are free of significant unassigned peaks, it provides strong evidence of both identity and purity. Any notable impurity peak seen in HPLC should have corresponding signals in the NMR spectrum.

Protocol: NMR Analysis
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to allow observation of the exchangeable N-H and O-H protons.

  • Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a ¹³C NMR spectrum with proton decoupling.

    • (Optional but recommended) Record 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

  • Analysis: Process the spectra and assign all peaks. Compare the chemical shifts and coupling constants to expected values for the structure. Integrate all signals and look for any unassigned peaks that may correspond to impurities or residual solvents.

Mass Spectrometry (MS): Definitive Molecular Weight Verification

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a critical check on its identity. High-Resolution Mass Spectrometry (HRMS), in particular, can determine the mass with enough accuracy (typically < 5 ppm) to confirm the elemental composition. For this compound (C₉H₆ClNO₂), the expected monoisotopic mass is 195.0087. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules like this one.

  • Expected [M-H]⁻ (Negative Ion Mode): 194.0014

  • Expected [M+H]⁺ (Positive Ion Mode): 196.0160

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) provides another layer of confirmation. The spectrum should show an M+2 peak at approximately one-third the intensity of the main molecular ion peak.

Protocol: HRMS Analysis
  • System: LC-MS system with a high-resolution mass analyzer (e.g., TOF or Orbitrap) and an ESI source.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Directly infuse the sample into the ESI source or perform a rapid LC separation.

  • Acquisition: Acquire spectra in both positive and negative ion modes.

  • Analysis: Compare the measured accurate mass of the molecular ion to the theoretical mass calculated from the chemical formula. The mass error should be less than 5 ppm. Verify the presence of the correct chlorine isotopic pattern.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Interpretation & Correlation cluster_3 Final Report Prep Dissolve sample in appropriate solvent HPLC 1. HPLC-UV Analysis (Purity %, Impurity Profile) Prep->HPLC NMR 2. NMR Spectroscopy (Structure Verification) HPLC->NMR MS 3. HRMS Analysis (Molecular Weight) NMR->MS Interpret Correlate Data: - Does HPLC purity match NMR? - Can impurities be seen in all techniques? - Does MS confirm MW of main peak? MS->Interpret Report Issue Certificate of Analysis Interpret->Report

Caption: Step-by-step analytical validation workflow.

Elemental Analysis: A Fundamental Check

Expertise & Causality: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This fundamental technique verifies that the empirical formula of the synthesized compound is correct. While it is a bulk analysis technique and not sensitive to small amounts of impurities with similar elemental compositions, a significant deviation from the theoretical values can indicate the presence of a major impurity, residual solvent, or inorganic material.

Theoretical vs. Experimental Values

For C₉H₆ClNO₂ (MW: 195.60 g/mol )[2]:

  • Theoretical C: 55.26%

  • Theoretical H: 3.09%

  • Theoretical N: 7.16%

An acceptable experimental result would typically be within ±0.4% of the theoretical value for each element.

Conclusion: Achieving Analytical Certainty

The validation of synthesized this compound is a process of building confidence through corroborating evidence. By following this orthogonal workflow, a researcher can move beyond a simple purity number to a holistic understanding of the material's quality. When the high purity determined by HPLC is supported by a clean NMR spectrum, the correct molecular weight from HRMS, and an accurate elemental composition, the trustworthiness of the material is firmly established. This rigorous, self-validating approach ensures that the foundational building blocks of research and development are of the highest possible integrity, preventing costly delays and ensuring reproducible scientific outcomes.

References

  • J&K Scientific. This compound methyl ester.
  • Chem-Impex. This compound methyl ester.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation.
  • Han, X., & Luo, Y. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145.
  • Google Patents. US4377699A - 5-Chloro-indole preparation.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320).
  • ResearchGate. Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates.
  • mzCloud. 5 Chloroindole 2 carboxylic acid.
  • National Institutes of Health. This compound. PMC.
  • ResearchGate. (PDF) this compound.
  • Biological Magnetic Resonance Bank. Indole at BMRB.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • SciSpace. Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma.
  • National Institutes of Health. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.

Sources

A Senior Application Scientist’s Guide to the Purification of Indoles: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of an indole scaffold is not merely a quality metric; it is the foundation upon which reliable biological data and therapeutic efficacy are built. As a Senior Application Scientist, I have frequently guided teams through the critical process of selecting a purification strategy. The choice is never arbitrary; it is a deliberate decision based on the indole's physical properties, the impurity profile, the required scale, and the ultimate application. This guide provides an in-depth comparison of the primary techniques used for indole purification, grounded in experimental data and practical expertise, to empower you to make the most effective choice for your specific needs.

The Foundational Principles of Indole Purification

Indoles, while structurally robust, can be susceptible to degradation, particularly under harsh acidic or oxidative conditions. Furthermore, synthetic routes or extraction from natural sources often yield a complex mixture of structurally related impurities. An effective purification strategy must, therefore, be both efficient in removing these contaminants and gentle enough to preserve the integrity of the target molecule. The primary techniques leveraged in the field—crystallization, chromatography, and distillation—exploit distinct physicochemical differences between the indole and its impurities.

  • Crystallization leverages differences in solubility.

  • Chromatography exploits differential partitioning between a stationary and a mobile phase based on properties like polarity.[1]

  • Distillation separates compounds based on differences in boiling points.[1]

The selection of a primary technique is often preceded by a crude cleanup using liquid-liquid extraction, which serves to remove grossly different impurities and simplify the mixture for the high-resolution purification step.[2]

A Head-to-Head Comparison of Purification Techniques

The efficacy of a purification technique is a multidimensional metric encompassing purity, yield, scalability, speed, and cost. The optimal choice represents a balance of these factors tailored to the specific project goals.

Crystallization: The Gold Standard for Purity

For crystalline indole solids, no method rivals crystallization for achieving exceptional levels of purity on a large scale. The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce the formation of a crystal lattice. The key to its efficacy lies in the highly ordered nature of the crystal lattice, which inherently excludes impurity molecules that do not fit its geometry.

Causality in Action: The choice of solvent is paramount. An ideal solvent will dissolve the indole readily at high temperatures but poorly at low temperatures, while impurities remain soluble across the temperature range. For many simple indoles, mixed solvent systems, such as methanol and water, have proven highly effective.[3] One study demonstrated that for crude indole from coal tar, a methanol/water ratio of 3:2 at 0°C could achieve a purity of over 99% with a yield greater than 75%.[3] Another approach for purifying indole from industrial wash oil utilized n-hexane as the solvent, achieving 99.5 wt% purity with a 57.5% yield under optimized conditions.[4][5] This highlights that the process must be empirically optimized for each specific indole and impurity profile.

Chromatography: Versatility for Complex Mixtures

Chromatography is the workhorse of purification, particularly in discovery chemistry and for non-crystalline materials. Its strength lies in its versatility and high resolving power for complex mixtures.[1]

This is a rapid, preparative technique that uses moderate pressure to drive a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), typically silica gel.[6] It is ideal for purifying multi-gram quantities of synthetic intermediates.

  • Normal-Phase: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. Non-polar compounds elute first. This is the traditional and most common approach for many synthetic indoles which are often produced in relatively non-polar organic solvents like DCM.[7][8]

  • Reversed-Phase: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile). Polar compounds elute first. This method is invaluable for highly polar indoles or those synthesized in polar solvents like DMSO or DMF, where direct purification is simplified.[7]

Expert Insight: The choice between normal- and reversed-phase is a critical decision point. A simple thin-layer chromatography (TLC) analysis can guide this choice. If the target indole has a retention factor (Rf) below 0.5 on a silica TLC plate, normal-phase flash chromatography is likely a viable option.[7] For compounds that are very polar or have an Rf above 0.5, reversed-phase is often the more effective strategy.[7]

HPLC is the pinnacle of chromatographic resolution, utilizing high pressure to push the mobile phase through a column packed with very small particles.[6] While it provides the highest purity, it is generally used for analytical purposes or for the purification of small quantities (milligrams) of final compounds due to cost and scale limitations.[6][9] Reverse-phase columns (e.g., C8 or C18) are most common for indole analysis, often with a mobile phase of acetonitrile and water containing a modifier like formic or acetic acid to ensure sharp peaks.[9][10]

Distillation: A Niche Technique for Volatile Indoles

Distillation is a less common but effective method for purifying thermally stable, low-molecular-weight indoles. It is particularly useful for removing non-volatile impurities. However, a significant challenge is the potential for indole decomposition at high temperatures.[11] Research has shown that the addition of a basic substance, such as an alkali metal oxide, before or during distillation can essentially prevent this degradation, making the process viable for industrial applications.[11]

Quantitative Performance Data

The following table summarizes the typical performance of each technique, based on published experimental data.

TechniqueTypical PurityTypical YieldScalabilitySpeedRelative CostBest Suited For
Crystallization >99%[3]50-80%[3][4]Excellent (g to kg)Moderate (Hours to Days)LowCrystalline solids, large-scale purification
Flash Chromatography 95-99%60-95%Good (mg to >100 g)Fast (Minutes to Hours)ModerateGeneral purpose synthetic purification, complex mixtures
HPLC (Preparative) >99.5%50-90%Poor (mg to g)Slow (Hours)HighHigh-purity final compounds, challenging separations
Distillation >99%VariableExcellent (g to kg)Moderate (Hours)Low-ModerateThermally stable, volatile indoles

Validated Experimental Protocols & Workflows

A trustworthy protocol is a self-validating one. The following protocols include not only the "how" but the critical "why" for each step, ensuring reproducibility and success.

Protocol 1: High-Purity Recrystallization of Indole

This protocol is adapted from methodologies proven effective for purifying crude indole.[3][4]

Objective: To achieve >99% purity of a solid, crude indole sample.

Methodology:

  • Solvent Selection: Begin by testing the solubility of your crude indole in various solvent systems (e.g., methanol/water, ethanol/water, hexane, toluene). The goal is to find a system where the indole is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude indole (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., methanol) dropwise while heating and stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Crystallization: Remove the flask from the heat source. Add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate. Rationale: This brings the solution to a state of supersaturation, which is ideal for crystal growth.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or a 0°C refrigerator for several hours to maximize crystal formation.[3] Rationale: Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent. Rationale: This removes any residual mother liquor containing dissolved impurities. Washing improves purity but can slightly reduce yield.[4]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Purity Assessment: Determine the purity of the final product using HPLC and/or NMR spectroscopy.[9]

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis A Crude Indole B Select & Add Minimum Hot Solvent A->B C Indole Dissolved B->C D Hot Filtration (Optional) C->D E Add Anti-Solvent to Cloud Point D->E F Slow Cooling & Crystal Growth E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Purity Analysis (HPLC, NMR) I->J

Caption: Workflow for the recrystallization of a crude indole sample.

Protocol 2: Flash Chromatography of a Synthetic Indole

This protocol outlines a general workflow for purifying a moderately polar indole derivative from a synthetic reaction mixture.

Objective: To isolate a target indole from starting materials and byproducts.

  • Method Development (TLC): Spot the crude reaction mixture on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate). The ideal system gives the target compound an Rf value of ~0.2-0.4 and good separation from impurities.

  • Column Packing: Select a silica gel column appropriately sized for your sample amount (typically a 1:30 to 1:100 sample-to-silica ratio by weight). Pack the column using the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the reaction solvent or mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. Rationale: Dry loading often results in better resolution and sharper bands.

  • Elution: Run the mobile phase through the column, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity (gradient elution). Use air pressure to maintain a steady, fast flow rate.[6]

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Spot the collected fractions on TLC plates to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Confirmation: Confirm the purity and identity of the isolated indole via NMR and/or LC-MS.[9]

G A Crude Reaction Mixture B Method Development (TLC Analysis) A->B D Load Sample (Wet or Dry Load) A->D C Pack Silica Column B->C E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Indole (Confirm by NMR, LC-MS) I->J

Caption: General workflow for purification by flash column chromatography.

Protocol 3: Analytical HPLC for Purity Assessment

This protocol is essential for validating the purity of your final indole product, regardless of the purification method used.[9]

Objective: To accurately quantify the purity of an indole sample.

  • Instrumentation: Use a standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase, typically a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Rationale: Formic acid helps to protonate acidic silanols on the stationary phase and the indole itself, leading to sharper peaks and better reproducibility.

  • Sample Preparation: Accurately weigh and dissolve the indole sample in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 280 nm (Indoles typically show strong absorbance at these wavelengths).[9]

    • Elution: Run a gradient elution, for example, starting at 95% A and increasing to 100% B over 15-20 minutes.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity by determining the area percentage of the main product peak relative to the total area of all peaks. For regulatory filings, a purity level of >95% is often required.[12]

G A Purified Indole Sample B Prepare Sample (~1 mg/mL, Filter) A->B C Inject onto RP-HPLC System B->C D Run Gradient Elution C->D E Detect by UV (220/280 nm) D->E F Generate Chromatogram E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H

Caption: Workflow for purity assessment of an indole using analytical HPLC.

Conclusion

The purification of indoles is a critical enabling step in chemical and pharmaceutical development. There is no single "best" method; rather, there is an optimal method for a given context. Crystallization offers unparalleled purity for scalable applications with crystalline solids. Flash chromatography provides the speed and versatility needed for the daily demands of synthetic chemistry. HPLC serves as the ultimate tool for achieving the highest purity on a small scale and as the definitive arbiter of success for all other methods. By understanding the fundamental principles behind each technique and applying the systematic, data-driven approaches outlined in this guide, researchers can confidently and efficiently advance their indole-containing projects from the bench to their final application.

References

  • Kim, S. J. (2025).
  • ResearchGate. (n.d.). Crystallization purification of indole.
  • Kim, S. J. (2025).
  • Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
  • Kim, S. J. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Kim, S. J. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
  • Google Patents. (n.d.). DE3236765C2 - Process for the separation of indole by distillation.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. [Link]
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Gerasimenko, I., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
  • Gerasimenko, I., et al. (2001).
  • Frankenberger, W. T., Jr., & Poth, M. (1987).
  • Hawach. (2025). Difference Between Flash and Conventional Column. Hawach. [Link]
  • MSC. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. MSC. [Link]
  • Biotage. (2023).
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Wan, J., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
  • Roberts, J., & Rosenfeld, H. J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]
  • Columbia University. (n.d.).
  • King Group. (n.d.).
  • ResearchGate. (n.d.). Highly efficient purification process for indole in wash oil.
  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
  • GfK, G. F., & Kihlberg, J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • YouTube. (2025).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. 5-Chloroindole derivatives, a class of compounds with significant potential in medicinal chemistry, demand robust and reliable analytical methods to ensure data integrity throughout the drug development lifecycle.[1] This guide provides an in-depth comparison of common analytical techniques for the quantification of 5-chloroindole derivatives, with a focus on the principles of method validation and cross-validation. As direct cross-validation studies for every specific 5-chloroindole derivative are not always publicly available, this guide synthesizes data from validated methods for structurally similar halogenated and indole-containing compounds to provide a reliable framework for researchers.[2]

The Imperative of Method Validation

Before comparing analytical techniques, it is crucial to understand the foundation of analytical method validation. The International Council for Harmonisation (ICH) provides a comprehensive framework (ICH Q2(R2)) to ensure that an analytical procedure is fit for its intended purpose.[3][4][5] This involves demonstrating that the method is specific, linear, accurate, precise, and robust.

Cross-validation extends this principle, serving to demonstrate that two or more analytical procedures can be used for the same intended purpose and will yield comparable results.[3] This is critical when methods are transferred between laboratories, or when different techniques are used across various stages of a research program.[6][7]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method for 5-chloroindole derivatives is contingent on several factors, including the nature of the sample matrix, the required sensitivity, and the desired throughput. Here, we compare three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of these methods for the analysis of compounds structurally similar to 5-chloroindole derivatives.[2]

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Primary Use Quantification, Purity AssessmentIdentification, QuantificationHigh-Sensitivity Quantification, Structural Confirmation
Limit of Detection (LOD) 1 - 50 ng/mL0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 150 ng/mL0.5 - 30 ng/mL0.05 - 5 ng/mL
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Note: These values are representative and may vary depending on the specific compound, matrix, and instrumentation.

Experimental Workflows and Methodological Causality

The choice between these techniques is driven by the specific analytical challenge. The following sections detail the principles and provide representative experimental protocols.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[8][9] For 5-chloroindole derivatives, which possess a chromophore, UV detection provides a simple and robust means of quantification.[10]

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar nature of the indole ring system makes it well-suited for retention on a nonpolar C18 stationary phase.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.[8]

  • UV Detection Wavelength: The indole scaffold typically exhibits strong absorbance around 220-280 nm, providing a sensitive detection window.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 225 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve the 5-chloroindole derivative in the mobile phase to a concentration within the linear range of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12] Compounds are separated in a gaseous mobile phase based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer, which provides structural information. For some indole derivatives, derivatization may be necessary to increase volatility and improve chromatographic performance.[13]

Causality of Experimental Choices:

  • Non-polar Capillary Column: A DB-5ms or similar column is often used for the separation of a wide range of compounds.[2]

  • Electron Ionization (EI): EI is a common ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural elucidation.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of compounds with a range of boiling points.[14]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: Non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.[2]

  • Injector Temperature: 250°C.[2]

  • MS Transfer Line Temperature: 280°C.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[15][16] This technique is particularly valuable for the analysis of low-level analytes in complex matrices, such as biological fluids.

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, often producing a protonated molecular ion with minimal fragmentation.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[2]

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically employed.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Ionization Mode: Positive electrospray ionization (ESI+).[2]

  • MS/MS Detection: MRM mode. Precursor and product ions for the specific 5-chloroindole derivative would need to be determined by direct infusion.[2]

Visualization of the Cross-Validation Workflow

The decision-making and execution process for cross-validating analytical methods can be visualized as a structured workflow.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define Define Analytical Requirements (Sensitivity, Matrix, Throughput) Select Select Candidate Methods (e.g., HPLC-UV, GC-MS, LC-MS/MS) Define->Select Protocol Develop Validation Protocol (ICH Q2(R2) Guidelines) Select->Protocol Validate1 Validate Method 1 (Accuracy, Precision, Linearity) Protocol->Validate1 Execute Protocol Validate2 Validate Method 2 (Accuracy, Precision, Linearity) Protocol->Validate2 Execute Protocol CrossValidate Cross-Validate Methods (Analysis of Same Samples) Validate1->CrossValidate Validate2->CrossValidate Compare Compare Datasets (Statistical Analysis) CrossValidate->Compare Generate Data Assess Assess Comparability (Against Pre-defined Criteria) Compare->Assess Report Generate Validation Report Assess->Report Conclusion Conclusion Report->Conclusion Methods are Interchangeable

Caption: A workflow diagram illustrating the key stages of analytical method cross-validation.

Conclusion

The selection and validation of an appropriate analytical method are critical for the successful development of 5-chloroindole derivatives. While HPLC-UV offers a robust and cost-effective solution for routine analysis, GC-MS and LC-MS/MS provide enhanced specificity and sensitivity, respectively. Cross-validation of these methods, guided by the principles outlined in ICH guidelines, ensures the consistency and reliability of analytical data across different platforms and laboratories. This comparative guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their analytical needs.

References

  • Separation of 5-Chloroindole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC.
  • Application Note and Protocol for GC-MS Detection of Indole-3-pyruvic acid - Benchchem. (n.d.). BenchChem.
  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... - ResearchGate. (n.d.). ResearchGate.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016, June 14). PubMed.
  • An In-depth Technical Guide to the Solubility of 5-Chloroindole in Organic Solvents - Benchchem. (n.d.). BenchChem.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). European Medicines Agency.
  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum.
  • Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014, September 5). National Center for Biotechnology Information.
  • Validating the Mechanism of Action for a 5-Chloro-Indole Compound: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMS Bio.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. (2012, December 4). Oxford Academic.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloroindole - Benchchem. (n.d.). BenchChem.
  • 5-Chloroindole(17422-32-1) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • 5-Chloroindole | C8H6ClN | CID 87110 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023, May 20). National Center for Biotechnology Information.
  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - Unibo. (2024, November 6). University of Bologna.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (n.d.). National Center for Biotechnology Information.
  • 5-Chloroindole | 17422-32-1 - J&K Scientific LLC. (n.d.). J&K Scientific.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015, August 31). Chemical Science International Journal.
  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2025, August 8). ResearchGate.
  • Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - NIH. (n.d.). National Institutes of Health.
  • LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics.
  • Stability issues of 5-Chloroindole under different conditions - Benchchem. (n.d.). BenchChem.
  • 5-Chloroindole synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Chromatography Online.
  • 5-Chloroindole 98 17422-32-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • HPLC Methods for analysis of 5-Aminoindole - HELIX Chromatography. (n.d.). HELIX Chromatography.

Sources

An In Vitro Comparative Analysis of 5-Chloro-1H-indole-3-carboxylic acid and Standard Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Indole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1][2] Among these, halogenated indoles have garnered significant interest due to their enhanced antimicrobial properties. This guide provides an in vitro comparative analysis of 5-Chloro-1H-indole-3-carboxylic acid, a representative halogenated indole derivative, against established antimicrobial agents: vancomycin, gentamicin, and ciprofloxacin. The objective of this guide is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this compound class, supported by experimental data and methodologies. While direct antimicrobial data for this compound is limited, this guide will leverage data from closely related analogs to provide a scientifically grounded perspective on its potential efficacy.

Rationale for Comparison

The selection of vancomycin, gentamicin, and ciprofloxacin as comparators is based on their distinct mechanisms of action and spectra of activity, representing three major classes of antibiotics.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily effective against Gram-positive bacteria.[3][4][5][6]

  • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit, with broad-spectrum activity, particularly against Gram-negative bacteria.[7][8][9]

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, recombination, and repair, exhibiting broad-spectrum activity.[10]

By comparing this compound with these well-characterized antimicrobials, we can gain insights into its potential spectrum of activity and mechanism of action. The evaluation will be based on the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Materials and Methods

This section outlines the materials and a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The methodology is based on the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • Test Compounds:

    • This compound

    • Vancomycin hydrochloride

    • Gentamicin sulfate

    • Ciprofloxacin hydrochloride

  • Bacterial Strains:

    • Staphylococcus aureus (ATCC® 29213™)

    • Escherichia coli (ATCC® 25922™)

  • Growth Media and Reagents:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Dimethyl sulfoxide (DMSO) for dissolving compounds

    • Sterile saline (0.85% NaCl)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

Experimental Workflow: Broth Microdilution Method

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of the test compounds.

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solutions of This compound and comparator antimicrobials in DMSO. prep_media Prepare serial two-fold dilutions of each compound in CAMHB in 96-well plates. prep_compound->prep_media Dilute prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute to the final concentration. inoculate Inoculate each well of the microtiter plates with the bacterial suspension. prep_inoculum->inoculate Inoculate incubate Incubate the plates at 35°C ± 2°C for 16-20 hours. inoculate->incubate read_mic Determine the MIC by visual inspection for the lowest concentration with no visible bacterial growth. incubate->read_mic Read interpret Interpret the results based on CLSI breakpoint guidelines. read_mic->interpret

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol
  • Preparation of Antimicrobial Stock Solutions:

    • Dissolve this compound and the comparator antimicrobials in DMSO to a final concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antimicrobial), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Comparative In Vitro Activity

The following table summarizes the expected MIC values of this compound and the comparator antimicrobials against S. aureus and E. coli. The values for the comparators are based on published CLSI data, while the values for the target compound are inferred from studies on closely related analogs.

Antimicrobial AgentTarget OrganismExpected MIC Range (µg/mL)CLSI Interpretation Breakpoints (S/I/R) in µg/mL
This compound Staphylococcus aureus16 - 64 (Estimated)Not Established
Escherichia coli32 - 128 (Estimated)Not Established
Vancomycin Staphylococcus aureus0.5 - 2≤2 / 4-8 / ≥16
Escherichia coli>128Not Applicable (intrinsically resistant)
Gentamicin Staphylococcus aureus0.25 - 2≤4 / 8 / ≥16
Escherichia coli0.25 - 2≤4 / 8 / ≥16
Ciprofloxacin Staphylococcus aureus0.25 - 1≤1 / 2 / ≥4
Escherichia coli≤0.25 - 1≤0.25 / 0.5 / ≥1

S = Susceptible, I = Intermediate, R = Resistant

Discussion of Results and Mechanistic Insights

The estimated MIC values for this compound suggest potential moderate antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The activity against the Gram-positive S. aureus is expected to be more pronounced than against the Gram-negative E. coli, a trend observed with other indole derivatives.[11]

Putative Mechanism of Action of Indole Derivatives

The precise mechanism of action for this compound has not been fully elucidated. However, studies on related indole compounds suggest several potential mechanisms, including the disruption of bacterial cell membranes and the inhibition of biofilm formation.[11][12] The lipophilic nature of the indole ring, enhanced by the chloro- substitution, may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and ultimately cell death.

The following diagram illustrates the proposed mechanism of action of indole derivatives on the bacterial cell.

Indole_MoA cluster_bacterium Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability (Ion leakage) biofilm Biofilm Formation indole 5-Chloro-1H-indole- 3-carboxylic acid indole->membrane Disruption of membrane integrity and potential indole->biofilm Inhibition

Caption: Proposed mechanisms of action for indole-based antimicrobials.

Structure-Activity Relationship (SAR)

The presence and position of the halogen substituent on the indole ring are known to significantly influence antimicrobial activity.[13] The chloro- group at the 5-position of the indole ring in the test compound is expected to enhance its lipophilicity, which may contribute to its ability to interact with and disrupt bacterial membranes. Further studies with a broader range of halogenated indole-3-carboxylic acids are necessary to fully delineate the structure-activity relationship.

Conclusion

This comparative guide provides a framework for the in vitro evaluation of this compound as a potential antimicrobial agent. Based on data from analogous compounds, it is hypothesized that this molecule possesses moderate activity against both Gram-positive and Gram-negative bacteria, with a likely mechanism involving cell membrane disruption. The presented experimental protocol, based on CLSI standards, offers a robust methodology for determining its precise MIC values. Further investigation into its mechanism of action, toxicity, and in vivo efficacy is warranted to fully assess its therapeutic potential. The exploration of indole-based scaffolds, such as this compound, represents a valuable avenue in the ongoing search for novel antimicrobials to combat the growing challenge of antibiotic resistance.

References

  • Relationship between Vancomycin-Resistant Staphylococcus aureus, Vancomycin-Intermediate S. aureus, High Vancomycin MIC, and Outcome in Serious S. aureus Infections. PMC - NIH. [Link]
  • Rationale for Revising the Clinical and Laboratory Standards Institute Vancomycin Minimal Inhibitory Concentration Interpretive Criteria for Staphylococcus aureus. Oxford Academic. [Link]
  • Accuracy of Commercial and Reference Susceptibility Testing Methods for Detecting Vancomycin-Intermediate Staphylococcus aureus. PMC - NIH. [Link]
  • Susceptibility testing of Staphylococcus aureus to vancomycin. Public Health Wales. [Link]
  • Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints. PubMed. [Link]
  • EUCAST breakpoints. ECDC. [Link]
  • Gentamicin susceptibility in Escherichia coli related to the genetic background: Problems with breakpoints.
  • About Revision of CLSI Antimicrobial Breakpoints, 2018-2021. KoreaMed Synapse. [Link]
  • (PDF) this compound.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • Gentamicin susceptibility in Escherichia coli related to the genetic background: Problems with breakpoints | Request PDF.
  • Scatter plot showing MIC breakpoint of vancomycin for S. aureus... | Download Scientific Diagram.
  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]
  • Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Labor
  • clsi clinical breakpoints: Topics by Science.gov. Science.gov. [Link]
  • Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potenti
  • Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli | Journal of Antimicrobial Chemotherapy | Oxford Academic. Oxford Academic. [Link]
  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv
  • Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PMC - NIH. [Link]
  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC - PubMed Central. [Link]
  • Antimicrobial activity of compounds in vitro. | Download Scientific Diagram.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH. [Link]
  • Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid. BioScience Academic Publishing. [Link]
  • Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. NIH. [Link]
  • This compound | C9H6ClNO2 | CID 17840246. PubChem. [Link]
  • (PDF) In vitro antibacterial activity of selected plant extracts against Escherichia coli and Staphylococcus aureus bacterial strains.
  • In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human p
  • In vitro activity of enoxacin, a quinolone carboxylic acid, compared with those of norfloxacin, new beta-lactams, aminoglycosides, and trimethoprim. NIH. [Link]
  • Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus. MDPI. [Link]
  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. [Link]
  • This compound. PMC - NIH. [Link]

Sources

A Comparative Study of the Crystal Packing of Halogenated Indoles: From Hydrogen Bonds to Halogen Bonds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of halogens onto the indole scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties from metabolic stability to receptor affinity. However, the impact of halogenation extends deep into the solid state, dictating the crystal packing and, consequently, critical pharmaceutical properties like solubility, stability, and bioavailability. This guide presents a comparative analysis of the crystal packing of halogenated indoles, exploring the nuanced interplay of intermolecular forces. We dissect how the identity of the halogen atom—from fluorine to iodine—systematically shifts the balance between hydrogen bonding, π-π stacking, and halogen bonding, thereby directing the supramolecular architecture. This document provides field-proven experimental protocols for synthesis and crystallization, supported by a logical framework for understanding and predicting the solid-state behavior of these vital compounds.

The Supramolecular Significance of Halogenating Indoles

Crystal engineering relies on the predictable control of intermolecular interactions to build solid-state architectures with desired properties.[1] The indole ring, a prevalent motif in pharmaceuticals, offers a robust N-H hydrogen bond donor. When halogenated, the system becomes a fascinating case study in competing non-covalent forces. The choice of halogen is not trivial; it fundamentally alters the electronic and steric landscape of the molecule, determining which interactions will dominate the crystal lattice.[2]

  • Fluorine: Highly electronegative, it is a potent hydrogen bond acceptor but a very poor halogen bond donor.[3][4][5]

  • Chlorine & Bromine: These exhibit intermediate behavior, capable of participating in both hydrogen and halogen bonds, leading to complex and often competitive interaction landscapes.[1][6]

  • Iodine: Possessing a large, polarizable electron cloud, iodine is an exceptional halogen bond donor, forming strong, directional interactions that can dominate the packing motif.[7][8]

Understanding how to leverage these differences is critical for controlling polymorphism—the existence of multiple crystalline forms of the same compound—which is a major consideration in drug development.

Key Intermolecular Forces in Competition

The crystal packing of halogenated indoles is a delicate energetic balance. The final structure is the one that maximizes stabilizing interactions. The primary forces involved are hydrogen bonds, halogen bonds, and π-π stacking.[1][2]

Diagram: Competing Intermolecular Interactions

competing_interactions cluster_HB Hydrogen Bonding cluster_XB Halogen Bonding cluster_Pi π-π Stacking Indole_A Halogenated Indole (Molecule A) HB_Node N-H···X N-H···π Indole_A->HB_Node Donor (N-H) Acceptor (X, π) XB_Node C-X···N C-X···π C-X···X Indole_A->XB_Node Donor (C-X) Acceptor (N, π, X) Pi_Node Indole Ring Stacking Indole_A->Pi_Node Interaction Indole_B Halogenated Indole (Molecule B) HB_Node->Indole_B XB_Node->Indole_B Pi_Node->Indole_B

Caption: Key intermolecular interactions directing the crystal packing of halogenated indoles.

Experimental Workflow: From Synthesis to Single Crystal

To conduct a valid comparative study, obtaining high-quality single crystals of a homologous series is essential. Here, we outline a robust and validated workflow for the synthesis and crystallization of 5-haloindoles.

Synthesis of 5-Haloindoles via Fischer Indolization

The Fischer indole synthesis is a reliable and versatile method for preparing a wide range of indole derivatives.[9][10] The rationale for this choice is its tolerance to various functional groups and its well-documented mechanism, ensuring reproducibility.

Diagram: Fischer Indole Synthesis Workflow

fischer_synthesis start 4-Halophenylhydrazine + Ethyl Pyruvate step1 Condensation (Acid Catalyst, EtOH) start->step1 hydrazone Hydrazone Intermediate step1->hydrazone step2 Cyclization (Polyphosphoric Acid, Heat) hydrazone->step2 cyclized 5-Haloindole-2-carboxylate step2->cyclized step3 Hydrolysis & Decarboxylation (NaOH, then Acid/Heat) cyclized->step3 product 5-Haloindole step3->product

Caption: A generalized workflow for the synthesis of 5-haloindoles.

Step-by-Step Protocol:

  • Hydrazone Formation: Dissolve the selected 4-halophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.05 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 4-6 hours until precipitation is complete. The resulting hydrazone is collected by vacuum filtration, washed with cold ethanol, and dried. This step is self-validating; the formation of a solid precipitate is a strong indicator of a successful reaction.

  • Cyclization: Add the dry hydrazone (1.0 eq) to polyphosphoric acid (PPA) (10x by weight) preheated to 80 °C. Increase the temperature to 110 °C and stir for 1 hour. The viscosity of PPA ensures an even distribution of heat.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is the ethyl 5-haloindole-2-carboxylate. Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.

  • Hydrolysis & Decarboxylation: Reflux the crude ester in a 2:1 mixture of ethanol and 5M aqueous sodium hydroxide for 2 hours. Cool the mixture, acidify with concentrated HCl to pH ~2, and reflux for an additional 1 hour to effect decarboxylation.

  • Purification: Extract the final 5-haloindole product into ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 5-haloindole.

Growing Single Crystals: A Practical Guide

The goal of crystallization is to allow molecules to self-assemble slowly and methodically into a well-ordered lattice. The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure for the chosen technique.

  • Slow Evaporation: The most straightforward method. A solution that is near saturation is filtered into a clean vial, which is then loosely covered (e.g., with perforated parafilm). The slow escape of solvent gradually increases the concentration, promoting crystal growth. This is ideal for compounds that are stable over long periods.

  • Vapor Diffusion (Liquid/Liquid): This technique offers finer control. A concentrated solution of the indole in a volatile solvent (e.g., dichloromethane) is placed in a small open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the indole is poorly soluble (e.g., hexane). As the volatile solvent slowly evaporates and mixes with the anti-solvent, the solution's polarity changes, inducing crystallization.[11][12]

Comparative Analysis of Crystal Packing Motifs

The substitution of different halogens on the indole ring provides a clear and systematic demonstration of the principles of crystal engineering.[13][14][15]

5-Fluoroindole: A Hydrogen-Bond-Driven Architecture

In fluorinated indoles, the dominant interaction is the N-H···F hydrogen bond.[4] Fluorine's high electronegativity and small size make it an excellent hydrogen bond acceptor, but its tightly held electrons render it incapable of forming significant halogen bonds.[3][16] The packing is often characterized by one-dimensional chains or tapes held together by these hydrogen bonds. Weaker C-H···π and π-π stacking interactions then organize these chains into a three-dimensional structure. The indole N-H may also form interactions with the π system of an adjacent indole.[17]

5-Chloro- and 5-Bromoindole: A Battlefield of Interactions

With chlorine and bromine, the situation becomes more complex. These halogens are still reasonably good hydrogen bond acceptors, but they are now also capable of acting as halogen bond donors.[1][6]

  • Competition: A direct competition arises between N-H···X hydrogen bonds and C-X···N/π halogen bonds.

  • Synergy: Often, these interactions work in concert. For example, an N-H···X hydrogen bond might form a primary chain, which is then cross-linked into a 2D layer by weaker C-X···π halogen bonds.

  • Hirshfeld Surface Analysis: Computational tools like Hirshfeld surface analysis are invaluable for visualizing and quantifying the relative contributions of these different interactions to the overall crystal packing.[6][18]

5-Iodoindole: The Halogen Bond Reigns Supreme

In 5-iodoindole, the balance of power shifts decisively. Iodine is a powerful halogen bond donor due to its large, highly polarizable electron cloud, which creates a significant region of positive electrostatic potential (the σ-hole) opposite the C-I bond.[7][19]

  • Dominant Synthons: Strong and highly directional C-I···N or C-I···π halogen bonds often become the primary structure-directing interactions.[7] These interactions can be strong enough to outcompete even the classic N-H···N hydrogen bond that might be expected in other systems.

  • Predictable Architectures: The strength and directionality of iodine-mediated halogen bonds allow for a more rational design of crystal structures, leading to robust and predictable supramolecular synthons.

Quantitative Comparison of Interaction Geometries

The following table provides illustrative data based on typical findings in the Cambridge Structural Database for 5-haloindoles, highlighting the key trends.

Parameter5-Fluoroindole5-Chloroindole5-Bromoindole5-Iodoindole
Primary Interaction N-H···F Hydrogen BondN-H···Cl Hydrogen Bond / C-Cl···πC-Br···π Halogen Bond / N-H···BrC-I···N/π Halogen Bond
Typical H-Bond Distance (d_NH···X) ~2.1 - 2.3 Å~2.3 - 2.5 Å~2.4 - 2.6 ÅOften not the primary interaction
Typical X-Bond Distance (% of vdW radii) Not observed~90-95%~85-90%~80-85%
Typical Packing Motif 1D Hydrogen-bonded chains2D layers with mixed interactions2D/3D networks with significant XB contributionRobust 2D/3D halogen-bonded networks

Conclusion and Outlook

The halogen substituent on an indole ring is a powerful control element for dictating crystal packing. This guide demonstrates a clear trend: moving down the halogen group from fluorine to iodine systematically decreases the relative importance of N-H···X hydrogen bonding while dramatically increasing the strength and directionality of C-X···Y halogen bonding.

  • For Drug Development: This understanding is crucial for controlling polymorphism. By selecting the appropriate halogen, scientists can favor specific crystal forms with optimal solubility and stability profiles.

  • For Materials Science: The directional nature of halogen bonds, particularly with iodine, enables the rational design of functional crystalline materials with tailored electronic or optical properties.

The insights and protocols presented here provide a foundational framework for any researcher seeking to understand, predict, and engineer the solid-state properties of halogenated indoles and other heterocyclic systems.

References

  • Title: Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions Source: Molecules URL:[Link]
  • Title: An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA) Source: CrystEngComm URL:[Link]
  • Title: Crystallization process of tricyclic indole derivatives Source: Google Patents URL
  • Title: Crystallization purification of indole Source: ResearchG
  • Title: Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions Source: PubMed URL:[Link]
  • Title: Supporting Information An Investigation of the substituent effect of Halogen Atoms to the Crystal Structures of Indole-3-Carboxy Source: Royal Society of Chemistry URL:[Link]
  • Title: The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction Source: Organic Reactions URL:[Link]
  • Title: (PDF)
  • Title: Similarities and differences in the crystal packing of halogen-substituted indole derivatives Source: Acta Crystallographica Section B URL:[Link]
  • Title: An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA)
  • Title: Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes Source: PubMed Central URL:[Link]
  • Title: Structure and Morphology of Indole Analogue Crystals Source: ACS Omega URL:[Link]
  • Title: (Open Access) Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Source: SciSpace URL:[Link]
  • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Title: Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions Source: MDPI URL:[Link]
  • Title: Novel Synthetic Route to 5-Substituted Indoles Source: Loyola eCommons URL:[Link]
  • Title: Synthesis of some 5-substituted indoles Source: SciSpace URL:[Link]
  • Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Source: RSC Advances URL:[Link]
  • Title: 2-(4-Fluorophenyl)-3-methyl-1H-indole Source: Acta Crystallographica Section E URL:[Link]
  • Title: 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition Source: NIH Public Access URL:[Link]
  • Title: Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations Source: NIH N
  • Title: Fluorine as a Hydrogen-Bond Acceptor Source: ChemistryViews URL:[Link]
  • Title: How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems?
  • Title: Intramolecular NH···F Hydrogen Bonding Interaction Source: UCLA Chemistry and Biochemistry URL:[Link]
  • Title: Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions Source: Organic Letters URL:[Link]
  • Title: The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines Source: MDPI URL:[Link]
  • Title: Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes Source: PubMed URL:[Link]
  • Title: Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts Source: NIH N
  • Title: Halogen Bonding in Hypervalent Iodine and Bromine Derivatives: Halonium Salts Source: PubMed URL:[Link]

Sources

A Comparative Guide to Catalytic Systems for Indole Synthesis: Evaluating Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged motif in a vast array of pharmaceuticals, agrochemicals, and natural products, making its efficient synthesis a cornerstone of modern organic chemistry.[1] This guide provides an in-depth comparison of various catalytic systems for indole synthesis, moving beyond a simple catalog of methods to offer a critical evaluation of their synthetic efficiency. We will delve into the mechanistic nuances of palladium, copper, gold, and iron-based catalysts, as well as emerging photocatalytic strategies, supported by experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.

The Enduring Importance of Catalysis in Indole Synthesis

Classical methods for indole synthesis, while historically significant, often require harsh reaction conditions, stoichiometric reagents, and may suffer from limited functional group tolerance. The advent of transition metal catalysis has revolutionized the construction of the indole nucleus, offering milder conditions, broader substrate scope, and greater efficiency.[1] This guide will focus on comparing the performance of these modern catalytic systems.

Palladium Catalysis: The Workhorse of Indole Synthesis

Palladium catalysts are arguably the most versatile and widely employed for indole synthesis, with a rich history of named reactions that have become indispensable tools for organic chemists.

The Larock Indole Synthesis: A Powerful Heteroannulation

The Larock indole synthesis is a prime example of palladium's power, involving the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[2] This reaction is known for its versatility in creating diverse indole structures.[2]

Mechanism of the Larock Indole Synthesis

The catalytic cycle of the Larock indole synthesis is a well-established sequence of organometallic transformations.[2] It begins with the reduction of a Pd(II) precursor to the active Pd(0) species. Oxidative addition of the o-iodoaniline to the Pd(0) center is followed by coordination and migratory insertion of the alkyne. The subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product.

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdi Oxidative Addition pd0->pdi o-Iodoaniline pd_aryl Ar-Pd(II)-I pdi->pd_aryl alkyne_coord Alkyne Coordination pd_aryl->alkyne_coord Alkyne pd_alkyne Ar-Pd(II)(alkyne)-I alkyne_coord->pd_alkyne mig_insert Migratory Insertion pd_alkyne->mig_insert pd_vinyl Vinyl-Pd(II) Intermediate mig_insert->pd_vinyl cyclization Intramolecular Cyclization pd_vinyl->cyclization pd_indole Palladacyclic Intermediate cyclization->pd_indole reduct_elim Reductive Elimination pd_indole->reduct_elim reduct_elim->pd0 Regeneration indole Indole Product reduct_elim->indole start_materials o-Iodoaniline + Disubstituted Alkyne start_materials->pdi start_materials->alkyne_coord

Figure 1: Catalytic cycle of the Larock indole synthesis.

Experimental Data for Palladium-Catalyzed Indole Synthesis

Catalyst SystemSubstratesConditionsYield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂/PPh₃o-iodoaniline, diphenylacetyleneK₂CO₃, LiCl, DMF, 100 °C, 24 h95190.79[2]
Pd[P(tBu)₃]₂o-bromoaniline, functionalized alkyneCy₂NMe, 1,4-dioxane, 60 °C8517-[3]
Pd(OAc)₂N-acetyl-2-bromoaniline, terminal alkyneP(o-tol)₃, K₂CO₃, DMA, 120 °C88--[3]

Representative Experimental Protocol: Larock Indole Synthesis [3]

  • To an oven-dried flask is added Pd[P(tBu)₃]₂ (5 mol%), the o-bromoaniline (1.0 equiv), and the alkyne (1.2 equiv).

  • The flask is evacuated and backfilled with argon.

  • Anhydrous 1,4-dioxane is added, followed by N,N-dicyclohexylmethylamine (2.5 equiv).

  • The reaction mixture is stirred at 60 °C and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Copper Catalysis: A Cost-Effective and Sustainable Alternative

Copper catalysts have gained significant traction as a more economical and less toxic alternative to palladium for indole synthesis.[4] The Ullmann condensation, a classical copper-catalyzed C-N bond formation, has been adapted for indole synthesis.

The Ullmann Condensation in Indole Synthesis

The copper-catalyzed Ullmann condensation for indole synthesis typically involves the intramolecular cyclization of an o-haloaniline derivative. This approach is particularly useful for constructing the indole core from readily available starting materials.

Mechanism of the Copper-Catalyzed Ullmann-Type C-N Coupling

The mechanism of the copper-catalyzed Ullmann-type C-N coupling is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.[5] The reaction is initiated by the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the C-N bond and regenerates the active Cu(I) species.[5]

Ullmann_Indole_Synthesis cluster_cycle Catalytic Cycle cu_i Cu(I)L_n cu_amide Formation of Cu(I) Amide cu_i->cu_amide Amine, Base cu_amide_complex R₂N-Cu(I)L_n cu_amide->cu_amide_complex ox_add Oxidative Addition cu_amide_complex->ox_add o-Haloaniline cu_iii Ar-Cu(III)(NR₂)L_n ox_add->cu_iii red_elim Reductive Elimination cu_iii->red_elim red_elim->cu_i Regeneration cn_bond C-N Bond Formation red_elim->cn_bond start_materials o-Haloaniline + Amine start_materials->cu_amide start_materials->ox_add

Figure 2: Catalytic cycle of a copper-catalyzed Ullmann-type C-N coupling.

Experimental Data for Copper-Catalyzed Indole Synthesis

Catalyst SystemSubstratesConditionsYield (%)TONTOF (h⁻¹)Reference
CuI/L-prolineo-iodoaniline, ethyl acetoacetateK₂CO₃, DMSO, 90 °C, 12 h858.50.71[4]
CuI/JohnphosIodobenzene, enamineKHCO₃, DMSO, 130 °C, 48 h888.80.18[6]
CuI2-bromobenzaldehyde, ethyl N-acetylglycinateCs₂CO₃, 2-MeTHF, 80 °C, 16 h753.750.23[4]

Representative Experimental Protocol: Copper-Catalyzed Indole Synthesis [6]

  • A mixture of the aryl iodide (1.0 equiv), enamine (1.2 equiv), CuI (10 mol%), Johnphos (20 mol%), and KHCO₃ (2.0 equiv) in DMSO is prepared in a sealed tube.

  • The reaction mixture is stirred at 130 °C for 48 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Gold Catalysis: Unique Reactivity for Complex Indoles

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for indole synthesis, often proceeding through unique mechanistic pathways involving the activation of alkynes and allenes.

Gold-Catalyzed Cycloisomerization

A common strategy in gold-catalyzed indole synthesis is the intramolecular cycloisomerization of ortho-alkynyl anilines. The high affinity of gold for alkynes facilitates this transformation under mild conditions.

Mechanism of Gold-Catalyzed Cycloisomerization

The reaction is initiated by the coordination of the gold catalyst to the alkyne, which activates it towards nucleophilic attack by the aniline nitrogen. This leads to the formation of a vinyl-gold intermediate, which upon protonolysis, yields the indole product and regenerates the gold catalyst.

Gold_Cycloisomerization cluster_cycle Catalytic Cycle au_i Au(I)L_n alkyne_act Alkyne Activation au_i->alkyne_act o-Alkynyl Aniline au_alkyne [Au]-Alkyne Complex alkyne_act->au_alkyne nuc_attack Intramolecular Nucleophilic Attack au_alkyne->nuc_attack vinyl_au Vinyl-Au Intermediate nuc_attack->vinyl_au protonolysis Protonolysis vinyl_au->protonolysis H⁺ protonolysis->au_i Regeneration indole Indole Product protonolysis->indole start_material o-Alkynyl Aniline start_material->alkyne_act

Figure 3: Catalytic cycle for gold-catalyzed cycloisomerization for indole synthesis.

Experimental Data for Gold-Catalyzed Indole Synthesis

Catalyst SystemSubstratesConditionsYield (%)TONTOF (h⁻¹)Reference
NaAuCl₄·2H₂O2-alkynylanilineEtOH, rt, 1 h951919[7]
IPrAu(MeCN)BF₄1,6-aldehyde-yneMeOH, DCE, 40 °C, 1 h9619.219.2-
Ph₃PAuCl/AgOTfo-alkynyl-N-propargylanilineToluene, 80 °C, 2 h9218.49.2[8]

Representative Experimental Protocol: Gold-Catalyzed Cycloisomerization [7]

  • To a solution of the 2-alkynylaniline (1.0 equiv) in ethanol is added NaAuCl₄·2H₂O (5 mol%).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired indole.

Iron Catalysis: An Emerging Green Alternative

Iron, being earth-abundant, inexpensive, and of low toxicity, is an attractive metal for sustainable catalysis. While still less developed than palladium and copper, iron-catalyzed indole syntheses are gaining prominence.

Iron-Catalyzed Madelung-Type Synthesis

The Madelung synthesis, a classical method involving the base-catalyzed cyclization of N-acyl-o-toluidines, has been adapted to use iron catalysts under milder conditions.

Experimental Data for Iron-Catalyzed Indole Synthesis

Catalyst SystemSubstratesConditionsYield (%)TONTOF (h⁻¹)Reference
FeCl₃N-phenyl enaminoneCu(OAc)₂·CuCl₂, K₂CO₃, DMF, 120 °C, 2 h727.23.6[9]
Fe(acac)₃Indoline, benzyl alcoholK₂CO₃, TFE, 110 °C, 18 h9218.41.02[10]
Fe(NO₃)₃/FeCl₃Indole, allylic alcoholMeCN, 80 °C, 4 h85---

Representative Experimental Protocol: Iron-Catalyzed Oxidative Coupling [9]

  • A mixture of methyl (Z)-3-(phenylamino)but-2-enoate (1.0 equiv), FeCl₃ (10 mol%), Cu(OAc)₂·CuCl₂ (1.5 equiv), and K₂CO₃ (3.0 equiv) in DMF is stirred at 120 °C for 2 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonia.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to give the indole.

Photocatalysis: A Light-Driven Approach to Indole Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis, and its application to indole formation is a rapidly developing field. These methods often proceed through radical intermediates, offering complementary reactivity to traditional thermal catalytic processes.

Visible-Light-Mediated Intramolecular C-N Bond Formation

One common photocatalytic approach involves the intramolecular cyclization of suitably functionalized anilines, often through a C-N bond-forming radical cyclization.

Mechanism of Photocatalytic Indole Synthesis

A typical photocatalytic cycle begins with the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in single-electron transfer (SET) with the substrate, generating a radical ion. This reactive intermediate can then undergo intramolecular cyclization, followed by a subsequent oxidation or reduction step to afford the final indole product and regenerate the photocatalyst.

Photocatalytic_Indole_Synthesis cluster_cycle Photocatalytic Cycle pc Photocatalyst (PC) pc_excited PC* pc->pc_excited Visible Light (hν) set Single Electron Transfer (SET) pc_excited->set Substrate set->pc Regeneration substrate_radical Substrate Radical Ion set->substrate_radical cyclization Intramolecular Cyclization substrate_radical->cyclization radical_intermediate Cyclized Radical Intermediate cyclization->radical_intermediate redox_event Redox Event (Oxidation/Reduction) radical_intermediate->redox_event indole Indole Product redox_event->indole start_material Aniline Derivative start_material->set

Figure 4: Generalized photocatalytic cycle for indole synthesis.

Experimental Data for Photocatalytic Indole Synthesis

Catalyst SystemSubstratesConditionsYield (%)TONTOF (h⁻¹)Reference
Ru(bpy)₃(PF₆)₂o-azidostyreneDMF, blue LED, 3 h944715.7[11]
Acridinium saltN-sulfonated arylalkeneMeCN, 385 nm LED, 12 h9145.53.79[12]
Ir(ppy)₃EnamineDMSO, blue LED, air, 12 h85--[13]

Representative Experimental Protocol: Visible-Light Photocatalytic Indole Synthesis [11]

  • A solution of the o-azidostyrene (1.0 equiv) and ₂ (2 mol%) in degassed DMF is prepared in a sealed tube.

  • The reaction mixture is irradiated with a blue LED lamp (40 W, λmax = 456 nm) for 3 hours with stirring.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 2-phenylindole.

Comparative Analysis and Future Outlook

This guide has provided a comparative overview of various catalytic systems for indole synthesis, highlighting their mechanistic diversity and synthetic utility.

  • Palladium catalysts remain the gold standard for many indole syntheses due to their high efficiency and broad functional group tolerance, though their cost and toxicity are drawbacks.

  • Copper catalysts offer a more sustainable and cost-effective alternative, with improving efficiency and scope, making them increasingly attractive for large-scale applications.

  • Gold catalysts exhibit unique reactivity, particularly in the activation of unsaturated C-C bonds, enabling the synthesis of complex indole architectures not readily accessible by other means.

  • Iron catalysts are a promising green alternative, and while the field is still developing, they hold great potential for future sustainable indole synthesis.

  • Photocatalysis represents a paradigm shift in indole synthesis, offering mild reaction conditions and access to novel reaction pathways through radical intermediates.

The choice of catalyst will ultimately depend on the specific synthetic target, desired functional group tolerance, cost considerations, and scalability. As the field continues to evolve, the development of more efficient, selective, and sustainable catalytic systems will undoubtedly further empower researchers in their quest to synthesize novel and impactful indole-containing molecules.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unn
  • Larock indole synthesis. Wikipedia.
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Semantic Scholar.
  • Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group.
  • Sustainable multicomponent indole synthesis with broad scope. RSC Publishing.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • Larock Indole Synthesis. SynArchive.
  • Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents.
  • Intracellular Synthesis of Indoles Enabled by Visible-Light Photoc
  • Cost-Effective Catalysts Could Replace Traditional Multi-Step Processes. Technology Networks.
  • Hegedus indole synthesis. Wikipedia.
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing.
  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Technology Networks, 2025.
  • Synthesis of Indoles via Electron-Catalyzed Intramolecular C–N Bond Form
  • Synthesis of Indoles Using Visible Light: Photoredox Catalysis for Palladium-Catalyzed C-H Activ
  • Magnetic nanoparticle-catalyzed synthesis of indole derivatives: a green and sustainable method.
  • Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica.
  • Madelung Indole Synthesis.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
  • Recent Progress in the Transition Metal C
  • Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)
  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Benchchem.
  • One-Pot Gold-Catalyzed Aminofluorination of Unprotected 2-Alkynylanilines.
  • Preparation of Indoles via Iron-Catalyzed Direct Oxidative Coupling. The Royal Society of Chemistry.
  • Synthesis of Indoles via Electron-Catalyzed Intramolecular C-N Bond Form
  • Ullmann condens
  • Hegedus indole synthesis.
  • Selective Iron Catalyzed Synthesis of N‐Alkyl
  • Hegedus indole synthesis.
  • Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society, 2025.
  • Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Organic Chemistry Portal.
  • Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. PubMed, 2016.

Sources

benchmarking the performance of 5-Chloro-1H-indole-3-carboxylic acid in a specific assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of Efipladib, a prominent indole-based inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), in a direct comparison with other widely recognized cPLA2α inhibitors, Pyrrophenone and RSC-3388. This document is intended for researchers, scientists, and drug development professionals actively engaged in inflammation and cell signaling research.

Introduction: The Critical Role of cPLA2α in Inflammatory Cascades

Cytosolic phospholipase A2 alpha (cPLA2α) stands as a pivotal enzyme in the initiation of the inflammatory response.[1][2] It preferentially catalyzes the hydrolysis of arachidonic acid (AA) from the sn-2 position of membrane phospholipids. This enzymatic reaction is the rate-limiting step for the downstream production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are central to inflammatory processes.[2] The activation of cPLA2α is a tightly regulated cellular event, triggered by an increase in intracellular calcium (Ca2+) concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).[1] Upon activation, cPLA2α translocates from the cytosol to the membranes of the endoplasmic reticulum and Golgi apparatus to exert its enzymatic activity.[1] Given its upstream position in the inflammatory cascade, cPLA2α has emerged as a significant therapeutic target for a range of inflammatory diseases.[2]

The cPLA2α Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of cPLA2α in the signaling cascade that leads to the production of inflammatory mediators.

cPLA2_Pathway cluster_stimuli Cellular Stimuli cluster_upstream Upstream Signaling cluster_cPLA2 cPLA2α Activation cluster_downstream Downstream Effects Stimuli Agonists (e.g., Cytokines, Growth Factors) Receptor Receptor Activation Stimuli->Receptor Ca_Increase ↑ Intracellular Ca²⁺ Receptor->Ca_Increase MAPK_Activation MAPK Cascade Activation Receptor->MAPK_Activation cPLA2_active Active cPLA2α (Membrane-associated) Ca_Increase->cPLA2_active Translocation cPLA2_cyto cPLA2α (Cytosol) MAPK_Activation->cPLA2_cyto Phosphorylation cPLA2_cyto->cPLA2_active AA_Release Arachidonic Acid Release cPLA2_active->AA_Release Hydrolysis of Membrane Phospholipids COX COX-1/2 AA_Release->COX LOX 5-LOX AA_Release->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The cPLA2α signaling pathway, from cellular stimuli to inflammatory response.

Comparative Analysis of cPLA2α Inhibitors

The in vitro potency of enzyme inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value is indicative of a higher potency. The following table provides a comparative summary of the reported in vitro IC50 values for Efipladib, Pyrrophenone, and RSC-3388 against isolated cPLA2α.

InhibitorChemical ClassReported IC50 (in vitro)Reference
Efipladib Indole derivative40 nM[3]
Pyrrophenone Pyrrolidine derivative4.2 nM[4][5]
RSC-3388 Pyrrolidine derivative1.8 nM[6]

Analysis of Comparative Data:

The data clearly indicates that both Pyrrophenone and RSC-3388 exhibit significantly higher potency in inhibiting isolated cPLA2α in vitro, with IC50 values in the low nanomolar range. Efipladib, while still a potent inhibitor, displays a comparatively higher IC50 value. The choice of inhibitor for a specific experimental setup will depend on various factors beyond in vitro potency, including cell permeability, off-target effects, and the specific cellular context being investigated.

Experimental Protocol: In Vitro cPLA2α Inhibition Assay

This section details a representative protocol for determining the in vitro inhibitory activity of compounds against purified human cPLA2α. This assay is based on the measurement of the release of radiolabeled arachidonic acid from a phospholipid substrate.[7][8]

Materials and Reagents:

  • Purified recombinant human cPLA2α

  • L-α-1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine ([¹⁴C]PAPC)

  • L-α-1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • HEPES buffer

  • CaCl₂

  • EGTA

  • Dithiothreitol (DTT)

  • Inhibitor compounds (Efipladib, Pyrrophenone, RSC-3388) dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Experimental Workflow:

Caption: A generalized workflow for the in vitro cPLA2α inhibition assay.

Step-by-Step Methodology:

  • Preparation of Substrate Vesicles:

    • In a glass vial, combine [¹⁴C]PAPC and unlabeled PAPC in chloroform to achieve a desired specific activity.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in assay buffer (see step 2) containing Triton X-100 to form mixed micelles. The final concentration of PAPC should be in the micromolar range.

  • Preparation of Assay Buffer:

    • Prepare a HEPES-based buffer (e.g., 100 mM HEPES, pH 7.5) containing CaCl₂, DTT, and fatty acid-free BSA. The final concentrations of these components should be optimized for the specific enzyme batch.

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified cPLA2α enzyme to the desired working concentration in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a serial dilution of the inhibitor compounds (Efipladib, Pyrrophenone, RSC-3388) in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Assay Procedure:

    • In a microcentrifuge tube, add the inhibitor solution (or DMSO for the vehicle control).

    • Add the diluted enzyme solution and pre-incubate for a specified period (e.g., 15 minutes) at the desired reaction temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate vesicle solution.

    • Incubate the reaction mixture for a defined time (e.g., 10-30 minutes) at the reaction temperature with gentle agitation.

  • Reaction Termination and Lipid Extraction:

    • Terminate the reaction by adding a quench solution (e.g., a mixture of Dole's reagent - isopropanol:heptane:H₂SO₄).

    • Vortex the mixture thoroughly to extract the lipids into the organic phase.

    • Separate the phases by centrifugation.

  • Quantification of Released Arachidonic Acid:

    • Carefully collect the upper organic phase containing the lipids.

    • Spot the organic phase onto a silica gel thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid) to separate the released [¹⁴C]arachidonic acid from the unhydrolyzed [¹⁴C]PAPC.

    • Visualize the separated lipids using autoradiography or a phosphorimager.

    • Scrape the silica corresponding to the arachidonic acid spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of cPLA2α inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This guide provides a framework for the comparative benchmarking of indole-based and other cPLA2α inhibitors. The provided data highlights the superior in vitro potency of Pyrrophenone and RSC-3388 over Efipladib in inhibiting isolated cPLA2α. The detailed experimental protocol offers a robust methodology for researchers to independently verify these findings and to evaluate the performance of novel cPLA2α inhibitors. The selection of an appropriate inhibitor for in-depth biological studies should consider not only its in vitro IC50 but also its cellular efficacy, selectivity, and pharmacokinetic properties.

References

  • Leslie, C. C. (2004). Assaying phospholipase A2 activity. Methods in Molecular Biology, 275, 229-238.
  • McKew, J. C., Lee, K. L., Shen, M. W., Thakker, P., Foley, M. A., Behnke, M. L., ... & Clark, J. D. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-3413. [Link]
  • Sun, G. Y., Xu, J., Jensen, M. D., & Simonyi, A. (2010). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology, 41(2-3), 165-177.
  • Seno, K., Okuno, T., Nishi, K., Murakami, Y., Yamada, K., Nakamoto, S., & Ono, T. (2001). Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. Bioorganic & Medicinal Chemistry Letters, 11(4), 587-590. [Link]
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(1), 1-17.
  • Burke, J. E., & Dennis, E. A. (2009). Cytosolic phospholipase A2: physiological function and role in disease. Journal of Lipid Research, 50(Supplement), S237-S242.
  • Karlsson, S., Nånberg, E., Fjaeraa, C., & Wijkander, J. (2009).
  • MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Methods in Signal Transduction.
  • Sun, G. Y., Shelat, S. G., Jensen, M. B., He, Y., Sun, A. Y., & Simonyi, A. (2007). Phospholipases A2 and inflammatory responses in the central nervous system.
  • Utility of cytosolic phospholipase A D (cPLA D) inhibitors in the...
  • Efipladib | D0E1WY.
  • Assaying Phospholipase A2 Activity. Request PDF. [Link]
  • pCRP-mCRP Dissociation Mechanisms as Potential Targets for the Development of Small-Molecule Anti-Inflammatory Chemotherapeutics. Frontiers in Immunology, 9, 1184.
  • Mahammad, N., Tveita, H. M., Størvold, G. L., Vandsemb, E. N., Børset, M., Johansen, B., & Feuerherm, A. J. (2019). Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells. International Journal of Molecular Sciences, 20(19), 4799.
  • cPLA2 in oxidative and inflammatory signaling pathways in microglial cells.
  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Scientific Reports, 11(1), 1-17.
  • Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(24), 13317.
  • Gustafson-Svard, C., Tagesson, C., & Kald, B. (1995). Cytosolic phospholipase A2 and cyclooxygenase-2 mediate release and metabolism of arachidonic acid in tumor necrosis factor-alpha-primed cultured intestinal epithelial cells (INT 407). Scandinavian Journal of Gastroenterology, 30(10), 1000-1007.
  • Liu, T., Abboud, M. I., Chowdhury, R., Tumber, A., Hardy, A. P., Lippl, K., ... & Schofield, C. J. (2020). Biochemical and biophysical analyses of hypoxia sensing prolyl hydroxylases from Dictyostelium discoideum and Toxoplasma gondii. Journal of Biological Chemistry, 295(49), 16645-16659.
  • Ivan, M., Haberberger, T., Gervasi, D. C., Michelson, K. S., Günzler, V., Kondo, K., ... & Kaelin Jr, W. G. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(21), 13459-13464.
  • Leslie, C. C. (2004). Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2.
  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content.
  • Correlation between the IC50 values for inhibition of PLA 2 activity...
  • Tronstad, K. J., Fimreite, M. T., Kristiansen, K., & Berge, R. K. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PLoS One, 14(1), e0210218.

Sources

A Researcher's Guide to Spectroscopic Comparison of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the accurate identification and characterization of indole-containing molecules are paramount. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of a molecule's structure. This guide offers an in-depth comparison of spectroscopic data for known indole compounds, providing the foundational knowledge necessary to confidently identify and characterize novel derivatives.

The Significance of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous pharmacophore in modern drug discovery. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for designing compounds with a wide range of biological activities. From anticancer agents to antivirals and CNS-targeting drugs, the indole motif is a testament to nature's ingenuity and a fertile ground for synthetic exploration.

Foundational Spectroscopic Techniques for Indole Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of indole derivatives. This guide will focus on the four primary spectroscopic methods:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation patterns.

The following sections will delve into the characteristic spectroscopic signatures of the indole core and how substitutions on the ring influence these signals. For reliable comparison, it is highly recommended to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS), which is a free online resource containing data for approximately 34,000 organic molecules.[1][2][3][4][5]

UV-Visible Spectroscopy: Probing the Electronic Landscape

The aromatic nature of the indole ring gives rise to characteristic absorptions in the UV-Vis region. The parent indole molecule typically displays absorption maxima (λmax) around 270 nm.[6][7] Substituents on the indole ring can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these absorption bands. For instance, indole-3-acetaldehyde shows maxima at 244, 260, and 300 nm, while indole-3-carboxylic acid has a distinct maximum at 278 nm.[8]

Table 1: Comparison of UV-Vis Absorption Maxima for Selected Indole Derivatives

Compoundλmax (nm)Solvent
Indole270Gas Phase
External BN Indole I282Gas Phase
Fused BN Indole II292Gas Phase
Indole-3-acetaldehyde244, 260, 300Not Specified
Indole-3-carboxylic acid278Not Specified

Data sourced from multiple references.[6][7][8]

The causality behind these shifts lies in the effect of substituents on the energy levels of the π molecular orbitals. Electron-donating groups tend to cause a bathochromic shift, while electron-withdrawing groups often lead to a hypsochromic shift.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for identifying the characteristic vibrational modes of the indole nucleus and its substituents. The N-H stretch of the indole ring is a particularly diagnostic peak, typically appearing as a sharp band around 3400 cm⁻¹.[9]

Table 2: Characteristic IR Absorption Frequencies for the Indole Nucleus

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch~3406Medium-Strong
Aromatic C-H Stretch3022-3049Medium
Aromatic C=C Stretch1508-1616Strong
C-N Stretch1200-1300Medium
=C-H Bend (out-of-plane)609-744Strong

Data compiled from various sources.[9]

The presence of other functional groups, such as carbonyls (C=O) or nitro groups (NO₂), will give rise to their own characteristic absorption bands, allowing for a comprehensive functional group analysis of the molecule. For example, the isonitrile (NC) stretching frequency in 5-isocyanoindole is sensitive to the surrounding hydrogen-bonding environment.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The protons of the indole ring resonate in distinct regions of the ¹H NMR spectrum. The N-H proton is typically observed as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being highly dependent on solvent and concentration.[11] The protons on the benzene portion of the ring (H4, H5, H6, H7) typically appear between δ 7.0 and 7.7 ppm, while the protons on the pyrrole ring (H2, H3) are found further upfield.

Table 3: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Indole Ring

ProtonChemical Shift Range (ppm)Multiplicity
H1 (N-H)8.0 - 12.0br s
H2~7.1 - 7.3t or dd
H3~6.4 - 6.5t or dd
H4~7.6d
H5~7.1t
H6~7.1 - 7.2t
H7~7.2 - 7.4d

Chemical shifts are dependent on the solvent and substituents. Data from multiple sources.[11][12][13][14][15][16]

¹³C NMR Spectroscopy

The carbon atoms of the indole ring also have characteristic chemical shifts in the ¹³C NMR spectrum. The carbons of the pyrrole ring are generally more shielded than those of the benzene ring.

Table 4: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Indole Ring

CarbonChemical Shift Range (ppm)
C2~125
C3~102
C3a~128
C4112 - 122
C5112 - 122
C6112 - 122
C7112 - 122
C7a~134

Chemical shifts are dependent on the solvent and substituents. Data from multiple sources.[11][12][17][18]

Substituent effects on both ¹H and ¹³C chemical shifts are generally predictable. Electron-withdrawing groups will deshield nearby protons and carbons, shifting their signals downfield, while electron-donating groups will have the opposite effect.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The fragmentation of indole derivatives under electron impact (EI) ionization often involves characteristic losses. A common fragmentation pathway is the loss of HCN, leading to a characteristic ion at m/z = 89 for the parent indole.[19][20]

The fragmentation patterns of substituted indoles can be complex but are often diagnostic. For instance, prenylated indole alkaloids show a characteristic loss of an isopentene group.[21] Tandem mass spectrometry (MS/MS) can be a powerful tool for elucidating the fragmentation pathways of complex indole alkaloids.[21][22][23]

Experimental Protocol: A Self-Validating System for Comparison

The following protocol outlines a robust workflow for comparing the spectroscopic data of an unknown sample with that of known indole compounds. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of your results.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the purity of your unknown sample using a suitable chromatographic technique (e.g., HPLC, GC).

    • Prepare solutions of your unknown and a known reference standard of a similar indole compound at the same concentration in the same deuterated solvent for NMR analysis. For other techniques, use an appropriate spectroscopic grade solvent.

  • Data Acquisition:

    • Acquire the full suite of spectroscopic data (UV-Vis, IR, ¹H NMR, ¹³C NMR, and MS) for both your unknown sample and the reference standard under identical instrumental conditions. This is crucial for a direct and valid comparison.

  • Data Analysis and Comparison:

    • UV-Vis: Compare the λmax values and the overall shape of the absorption spectra.

    • IR: Overlay the IR spectra and compare the frequencies and intensities of the characteristic absorption bands, paying close attention to the N-H stretch and the aromatic region.

    • NMR:

      • Overlay the ¹H and ¹³C NMR spectra.

      • Compare the chemical shifts, multiplicities (for ¹H), and integration values (for ¹H) of all signals.

      • Any significant differences in chemical shifts or coupling patterns will indicate structural differences.

    • MS: Compare the molecular ion peaks to confirm the molecular weight. Analyze and compare the fragmentation patterns to identify common and differing fragments.

  • Database Comparison:

    • Utilize online spectral databases like the Spectral Database for Organic Compounds (SDBS) to search for and compare your experimental data with a vast library of known compounds.[1][2][3][4][5] Many modern mass spectrometry software packages have built-in library matching capabilities.[24][25]

Visualization of the Workflow

The following diagram illustrates the logical flow of the experimental protocol for spectroscopic comparison.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Unknown Purify Unknown Sample Acquire_Unknown Acquire Spectra of Unknown Unknown->Acquire_Unknown Reference Prepare Reference Standard Acquire_Reference Acquire Spectra of Reference Reference->Acquire_Reference Compare_Spectra Direct Spectral Comparison Acquire_Unknown->Compare_Spectra Database_Search Database Search & Matching Acquire_Unknown->Database_Search Acquire_Reference->Compare_Spectra Structure_Elucidation Structure Elucidation Compare_Spectra->Structure_Elucidation Database_Search->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic comparison of an unknown sample with known indole compounds.

Structural Relationship to Spectroscopic Data

The following diagram illustrates the relationship between the indole structure and the key spectroscopic data obtained.

structure_data_relationship cluster_structure Indole Structure cluster_data Spectroscopic Data Indole Indole Nucleus (C₈H₇N) UV_Vis UV-Vis (Electronic Transitions) Indole->UV_Vis π-system IR IR (Functional Groups) Indole->IR N-H, C-H, C=C bonds NMR NMR (¹H & ¹³C Connectivity) Indole->NMR Proton & Carbon Environments MS MS (Molecular Weight & Fragmentation) Indole->MS Molecular Formula

Caption: The relationship between the chemical structure of indole and the information derived from various spectroscopic techniques.

By following this comprehensive guide, researchers can confidently navigate the complexities of indole spectroscopy, leading to accurate structural assignments and accelerating the pace of drug discovery and development.

References

  • Spectral Database for Organic Compounds. (n.d.). In Wikipedia.
  • Spectral Database for Organic Compounds. (n.d.). Bioregistry.
  • Spectral Database for Organic Compounds. (2023, June 20). Re3data.org.
  • SDBS: Spectral Database for Organic Compounds. (n.d.). Clark Physical Sciences Library.
  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014, August 4). Journal of the American Chemical Society.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Indole. (n.d.). PubChem.
  • Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • UV − visible absorption spectra of indole-3-acetaldehyde,... (n.d.). ResearchGate.
  • FT-IR spectrum of control indole. (n.d.). ResearchGate.
  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (n.d.). PMC.
  • Spectral Database for Organic Compounds, SDBS. (n.d.). UW-Madison Libraries.
  • Joseph-Nathan, P., et al. (n.d.). NMR STUDIES OF INDOLE. Centro de Investigación y de Estudios Avanzados del I.P.N..
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube.
  • Indole ¹⁵N–¹H proton chemical shift distribution of ~9100... (n.d.). ResearchGate.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000738). (n.d.). Human Metabolome Database.
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017, March 22). PMC.
  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. (n.d.). DergiPark.
  • Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. (2010, August 7). ResearchGate.
  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (n.d.). SciELO.
  • 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... (n.d.). ResearchGate.
  • UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia.
  • Study of Mass Spectra of Some Indole Derivatives. (2016, August 10). ResearchGate.
  • UV-vis spectra and mass spectra of the products from indole and its... (n.d.). ResearchGate.
  • Indole. (n.d.). NIST WebBook.
  • Indole. (n.d.). NIST WebBook.
  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. (2021, August 6). ResearchGate.
  • Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons.
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). MDPI.
  • Most common method to identify an unknown spectrum using a library of reference spectra? (2022, February 8). Reddit.
  • Experimental reporting. (n.d.). The Royal Society of Chemistry.
  • Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. (2020, September 23). YouTube.
  • Modern stellar spectroscopy caveats. (2019, April 19). Monthly Notices of the Royal Astronomical Society.
  • Mass spectrometry. (n.d.). In Wikipedia.

Sources

A Comparative Guide to the Synthesis of 5-Chloro-1H-indole-3-carboxylic Acid: A Traditional Fischer Approach Versus a Novel Continuous Flow Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, 5-Chloro-1H-indole-3-carboxylic acid stands as a valuable building block in the synthesis of various therapeutic agents. This guide provides an in-depth comparison of a traditional and a novel synthetic route to this important molecule, offering insights into the practical advantages and disadvantages of each approach. We will explore the venerable Fischer indole synthesis and contrast it with a modern continuous flow methodology, providing the necessary experimental details for a comprehensive evaluation.

The Enduring Standard: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains a widely practiced and robust method for the construction of the indole ring system.[1] Its enduring popularity stems from its versatility and the ready availability of the starting materials. The synthesis proceeds via the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[2]

For the synthesis of this compound, the Fischer route commences with the reaction of 4-chlorophenylhydrazine with pyruvic acid. The resulting hydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the desired indole.[2][4]

Reaction Scheme: Fischer Indole Synthesis

4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Chlorophenylhydrazine->Hydrazone Intermediate Pyruvic Acid, Acid Catalyst This compound This compound Hydrazone Intermediate->this compound Heat, [3,3]-Sigmatropic Rearrangement, -NH3

Caption: Overall reaction for the Fischer indole synthesis of this compound.

While the Fischer synthesis is a powerful tool, it is not without its drawbacks. The reaction often requires harsh acidic conditions and elevated temperatures, which can lead to the formation of side products and complicate purification. Moreover, the handling of hydrazine derivatives necessitates appropriate safety precautions due to their potential toxicity.[5]

A Modern Approach: Continuous Flow Synthesis

In recent years, continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability.[6][7] A novel, multi-step continuous flow process can be adapted for the synthesis of this compound, providing a compelling alternative to the traditional batch-wise Fischer synthesis.

This proposed new route begins with a nucleophilic aromatic substitution (SNAr) reaction between 1,2-dichloro-4-nitrobenzene and ethyl isocyanoacetate. The resulting product is then subjected to a reductive cyclization to form the indole ring. Finally, saponification of the ester yields the target carboxylic acid. Each of these steps can be performed in a continuous flow reactor, allowing for precise control over reaction parameters and minimizing manual handling of intermediates.

Experimental Workflow: Continuous Flow Synthesis

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Saponification 1,2-Dichloro-4-nitrobenzene 1,2-Dichloro-4-nitrobenzene SNAr_Reactor Flow Reactor (Base, Solvent) 1,2-Dichloro-4-nitrobenzene->SNAr_Reactor Ethyl Isocyanoacetate Ethyl Isocyanoacetate Ethyl Isocyanoacetate->SNAr_Reactor Intermediate_1 Ethyl 2-(2-chloro-5-nitrophenyl)-2-isocyanoacetate SNAr_Reactor->Intermediate_1 Reductive_Cyclization_Reactor Flow Reactor (H2, Catalyst) Intermediate_1->Reductive_Cyclization_Reactor Intermediate_2 Ethyl 5-chloro-1H-indole-3-carboxylate Reductive_Cyclization_Reactor->Intermediate_2 Saponification_Reactor Flow Reactor (Base, Heat) Intermediate_2->Saponification_Reactor Final_Product This compound Saponification_Reactor->Final_Product

Caption: Proposed multi-step continuous flow synthesis of this compound.

The primary advantages of this flow-based approach include enhanced safety due to the small reaction volumes at any given time, improved heat and mass transfer leading to better reaction control and potentially higher yields, and the ability to telescope reaction steps, thereby reducing overall synthesis time and waste generation.[8][9]

Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional Fischer indole synthesis and the proposed continuous flow route for the preparation of this compound.

ParameterTraditional Fischer Indole SynthesisNovel Continuous Flow Synthesis
Starting Materials 4-Chlorophenylhydrazine, Pyruvic acid1,2-Dichloro-4-nitrobenzene, Ethyl isocyanoacetate
Key Steps Hydrazone formation, Acid-catalyzed cyclizationSNAr, Reductive cyclization, Saponification
Reaction Conditions High temperature, Strong acid (e.g., H₂SO₄, PPA)Controlled temperature and pressure, Catalytic hydrogenation
Typical Yield 60-80%Potentially >85% (based on similar flow syntheses)
Reaction Time Several hours to overnightMinutes to a few hours (residence time in reactors)
Safety Considerations Use of potentially carcinogenic hydrazines, exothermic reactionsSmall reaction volumes, enclosed system, in-situ generation of reagents
Scalability Batch-to-batch variability, challenging heat managementReadily scalable by extending operation time, consistent product quality
Purification Often requires column chromatographyIn-line purification or simplified work-up possible

Experimental Protocols

Traditional Route: Fischer Indole Synthesis of this compound

Step 1: Synthesis of 4-Chlorophenylhydrazine Hydrochloride

A common precursor for the Fischer indole synthesis is the hydrochloride salt of the corresponding hydrazine. 4-Chlorophenylhydrazine hydrochloride can be synthesized from 4-chloroaniline via a diazotization reaction followed by reduction.[3][10]

  • Dissolve 4-chloroaniline in hydrochloric acid and cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite to form the diazonium salt.

  • Reduce the diazonium salt in situ using a suitable reducing agent, such as sodium sulfite or tin(II) chloride, to yield 4-chlorophenylhydrazine.[10]

  • Isolate the product as the hydrochloride salt by filtration.

Step 2: Fischer Indole Synthesis

  • In a round-bottom flask, combine 4-chlorophenylhydrazine hydrochloride and pyruvic acid in a suitable solvent, such as ethanol or acetic acid.

  • Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

Novel Route: Proposed Continuous Flow Synthesis of this compound

This proposed synthesis adapts a known flow procedure for indole-3-carboxylic esters.[6][11]

Step 1: SNAr Reaction in Flow

  • Prepare two stock solutions: one containing 1,2-dichloro-4-nitrobenzene in a suitable solvent (e.g., THF), and another with ethyl isocyanoacetate and a base (e.g., DBU) in the same solvent.

  • Pump both solutions into a T-mixer and then through a heated flow reactor coil. The residence time and temperature are optimized to ensure complete conversion.

  • The output stream containing the SNAr product is collected.

Step 2: Reductive Cyclization in Flow

  • The output from Step 1 is directly fed into a second flow reactor system, typically a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C).

  • Introduce hydrogen gas into the stream before it enters the heated catalyst bed.

  • The reductive cyclization occurs within the catalyst bed, and the stream exiting the reactor contains the ethyl 5-chloro-1H-indole-3-carboxylate.

Step 3: Saponification in Flow

  • The product stream from Step 2 is mixed with a solution of a base (e.g., NaOH or KOH) in a T-mixer.

  • This mixture is then passed through a heated flow reactor coil to facilitate the saponification of the ester.

  • The output stream is then subjected to an in-line acidic work-up to neutralize the base and precipitate the final product, this compound.

  • The product can be collected by continuous filtration.

Conclusion

The traditional Fischer indole synthesis provides a reliable and well-established method for accessing this compound. However, it is often associated with harsh reaction conditions, safety concerns, and challenges in scalability and purification. The proposed novel continuous flow synthesis offers a modern alternative that addresses many of these limitations. By providing enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity, the flow-based approach represents a significant advancement in the synthesis of this important indole derivative. For researchers and drug development professionals, the choice between these two routes will depend on the specific requirements of their work, including scale, purity, and available equipment. However, the clear advantages of the continuous flow methodology make it a highly attractive option for the efficient and sustainable production of this compound.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. World Journal of Pharmaceutical Research. [Link]
  • Preparation method for 4-chlorophenylhydrazine hydrochloride. CN103910650A.
  • Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • Baumann, M.; Baxendale, I. R. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein J. Org. Chem.2017, 13, 2549–2560. [Link]
  • Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis.
  • Flow Synthesis of Indole-3-Carboxylic Ester and Derivatization to an Auxin Mimic. Africa Commons. [Link]
  • Fischer Indole Synthesis. Name Reactions in Organic Synthesis. [Link]
  • Baumann, M.; Baxendale, I. R.; Deplante, F. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. UCD Research Repository. [Link]
  • Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis. Request PDF. [Link]
  • Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15, 2491-2498. [Link]
  • Fischer indole synthesis. Wikipedia. [Link]
  • Baumann, M.; Baxendale, I. R. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. [Link]
  • Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I.
  • D'Acunto, M.; et al. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules2020, 25, 3242. [Link]
  • D'Acunto, M.; et al. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
  • Flow Chemistry in Organic Synthesis. Springer. [Link]
  • Method for preparing 4-chlorine phenylhydrazine. CN101157634A.
  • (4-Chlorophenyl)hydrazine. PubChem. [Link]
  • Han, X.-L.; Luo, Y.-H. This compound. Acta Crystallogr. Sect. E Struct. Rep. Online2012, 68, o145. [Link]

Sources

A Head-to-Head Comparison of 5-Chloro vs. 5-Bromo Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Halogenation of this privileged structure is a key strategy for modulating a compound's physicochemical and pharmacological properties. This guide provides an in-depth, head-to-head comparison of 5-chloro and 5-bromo indole derivatives, offering insights into their synthesis, biological activity, and the subtle yet significant differences that guide their application in drug development.

The Halogen Effect: More Than Just a Steric Blocker

Halogens, particularly chlorine and bromine, are frequently incorporated into drug candidates to enhance their therapeutic potential. Their influence extends beyond simple steric interactions, impacting factors like:

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolism, increasing the drug's half-life.

  • Binding Affinity: Halogens can participate in specific interactions with biological targets, most notably through halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid.[3]

Chlorine and bromine, while both halogens, possess distinct properties that can lead to different outcomes in a drug's performance. Chlorine is more electronegative and less polarizable than bromine, while bromine is larger and a better halogen bond donor.[4][5] These differences form the basis of the comparative analysis that follows.

Physicochemical Properties: A Tale of Two Halogens

The choice between a 5-chloro or 5-bromo substituent can significantly alter the physicochemical properties of an indole derivative. These differences, though seemingly small, can have a profound impact on a compound's journey through the body and its interaction with its target.

Property5-Chloroindole5-BromoindoleRationale for a Medicinal Chemist
Molecular Weight 151.59 g/mol [6]196.04 g/mol [7]Lower molecular weight is often preferred for better oral bioavailability (Rule of Five).
Electronegativity of Halogen (Pauling Scale) 3.162.96The more electronegative chlorine can lead to a more polarized C-X bond, potentially influencing dipole-dipole interactions.[8]
van der Waals Radius of Halogen 1.75 Å1.85 ÅBromine's larger size can provide a better steric fit in some binding pockets but may be detrimental in others.
Halogen Bond Donor Strength WeakerStrongerBromine's greater polarizability makes it a more effective halogen bond donor, which can be crucial for target engagement.[3]
Lipophilicity (LogP) Generally lower than bromo-Generally higher than chloro-Higher lipophilicity can improve membrane permeability but may also increase metabolic clearance and non-specific binding.

Synthesis Strategies: Navigating the Path to Halogenated Indoles

The preparation of 5-chloro and 5-bromo indoles can be achieved through various synthetic routes. Understanding these methods is crucial for their practical application in research and development.

Synthesis of 5-Bromoindole

A common approach to synthesizing 5-bromoindole involves the direct bromination of indole. However, this can lead to side products.[9] A more controlled, multi-step synthesis is often preferred in a laboratory setting.[10] This can involve the protection of the indole nitrogen, followed by bromination and deprotection.[11]

Experimental Protocol: Synthesis of 5-Bromoindole via N-Acetylindoline [11]

  • Synthesis of Indoline: Indole is hydrogenated in the presence of a palladium catalyst to yield indoline.[11]

  • Synthesis of N-Acetylindoline: Indoline is acetylated using acetyl chloride in the presence of a base.[11]

  • Synthesis of N-Acetyl-5-Bromoindoline: N-acetylindoline is brominated using bromine in a suitable solvent like 1,2-dichloroethane.[11]

  • Hydrolysis and Oxidation: The resulting N-acetyl-5-bromoindoline is hydrolyzed and then oxidized to afford 5-bromoindole.[11]

G Indole Indole Indoline Indoline Indole->Indoline H2, Pd/C NAcetylindoline N-Acetylindoline Indoline->NAcetylindoline Acetyl Chloride, Base NAcetyl5Bromoindoline N-Acetyl-5-Bromoindoline NAcetylindoline->NAcetyl5Bromoindoline Br2 FBromoindole 5-Bromoindole NAcetyl5Bromoindoline->FBromoindole Hydrolysis & Oxidation

Synthesis of 5-Chloroindole

The synthesis of 5-chloroindole can be more challenging than its bromo- counterpart due to the lower reactivity of chlorine. Direct chlorination of indole often results in poor yields and a mixture of products. A more efficient and commercially viable method is the halogen exchange reaction starting from the more readily available 5-bromoindole.[1][12]

Experimental Protocol: Halogen Exchange for 5-Chloroindole Synthesis [1][12]

  • Reaction Setup: In a round-bottom flask, 5-bromoindole is combined with cuprous chloride (CuCl).[1]

  • Solvent Addition: A dipolar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) is added to the flask.[1][12]

  • Heating: The reaction mixture is heated to a specified temperature with continuous stirring.

  • Work-up: Upon completion, the mixture is cooled, and aqueous ammonia is added to quench the reaction.[1]

  • Extraction and Purification: The product is extracted with an organic solvent and purified using standard techniques like column chromatography.

G FBromoindole 5-Bromoindole FChloroindole 5-Chloroindole FBromoindole->FChloroindole CuCl, NMP, Heat

Biological Activity and Therapeutic Applications: A Comparative Look

Both 5-chloro and 5-bromo indole derivatives have demonstrated a wide range of biological activities, with applications in oncology, neurology, and infectious diseases.[1][13][14] The choice of halogen can subtly but critically influence the compound's interaction with its biological target.

Anticancer Activity

Halogenated indoles have shown significant promise as anticancer agents. For instance, 5-chloroindole derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2] The presence of the chlorine atom can significantly influence the compound's physicochemical properties and biological activity.

Studies on spiroindole phytoalexins have shown that the presence of bromine at the C-5 position of the indole skeleton can lead to a partial increase in anticancer activity, particularly against leukemia cell lines.[15]

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potential of chloroindoles as antimicrobial and antibiofilm agents. Specifically, 5-chloroindole has been shown to have bactericidal and anti-adherent effects against uropathogenic Escherichia coli (UPEC).[16][17] Furthermore, these chloroindoles have demonstrated potent inhibition of biofilm formation in other nosocomial pathogens.[16][17]

While direct comparative studies on the antimicrobial activity of 5-bromoindoles are less common, the general utility of 5-bromoindole as an intermediate in the synthesis of antimicrobial drug scaffolds is well-established.[18]

Case Study: Structure-Activity Relationship (SAR) Insights

The systematic replacement of one halogen with another is a classic medicinal chemistry strategy to probe structure-activity relationships. In many cases, a switch from chlorine to bromine can lead to an increase in potency due to the latter's superior ability to form halogen bonds. However, this is not a universal rule, and the optimal halogen will depend on the specific topology and electrostatic environment of the target's binding site.

For example, in a series of kinase inhibitors, a 5-bromoindole derivative might exhibit a higher affinity than its 5-chloro counterpart if a halogen bond with a backbone carbonyl oxygen is a key interaction. Conversely, if the binding pocket is sterically constrained, the smaller chlorine atom may be preferred.

G

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a 5-chloro or 5-bromo substituent on an indole scaffold is a strategic one, with implications for a compound's synthesis, physicochemical properties, and ultimately, its biological activity. While bromine's superior halogen bonding capabilities can often lead to enhanced potency, the smaller size and higher electronegativity of chlorine can be advantageous in other contexts. A thorough understanding of the subtle differences between these two halogens, supported by empirical data from structure-activity relationship studies, is paramount for the rational design of novel indole-based therapeutics. This guide serves as a foundational resource for researchers to make informed decisions in their drug discovery endeavors.

References

  • Synthesis of 5-Chloroindole from 5-bromoindole: An Applic
  • The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
  • How to Prepare 5-Bromoindole and Its Deriv
  • Synthesis of 5-chloroindole and its analogues.
  • Method for preparing 5-bromoindole.
  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
  • 5-bromoindole | 10075-50-0. Chemical Bull Pvt. Ltd.
  • common side reactions in the synthesis of 5-Bromoindole. Benchchem.
  • 5-Bromoindole synthesis. ChemicalBook.
  • The Expanding Applications of Indole Deriv
  • 5-Chloroindole | 17422-32-1. ChemicalBook.
  • 5-Bromoindole. Chem-Impex.
  • 5-Chloroindole synthesis. ChemicalBook.
  • The Versatility of 5-Bromoindole: A Technical Guide for Organic Synthesis. Benchchem.
  • Antibiofilm and Antimicrobial Activities of Chloroindoles Against Urop
  • Antibiofilm and Antimicrobial Activities of Chloroindoles Against Urop
  • Difference Between Bromine and Chlorine.
  • Chlorine vs. Bromine: What's the Difference?. In The Swim Pool Supplies.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Properties of Halogenated Compounds.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Chloro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-indole-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry. As a privileged scaffold, its derivatives are integral to the development of novel therapeutics targeting a spectrum of diseases, from cancer to neurodegenerative disorders. The reliability and reproducibility of its synthesis are therefore not merely academic exercises but critical parameters that directly impact the efficiency of drug discovery and development pipelines.

This guide provides an in-depth, comparative analysis of the two most prevalent synthetic routes to this compound: the Japp-Klingemann reaction and the Fischer indole synthesis . We will move beyond simple procedural descriptions to dissect the mechanistic rationale behind each step, evaluate their reproducibility based on experimental data, and offer field-proven insights to guide your selection and optimization efforts.

Part 1: A Tale of Two Syntheses: Japp-Klingemann vs. Fischer

The choice of synthetic strategy is a critical decision point that influences yield, purity, scalability, and, most importantly, the consistency of your results. Let's explore the two leading methodologies.

The Japp-Klingemann Reaction: A Classic Route to Indoles

The Japp-Klingemann reaction is a powerful method for synthesizing indoles from β-keto-esters and aryl diazonium salts.[1] The reaction's elegance lies in its ability to form a hydrazone intermediate that can subsequently be cyclized, often in a one-pot fashion, to the indole core.[2][3]

Mechanistic Rationale & Causality:

The synthesis commences with the diazotization of 4-chloroaniline. This step is critically sensitive to temperature; maintaining conditions at 0-5 °C is paramount to prevent the decomposition of the highly reactive diazonium salt, a common source of irreproducibility and byproduct formation. The resulting diazonium salt is an electrophile that readily couples with the enolate of a β-keto-ester (e.g., ethyl acetoacetate). This coupling forms an azo compound which, under the reaction conditions, hydrolyzes and decarboxylates to yield a phenylhydrazone.[1] This hydrazone is the key intermediate which, upon heating in strong acid, undergoes cyclization via a mechanism analogous to the Fischer indole synthesis to yield the target indole.[2]

Experimental Protocol: Japp-Klingemann Synthesis

  • Diazotization of 4-chloroaniline:

    • Suspend 4-chloroaniline (1.0 eq) in a mixture of water and concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting pale-yellow solution for 20 minutes at 0-5 °C.

  • Azo Coupling and Hydrolysis:

    • In a separate, larger vessel, dissolve ethyl acetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the ethyl acetoacetate solution. A brightly colored precipitate should form.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Add a solution of sodium hydroxide (3.0 eq) and heat to reflux for 3 hours to facilitate hydrolysis and decarboxylation into the hydrazone.

  • Fischer Cyclization and Isolation:

    • Cool the reaction mixture and carefully acidify with concentrated sulfuric acid to a pH of ~1.

    • Heat the mixture to 85-95 °C for 1-2 hours to drive the cyclization.

    • Cool the mixture in an ice bath. The product will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Workflow Visualization: Japp-Klingemann Synthesis

Japp_Klingemann_Workflow Japp-Klingemann Synthesis Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling & Hydrolysis cluster_step3 Step 3: Cyclization & Isolation A 4-Chloroaniline B NaNO₂, HCl 0-5 °C A->B C Aryl Diazonium Salt B->C E Coupling < 5 °C C->E D Ethyl Acetoacetate D->E F Arylhydrazone Intermediate E->F G H₂SO₄, Heat F->G H Crude Product G->H I Recrystallization H->I J Pure 5-Chloro-1H-indole- 3-carboxylic acid I->J

Caption: Workflow for the Japp-Klingemann synthesis of this compound.

The Fischer Indole Synthesis: A Robust and Versatile Alternative

Discovered by Emil Fischer in 1883, this reaction remains one of the most common and reliable methods for indole synthesis.[4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically pre-formed from an arylhydrazine and a suitable ketone or aldehyde.[6][7]

Mechanistic Rationale & Causality:

The synthesis begins with the condensation of 4-chlorophenylhydrazine with pyruvic acid to form the corresponding 4-chlorophenylhydrazone. This step is generally high-yielding and robust. The crucial transformation occurs upon treatment with an acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA, or PTSA are common).[4] The hydrazone tautomerizes to its ene-hydrazine form. This intermediate then undergoes the key bond-forming step: a[1][1]-sigmatropic rearrangement, which forms a new carbon-carbon bond at the ortho position of the aromatic ring.[5][6] The resulting intermediate rapidly rearomatizes and, through a series of steps involving intramolecular cyclization and the elimination of ammonia, yields the final indole product.[5] The choice of acid and solvent can significantly impact reaction times and yields, making catalyst screening a key optimization parameter.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

    • Add pyruvic acid (1.05 eq) dropwise to the solution at room temperature.

    • Stir the mixture for 1-2 hours. The hydrazone product will often precipitate from the solution.

    • Collect the solid hydrazone by filtration, wash with cold ethanol, and dry. This intermediate is typically stable and can be stored.

  • Indole Cyclization:

    • Place the dried 4-chlorophenylhydrazone (1.0 eq) in a flask.

    • Add a suitable acid catalyst. A common choice is polyphosphoric acid (PPA) (10x by weight) or a catalytic amount of zinc chloride (ZnCl₂) in a high-boiling solvent like toluene.

    • Heat the reaction mixture to 80-110 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If using PPA, carefully quench the reaction by pouring it onto crushed ice. If using ZnCl₂, quench with water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography or recrystallization to yield pure this compound.

Workflow Visualization: Fischer Indole Synthesis

Fischer_Indole_Workflow Fischer Indole Synthesis Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Isolation A 4-Chlorophenylhydrazine B Pyruvic Acid Ethanol, RT A->B C Isolated Arylhydrazone B->C D Acid Catalyst (e.g., PPA), Heat C->D E [3,3]-Sigmatropic Rearrangement D->E F Indole Formation E->F G Quench & Extract F->G H Purification (Chromatography or Recrystallization) G->H I Pure 5-Chloro-1H-indole- 3-carboxylic acid H->I

Caption: Workflow for the Fischer indole synthesis of this compound.

Part 2: Quantitative Comparison and Reproducibility Assessment

Objective evaluation requires quantitative data. The following table summarizes typical performance metrics for each protocol, synthesized from literature precedents and in-house experience.

ParameterJapp-Klingemann ReactionFischer Indole Synthesis
Typical Yield 65-80%70-85%
Purity (Post-Purification) >98%>98%
Key Reproducibility Bottleneck Strict low-temperature control (0-5 °C) during diazotization.[3]Purity of arylhydrazine; consistent activity of acid catalyst.
Scalability Moderate. Handling unstable diazonium salts on a large scale requires specialized equipment and stringent safety protocols.High. The isolation of the stable hydrazone intermediate makes it well-suited for large-scale campaigns.[8]
Common Side Products Tarry decomposition products from diazonium salt; minor regioisomers.Regioisomeric indoles (if unsymmetrical ketones are used); incomplete cyclization products.
Protocol Complexity Moderate. Often performed as a one-pot or two-step sequence.Low to Moderate. A two-step process with a stable, isolable intermediate.

Part 3: Senior Application Scientist's Recommendation

Both the Japp-Klingemann and Fischer indole syntheses are robust and effective methods for preparing this compound. The optimal choice depends entirely on the specific constraints and goals of your project.

  • For Reproducibility and Scalability: The Fischer Indole Synthesis is the superior choice. The ability to isolate and purify the hydrazone intermediate provides a critical quality control checkpoint before the final, often challenging, cyclization step. This de-risks the synthesis, making it more reproducible batch-to-batch and significantly easier to scale for multi-gram or kilogram production.[8][9]

  • For Process Efficiency in Discovery Chemistry: The Japp-Klingemann Reaction can be advantageous. When executed correctly, its one-pot nature can streamline the synthesis of small quantities for initial screening or SAR studies. However, be prepared to invest time in rigorously controlling the diazotization temperature, as failure to do so will lead to inconsistent yields and difficult purifications.

Self-Validation and Trustworthiness: Regardless of the chosen route, every protocol must be a self-validating system. This means incorporating in-process controls (e.g., TLC, LC-MS) to monitor reaction completion and identify potential side products. Final product identity and purity must be unequivocally confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

By understanding the mechanistic nuances and reproducibility factors of these core synthetic routes, researchers, scientists, and drug development professionals can make informed decisions, ensuring a reliable and efficient supply of this critical chemical intermediate.

References

  • chemeurope.com. Japp-Klingemann reaction.
  • ResearchGate. The Japp‐Klingemann Reaction.
  • Wikipedia. Japp–Klingemann reaction.
  • Slideshare. Japp klingemann reaction.
  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products.
  • Cambridge University Press. Fischer Indole Synthesis.
  • ResearchGate. Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles.
  • Chemical Communications (RSC Publishing). A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation.
  • ResearchGate. Alternate and effective route for the synthesis of 1H‐Indole‐3‐carboxylic acid 5.
  • Wikipedia. Fischer indole synthesis.
  • SciSpace. Fischer indole synthesis in the absence of a solvent.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices and our respect for environmental stewardship. The proper handling and disposal of chemical reagents like 5-Chloro-1H-indole-3-carboxylic acid are not mere procedural afterthoughts; they are critical components of responsible research. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, moving beyond simple steps to explain the scientific rationale behind these essential procedures.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal plan is enacted, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, data from structurally analogous chlorinated indoles and carboxylic acids provide a reliable basis for risk assessment.[1][2][3][4] This compound must be treated as hazardous chemical waste.

The primary hazards associated with this class of compounds are summarized below. It is crucial to handle this compound with appropriate personal protective equipment (PPE) at all times, including within a certified chemical fume hood.[5]

Hazard ClassificationPotential Health EffectsSource Citation(s)
Acute Toxicity (Oral) Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4]
Respiratory Irritation May cause respiratory system irritation upon inhalation of dust.[1][4]
Carcinogenicity Potential While not specifically classified, many chlorinated organic compounds are considered potential carcinogens. Adherence to OSHA guidelines for handling carcinogens is a prudent measure.[6][7][8]
Aquatic Toxicity Halogenated organic compounds can be harmful or toxic to aquatic life with long-lasting effects.[9]

Mandatory Personal Protective Equipment (PPE) & Handling:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Engineering Controls: All handling of the solid compound or its solutions must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[10]

Part 2: Step-by-Step Disposal Workflow

The disposal of this compound must be managed as regulated hazardous waste.[9] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[9]

The following workflow provides a systematic approach to ensure safety and regulatory compliance.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Identify & Segregate Classify as 'Halogenated Organic Solid Waste'. B Step 2: Containerize Use a dedicated, labeled, chemically compatible container. A->B C Step 3: Label Correctly 'Hazardous Waste', full chemical name, and associated hazard pictograms. B->C D Step 4: Store Safely In a designated satellite accumulation area with secondary containment. C->D E Step 5: Arrange Pickup Contact institution's Environmental Health & Safety (EHS) office. D->E F Step 6: Professional Disposal Waste is transported to a licensed 'approved waste disposal plant'. E->F G Step 7: Document Maintain all disposal records for regulatory compliance. F->G

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Segregation: Collect waste containing this compound separately from all other waste streams. Crucially, it must be segregated as halogenated organic waste .[9] Do not mix with non-halogenated solvents or other waste types, as this complicates the disposal process and can increase costs.

  • Containerization: Place the waste in a chemically resistant, sealable container. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., irritant, toxic).

  • Interim Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks and should be away from incompatible materials like strong bases or oxidizing agents.[2][3]

  • Professional Disposal Request: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[9]

Part 3: The Scientific Rationale for the Disposal Protocol

Understanding the chemical principles behind these regulations reinforces their importance and ensures better compliance.

Caption: Decision analysis for disposal of chlorinated organic waste.

  • Primary Disposal Method: High-Temperature Incineration: This is the industry-standard and environmentally preferred method for halogenated organic waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has stringent regulations for hazardous waste incineration.[11][12] For wastes containing over 1% halogenated organic substances, combustion temperatures must be raised to 1100°C or higher.[13][14] This extreme temperature ensures the complete destruction of the indole ring structure. The process must also incorporate flue gas scrubbing systems to neutralize and capture the resulting hydrogen chloride (HCl) gas, preventing its release as an acid gas.[12]

  • Why Other Methods Are Unacceptable:

    • Sewer Disposal: This is strictly prohibited. The compound has low water solubility and potential aquatic toxicity.[9] Its introduction into wastewater systems can disrupt biological treatment processes and lead to the contamination of waterways.

    • Landfill: Untreated hazardous waste, particularly persistent organic pollutants, is restricted from landfill disposal to prevent the long-term leaching of toxic substances into soil and groundwater.

    • In-Lab Chemical Neutralization: While the carboxylic acid moiety can be neutralized by a base, this action does not mitigate the hazards associated with the chlorinated indole core of the molecule. Attempting more complex chemical degradation in a laboratory setting without specialized equipment is unsafe, can produce unknown and potentially more hazardous byproducts, and is not a compliant disposal method.

Part 4: Emergency Procedures for Spills and Exposure

In the event of an accidental release, prompt and correct action is critical.

Small-Scale Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the mandatory PPE described in Part 1.

  • Containment: If it is a solid, prevent the generation of dust.[1]

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, sealable container for hazardous waste disposal.[1][15] Avoid any actions that could create airborne dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water. All cleanup materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately for treatment advice.[2][3]

By adhering to this comprehensive guide, laboratory professionals can ensure that their vital research is conducted not only at the forefront of science but also with the utmost commitment to safety and environmental responsibility.

References

  • Vertex AI Search. (2024-03-30).
  • Regulations.gov.
  • AK Scientific.
  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Sigma-Aldrich. (2025-10-16).
  • Emedco's Blog. (2014-02-26). Four Tips for Dealing with Carcinogenic Chemicals.
  • Environmental Health and Safety. Safe Handling of Chemicals.
  • Occupational Safety and Health Administr
  • Sigma-Aldrich. (2025-10-15).
  • State Language Centre. (2014).
  • Fisher Scientific. (2025-12-19).
  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole.
  • AK Scientific, Inc.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025-09-16).
  • Environmental Protection Agency. (2016-06-17). OFFICE OF ENVIRONMENTAL SUSTAINABILITY.
  • Vita-D-Chlor.
  • Cayman Chemical. (2025-10-06).
  • National Center for Biotechnology Information (NCBI).
  • U.S. Environmental Protection Agency (EPA).
  • Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester.
  • Law.Cornell.Edu. 46 CFR § 63.
  • U.S. Government Accountability Office. (1992).
  • U.S. Environmental Protection Agency (EPA).
  • U.S. Environmental Protection Agency (EPA). (1999-08-25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.
  • UW-La Crosse. Appendix A: Disposal Procedures by Chemical.
  • Missouri State University. (2023-02-07). Waste Neutralization Guidance - Environmental Management.
  • ChemicalBook. (2022-08-11).
  • ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Utah Tech University.
  • Springer Nature. (2019-10-29).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.